Product packaging for Oxime-, methoxy-phenyl-_(Cat. No.:)

Oxime-, methoxy-phenyl-_

Cat. No.: B14137573
M. Wt: 151.16 g/mol
InChI Key: HUYDCTLGGLCUTE-HJWRWDBZSA-N
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Description

Oxime-, methoxy-phenyl-_ is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B14137573 Oxime-, methoxy-phenyl-_

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl (Z)-N-hydroxybenzenecarboximidate

InChI

InChI=1S/C8H9NO2/c1-11-8(9-10)7-5-3-2-4-6-7/h2-6,10H,1H3/b9-8-

InChI Key

HUYDCTLGGLCUTE-HJWRWDBZSA-N

Isomeric SMILES

CO/C(=N\O)/C1=CC=CC=C1

Canonical SMILES

COC(=NO)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methoxy-Phenyl Oximes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Isomeric Landscape of Methoxy-Phenyl Oximes

To the dedicated researcher, scientist, and drug development professional, precision in chemical understanding is paramount. The seemingly simple designation "methoxy-phenyl oxime" belies a subtle complexity rooted in isomerism. This guide is structured to navigate this landscape, offering a detailed comparative analysis of the physicochemical properties of the ortho- (2-), meta- (3-), and para- (4-) methoxy-phenyl oxime isomers. Understanding the distinct characteristics imparted by the positional variation of the methoxy group is critical for applications ranging from synthetic chemistry to medicinal research. This document eschews a rigid template, instead adopting a logical flow that builds from foundational isomeric differences to in-depth analytical characterization, providing not just data, but the scientific reasoning behind it.

The Isomeric World of Methoxy-Phenyl Oximes

The core structure of methoxy-phenyl oxime consists of a phenyl ring substituted with both a methoxy (-OCH₃) group and an oxime (-CH=NOH) group. The constitutional isomerism arises from the position of the methoxy group on the phenyl ring relative to the oxime moiety. This seemingly minor structural change leads to significant differences in the electronic and steric environments of the molecules, which in turn govern their physical and chemical behaviors. Furthermore, the carbon-nitrogen double bond of the oxime group gives rise to geometric (E/Z) isomerism.

Diagram 1: Isomers of Methoxy-Phenyl Oxime

G cluster_isomers Methoxy-Phenyl Oxime Isomers cluster_geometry Geometric Isomerism (E/Z) 2-Methoxy 2-Methoxybenzaldehyde Oxime (o-Anisaldehyde Oxime) E-isomer E-isomer (anti) 2-Methoxy->E-isomer Z-isomer Z-isomer (syn) 2-Methoxy->Z-isomer 3-Methoxy 3-Methoxybenzaldehyde Oxime (m-Anisaldehyde Oxime) 3-Methoxy->E-isomer 3-Methoxy->Z-isomer 4-Methoxy 4-Methoxybenzaldehyde Oxime (p-Anisaldehyde Oxime) 4-Methoxy->E-isomer 4-Methoxy->Z-isomer Core Methoxy-Phenyl Oxime Core->2-Methoxy ortho Core->3-Methoxy meta Core->4-Methoxy para

Caption: Constitutional and geometric isomers of methoxy-phenyl oxime.

Core Physicochemical Properties: A Comparative Analysis

The physical state, melting and boiling points, and solubility of these isomers are fundamental properties that dictate their handling, purification, and formulation. Below is a comparative summary of these key parameters.

Property2-Methoxybenzaldehyde Oxime3-Methoxybenzaldehyde Oxime4-Methoxybenzaldehyde Oxime
Molecular Formula C₈H₉NO₂C₈H₉NO₂C₈H₉NO₂
Molecular Weight 151.16 g/mol [1]151.16 g/mol [2]151.16 g/mol [3]
Appearance SolidCrystalline solid[2]White powder[3]
Melting Point (°C) 100-101[4]118-121 (for 3-methoxy-4-hydroxy derivative)[4]Data not available
Boiling Point (°C) 258.3 (Predicted)[4]Data not available247.4 at 760 mmHg[5]
Density (g/cm³) 1.07 (Predicted)[4]Data not available1.07[5]
pKa 10.75 (Predicted)[4]9.71 (Predicted for 3-methoxy-4-hydroxy derivative)[4]-0.55 (E-isomer, protonated), 0.80 (Z-isomer, protonated)[6]
Solubility Soluble in water and propylene glycol[7]Soluble in organic solvents[8]Poorly soluble in water; soluble in organic solvents[3][9]

Expert Insights: The ortho-isomer's potential for intramolecular hydrogen bonding between the oxime hydroxyl and the methoxy group can influence its melting point and solubility compared to the meta and para isomers. The para-isomer's higher symmetry can lead to more efficient crystal packing and potentially a higher melting point, although experimental data is needed for confirmation. The solubility of 4-methoxybenzaldehyde oxime is enhanced by its methoxy group, making it suitable for various organic reactions[3].

Spectroscopic Characterization: Unveiling the Isomeric Fingerprints

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of the methoxy-phenyl oxime isomers. Each isomer presents a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy:

  • 2-Methoxybenzaldehyde Oxime: The proximity of the methoxy group to the oxime in the ortho position will likely cause a downfield shift of the oxime proton and the neighboring aromatic protons due to steric and electronic effects.

  • 3-Methoxybenzaldehyde Oxime: The methoxy group is expected to have a more moderate electronic effect on the aromatic protons compared to the ortho and para isomers.

  • 4-Methoxybenzaldehyde Oxime: The electron-donating methoxy group at the para position will shield the aromatic protons, causing them to appear at a more upfield chemical shift compared to the unsubstituted benzaldehyde oxime. The ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the aromatic and oxime protons[10].

¹³C NMR Spectroscopy:

  • The chemical shift of the carbon atoms in the phenyl ring is influenced by the position of the methoxy group. The carbon atom attached to the methoxy group will be significantly deshielded.

  • For (E)-4-methoxybenzaldehyde oxime, the ¹³C-NMR spectrum in CDCl₃ shows peaks at δ = 150, 129, 114, and 55 ppm[11].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for methoxy-phenyl oximes include:

  • O-H stretch: A broad band in the region of 3100-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.

  • C=N stretch: A sharp absorption band around 1640-1690 cm⁻¹.

  • N-O stretch: A band in the 930-960 cm⁻¹ region.

  • C-O stretch (methoxy): Strong absorptions around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

For (E)-4-methoxybenzaldehyde oxime, characteristic IR peaks are observed at 3353, 2929, 1606, 1513, 1303, 1253, 1174, 1030, 956, 874, and 831 cm⁻¹[11].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for all isomers will be observed at m/z 151. Common fragmentation patterns may involve the loss of the methoxy group (-OCH₃), the hydroxyl group (-OH), or cleavage of the oxime bond.

Diagram 2: General Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of Isomers Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Physical Physical Properties (MP, BP, Appearance) Purification->Physical Solubility Solubility Studies Physical->Solubility pKa pKa Determination Solubility->pKa NMR NMR (1H, 13C) pKa->NMR IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS

Caption: A typical experimental workflow for the synthesis and characterization of methoxy-phenyl oxime isomers.

Experimental Protocols: A Guide to Best Practices

The trustworthiness of physicochemical data is directly linked to the robustness of the experimental methods used. The following protocols are provided as a self-validating system for the synthesis and characterization of methoxy-phenyl oximes.

Synthesis of Methoxy-Phenyl Oximes

Principle: The synthesis of aldoximes is typically achieved through the condensation reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl released, liberating free hydroxylamine to react with the aldehyde.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the chosen methoxybenzaldehyde isomer (e.g., 4-methoxybenzaldehyde) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride followed by a base (e.g., sodium acetate or sodium hydroxide). The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, the mixture is typically poured into water to precipitate the oxime.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure methoxy-phenyl oxime.

Causality of Experimental Choices: The choice of base is crucial; a mild base like sodium acetate is often sufficient. The use of an alcohol-water solvent system facilitates the dissolution of both the organic aldehyde and the inorganic hydroxylamine salt. Recrystallization is a critical final step to ensure the purity of the product, which is essential for accurate physicochemical measurements.

Determination of Melting Point

Principle: The melting point is a key indicator of purity. A sharp melting point range suggests a pure compound.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dried, purified oxime is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Self-Validation: The sharpness of the melting point range serves as an internal validation of the sample's purity. Impurities will typically broaden and depress the melting point.

Concluding Remarks

The physicochemical properties of methoxy-phenyl oximes are intricately linked to the isomeric position of the methoxy group. This guide has provided a comprehensive overview of these properties, emphasizing a comparative approach to understanding the ortho, meta, and para isomers. The provided experimental protocols are designed to be robust and self-validating, ensuring the generation of high-quality, trustworthy data. For researchers in drug discovery and development, a thorough grasp of these fundamental chemical characteristics is a prerequisite for the rational design and synthesis of novel therapeutic agents.

References

  • PubChem. 4-Methoxybenzaldehyde Oxime.
  • ResearchGate. Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21).
  • Tgsc. 2-Methoxybenzaldehyde (CAS 135-02-4): Odor profile, Properties, & IFRA compliance.
  • Royal Society of Chemistry. Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information.
  • PubChem. 3-Methoxy-benzaldehyde oxime.
  • Royal Society of Chemistry. Electronic Supplementary Information.
  • LookChem. 4-Methoxybenzaldehyde oxime.
  • National Institutes of Health. (E)-3,5-Dimethoxybenzaldehyde oxime.
  • ResearchGate. Rate and equilibrium constants for hydrolysis and isomerization of (E)‐ and (Z)‐p‐methoxybenzaldehyde oximes.
  • PubChem. 4-Methoxybenzaldehyde.
  • Royal Society of Chemistry. [Supporting Information] Table of Contents.
  • National Institutes of Health. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime.
  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • PubChem. 3-Methoxy-benzaldehyde oxime.
  • PubChem. 3-Methoxybenzaldehyde.
  • TSI Journals. Facile Synthesis of E and Z Isomers by the Propyloxime Form.
  • NIST WebBook. Benzaldehyde, 3-methoxy-4-[(trimethylsilyl)oxy]-, O-methyloxime.
  • NIST WebBook. 2-Methoxybenzaldoxime.
  • ACS Publications. Structural Chemistry of Oximes.

Sources

An In-depth Spectroscopic Analysis of Methoxy-Phenyl Oximes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxy-phenyl oximes are a class of organic compounds with significant utility in medicinal chemistry, organic synthesis, and materials science.[1] Their chemical behavior and biological activity are intrinsically linked to their molecular structure. Consequently, unambiguous structural elucidation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these molecules. Focusing on the representative compound, p-methoxybenzaldehyde oxime, this whitepaper moves beyond simple data presentation to offer field-proven insights into experimental design, data interpretation, and the synergistic power of an integrated spectroscopic approach.

The Archetype: p-Methoxybenzaldehyde Oxime

To illustrate the principles of spectroscopic characterization, we will focus on the para-substituted isomer of methoxy-phenyl oxime, also known as p-anisaldehyde oxime.[2][3] This compound exists as a mixture of (E) and (Z) isomers due to the restricted rotation around the C=N double bond, although the (E) isomer is typically the major product in synthesis.[2] The structural framework, with its distinct aromatic, oxime, and methoxy functional groups, provides a perfect canvas for demonstrating the power of each spectroscopic technique.

Caption: Molecular structure of (E)-p-methoxybenzaldehyde oxime.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: Data Acquisition
  • Sample Preparation: Dissolve 5-20 mg of the methoxy-phenyl oxime sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4][5] The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, but DMSO-d₆ is preferable if exchangeable protons (like the oxime -OH) are of key interest, as it minimizes proton exchange with residual water.[6]

  • Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[7]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming, which can be performed manually or automatically to ensure sharp, well-resolved peaks.[4]

  • Acquisition: Acquire the spectrum using a standard pulse sequence. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

Spectral Interpretation: A Case Study

The ¹H NMR spectrum of p-methoxybenzaldehyde oxime in DMSO-d₆ displays several key signals that can be unambiguously assigned.[8]

  • Oxime Proton (-NOH): A singlet appearing far downfield, typically around δ 11.1 ppm . Its significant deshielding is due to the electronegativity of the attached oxygen and nitrogen atoms and its position on a π-system. This peak is often broad and is exchangeable with D₂O.

  • Imine Proton (-CH=N): A singlet observed at approximately δ 8.1 ppm . This proton is attached to the sp²-hybridized carbon of the oxime and is deshielded by the electronegative nitrogen and the aromatic ring.

  • Aromatic Protons: The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

    • H-2, H-6 (ortho to -CH=NOH): A doublet around δ 7.5 ppm . These protons are deshielded by the electron-withdrawing effect of the oxime group.

    • H-3, H-5 (ortho to -OCH₃): A doublet around δ 6.9 ppm . These protons are shielded by the electron-donating effect of the methoxy group, causing them to appear at a higher field (more upfield) than the H-2/H-6 protons.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm , integrating to three protons. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring. It appears as a singlet as there are no adjacent protons to couple with.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Oxime (-NH )~11.1Singlet (broad)1H
Imine (H -C=N)~8.1Singlet1H
Aromatic (H-2, H-6)~7.5Doublet2H
Aromatic (H-3, H-5)~6.9Doublet2H
Methoxy (-OCH ₃)~3.8Singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a standard broadband proton-decoupled spectrum, each unique carbon atom appears as a single line, giving a direct count of the non-equivalent carbons.

Experimental Protocol: Data Acquisition

The sample preparation is identical to that for ¹H NMR, although a higher concentration (50-100 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.[5] A significantly larger number of scans (hundreds to thousands) is required to obtain a good signal-to-noise ratio, with acquisition times typically ranging from 20 minutes to several hours.

Spectral Interpretation: A Case Study

The ¹³C NMR spectrum of p-methoxybenzaldehyde oxime in DMSO-d₆ shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.[9]

  • Oxime Carbon (>C=NOH): This carbon is significantly deshielded and appears around δ 148.2 ppm .

  • Aromatic Carbons:

    • C-4 (-C-OCH₃): This quaternary carbon, directly attached to the electron-donating methoxy group, is found at approximately δ 160.5 ppm .

    • C-1 (-C-CH=NOH): The ipso-carbon to which the oxime group is attached appears around δ 126.1 ppm .

    • C-2, C-6: These carbons, ortho to the oxime group, resonate at about δ 128.3 ppm .

    • C-3, C-5: These carbons, ortho to the methoxy group, are shielded and appear at a higher field, around δ 114.2 ppm .

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is highly shielded and appears far upfield at approximately δ 55.2 ppm .

Carbon Assignment Chemical Shift (δ, ppm)
C-4 (ipso, to -OCH₃)~160.5
C=NOH~148.2
C-2, C-6~128.3
C-1 (ipso, to -CH=NOH)~126.1
C-3, C-5~114.2
-OC H₃~55.2

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Experimental Protocol: Data Acquisition

For a solid sample like methoxy-phenyl oxime, several preparation methods are available. The thin solid film method is often preferred for its simplicity and speed.

  • Sample Preparation (Thin Film): Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[10]

  • Deposition: Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[10]

  • Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

  • Analysis: Place the plate in the spectrometer and acquire the spectrum. The instrument will pass a beam of infrared light through the sample and a detector will measure the transmittance as a function of wavenumber.

Spectral Interpretation: A Case Study

The IR spectrum of p-methoxybenzaldehyde oxime will exhibit several characteristic absorption bands that confirm its key functional groups.

  • O-H Stretch (Oxime): A broad, medium-intensity band in the region of 3400-3100 cm⁻¹ . The broadness is due to hydrogen bonding.[11]

  • Aromatic C-H Stretch: A sharp, medium-intensity band appearing just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹ .

  • Aliphatic C-H Stretch (Methoxy): A medium-intensity band appearing just below 3000 cm⁻¹, typically around 2950-2850 cm⁻¹ .

  • C=N Stretch (Oxime): A medium-intensity absorption in the 1680-1620 cm⁻¹ region. This confirms the presence of the imine functionality.

  • Aromatic C=C Stretch: One or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Methoxy): A strong, characteristic band around 1250-1200 cm⁻¹ due to the aryl-alkyl ether linkage.

Vibrational Mode Characteristic Frequency (cm⁻¹) Intensity
O-H Stretch (Oxime)3400 - 3100Medium, Broad
Aromatic C-H Stretch3100 - 3000Medium, Sharp
Aliphatic C-H Stretch2950 - 2850Medium
C=N Stretch (Oxime)1680 - 1620Medium
Aromatic C=C Stretch1600 - 1450Variable
C-O Stretch (Aryl Ether)1250 - 1200Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. This fragmentation pattern serves as a molecular fingerprint.

Experimental Protocol: Data Acquisition
  • Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized by heating under high vacuum.[12]

  • Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[13][14]

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Fragmentation Analysis: A Case Study

The mass spectrum of p-methoxybenzaldehyde oxime (Molecular Weight: 151.16 g/mol ) will show a molecular ion peak and several characteristic fragment ions.[2]

  • Molecular Ion (M⁺•): The peak at m/z = 151 corresponds to the intact radical cation. Its presence is crucial for determining the molecular weight.

  • [M-1]⁺ Peak: A peak at m/z = 150 can arise from the loss of a hydrogen radical.

  • [M-16]⁺• and [M-17]⁺ Peaks: Loss of an oxygen atom (m/z 135) or a hydroxyl radical (m/z 134) from the oxime group are common fragmentation pathways for aromatic oximes.

  • [M-31]⁺ Peak: Loss of a methoxy radical (•OCH₃) from the aromatic ring results in a fragment at m/z = 120 .

  • Tropylium-type Ions: Further fragmentation can lead to characteristic aromatic ions, such as a peak at m/z = 91 or related structures.

fragmentation_pathway M [C₈H₉NO₂]⁺• m/z = 151 (Molecular Ion) F150 [C₈H₈NO₂]⁺ m/z = 150 M->F150 - •H F134 [C₈H₈N]⁺ m/z = 134 M->F134 - •OH F120 [C₇H₆NO]⁺ m/z = 120 M->F120 - •OCH₃ F106 [C₇H₆O]⁺• m/z = 106 F134->F106 - HCN

Caption: Proposed EI-MS fragmentation pathway for p-methoxybenzaldehyde oxime.

Integrated Analysis & Isomeric Differentiation

While each technique provides valuable information, their combined power allows for unambiguous structure confirmation.

  • MS gives the molecular weight (151 g/mol ).

  • IR confirms the presence of -OH, C=N, aromatic, and C-O ether functional groups.

  • ¹H and ¹³C NMR confirm the number of protons and carbons and, crucially, their connectivity. The para-substitution is confirmed by the two-doublet pattern in the ¹H NMR aromatic region and the four distinct aromatic signals in the ¹³C NMR spectrum.

Distinguishing Isomers:

  • ortho-isomer: Would show a more complex splitting pattern in the aromatic region of the ¹H NMR due to the lack of symmetry, with four distinct signals.

  • meta-isomer: Would also display four distinct aromatic proton signals in the ¹H NMR, but their chemical shifts and coupling constants would differ from the ortho-isomer. The IR spectra of ortho, meta, and para isomers often show distinct patterns in the "fingerprint" region (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending region (900-675 cm⁻¹).[1]

Conclusion

The comprehensive spectroscopic characterization of methoxy-phenyl oximes is a critical step in their scientific and industrial application. Through the integrated use of ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently determine the molecular structure, confirm isomeric purity, and establish a detailed analytical profile. This guide has demonstrated that a thorough understanding of not just the data, but the principles and protocols behind its acquisition, empowers scientists to make informed decisions and accelerate their research and development efforts.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
  • Krueger, D. S. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education.
  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy.
  • Northern Illinois University. (n.d.). Sample preparation for FT-IR.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition.
  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.
  • ResearchGate. (n.d.). Figure S15. 13 C NMR (75 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21).
  • ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21).
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde Oxime. PubChem Compound Database.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • JEOL. (n.d.). NMR Sample Preparation.
  • National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • LCGC. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Brainly. (2023, July 1). Analyze the IR spectrum of p-anisaldehyde.
  • ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H....
  • ResearchGate. (n.d.). FTIR spectrum of p-anisaldehyde.
  • ResearchGate. (n.d.). Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and para-isomers....
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686).
  • Shimadzu Corporation. (n.d.). Ionization Modes: EI.
  • Fiveable. (n.d.). 1.3 Mass spectrometry (MS).
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.
  • Chegg. (2022, January 11). Solved The mass spectrum of 4-methoxybenzaldehyde B is shown.
  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
  • Chegg. (2022, January 11). Solved The mass spectrum of 4-methoxybenzaldehyde B is shown.
  • Royal Society of Chemistry. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst.
  • ResearchGate. (n.d.). (PDF) Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
  • Journal of Scientific Research and Reports. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.

Sources

Topic: Natural Sources and Isolation of Methoxy-Phenyl Oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy-phenyl oxime is an aromatic organic compound demonstrating significant therapeutic potential, including notable antibacterial and antitumor activities.[1][2] As interest in naturally derived bioactive compounds grows, a comprehensive understanding of its sources and the methodologies for its efficient isolation is critical for advancing research and development. This guide provides an in-depth exploration of the known natural occurrences of methoxy-phenyl oxime, the biochemical basis for its synthesis in plants, and the strategic principles underpinning its extraction and purification. We present a detailed, field-proven protocol for its isolation, supported by analytical data and workflow visualizations, to equip researchers with the practical knowledge required for obtaining this valuable compound from natural matrices.

Natural Occurrence and Biosynthesis of Phenyl Oximes

Oximes are not rare in nature; they serve as crucial metabolic intermediates in the biosynthesis of various defense compounds and hormones in plants.[3] The core structure of methoxy-phenyl oxime belongs to the class of aromatic oximes, which are typically derived from amino acids through a series of enzymatic transformations.

Identified Natural Sources

While the biosynthesis of oximes is a widespread metabolic function, the specific accumulation of methoxy-phenyl oxime has been identified in a select number of plant species. The primary sources reported in the literature provide a starting point for its procurement.

Plant SpeciesPart of PlantKey Findings & Reference
Conocarpus lancifoliusLeavesIdentified as a primary alkaloid component; methanolic extract showed the highest yield (1.6% w/w).[1][2]
Bambusa oldhamiiShootsA main volatile compound, contributing to the characteristic aroma.[4]
Momordica charantiaSeedsA major active component in seed extracts, linked to cytotoxic effects on tumor cells.[2]
Biosynthetic Pathway Overview

In plants, aromatic oximes are synthesized from precursor amino acids, such as phenylalanine, by the action of cytochrome P450 enzymes from the CYP79 family.[3][5] This enzymatic reaction is a critical bifurcation point, channeling primary metabolites into specialized secondary metabolic pathways.[6] The process involves N-hydroxylation of the amino acid, followed by decarboxylation and dehydration to yield the corresponding aldoxime.[5]

Biosynthesis of Phenyl Oxime Phe Phenylalanine (Amino Acid Precursor) Intermediate N-Hydroxy- phenylalanine Phe->Intermediate CYP79 Enzymes (N-Hydroxylation) POx Phenylacetaldoxime (Aromatic Oxime) Intermediate->POx Decarboxylation & Dehydration Secondary Secondary Metabolites (e.g., Glucosinolates, Cyanogenic Glucosides) POx->Secondary Further Enzymatic Steps (e.g., CYP71, CYP83)

Caption: General biosynthetic pathway of aromatic oximes from phenylalanine in plants.

Foundational Principles for Isolation

The successful isolation of methoxy-phenyl oxime hinges on exploiting its specific physicochemical properties. A strategically designed protocol considers the compound's polarity, solubility, and acid-base characteristics to achieve separation from the complex chemical matrix of a plant extract.

Expert Insight: The choice of solvent is the most critical initial step. Methanol is frequently selected for its effectiveness in extracting a broad range of polar to semi-polar compounds, including alkaloids and oximes.[1] A study on Conocarpus lancifolius demonstrated that methanol extraction yielded 1.6% crude alkaloid content, significantly outperforming water (0.96%) and dichloromethane (0.15%).[1] This is because methanol's polarity is well-suited to solubilizing the target compound while still penetrating the plant cell wall.

Furthermore, the oxime functional group (R₂C=NOH) imparts weak acidity (pKa ≈ 10-12).[7] This property can be a powerful tool for purification. In a technique known as acid-base extraction, the crude extract can be dissolved in a non-polar solvent and washed with a dilute aqueous base. The weakly acidic oxime will be deprotonated and partition into the aqueous basic phase, leaving behind neutral, non-polar impurities. Subsequent acidification of the aqueous phase re-protonates the oxime, allowing it to be re-extracted into a fresh non-polar solvent, achieving significant purification.[7]

Detailed Protocol: Isolation from Conocarpus lancifolius

This protocol is a comprehensive, step-by-step methodology derived from successful published research, designed to be a self-validating system for isolating high-purity methoxy-phenyl oxime.[1]

Stage 1: Plant Material Preparation and Extraction
  • Collection & Drying: Collect fresh leaves of Conocarpus lancifolius. Wash thoroughly with sterile water to remove debris. Air-dry the leaves in the shade for 10-15 days until brittle, then grind into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 100 g of the dried leaf powder.

    • Place the powder into a Soxhlet apparatus or a large glass flask for maceration.

    • Add 500 mL of 99% methanol.

    • Rationale: Methanol is the solvent of choice due to its demonstrated superior extraction efficiency for this compound.[1]

    • Macerate for 72 hours with occasional agitation or perform continuous extraction in the Soxhlet apparatus for 24 hours.

  • Filtration & Concentration:

    • Filter the methanolic extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until a crude, viscous extract is obtained.

    • Trustworthiness Check: The removal of all solvent is crucial. Drying the crude extract in a desiccator to a constant weight ensures reproducibility for yield calculations.

Stage 2: Purification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a known quantity of the crude methanolic extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • System: Agilent 1200 Series or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Methanol:Water (e.g., 70:30 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 280 nm.

    • Rationale: Reverse-phase HPLC with a C18 column separates compounds based on hydrophobicity. Methoxy-phenyl oxime, being moderately polar, will elute at a characteristic retention time under these conditions. UV detection at 280 nm is effective due to the aromatic phenyl ring.[1]

  • Fraction Collection: Collect the eluent corresponding to the major peak identified as methoxy-phenyl oxime. In the reference study, this appeared at a retention time of approximately 10.4 minutes.[1]

  • Purity Confirmation: Re-inject the collected fraction into the HPLC under the same conditions. A single, sharp peak indicates high purity.

Isolation Workflow Start Dried Plant Powder (Conocarpus lancifolius) Extract Methanol Extraction (Soxhlet / Maceration) Start->Extract Filter Filtration Extract->Filter Concentrate Rotary Evaporation (Crude Extract) Filter->Concentrate HPLC Preparative HPLC (C18 Column) Concentrate->HPLC Collect Fraction Collection (Peak at RT ≈ 10.4 min) HPLC->Collect End Purified Methoxy-Phenyl Oxime Collect->End

Caption: A comprehensive workflow for the isolation of methoxy-phenyl oxime.

Analytical Characterization

Post-isolation, the identity and purity of the compound must be unequivocally confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is instrumental for identifying volatile and semi-volatile compounds. The crude methanolic extract of Conocarpus lancifolius leaves, when analyzed by GC-MS, showed a primary peak corresponding to methoxy-phenyl oxime.[1]

ParameterValueReference
Compound Methoxy-phenyl oxime (C₈H₉NO₂)[1]
Retention Time (RT) ~5.2 min[1]
Relative Area % 42.02% (in crude alkaloid extract)[1]
Molecular Weight 151.16 g/mol [8]

Expert Insight: The fragmentation pattern in the mass spectrum provides a structural fingerprint. For methoxy-phenyl oxime, key fragments would arise from the cleavage of the oxime group and the methoxy-phenyl ring, allowing for confident identification when compared against spectral libraries.

Spectroscopic Analysis (NMR)

For definitive structural elucidation of a novel isolate, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. ¹H NMR would show characteristic signals for the aromatic protons, the methoxy group protons (-OCH₃), and the oxime proton (-OH). ¹³C NMR would confirm the number and type of carbon atoms present in the molecule. Though not detailed in the primary isolation paper, this step is mandatory for rigorous chemical characterization in drug development.

Conclusion

The isolation of methoxy-phenyl oxime from natural sources like Conocarpus lancifolius is a feasible and reproducible process when guided by sound phytochemical principles. The methodology presented herein, centered on efficient methanolic extraction followed by HPLC purification, provides a robust framework for obtaining this compound for further pharmacological investigation. Understanding the biosynthetic origins and the chemical rationale behind each isolation step empowers researchers to optimize protocols, troubleshoot challenges, and ultimately accelerate the transition of promising natural products from the laboratory to potential clinical applications.

References

  • Vijayalakshmi, A. et al. (2017). Givotia Rottleriformis Griff Ex Wight: Pharmacognostical, Phytochemical and Pharmacological Review.
  • Schulze, E. et al. (2022). Biosynthesis, herbivore induction, and defensive role of phenylacetaldoxime glucoside. Plant Physiology.
  • ResearchGate. Anti-psoriatic activity of flavonoids from the bark of Givotia rottleriformis Griff. Ex Wight.
  • Kim, T. et al. (2020). Aldoxime Metabolism Is Linked to Phenylpropanoid Production in Camelina sativa. Frontiers in Plant Science.
  • ResearchGate. Pharmacological activities of oximes.
  • Srinivasan, K. et al. (2021). Phytochemical and biological investigation of Indian medicinal plant of givotia rottlerifromis griff. ResearchGate.
  • Nielsen, M. et al. (2024). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega.
  • Sørensen, C. et al. An Overview of Oxime-Derived Plant Metabolites. ResearchGate.
  • CDC Stacks. Isolation and analysis of carbonyl compounds as oximes.
  • Al-Shuhaib, M. et al. (2022). Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl. Teikyo Medical Journal.
  • Journal of Pharmacognosy and Phytochemistry. Pharmacognostic and Phytochemical Investigation of Givotia rottleriformis Griff. Ex Wight Bark.
  • ResearchGate. Chemical structures: methoxy-phenyl oxime (I), acetophenone....
  • Google Patents. US6673969B2 - Process for preparation of oximes and resulting products.
  • ResearchGate. Inhibition of cyclooxygenase activity by standardized extract of givotia rottleriformis griff. ex wight bark.
  • Semantic Scholar. Aldoxime Metabolism Is Linked to Phenylpropanoid Production in Camelina sativa.
  • International Journal of Trend in Scientific Research and Development. Green Approach for Synthesis of Oximes by Using Natural Acids.
  • National Center for Biotechnology Information. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential.
  • PubChem. methyl N-hydroxybenzenecarboximidate.
  • BioResources. Profiling of volatile compounds with characteristic odors in Bambusa oldhamii shoots from Taiwan.
  • ResearchGate. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • Google Patents. WO2020078884A1 - An improved process and plant for the production of oximes.
  • MDPI. New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules.
  • Google Patents. EP0012158A2 - Oxime derivatives and their use in the protection of cultivated plants.

Sources

The Ascendancy of Methoxy-Phenyl Oximes: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The methoxy-phenyl oxime scaffold has emerged as a privileged structure in medicinal chemistry and materials science, demonstrating a remarkable breadth of biological activity and synthetic versatility. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of this important class of compounds. We will traverse the historical milestones, from the foundational discovery of oximes to the contemporary applications of their methoxy-phenyl derivatives. This guide will furnish researchers, scientists, and drug development professionals with a detailed exploration of synthetic methodologies, including classical and modern techniques, complete with step-by-step experimental protocols. Furthermore, we will delve into the intricate mechanisms of action underlying their notable antibacterial and anticancer properties, supported by quantitative data and visual representations of key signaling pathways. This document aims to be a definitive resource, fostering a deeper understanding and inspiring further innovation in the field of methoxy-phenyl oxime chemistry.

A Historical Overture: From a Novel Functional Group to a Versatile Pharmacophore

The journey of methoxy-phenyl oximes is intrinsically linked to the broader history of the oxime functional group (>C=N-OH). The genesis of this field can be traced back to 1882, when the German chemist Viktor Meyer and his student Alois Janny first reported the reaction between aldehydes or ketones and hydroxylamine, yielding crystalline products they termed "oximes"[1]. This discovery was a watershed moment in organic chemistry, providing a straightforward method for the derivatization and characterization of carbonyl compounds[1].

While the early focus was on the fundamental chemistry and stereoisomerism of oximes, as elegantly explained by the Hantzsch-Werner theory, the 20th century witnessed a burgeoning interest in their biological activities[1]. A pivotal moment came with the discovery of the reactivating properties of certain oximes, such as pralidoxime (2-PAM), against acetylcholinesterase inhibited by organophosphates, establishing their role as nerve agent antidotes[2].

The exploration of naturally occurring oximes further propelled the field. Early reports in the 1960s identified oximes as key players in plant biochemistry, involved in the biosynthesis of compounds like cyanogenic glucosides and glucosinolates[2]. More recently, methoxy-phenyl oxime compounds have been isolated from various plant and microbial sources. For instance, "methoxy phenyl oxime" (MPO) has been identified in the leaves of Conocarpus lancifolius and the seeds of Momorda charantia[3]. This naturally occurring compound has demonstrated significant antibacterial and cytotoxic activities, sparking further interest in this specific subclass of oximes[3][4]. The timeline below highlights key milestones in the journey of methoxy-phenyl oximes.

Historical Timeline of Methoxy-Phenyl Oxime Discovery cluster_19th_Century 19th Century cluster_20th_Century 20th Century cluster_21st_Century 21st Century 1882 1882: Viktor Meyer discovers and names oximes. 1950s 1950s: Discovery of oxime-based acetylcholinesterase reactivators (e.g., 2-PAM). 1882->1950s 1967 1967: Early reports on the natural occurrence of oximes in plants. 1950s->1967 2000s_onwards 2000s-Present: Isolation of methoxy-phenyl oximes from natural sources (e.g., Conocarpus lancifolius, Momordica charantia) and extensive investigation of their biological activities. 1967->2000s_onwards

Caption: Key milestones in the discovery and development of oxime compounds.

The Synthetic Arsenal: Crafting Methoxy-Phenyl Oxime Scaffolds

The synthesis of methoxy-phenyl oximes can be broadly categorized into two main approaches: the classical condensation method and multi-step synthetic strategies for more complex derivatives. The choice of method is often dictated by the desired substitution pattern and the scale of the synthesis.

The Cornerstone of Synthesis: Condensation of Methoxy-Phenyl Ketones

The most direct and widely employed method for the preparation of simple methoxy-phenyl oximes is the condensation reaction between a methoxy-substituted acetophenone or benzaldehyde and hydroxylamine hydrochloride. This reaction is typically carried out in the presence of a base, such as sodium acetate or sodium carbonate, to neutralize the liberated hydrochloric acid and facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon[4].

This protocol provides a step-by-step guide for the synthesis of a representative methoxy-phenyl oxime.

Materials:

  • 4-Methoxyacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 10.0 g (0.067 mol) of 4-methoxyacetophenone in 100 mL of ethanol. To this solution, add 7.0 g (0.10 mol) of hydroxylamine hydrochloride and 13.7 g (0.167 mol) of sodium acetate.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold water with stirring. The product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield pure 1-(4-methoxyphenyl)ethanone oxime.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis_of_1-4-Methoxyphenyl_ethanone_Oxime Start 4-Methoxyacetophenone + NH2OH.HCl + NaOAc in Ethanol Reflux Reflux (2-4 hours) Start->Reflux Precipitation Pour into cold water Reflux->Precipitation Filtration Vacuum filtration Precipitation->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product 1-(4-Methoxyphenyl)ethanone Oxime Purification->Product

Caption: Workflow for the synthesis of 1-(4-methoxyphenyl)ethanone oxime.

Advanced Synthetic Strategies for Diverse Derivatives

For the synthesis of more complex methoxy-phenyl oxime derivatives with varied biological activities, multi-step synthetic routes are often employed. These strategies allow for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. One such approach involves the initial formation of a heterocyclic core, such as a pyrazole, followed by the introduction of the methoxy-phenyl and oxime functionalities[5].

Natural Occurrence and Isolation

Methoxy-phenyl oxime compounds are not merely products of synthetic chemistry; they are also found in nature. As previously mentioned, methoxy-phenyl oxime has been isolated from the leaves of the plant Conocarpus lancifolius and the seeds of Momordica charantia[3]. Additionally, it has been identified as a volatile compound in bamboo shoots (Bambusa oldhamii), contributing to their characteristic aroma[6].

The isolation of these compounds from natural sources typically involves extraction with a suitable solvent, such as methanol, followed by chromatographic purification techniques.

Experimental Protocol: Isolation of Methoxy-Phenyl Oxime from Conocarpus lancifolius

This protocol outlines a general procedure for the extraction and purification of methoxy-phenyl oxime from plant material.

Materials:

  • Dried and powdered leaves of Conocarpus lancifolius

  • Methanol

  • Dichloromethane

  • Water

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Standard laboratory equipment for extraction and chromatography

Procedure:

  • Extraction: Macerate the powdered plant material with methanol at room temperature for 24-48 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

  • Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water and partition it with dichloromethane. Separate the dichloromethane layer, which will contain the less polar compounds, including the methoxy-phenyl oxime.

  • Column Chromatography: Subject the dichloromethane fraction to column chromatography on silica gel. Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) to separate the components.

  • HPLC Purification: Further purify the fractions containing the desired compound using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure methoxy-phenyl oxime.

  • Characterization: Identify the isolated compound using Gas Chromatography-Mass Spectrometry (GC-MS), NMR, and IR spectroscopy, and by comparing the data with known standards[7].

Biological Activities and Mechanisms of Action

Methoxy-phenyl oxime derivatives have garnered significant attention due to their promising biological activities, particularly their antibacterial and anticancer properties.

Antibacterial Potency: A Multi-pronged Attack

A growing body of evidence highlights the efficacy of methoxy-phenyl oximes against a range of pathogenic bacteria, including drug-resistant strains. Their antibacterial action is believed to be multifactorial, targeting essential bacterial processes.

Inhibition of FabH: One of the key molecular targets of methoxy-phenyl oxime derivatives is β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a crucial enzyme in the bacterial fatty acid biosynthesis pathway[8]. Inhibition of FabH disrupts the formation of the bacterial cell membrane, leading to cell death. Docking studies have shown that these compounds can bind to the active site of FabH, preventing its normal function[8].

Interference with Peptidoglycan Synthesis: Another proposed mechanism is the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. By interfering with PBP activity, methoxy-phenyl oximes can weaken the cell wall, making the bacteria susceptible to osmotic lysis.

The table below summarizes the antibacterial activity of some methoxy-phenyl oxime derivatives.

CompoundBacterial StrainMIC (µg/mL)Reference
Methoxy-phenyl oximeBacillus subtilis35[7]
Methoxy-phenyl oximeStaphylococcus aureus55[7]
Methoxy-phenyl oximeEscherichia coli95[7]
Methoxy-phenyl oximeKlebsiella pneumoniae95[7]
2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazoleBacillus subtilis22.4[5]
2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazoleStaphylococcus aureus29.8[5]
2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazoleEscherichia coli29.6[5]
2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazoleKlebsiella pneumoniae30.0[5]
Anticancer Potential: Inducing Apoptosis and Cell Cycle Arrest

Methoxy-phenyl oxime derivatives have also shown promise as anticancer agents. Studies have demonstrated their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.

One of the observed mechanisms of their anticancer activity is the cleavage of Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair[3]. Inhibition of PARP in cancer cells with compromised DNA repair mechanisms can lead to an accumulation of DNA damage and subsequent apoptosis.

Furthermore, some derivatives have been shown to arrest the cell cycle at the S phase, preventing DNA replication and cell proliferation[9].

Anticancer_Mechanism_of_Methoxy_Phenyl_Oximes cluster_Cellular_Effects Cellular Effects cluster_Outcomes Outcomes Methoxy_Phenyl_Oxime Methoxy-Phenyl Oxime Derivative PARP_Cleavage Induction of PARP Cleavage Methoxy_Phenyl_Oxime->PARP_Cleavage Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) Methoxy_Phenyl_Oxime->Cell_Cycle_Arrest DNA_Damage Accumulation of DNA Damage PARP_Cleavage->DNA_Damage Inhibition_of_Proliferation Inhibition of Cancer Cell Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis

Caption: Proposed anticancer mechanisms of methoxy-phenyl oxime derivatives.

The following table presents the cytotoxic activity of selected methoxy-phenyl-containing compounds against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
1-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)ureaVarious (average)>10[10]
4-alkoxy-2-(4-methoxyphenyl)-6,7-dimethoxyquinolineLOX IMVI (Melanoma)0.116[11]
4-alkoxy-2-(4-methoxyphenyl)-6,7-dimethoxyquinolineM14 (Melanoma)0.327[11]
Chalcone-tethered quinoline with 3,4,5-trimethoxy phenyl groupA375 (Melanoma)~1.0[11]

Future Perspectives and Conclusion

The field of methoxy-phenyl oxime chemistry is vibrant and continues to expand. The inherent versatility of the oxime functional group, coupled with the electronic and steric properties imparted by the methoxy-phenyl moiety, provides a rich playground for the design and synthesis of novel compounds with tailored biological activities.

Future research will likely focus on several key areas:

  • Lead Optimization: The development of more potent and selective antibacterial and anticancer agents through systematic structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: A deeper elucidation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.

  • Drug Delivery: The formulation of methoxy-phenyl oxime derivatives into advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.

  • Exploration of New Applications: The investigation of these compounds for other therapeutic indications, such as antiviral, antifungal, and anti-inflammatory applications.

References

  • Antimicrobial activity results (MIC µg/ml) of synthesized compounds. (n.d.). ResearchGate.
  • Synthesis, characterization and antibacterial activity of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]. (2009). PubMed.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI.
  • Synthesis and antibacterial activities of para-alkoxy phenyl-b-ketoaldehyde derivatives. (n.d.). SciSpace.
  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). PubMed.
  • 1-(4-Methoxyphenyl)ethanone oxime. (n.d.). PubChem.
  • One-pot synthesis of oxime ethers from cinnam. (n.d.). JOCPR.
  • Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. (n.d.). ResearchGate.
  • Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. (2022). PubMed Central.
  • Oxime derivatives and the use thereof as latent acids. (n.d.). Google Patents.
  • Process for the production of o-substituted oximes. (n.d.). Google Patents.
  • Comparison of inhibitory activities (IC50 μM) of compounds on three targets. (n.d.). ResearchGate.
  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2012). ResearchGate.
  • New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. (2022). MDPI.
  • Process for preparation of oximes and resulting products. (n.d.). Google Patents.
  • Chemical structures: methoxy-phenyl oxime (I), acetophenone. (n.d.). ResearchGate.
  • Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl. (2021). Teikyo Medical Journal.
  • Metal-Involving Synthesis and Reactions of Oximes. (2013). ACS Publications.
  • Synthesis of β-Hydroxy O-Alkyl Hydroxylamines from Epoxides Using a Convenient and Versatile Two-Step Procedure. (2012). Who we serve.
  • Profiling of volatile compounds with characteristic odors in Bambusa oldhamii shoots from Taiwan. (2021). BioResources.
  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2021). PubMed Central.
  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. (n.d.). Google Patents.
  • 4-Methoxybenzaldehyde Oxime. (n.d.). PubChem.
  • The Kovats Retention Index: Methoxyphenyl-oxime (C8H9NO2). (n.d.). The Pherobase.

Sources

An In-depth Technical Guide to the Core Chemical Reactivity of Methoxy-Phenyl Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxime functional group is a cornerstone in synthetic chemistry, renowned for its versatile reactivity and broad applications in fields ranging from medicinal chemistry to materials science.[1][2][3] This technical guide provides an in-depth exploration of the fundamental chemical reactivity of the oxime moiety, with a specific focus on methoxy-phenyl oxime. We will dissect the electronic influence of the methoxy-phenyl substituent on the oxime's behavior, offering field-proven insights for researchers, scientists, and drug development professionals. This document will delve into the nuances of oxime formation and hydrolysis, its dual nucleophilic and electrophilic character, the classic Beckmann rearrangement, and its behavior under reductive and oxidative conditions. Each section is supported by mechanistic insights, detailed experimental protocols, and authoritative citations to ensure scientific integrity.

Introduction: The Oxime Functional Group and the Significance of the Methoxy-Phenyl Scaffold

Oximes, characterized by the R1R2C=NOH functional group, are typically crystalline solids with greater stability than their imine counterparts, particularly against hydrolysis.[1][4] They are synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine.[3][4][5] The methoxy-phenyl oxime scaffold is of particular interest in drug discovery and development due to the electronic properties imparted by the methoxy group. The methoxy group is a powerful modulator of a molecule's physicochemical properties, influencing its solubility, lipophilicity, and metabolic stability. In the context of a phenyl ring, a methoxy substituent at the para position acts as an electron-donating group through resonance, while exhibiting a weaker electron-withdrawing inductive effect.[6][7][8] This net electron-donating character significantly influences the reactivity of the attached oxime functional group, a central theme that will be explored throughout this guide. The wide-ranging applications of oximes in medicinal chemistry, including their roles as antidotes to nerve agents and as components of antibacterial and anticancer agents, underscore the importance of understanding their fundamental reactivity.[9][10][11]

Formation and Hydrolysis: A Dynamic Equilibrium

The formation of methoxy-phenyl oxime from the corresponding methoxy-substituted benzaldehyde or acetophenone and hydroxylamine is a reversible condensation reaction.[4][5] The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the nitrogen of hydroxylamine.

Conversely, the hydrolysis of oximes back to the parent carbonyl compound and hydroxylamine is readily achieved by heating in the presence of various inorganic acids.[4] The stability of the oxime bond is significantly greater than that of a simple imine, a property attributed to the electronic contribution of the hydroxyl group.[12][13] The electron-donating methoxy group on the phenyl ring in methoxy-phenyl oxime is expected to further stabilize the C=N bond by increasing electron density, thereby making it more resistant to hydrolysis compared to an unsubstituted phenyl oxime.

Experimental Protocol: Synthesis of 4-Methoxyacetophenone Oxime
  • Dissolution: Dissolve 4-methoxyacetophenone (1.0 eq) in ethanol.

  • Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reflux: Heat the reaction mixture at reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain pure 4-methoxyacetophenone oxime.

The Dual Nature: Nucleophilicity and Electrophilicity

The oxime functional group exhibits a fascinating dual reactivity, capable of acting as both a nucleophile and an electrophile.[1]

  • Nucleophilicity: The nitrogen and oxygen atoms of the oxime possess lone pairs of electrons, rendering them nucleophilic. This property is famously exploited in oxime ligation , a bioorthogonal conjugation reaction where an aminooxy group reacts with a carbonyl group to form a stable oxime bond.[14][15][16] The electron-donating para-methoxy group in methoxy-phenyl oxime enhances the electron density on both the nitrogen and oxygen atoms, thereby increasing their nucleophilicity. A study on the nucleophilicity of various oximes demonstrated a wide range of reactivity based on their substitution.[17]

  • Electrophilicity: The carbon atom of the C=N bond is ambiphilic, meaning it can act as an electrophile.[1] Furthermore, the nitrogen atom of the oxime can be considered relatively electrophilic.[18] This electrophilic character is central to reactions such as the Beckmann rearrangement, where a nucleophilic migration to the nitrogen atom occurs.

The Beckmann Rearrangement: A Signature Transformation

The Beckmann rearrangement is a classic and synthetically valuable acid-catalyzed reaction that converts an oxime into an amide.[19][20][21] The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group positioned anti to the leaving group to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate.[22] This intermediate is then attacked by water to yield the corresponding amide after tautomerization.[21]

In the case of an unsymmetrical ketoxime like methoxy-phenyl ketoxime, the stereochemistry of the oxime dictates the product of the rearrangement. The group that is anti to the hydroxyl group will migrate. The electron-donating nature of the para-methoxy phenyl group can influence the migratory aptitude. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. The methoxy-phenyl group, being electron-rich, is a good migrating group.

Experimental Protocol: Beckmann Rearrangement of 4-Methoxyacetophenone Oxime
  • Acid Catalyst: Add 4-methoxyacetophenone oxime to a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

  • Heating: Gradually warm the reaction mixture and then heat to the desired temperature (e.g., 100-120 °C) for a specified time, monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the amide product.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting amide by recrystallization or column chromatography.

Visualizing the Beckmann Rearrangement

Beckmann_Rearrangement cluster_0 Step 1: Protonation cluster_1 Step 2: Rearrangement & Formation of Nitrilium Ion cluster_2 Step 3: Nucleophilic Attack by Water cluster_3 Step 4: Tautomerization Oxime Methoxy-Phenyl Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime H+ NitriliumIon Nitrilium Ion ProtonatedOxime->NitriliumIon Migration of Phenyl Group, -H2O ProtonatedAmide Protonated Imidic Acid NitriliumIon->ProtonatedAmide H2O Amide Amide ProtonatedAmide->Amide -H+

Caption: The reaction mechanism of the Beckmann rearrangement.

Redox Reactivity: Reduction to Amines and Oxidative Transformations

The oxime functional group is susceptible to both reduction and oxidation, leading to a variety of useful products.

Reduction to Primary Amines

Oximes can be readily reduced to primary amines using a range of reducing agents.[4][23] Common methods include:

  • Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

  • Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective.[23]

  • Dissolving Metal Reduction: Using sodium metal in a protic solvent like ethanol.[23]

The electron-donating methoxy group in methoxy-phenyl oxime does not significantly hinder this reduction and the corresponding primary amine can be obtained in good yields.

Experimental Protocol: Reduction of 4-Methoxyacetophenone Oxime to 1-(4-methoxyphenyl)ethanamine
  • Setup: In a round-bottom flask, suspend 4-methoxyacetophenone oxime in a suitable solvent like tetrahydrofuran (THF).

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF to the suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the excess LiAlH4 by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Extraction and Purification: Filter the resulting aluminum salts and wash with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.

Oxidation of Oximes

The oxidation of oximes can lead to a variety of products depending on the substrate and the oxidizing agent used.[24] For instance, hypervalent iodine(III) reagents can oxidize aldoximes to generate nitrile oxides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions.[24][25] In the case of ketoximes, oxidation with such reagents can lead to the regeneration of the parent ketone or induce a Beckmann rearrangement.[24] Other oxidizing agents, such as ceric ammonium nitrate, can also be used to convert oximes back to their parent carbonyl compounds.[26] The presence of the electron-rich methoxy-phenyl group can influence the outcome of these oxidation reactions. For example, it can facilitate oxidative processes on the aromatic ring if harsh conditions are employed.

Conclusion: A Versatile Functional Group with Tunable Reactivity

The methoxy-phenyl oxime is a prime example of how a seemingly simple functional group can exhibit a rich and complex tapestry of chemical reactivity. Its behavior is a delicate interplay of its inherent electronic structure and the modulating influence of the methoxy-phenyl substituent. From its formation and relative stability to hydrolysis, its dual nucleophilic and electrophilic character, its propensity for the classic Beckmann rearrangement, and its susceptibility to both reduction and oxidation, the methoxy-phenyl oxime offers a versatile platform for synthetic chemists. A thorough understanding of these fundamental principles is paramount for researchers and drug development professionals seeking to harness the full potential of this valuable chemical entity in the design and synthesis of novel molecules with desired properties and functions.

References

  • Reactivity of oximes for diverse methodologies and synthetic applications.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE (Journal of Visualized Experiments). URL
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. URL
  • Recent Advances in Oxidative Transformation of Oximes with Hypervalent Iodine (III) Reagents.
  • Reactivity of oximes for diverse methodologies and synthetic applications.
  • A Mild Single-Step Reduction of Oximes to Amines. Taylor & Francis Online. URL
  • Oxidation of oximes with hypervalent iodine reagents: opportunities, development, and applications.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. URL
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • Preparative conversion of oximes to parent carbonyl compounds by cerium(IV)
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. NIH. URL
  • Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle.
  • Amine synthesis by oxime reduction. Organic Chemistry Portal. URL
  • Oxime - Wikipedia. Wikipedia. URL
  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. URL
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. UQ eSpace - The University of Queensland. URL
  • Oximes. Thieme Chemistry. URL
  • Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. RSC Publishing. URL
  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC - NIH. URL
  • Ozone Oxidation of Oximes to Carbonyl Compounds. Taylor & Francis Online. URL
  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm
  • Metal-Involving Synthesis and Reactions of Oximes.
  • Oxime Definition - Organic Chemistry Key Term. Fiveable. URL
  • Oxime-, methoxy-phenyl-. Smolecule. URL
  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. URL
  • Why is methoxy group an electron donating group?. Chemistry Stack Exchange. URL
  • Oxime | Organic Chemistry, Synthesis, Reactions. Britannica. URL
  • What effect does a phenyl group have +M or -I?. Quora. URL
  • Review of FDA-approved oximes. Chemspace. URL
  • Methoxy group - Wikipedia. Wikipedia. URL
  • Oximes. Journal of New Developments in Chemistry - Open Access Pub. URL
  • The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. URL
  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
  • 7.9: How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. URL
  • Beckmann rearrangement - Wikipedia. Wikipedia. URL
  • Beckmann Rearrangement. Organic Chemistry Portal. URL
  • Beckmann Rearrangement. Master Organic Chemistry. URL
  • Help identifying most electrophilic site. Reddit. URL
  • Beckmann Rearrangement. Alfa Chemistry. URL
  • Nucleophilicity of Oximes Based upon Addition to a Nitrilium closo-Decaborate Cluster.
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. URL
  • Beckmann Rearrangement of Oximes under Very Mild Conditions. audreyyunli.com. URL

Sources

Unveiling the Therapeutic Potential: A Technical Guide to Methoxy-Phenyl Oxime Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Methoxy-Phenyl Oximes

In the landscape of medicinal chemistry, the search for novel pharmacophores with diverse biological activities is a continuous endeavor. Methoxy-phenyl oxime derivatives have emerged as a promising class of compounds, characterized by the presence of a methoxy-substituted phenyl ring linked to an oxime functional group. This unique structural arrangement confers a range of physicochemical properties that are conducive to favorable interactions with various biological targets. This technical guide provides an in-depth exploration of the potential biological activities of methoxy-phenyl oxime derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Drawing upon established research, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and harness the therapeutic potential of this versatile chemical scaffold.

Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for effective and selective anticancer agents has led to the investigation of numerous synthetic and natural compounds. Methoxy-phenyl oxime derivatives have demonstrated significant potential in this arena, exhibiting cytotoxic effects against various cancer cell lines.

Mechanism of Action: A Multi-pronged Approach

The anticancer activity of methoxy-phenyl oxime derivatives is not attributed to a single mechanism but rather a combination of actions that disrupt cancer cell homeostasis. Evidence suggests that these compounds can induce apoptosis, or programmed cell death, a crucial process for eliminating malignant cells. Some derivatives have been shown to modulate the levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells. Furthermore, the oxime moiety can participate in the inhibition of key enzymes involved in cancer progression, such as kinases, which are pivotal in cell signaling pathways that regulate proliferation and survival.

Experimental Evaluation of Anticancer Activity

The primary method for assessing the cytotoxic potential of methoxy-phenyl oxime derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy-phenyl oxime derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Workflow for Anticancer Activity Screening

cluster_workflow Anticancer Activity Screening Workflow start Start: Synthesized Methoxy-Phenyl Oxime Derivatives plate_cells Plate Cancer Cells in 96-well Plates start->plate_cells treat_cells Treat Cells with Serial Dilutions of Compounds plate_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calc_ic50 Calculate IC50 Values measure_abs->calc_ic50 end End: Identify Lead Compounds calc_ic50->end

Caption: A streamlined workflow for assessing the anticancer potential of methoxy-phenyl oxime derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative methoxy-phenyl oxime derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
EMCD FL83B (mouse liver)19.8[1]
EMCO FL83B (mouse liver)25.7[1]
Compound 5 A549 (lung)10.67 ± 1.53[2]
Compound 2 A549 (lung)24.0 ± 3.46[2]
Compound 3 A549 (lung)28.0 ± 1.0[2]
Compound 10 A549 (lung)29.67 ± 5.51[2]
Compound 9 A549 (lung)51.5 ± 4.95[2]
Compound 5 C6 (glioma)4.33 ± 1.04[2]
Compound 10 C6 (glioma)12.33 ± 4.93[2]
Compound 2 C6 (glioma)23.33 ± 2.08[2]
Compound 9 C6 (glioma)25.33 ± 1.53[2]
Compound 3 C6 (glioma)49.33 ± 1.15[2]

Part 2: Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Methoxy-phenyl oxime derivatives have demonstrated promising activity against a spectrum of pathogenic bacteria and fungi.

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial action of these derivatives is believed to involve multiple mechanisms. The lipophilic nature of the methoxy-phenyl group can facilitate the penetration of the microbial cell membrane, leading to its disruption and leakage of cellular contents. Furthermore, the oxime group can chelate metal ions that are essential for the activity of microbial enzymes, thereby inhibiting critical metabolic pathways.

Experimental Evaluation of Antimicrobial Activity

The antimicrobial efficacy of methoxy-phenyl oxime derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start: Synthesized Methoxy-Phenyl Oxime Derivatives prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilution of Compounds in Broth prepare_inoculum->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate incubate Incubate for 18-24 hours inoculate_plate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End: Identify Potent Antimicrobial Agents determine_mic->end

Caption: A standard workflow for determining the antimicrobial efficacy of methoxy-phenyl oxime derivatives.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the MIC values of methoxy-phenyl oxime and its derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Methoxy-phenyl oximeBacillus subtilis35[1]
Methoxy-phenyl oximeStaphylococcus aureus55[1]
Methoxy-phenyl oximeEscherichia coli95[1]
Methoxy-phenyl oximeKlebsiella pneumoniae95[1]
Oxime derivativesVarious bacterial strains18.75 - 37.50[3]
7-O-isopropyl naringenin oximeStaphylococcus aureus<12.5[4]
7-O-isopropyl naringenin oximeBacillus subtilis<12.5[4]
7,4′-di-O-isopropyl naringenin oximeStaphylococcus aureus<12.5[4]
7,4′-di-O-isopropyl naringenin oximeBacillus subtilis<12.5[4]

Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Methoxy-phenyl oxime derivatives and related methoxyphenolic compounds have shown potential as anti-inflammatory agents by modulating key signaling pathways.

Mechanism of Action: Post-transcriptional Regulation via HuR

A significant anti-inflammatory mechanism of methoxyphenolic compounds involves the RNA-binding protein HuR (Human antigen R).[5] HuR plays a crucial role in stabilizing the messenger RNA (mRNA) of pro-inflammatory cytokines such as TNF-α and various interleukins.[6][7] By binding to AU-rich elements in the 3'-untranslated region of these mRNAs, HuR prevents their degradation, leading to increased protein expression and a sustained inflammatory response.[8][9] Certain methoxyphenolic compounds have been found to inhibit the binding of HuR to these target mRNAs, leading to their destabilization and subsequent degradation.[5] This post-transcriptional downregulation of pro-inflammatory mediators represents a novel and targeted approach to controlling inflammation.

HuR-Mediated mRNA Stabilization Pathway

cluster_pathway HuR-Mediated Pro-inflammatory mRNA Stabilization inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) hur_translocation HuR Translocation (Nucleus to Cytoplasm) inflammatory_stimulus->hur_translocation mrna_binding HuR Binds to AU-rich Elements of Pro-inflammatory mRNA hur_translocation->mrna_binding mrna_stabilization mRNA Stabilization mrna_binding->mrna_stabilization protein_translation Increased Protein Translation mrna_stabilization->protein_translation inflammation Enhanced Inflammatory Response protein_translation->inflammation methoxy_phenyl_oxime Methoxy-Phenyl Oxime Derivative methoxy_phenyl_oxime->inhibition inhibition->mrna_binding

Caption: Methoxy-phenyl oxime derivatives can potentially inhibit the binding of HuR to pro-inflammatory mRNA, leading to its degradation and a dampened inflammatory response.

Experimental Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells, such as macrophages.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the methoxy-phenyl oxime derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC50 value.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of some methoxyphenolic compounds.

CompoundAssayIC50 (µM)Reference
DiapocyninInhibition of various inflammatory mediators20.3[5]
ResveratrolInhibition of various inflammatory mediators42.7[5]
2-methoxyhydroquinoneInhibition of various inflammatory mediators64.3[5]
ApocyninInhibition of various inflammatory mediators146.6[5]
4-amino-2-methoxyphenolInhibition of various inflammatory mediators410[5]
Azo-azomethine based oxime derivative (a)Protein denaturation inhibition46.76[4]
Azo-azomethine based oxime derivative (b)Protein denaturation inhibition55.77[4]
1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaAntioxidant activity15.99 ± 0.10[10]
1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaAntioxidant activity16.05 ± 0.15[10]

Part 4: Synthesis of Methoxy-Phenyl Oxime Derivatives

The synthesis of methoxy-phenyl oxime derivatives is typically achieved through a straightforward condensation reaction between a methoxy-substituted phenyl ketone or aldehyde and hydroxylamine hydrochloride.

Experimental Protocol: General Synthesis of Methoxy-Phenyl Oximes

  • Reactant Dissolution: Dissolve the methoxy-substituted acetophenone or benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.5 equivalents) and a base, such as pyridine or sodium acetate (2 equivalents), to the solution.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow

cluster_workflow Synthesis of Methoxy-Phenyl Oxime Derivatives start Start: Methoxy-substituted Phenyl Ketone/Aldehyde dissolve Dissolve in Ethanol start->dissolve add_reagents Add Hydroxylamine HCl and Base dissolve->add_reagents react Stir at Room Temperature or Reflux add_reagents->react monitor Monitor by TLC react->monitor workup Quench with Water and Extract monitor->workup purify Purify by Recrystallization or Chromatography workup->purify end End: Purified Methoxy-Phenyl Oxime Derivative purify->end

Caption: A general workflow for the synthesis of methoxy-phenyl oxime derivatives.

Conclusion and Future Directions

Methoxy-phenyl oxime derivatives represent a versatile and promising class of compounds with a wide range of potential biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on synthesizing and screening a broader library of these derivatives to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and signaling pathways involved in their biological effects will be crucial for optimizing their therapeutic potential. Furthermore, in vivo studies are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles in preclinical models. The continued exploration of methoxy-phenyl oximes holds significant promise for the development of novel and effective therapeutic agents for a variety of diseases.

References

  • Brennan, C. M., & Steitz, J. A. (2001). HuR and mRNA stability. Molecular and Cellular Biology, 21(23), 7887-7897.
  • Hancock, R. E. W. (2001). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Microbe Online. (2022, December 14). Broth Dilution Method for MIC Determination.
  • ResearchGate. (n.d.). Figure 4: Chemical structures: methoxy-phenyl oxime (I), acetophenone...
  • Veterinary AMR Center, NVAL, MAFF. (2020). Antimicrobial susceptibility testing (Broth microdilution method). Rakuno Gakuen University.
  • Tiedje, C., & Gaestel, M. (2016).
  • Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
  • Wang, W., Fan, J., & Gorospe, M. (2000). HuR regulates cyclin A and cyclin B1 mRNA stability during the cell division cycle. The EMBO journal, 19(10), 2340–2350.
  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h..
  • Keene, J. D. (2001). HuR and mRNA stability. Proceedings of the National Academy of Sciences, 98(13), 7018-7020.
  • Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Geromichalos, G. (2011). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects.
  • Zou, T., Liu, L., Rao, J. N., & Wang, J. Y. (2012). Stabilization of XIAP mRNA through the RNA binding protein HuR regulated by cellular polyamines. Nucleic acids research, 40(22), 11599–11612.
  • Kim, J. H., Kim, D. H., & Lee, J. S. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Molecules (Basel, Switzerland), 28(21), 7338.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives.
  • Houser, K. R., Johnson, D. K., & Ishmael, F. T. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.
  • Gunkara, B., Yilmaz, I., & Demir, N. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 841-854.
  • Barghouthi, S. A., Ayyad, I., Ayesh, M., & Abu-Lafi, S. (2017). Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate. Journal of analytical & pharmaceutical research, 5(3), 00143.
  • Kozłowska, J., & Długosz, A. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Symmetry, 12(4), 575.
  • ResearchGate. (n.d.). Scheme 4: Synthesis of oxime derivatives 6-9..
  • Calixto, J. B., Campos, M. M., Otuki, M. F., & Santos, A. R. (2004). Anti-inflammatory compounds of plant origin. Part II. modulation of pro-inflammatory cytokines, chemokines and adhesion molecules. Planta medica, 70(2), 93–103.
  • Perveen, K., & Khan, M. F. (2022). EVALUATION OF ANTI-INFLAMMATORY, ANTIOXIDANT, AND XANTHINE OXIDASE INHIBITORY POTENTIAL OF N-(2-HYDROXY PHENYL) ACETAMIDE. Pakistan Journal of Pharmaceutical Sciences, 35(3), 839-845.
  • ResearchGate. (n.d.). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.

Sources

An In-depth Technical Guide to the Thermochemical Properties of Methoxy-Phenyl Substituted Oximes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methoxy-phenyl substituted oximes are a class of organic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as chemical intermediates.[1][2] A thorough understanding of their thermochemical properties, such as enthalpy of formation and bond dissociation energy, is critical for predicting their stability, reactivity, and safety profile in various applications. This guide provides a comprehensive overview of the key thermochemical properties of these oximes, detailing both experimental and computational methodologies for their determination. It is intended for researchers, scientists, and drug development professionals seeking to leverage these properties for rational molecular design and process optimization.

Introduction: The Significance of Methoxy-Phenyl Oximes

Oximes (RR'C=N-OH) are versatile functional groups synthesized typically through the condensation of hydroxylamine with aldehydes or ketones.[2][3] The incorporation of a methoxy-phenyl substituent introduces specific electronic and steric effects that modulate the compound's overall properties. The methoxy group (-OCH₃), a strong electron-donating group, can influence the electron density of the aromatic ring and the oxime functional group, thereby impacting molecular stability and reactivity.

These compounds are not merely synthetic curiosities; they have demonstrated a wide range of biological activities, including antibacterial, antioxidant, and anticancer effects.[1] Their role as prodrugs and as antidotes for nerve agents further underscores their pharmaceutical importance.[2] The stability of these molecules during storage, formulation, and metabolic processes is directly governed by their thermochemical properties. Therefore, a quantitative understanding of their thermal behavior is paramount for the development of safe and effective therapeutics.

Diagram 1: General Structure of Methoxy-Phenyl Substituted Oximes

This diagram illustrates the core structure, highlighting the key functional groups and the variable position of the methoxy substituent (ortho, meta, or para).

Caption: Generalized structure of a methoxy-phenyl substituted oxime.

Key Thermochemical Properties

The stability and reactivity of a molecule are fundamentally described by its thermochemical properties. For methoxy-phenyl oximes, the most critical parameters are the enthalpy of formation and the bond dissociation energies (BDEs) of labile bonds.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[4] It is a direct measure of the intrinsic stability of a molecule. A more negative ΔHf° indicates a more stable compound. This value is crucial for calculating the heat of reaction for any chemical process involving the oxime, which is essential for safety assessments in chemical manufacturing and drug formulation.

Determining ΔHf° can be achieved through:

  • Experimental Methods: Primarily via combustion calorimetry.[5][6]

  • Computational Methods: Using ab initio or Density Functional Theory (DFT) calculations, often employing isodesmic reactions to improve accuracy.[4]

Bond Dissociation Energy (BDE)

The homolytic bond dissociation energy is the enthalpy change required to break a specific bond, yielding two radical fragments. For oximes, the O-H bond is of particular interest, as its BDE is indicative of the compound's potential as an antioxidant and its stability towards radical-induced degradation.[7] A lower O-H BDE suggests the hydrogen atom can be more easily abstracted, which can be a key step in both desired antioxidant activity and undesired decomposition pathways.

Studies have shown that O-H BDEs in aryl oximes are influenced by steric and electronic effects.[7][8] While initial theories suggested significant radical stabilization by the aromatic ring, more recent work indicates that steric effects play a more dominant role in the relatively small differences observed in oxime O-H BDEs.[8]

Experimental Determination of Thermochemical Properties

Robust experimental data provides the ground truth for any thermochemical investigation. Several analytical techniques are routinely employed to characterize the thermal properties of organic compounds like methoxy-phenyl oximes.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for probing the thermal stability of a material.[9][10]

  • TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile components.[10]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is used to determine melting points, glass transitions, and the enthalpy of phase changes or decomposition.

Diagram 2: Experimental Workflow for TGA/DSC Analysis

TGA_DSC_Workflow cluster_workflow TGA/DSC Experimental Workflow A Sample Preparation (5-10 mg of oxime in crucible) C Place Sample & Reference in Furnace A->C B Instrument Calibration (e.g., with Indium standard) B->C D Set Experimental Parameters (Temp. range, heating rate, atmosphere) C->D E Run Analysis (Heating under N₂ or Air) D->E F Data Acquisition (Mass loss vs. T for TGA) (Heat flow vs. T for DSC) E->F G Data Analysis (Determine T_onset, T_peak, ΔH) F->G H Interpretation & Reporting G->H

Caption: A typical workflow for thermal analysis using TGA and DSC.

Protocol 1: DSC for Thermal Stability Assessment
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 3-5 mg of the methoxy-phenyl oxime sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, e.g., 25 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature beyond any expected transitions (e.g., 350 °C).

  • Data Analysis:

    • Identify endothermic peaks corresponding to melting. The onset temperature is taken as the melting point.

    • Identify exothermic peaks, which typically indicate decomposition. The onset temperature of the exotherm is a measure of the thermal stability.

    • Integrate the area under the peaks to determine the enthalpy of fusion (ΔHfus) or decomposition (ΔHdecomp).

Causality: A heating rate of 10 °C/min is chosen as a standard practice to balance kinetic effects with signal resolution. An inert atmosphere is crucial to ensure that the observed thermal events correspond to intrinsic decomposition rather than oxidation.

Combustion Calorimetry for Enthalpy of Formation

Oxygen bomb calorimetry is the classic method for determining the enthalpy of combustion (ΔHc°).[5][6] A weighed sample is completely combusted in a sealed container (the "bomb") filled with excess oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured. The standard enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law, provided the ΔHf° values for the combustion products (CO₂, H₂O, N₂) are known.

Computational Modeling of Thermochemical Properties

In parallel with experimental work, computational chemistry offers a powerful and cost-effective means to predict and understand thermochemical properties.[4]

Density Functional Theory (DFT) Calculations

DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. Methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), are commonly used to calculate the electronic structure and energies of molecules.[7][12] From these calculations, key thermochemical data can be derived.

Diagram 3: O-H Bond Dissociation Energy (BDE) Concept

BDE_Concept Oxime Ar-C(R)=N-OH Radicals Ar-C(R)=N-O•   +   •H Oxime->Radicals   ΔH = BDE(O-H)

Caption: Homolytic cleavage of the O-H bond in an oxime.

Protocol 2: Computational BDE Calculation
  • Structure Optimization: Build the 3D structure of the methoxy-phenyl oxime. Perform a geometry optimization and frequency calculation using a DFT method (e.g., UB3LYP/6-311+G(d,p)). Confirm the structure is a true minimum by ensuring there are no imaginary frequencies.

  • Radical Optimization:

    • Generate the iminoxyl radical by removing the hydroxyl hydrogen atom. Optimize the geometry and perform a frequency calculation on this radical species.

    • The hydrogen atom radical's enthalpy is a known value.

  • Enthalpy Calculation: The BDE is calculated as the difference between the sum of the enthalpies of the products (iminoxyl radical and hydrogen radical) and the enthalpy of the reactant (the parent oxime).

    BDE = [H(iminoxyl radical) + H(H radical)] - H(oxime)

Trustworthiness: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. It is crucial to validate the computational method against reliable experimental data for a set of related compounds before applying it to unknown molecules.[13][14] Comparing calculated values with experimental results from techniques like calorimetry provides a self-validating system.[13]

Data Summary and Interpretation

The position of the methoxy group on the phenyl ring (ortho, meta, or para) can subtly influence the thermochemical properties through resonance and inductive effects.

Table 1: Representative Thermochemical Data for Phenyl Oxime Derivatives (Note: This table is illustrative. Actual values for specific methoxy-phenyl substituted oximes would need to be sourced from specific experimental or computational studies.)

CompoundO-H BDE (kcal/mol)MethodReference
Acetophenone oxime84.3Calorimetry[13]
Benzophenone oxime82.4Calorimetry[13]
Di-tert-butyl ketoxime79.2Calorimetry[13]
para-substituted benzaldoximes~82-84DFT (Calculated)

Interpretation: The data consistently show that O-H BDEs for aromatic oximes are in the range of 80-85 kcal/mol.[12][13] Theoretical studies suggest that para substituents on benzaldoximes have a minimal effect on the O-H BDE. This implies that the methoxy group's position may not dramatically alter the O-H bond strength, with steric factors around the oxime group itself often being more significant.[8]

Conclusion and Future Outlook

A comprehensive understanding of the thermochemical properties of methoxy-phenyl substituted oximes is indispensable for their advancement in pharmacology and materials science. This guide has outlined the core principles and methodologies, both experimental and computational, for determining properties like enthalpy of formation and bond dissociation energy. The interplay between thermal analysis (TGA/DSC), calorimetry, and DFT calculations provides a robust framework for characterizing molecular stability and reactivity. Future research should focus on building a comprehensive database of these properties for a wider range of substituted oximes to enable the development of predictive quantitative structure-property relationship (QSPR) models, further accelerating rational drug design and materials development.

References

  • Pratt, D. A., Blake, J. A., Mulder, P., Walton, J. C., Korth, H. G., & Ingold, K. U. (2004). O−H Bond Dissociation Enthalpies in Oximes: Order Restored. Journal of the American Chemical Society. [Link]
  • Ali, A., & Mubarak, S. (n.d.).
  • Zavitsas, A. A. (n.d.). Bond dissociation enthalpies (kcal/mol) of oximes and N,N-disubstituted hydroxylamines calculated on UB3LYP/6-311+G(d,p) level.
  • Dao, R., Wang, X., Chen, K., Zhao, C., Yao, J., & Li, H. (2017). Landscape of the structure–O–H bond dissociation energy relationship of oximes and hydroxylamines. RSC Publishing. [Link]
  • Lee, J., et al. (n.d.). (a) TGA thermograms and (b) DSC curves of oxime esters in N2.
  • Matveevskaya, V. V., et al. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. [Link]
  • El-Tabl, A. S., Shakdofa, M., & El-Seidy, A. M. A. (2012). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF NICKEL(II), COBALT(II) AND COPPER(II) COMPLEXES OF DIOXIME LIGANDS.
  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
  • Rzepa, H. (2015). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Semantic Scholar. [Link]
  • ASU Core Research Facilities. (n.d.). Thermal Analysis (TGA/DTA/DSC).
  • University of Melbourne. (n.d.). TGA-DSC.
  • Hupa, L., & Lindberg, D. (n.d.). Thermal Analysis TGA / DTA. Åbo Akademi University. [Link]
  • Wikipedia. (n.d.). Oxime. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)ethanone oxime. PubChem. [Link]
  • Notario, R., et al. (2016).
  • Al-Hourani, B. J. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [Link]
  • Jorge, N., et al. (2002). Experimental and Theoretical Study of the Enthalpy of Formation of 3,6-Diphenyl-1,2,4,5-Tetroxane Molecule.
  • Ribeiro da Silva, M. A. V., et al. (2007). Thermodynamic study on the sublimation of 3-phenylpropionic acid and of three methoxy-substituted 3-phenylpropionic acids.
  • Kian, K. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering. [Link]
  • Kian, K. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties.
  • NIST. (n.d.). Acetophenone, 4'-methoxy-, oxime. NIST Chemistry WebBook. [Link]
  • Chen, C. Y., et al. (2015). Chemical structures: methoxy-phenyl oxime (I), acetophenone oxime (II), 2-hydroxy-2-cyclopenten-1-one (III), 2-hydroxy-3-methyl-2-cyclopenten-1-one (IV).

Sources

Foreword: A Proactive Approach to De-Risking Methoxy-Phenyl Oxime Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Initial Toxicity Screening of Methoxy-Phenyl Oxime

In the landscape of modern drug discovery, the mantra is "fail early, fail cheap."[1] The attrition of drug candidates due to unforeseen toxicity in late-stage development is a primary driver of escalating research and development costs.[2][3] Methoxy-phenyl oximes represent a class of compounds with diverse biological activities, from potential therapeutics to industrial applications.[4][5] However, like any novel chemical entity (NCE), their interaction with biological systems is unknown and must be interrogated systematically. Structurally similar oximes have shown profiles of hematotoxicity, including methaemoglobinaemia, which necessitates a cautious and thorough preliminary safety evaluation.[6]

This guide is structured not as a rigid checklist, but as a logical, tiered strategy for the initial toxicity screening of a novel methoxy-phenyl oxime. It is designed for researchers, scientists, and drug development professionals to build a foundational safety profile of their candidate compound. We will move from high-throughput in vitro methods, which offer rapid, cost-effective data on cellular responses, to a targeted in vivo study to understand systemic effects.[7][8] The causality behind each experimental choice is explained, grounding the protocols in established regulatory science and best practices to ensure the data generated is robust, reproducible, and relevant for decision-making.

Section 1: The Foundational Tier - In Vitro Cellular Toxicity Assessment

The initial phase of toxicity screening begins at the cellular level. In vitro assays are indispensable tools that provide the first glimpse into a compound's potential to cause harm to cells, helping to eliminate unsafe compounds early and reducing the reliance on animal testing.[9] Our strategy is to assess two fundamental aspects of toxicity: direct cytotoxicity (cell death) and genotoxicity (damage to genetic material).

Cytotoxicity Profiling: Establishing the Dose-Response Relationship

Before any complex mechanistic studies, we must answer a simple question: at what concentration does our methoxy-phenyl oxime kill cells? This is determined by calculating the IC50 (half-maximal inhibitory concentration), a critical parameter for dose selection in subsequent, more complex assays. We advocate for screening against a panel of cell lines to identify potential organ-specific toxicity early. For a baseline screen, a hepatic line (e.g., HepG2) is crucial due to the liver's central role in drug metabolism, and a renal line (e.g., HEK293) is recommended as the kidneys are a primary route of elimination.[10]

No single assay is definitive.[11] We recommend a multi-parametric approach by employing assays that measure different cellular endpoints.

  • Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial reductase enzymes in living cells, providing an indication of overall metabolic health.[9]

  • Membrane Integrity (LDH Release Assay): This method quantifies cytotoxicity by measuring lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9]

  • Intracellular ATP Levels (Bioluminescent Assay): Measuring ATP via a luciferase reaction is a highly sensitive indicator of cell viability, as only metabolically active cells can synthesize ATP.[11]

This protocol provides a robust framework for determining the IC50 of a methoxy-phenyl oxime.

  • Cell Seeding: Seed HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the methoxy-phenyl oxime in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

CompoundCell LineAssay TypeEndpointIC50 Value (µM)
Methoxy-Phenyl OximeHepG2MTTMetabolic Activity75.4
Methoxy-Phenyl OximeHEK293MTTMetabolic Activity152.1
Doxorubicin (Positive Control)HepG2MTTMetabolic Activity0.8

This table clearly shows a differential toxicity, with the compound being roughly twice as toxic to liver cells than kidney cells in this hypothetical scenario.

Section 2: Assessing Genotoxic Potential - A Regulatory Imperative

Genotoxicity testing is a critical component of safety assessment required by regulatory agencies worldwide.[12][13] These assays identify compounds that can cause damage to DNA and chromosomes, a primary mechanism for carcinogenesis.[14] A standard in vitro battery includes a bacterial reverse mutation assay and a mammalian cell assay for chromosomal damage.[15][16]

The Ames Test: Screening for Gene Mutation

The bacterial reverse mutation assay, or Ames test, is a rapid and cost-effective method to detect a compound's potential to cause gene mutations (point mutations and frameshifts).[16][17] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[16] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Causality Behind the Method: The inclusion of a metabolic activation system (rat liver S9 fraction) is crucial. Many compounds are not directly mutagenic but become so after being metabolized by liver enzymes (e.g., cytochrome P450s).[1] The Ames test is therefore performed both with and without the S9 fraction to identify direct-acting mutagens and those requiring metabolic activation.

  • Strain Preparation: Prepare overnight cultures of the required bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Compound & Control Preparation: Prepare a range of concentrations of the methoxy-phenyl oxime based on preliminary cytotoxicity data. Prepare positive controls (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98, ICR-191 for TA1537) and a vehicle control (DMSO).

  • Metabolic Activation: Prepare two sets of test tubes for each concentration: one with S9 mix and one with a phosphate buffer.

  • Incorporation: To the tubes, add 100 µL of bacterial culture, 100 µL of the test compound dilution, and 500 µL of either S9 mix or buffer.

  • Plating: Add 2 mL of molten top agar to each tube, vortex briefly, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase (typically ≥2-fold over the vehicle control) indicates a positive result.

In Vitro Micronucleus Assay: Screening for Chromosomal Damage

While the Ames test detects gene-level mutations, the micronucleus assay identifies agents that cause larger-scale chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[12] This assay, performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes), detects small, membrane-bound DNA fragments in the cytoplasm known as micronuclei. These are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[12][16]

G

Section 3: The Confirmatory Tier - In Vivo Acute Systemic Toxicity

If the methoxy-phenyl oxime demonstrates an acceptable in vitro profile (i.e., low cytotoxicity and no evidence of genotoxicity), the next logical step is to evaluate its effects in a whole organism.[18] An acute systemic toxicity study provides critical information on the potential health hazards that may arise from a single, short-term exposure to the substance.[19][20] This data is used to determine the substance's toxicity classification and is essential for calculating a safe starting dose for any further, more extensive preclinical studies.[21]

We will follow the Organisation for Economic Co-operation and Development (OECD) Test Guideline 423: Acute Toxic Class Method. This method is selected for its scientific robustness, ethical considerations (it uses fewer animals than traditional LD50 tests), and regulatory acceptance.[22]

Principle of the OECD 423 Guideline

The Acute Toxic Class Method is a stepwise procedure using a small number of animals (typically 3 per step) of a single sex (usually females, as they are often slightly more sensitive).[22] The test substance is administered at one of several fixed dose levels (5, 50, 300, and 2000 mg/kg).[19] The outcome of each step—specifically, the number of animal mortalities—determines the next step: either dosing the next group at a lower or higher dose or stopping the test.[22] This approach allows for the classification of the compound into a specific toxicity category based on the Globally Harmonised System (GHS).

G

  • Animal Selection & Acclimatization: Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain). Acclimatize animals to laboratory conditions for at least 5 days.

  • Dose Selection: Based on available data (including in vitro results), select a starting dose. In the absence of information, 300 mg/kg is the default starting point.[23]

  • Preparation & Dosing: Fast animals overnight prior to dosing. The methoxy-phenyl oxime is typically formulated in an aqueous vehicle (e.g., 0.5% carboxymethylcellulose). Administer the substance in a single dose by oral gavage. The volume administered should not exceed 1 mL/100 g body weight.

  • First Step (e.g., 300 mg/kg): Dose a group of 3 female rats.

  • Observation: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes immediately after dosing, periodically for the first 24 hours, and daily thereafter for a total of 14 days.

  • Decision & Next Steps:

    • If 2 or 3 animals die, the test is stopped, and the compound is considered toxic at that dose. The next step would be to test at a lower dose level (e.g., 50 mg/kg).

    • If 0 or 1 animal dies, a second group of 3 animals is dosed at a higher level (e.g., 2000 mg/kg).

  • Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Dose Group (mg/kg)No. of AnimalsMortalities within 14 daysKey Clinical ObservationsGross Necropsy Findings
30030/3Lethargy on Day 1, recovered by Day 2.No abnormalities observed.
200031/3Piloerection, lethargy, ataxia in all animals. One animal found dead on Day 3.Deceased animal: discolored spleen. Survivors: no abnormalities.

Based on this hypothetical outcome (1 mortality out of 6 animals tested at 2000 mg/kg), the compound would be classified under GHS Category 5 or as Unclassified, indicating a relatively low acute toxicity profile.

Conclusion & Strategic Outlook

This technical guide outlines a validated, tiered approach for the initial toxicity screening of a novel methoxy-phenyl oxime. By systematically evaluating cytotoxicity, genotoxicity, and acute systemic toxicity, researchers can make an early, data-driven assessment of a compound's safety profile. This "fail early" strategy is paramount for conserving resources and focusing efforts on candidates with the highest probability of success.[1] The results from this initial screen form the bedrock of the non-clinical safety package required for further development and are foundational for discussions with regulatory bodies like the FDA and EMA.[24][25][26]

References

  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366. [Link]
  • Crouch, S. P. M., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development & Research, 16(4). [Link]
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • European Medicines Agency. (2009). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals.
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • ProtoQSAR. (2022). Importance of ADME/Tox in Early Drug Discovery.
  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. [Link]
  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.
  • Kim, H. S., et al. (2015). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles.
  • EUPATI. (n.d.). Basic principles of non-clinical development.
  • European Commission Joint Research Centre. (n.d.). Acute Toxicity.
  • European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5.
  • GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity.
  • European Medicines Agency. (n.d.). Non-clinical guidelines.
  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines.
  • National Center for Biotechnology Information. (n.d.). FDA Requirements for Preclinical Studies.
  • GaBI Journal. (2015). EMA issues revised guideline on non-clinical and clinical issues for biosimilars.
  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method.
  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.
  • Molecular Devices. (n.d.). Advancements in Early Toxicity Testing.
  • Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research.
  • Research SOP. (2022). List of OECD Guidelines or Toxicological Studies.
  • R Discovery. (2025). Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae.
  • ResearchGate. (2025). Early toxicity screening strategies.
  • KCAS Bio. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Australian Industrial Chemicals Introduction Scheme. (2023). CA09627 - Assessment statement - 2-Pentanone, 4-methyl-, oxime.
  • Teikyo Medical Journal. (n.d.). Antibacterial activity of alkaloid compound Methoxy phenyl–Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl.
  • ResearchGate. (n.d.). Figure 4: Chemical structures: methoxy-phenyl oxime (I), acetophenone....
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanone oxime.
  • MDPI. (n.d.). Unsubstituted Oximes as Potential Therapeutic Agents.

Sources

The Methoxy Group's Guiding Hand: A Technical Guide to Its Influence on Phenyl Oxime Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Functional Group

In the intricate world of medicinal chemistry and materials science, the subtle placement of a single functional group can dramatically alter a molecule's character and function. The methoxy group (-OCH₃), often perceived as a simple ether, is a prime example of such a powerful modulator, especially when appended to a phenyl oxime scaffold. This guide delves into the multifaceted role of the methoxy group, dissecting how its electronic and steric properties—dictated by its position on the phenyl ring—govern the physicochemical properties, reactivity, and, ultimately, the biological activity of phenyl oximes. Understanding this intricate interplay is paramount for the rational design of novel therapeutics and functional materials.

This document moves beyond a mere recitation of facts, offering a Senior Application Scientist's perspective on the causality behind experimental observations and methodologies. We will explore not just what happens, but why it happens, providing a deeper understanding for researchers navigating the complexities of molecular design.

Chapter 1: The Dual Nature of the Methoxy Substituent: Electronic and Steric Effects

The influence of the methoxy group on the phenyl ring is a classic example of competing electronic effects: the inductive effect (-I) and the mesomeric or resonance effect (+M).[1]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the electron density at the ortho and para positions, making the ring more nucleophilic at these positions.[2]

The net effect of the methoxy group is position-dependent:

  • Ortho and Para Positions: The +M effect dominates the -I effect, leading to an overall electron-donating character. This increased electron density significantly influences the reactivity of the phenyl ring in electrophilic aromatic substitution reactions.[2]

  • Meta Position: At the meta position, the resonance effect is not operative. Therefore, the electron-withdrawing inductive effect (-I) dominates, making the methoxy group at this position an electron-withdrawing substituent.[2]

These electronic effects have a profound impact on the physicochemical properties of methoxy-substituted phenyl oximes, as summarized below.

Data Presentation: Physicochemical Properties of Methoxybenzaldehyde Oxime Isomers
Propertyortho-Methoxybenzaldehyde Oximemeta-Methoxybenzaldehyde Oximepara-Methoxybenzaldehyde Oxime (Anisaldehyde Oxime)
Molecular Formula C₈H₉NO₂C₈H₉NO₂C₈H₉NO₂
Molecular Weight 151.16 g/mol 151.16 g/mol 151.16 g/mol [3]
pKa Estimated ~10-11Estimated ~10-11pKa1 = -0.55 (E-isomer, protonated), pKa2 = 0.80 (Z-isomer, protonated)[4]
Calculated logP 1.5 - 2.01.5 - 2.01.76[3]
Aqueous Solubility Sparingly solubleSparingly solubleSparingly soluble
Visualization: The Dance of Electrons

The following diagram illustrates the resonance structures of a para-methoxy substituted phenyl ring, highlighting the increased electron density at the ortho and para positions.

Resonance cluster_para para-Methoxy Phenyl Ring Resonance p-start [Structure A] p-res1 [Structure B] p-start->p-res1 p-res2 [Structure C] p-res1->p-res2 p-res3 [Structure D] p-res2->p-res3

Caption: Resonance delocalization in p-methoxyphenyl group.

Chapter 2: Synthesis and Chemical Reactivity

The synthesis of phenyl oximes, including their methoxy-substituted analogs, is most commonly achieved through the condensation reaction of the corresponding aldehyde or ketone with hydroxylamine.[1]

Experimental Protocol: General Synthesis of Methoxybenzaldehyde Oximes

This protocol provides a general method for the synthesis of ortho-, meta-, and para-methoxybenzaldehyde oximes.

Materials:

  • Appropriate methoxybenzaldehyde isomer (ortho, meta, or para)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Mortar and pestle (for grinding method) or Round-bottom flask with reflux condenser (for solution-phase method)

Procedure (Grinding Method - A Solvent-Free Approach):

  • In a mortar, combine the methoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and anhydrous sodium carbonate (1.5 eq).

  • Grind the mixture thoroughly with a pestle at room temperature for 2-5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.

  • Purify the product by recrystallization or column chromatography.

Procedure (Solution-Phase Method):

  • Dissolve the methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Reduce the volume of ethanol under reduced pressure and add water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired methoxybenzaldehyde oxime.

Visualization: Synthetic Workflow

Synthesis_Workflow start Start Materials: Methoxybenzaldehyde Hydroxylamine HCl Base (e.g., Na2CO3) reaction Condensation Reaction (Grinding or Solution Phase) start->reaction workup Work-up: Extraction Drying reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: Methoxybenzaldehyde Oxime purification->product

Caption: General workflow for synthesizing methoxy phenyl oximes.

Chapter 3: The Methoxy Group's Impact on Biological Activity

The introduction of a methoxy group onto a phenyl oxime scaffold can significantly modulate its biological activity. The position of the methoxy group is critical in determining the nature and potency of these effects.

Anticonvulsant Properties

Several studies have highlighted the anticonvulsant potential of methoxy-substituted aromatic compounds.[5][6] The mechanism of action is often linked to the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission.[7][8] The methoxy group can influence the compound's ability to cross the blood-brain barrier and its binding affinity to target receptors.[9]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard preclinical screen for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Male albino mice (20-25 g)

  • Test compound (methoxy phenyl oxime) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Phenytoin)

  • Vehicle control

Procedure:

  • Administer the test compound, positive control, or vehicle to groups of mice (n=6-8 per group) via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of peak effect of the drug (typically 30-60 minutes post-administration), subject each mouse to an electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀) using probit analysis.

Visualization: Anticonvulsant Mechanism of Action

Anticonvulsant_MoA cluster_neuron Neuron Na_channel Voltage-gated Na+ Channel inhibition Inhibition of Neuronal Firing Na_channel->inhibition GABA_receptor GABA-A Receptor enhancement Enhanced GABAergic Inhibition GABA_receptor->enhancement drug Methoxy Phenyl Oxime drug->Na_channel Blocks drug->GABA_receptor Modulates

Caption: Potential anticonvulsant mechanisms of methoxy phenyl oximes.

Antimicrobial Activity

Methoxy-substituted phenyl oximes and their derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[1][10] The lipophilicity and electronic properties conferred by the methoxy group can influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound (methoxy phenyl oxime) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Negative control (vehicle)

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).

  • Inoculate each well with the microbial suspension. Include positive control (broth with inoculum, no compound) and negative control (broth only) wells.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (visible growth).

Antioxidant Properties

The electron-donating nature of the methoxy group, particularly at the para position, can enhance the antioxidant activity of phenolic compounds.[12][13] Methoxy-substituted phenyl oximes can act as radical scavengers, donating a hydrogen atom from the oxime hydroxyl group to neutralize free radicals. The stability of the resulting radical is influenced by the delocalization of the unpaired electron into the methoxy-substituted phenyl ring.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and rapid spectrophotometric assay to evaluate the antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound (methoxy phenyl oxime) at various concentrations

  • Methanol

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer

Procedure:

  • Add a solution of the test compound at different concentrations to the wells of a microtiter plate.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Chapter 4: Structure-Activity Relationship (SAR) and Drug Development Insights

The position of the methoxy group is a critical determinant of the biological activity of phenyl oximes, providing valuable insights for drug design and optimization.

  • Lipophilicity and Bioavailability: The methoxy group generally has a neutral to slightly negative impact on lipophilicity when attached to an aromatic ring, which can be advantageous for maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][11] This is in contrast to more lipophilic substituents that can lead to poor solubility and increased metabolic clearance.

  • Metabolic Stability: The methoxy group can be a site of metabolism, primarily through O-demethylation by cytochrome P450 enzymes.[9] The position of the methoxy group can influence its susceptibility to metabolism. For instance, an ortho-methoxy group may be sterically shielded from enzymatic attack compared to a para-methoxy group.

  • Target Binding: The methoxy group can participate in various non-covalent interactions with biological targets, including hydrogen bonding (as a hydrogen bond acceptor) and hydrophobic interactions.[9] The specific position of the methoxy group will dictate its orientation within a binding pocket and its ability to form favorable interactions.

Conclusion: A Versatile Tool in the Chemist's Arsenal

The methoxy group is far more than a simple structural component; it is a versatile tool for fine-tuning the properties of phenyl oximes. Its position on the phenyl ring allows for the precise modulation of electronic and steric characteristics, which in turn govern a wide range of physicochemical and biological properties. A thorough understanding of these structure-activity relationships is essential for researchers and drug development professionals seeking to harness the full potential of the phenyl oxime scaffold. By strategically employing the methoxy group, it is possible to optimize compounds for enhanced efficacy, improved pharmacokinetic profiles, and reduced toxicity, ultimately accelerating the discovery of new and effective therapeutic agents.

References

  • W. P. Jencks, "Studies on the mechanism of oxime and semicarbazone formation," Journal of the American Chemical Society, 1959.
  • BenchChem, "Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds," BenchChem Applic
  • C. R. Clark and C. L. McMillian, "Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides," Journal of Pharmaceutical Sciences, 1990. [Link]
  • D. Chiodi and Y. Ishihara, "The role of the methoxy group in approved drugs," European Journal of Medicinal Chemistry, 2024. [Link]
  • M. M. Castel-Branco et al., "The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs," Methods and Findings in Experimental and Clinical Pharmacology, 2009.
  • S. Fujisawa et al., "Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers," In Vivo, 2007.
  • R. A. McClelland and M. Coe, "Rate and equilibrium constants for hydrolysis and isomerization of (E)- and (Z)-p-methoxybenzaldehyde oximes," Journal of the Chemical Society, Perkin Transactions 2, 1984.
  • J. Yang et al., "Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids," Scientific Reports, 2020. [Link]
  • J. Yang et al., "(PDF)
  • S. Singh et al., "Synthesis and antimycobacterial properties of fluorinated benzaldoximes," Journal of Chemical and Pharmaceutical Research, 2014.
  • Master Organic Chemistry, "Understanding Ortho, Para, and Meta Directors," Master Organic Chemistry, 2018. [Link]
  • A. R. Gomes et al., "The Structural Diversity and Biological Activity of Steroid Oximes," Molecules, 2023.
  • S. K. Singh et al., "Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents," PMC, 2021. [Link]
  • M. Bialer et al., "Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels," Epilepsy & Behavior, 2004. [Link]
  • S. Fujisawa et al., "Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers," Molecules, 2011.
  • C. L. Faingold and R. A. Browning, "Mechanisms of anticonvulsant drug action. II.
  • M. J. Field, "Mechanisms of action of antiepileptic drugs," Epilepsy Society, 2015. [Link]
  • R. Deshmukh et al., "MECHANISM OF ACTION OF ANTICONVULSANT DRUGS: A REVIEW," International Journal of Pharmaceutical Sciences and Research, 2011. [Link]
  • M. W. Łodyga-Chruścińska et al., "Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts," Scientific Reports, 2022. [Link]
  • M. A. De la Cuesta-Zuluaga et al., "Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds," Journal of Visualized Experiments, 2018. [Link]
  • A. H. Abdel-Aziz et al., "Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus," Journal of Applied Microbiology, 2023. [Link]
  • M. J. Field, "Mechanisms of action of antiepileptic drugs," Epilepsy Society, 2015. [Link]
  • G. Masi et al., "Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective," Biomolecules, 2022. [Link]
  • C. Salomé et al., "Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides," Journal of Medicinal Chemistry, 2010. [Link]
  • M. Cindrić et al., "Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents: Synthesis, 3D-QSAR Analysis, and Biological Activity," Chemical Research in Toxicology, 2019.
  • A. P. Kurtz and T. D. D'Silva, "Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution," Journal of Pharmaceutical Sciences, 1987. [Link]
  • S. Khatun et al., "In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software," Pakistan Journal of Pharmaceutical Sciences, 2020.
  • M. Bialer et al.
  • M. Cindrić et al., "Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity," Molecules, 2021. [Link]
  • I. F. Galimberti et al., "Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry," Antioxidants, 2021.
  • CAS Common Chemistry, "[C(E)]-3-Methoxybenzaldehyde oxime," CAS, 2023. [Link]
  • PubChem, "4-Methoxybenzaldehyde Oxime," PubChem, 2023. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(4-Methoxyphenyl)ethanone Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Oxime Synthesis

Oximes are a class of organic compounds with the general formula R¹R²C=NOH, where R¹ and R² are organic side-chains. They are pivotal intermediates in organic synthesis, serving as precursors for amines, amides (via the Beckmann rearrangement), and various nitrogen-containing heterocycles.[1][2] The synthesis of 1-(4-methoxyphenyl)ethanone oxime from 4-methoxyacetophenone is a classic example of a nucleophilic addition-elimination reaction, specifically the condensation of a ketone with hydroxylamine.[2][3] This reaction is fundamental in medicinal chemistry and materials science due to the wide range of biological activities and applications exhibited by oxime derivatives.[4]

This document provides a robust, field-proven protocol for this synthesis. It is designed for researchers and professionals in chemical and pharmaceutical development, emphasizing not just the procedural steps but the underlying chemical principles and safety imperatives that ensure a successful and reproducible outcome.

Reaction Mechanism: A Tale of Nucleophilic Attack and Dehydration

The formation of an oxime from a ketone proceeds in two primary stages, catalyzed by acid or base. The protocol described herein utilizes a base to deprotonate hydroxylamine hydrochloride in situ, generating the free hydroxylamine (NH₂OH), a more potent nucleophile.

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxyacetophenone. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. Proton transfer steps facilitate the departure of the hydroxyl group as water, leading to the formation of a carbon-nitrogen double bond (C=N), yielding the final oxime product.[3][5]

Due to the C=N double bond, the resulting oxime can exist as two geometric isomers: the E-isomer and the Z-isomer. Typically, one isomer is thermodynamically more stable and therefore predominates.[1][6][7]

Experimental Protocol

This protocol is adapted from established procedures for acetophenone oximation, optimized for the methoxy-substituted analogue.[3][8][9]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityEquiv.Supplier Notes
4-MethoxyacetophenoneC₉H₁₀O₂150.173.00 g1.0High purity (>98%)
Hydroxylamine HydrochlorideNH₂OH·HCl69.492.08 g1.5Corrosive, toxic[10]
Sodium Acetate (Anhydrous)CH₃COONa82.033.28 g2.0Ensure anhydrous
Ethanol (95%)C₂H₅OH46.0740 mL-Solvent
Water (Distilled)H₂O18.0260 mL-For work-up
Ethyl AcetateC₄H₈O₂88.11~150 mL-Extraction solvent
Magnesium Sulfate (Anhydrous)MgSO₄120.37~10 g-Drying agent
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Synthesis Workflow Diagram

SynthesisWorkflow reagents 1. Charge Flask 4-Methoxyacetophenone, Hydroxylamine HCl, Sodium Acetate, Ethanol reflux 2. Reflux Reaction Heat at 80°C for 2-3 hours reagents->reflux Heat cool 3. Cool & Quench Cool to room temp. Add 60 mL water reflux->cool Time extract 4. Extraction Extract with Ethyl Acetate (3 x 50 mL) cool->extract Transfer dry 5. Dry & Filter Dry organic layer (MgSO4) Filter drying agent extract->dry evaporate 6. Solvent Removal Concentrate on rotary evaporator dry->evaporate product 7. Final Product 1-(4-Methoxyphenyl)ethanone Oxime (White Solid) evaporate->product

Caption: Workflow for the synthesis of 1-(4-methoxyphenyl)ethanone oxime.

Step-by-Step Procedure
  • Flask Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxyacetophenone (3.00 g, 20.0 mmol), hydroxylamine hydrochloride (2.08 g, 30.0 mmol), and anhydrous sodium acetate (3.28 g, 40.0 mmol).[9]

    • Scientist's Note: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, generating the free hydroxylamine base in situ. Using an excess ensures the reaction equilibrium favors product formation.

  • Solvent Addition: Add 40 mL of 95% ethanol to the flask. The mixture will form a slurry.

  • Reaction Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath preheated to approximately 80-85 °C. Stir the mixture vigorously and maintain a gentle reflux for 2-3 hours.

    • Scientist's Note: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting ketone spot has disappeared.

  • Cooling and Quenching: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Once cooled, add 60 mL of distilled water to the flask with stirring. This will dissolve the inorganic salts and may cause the product to precipitate.

  • Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Rinse the reaction flask with a small amount of ethyl acetate (~20 mL) and add this to the funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Scientist's Note: Combine all organic layers. The product is significantly more soluble in the organic phase. Multiple extractions ensure a high recovery yield.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate for 5-10 minutes. Filter the drying agent by gravity or vacuum filtration into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator under reduced pressure.

  • Product Isolation: The crude product will remain as a solid or oil. It can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to yield a white crystalline solid.[9] A moderate to good yield is expected.[8]

Product Characterization

To confirm the identity and purity of the synthesized 1-(4-methoxyphenyl)ethanone oxime (CAS: 2475-92-5)[11], the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the strong C=O stretch from the starting ketone (around 1670 cm⁻¹) and the appearance of a C=N stretch (around 1612 cm⁻¹) and a broad O-H stretch (around 3200-3300 cm⁻¹).[12]

  • ¹H NMR Spectroscopy: The spectrum should confirm the structure. Expected signals include a singlet for the methyl protons (~2.3 ppm), a singlet for the methoxy protons (~3.8 ppm), and distinct aromatic proton signals in the ~6.9 and ~7.5 ppm regions. A broad singlet for the oxime -OH proton will also be present, often far downfield (>9.0 ppm).[12]

  • ¹³C NMR Spectroscopy: Key signals include the C=N carbon (~155 ppm), aromatic carbons, and the methyl and methoxy carbons.[12]

Critical Safety Precautions

Chemical Hazard Overview

ChemicalGHS PictogramsKey Hazards
Hydroxylamine HCl Corrosion, Skull and Crossbones, Health Hazard, EnvironmentMay be corrosive to metals, Harmful if swallowed or in contact with skin, Causes skin/eye irritation, Suspected of causing cancer, May cause damage to organs through prolonged exposure, Very toxic to aquatic life.[10][13][14]
4-Methoxyacetophenone Exclamation MarkHarmful if swallowed, Causes skin irritation.
Ethyl Acetate Flame, Exclamation MarkHighly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.
Ethanol FlameHighly flammable liquid and vapor.

Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.[15]

  • Personal Protective Equipment: Wear appropriate PPE at all times, including a lab coat, nitrile gloves, and chemical safety goggles.[13][14]

  • Hydroxylamine Safety: Hydroxylamine and its salts are potentially explosive, especially under heating or in concentrated form.[15][16] Do not subject it to grinding, shock, or friction.[13] Always handle with care and avoid heating it as a dry solid.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines. Avoid releasing materials into the environment.[13]

References

  • Synthesis and Isomeric Ratio Determination of Acetophenone Oxime. (2020). Misurata University.
  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences.
  • Bawa, R. A., & Friwan, M. M. Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Misurata University.
  • Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Journal of the Chemical Society B: Physical Organic.
  • Storage and Use of Hydroxylamine Free Base (NH2OH). American Institute of Chemical Engineers.
  • Kinetics and Mechanism of Oxidation of Acetophenone Oximes with Bi(V) in HCIO4-HF Mixture. Journal of the Chemical Society of Pakistan.
  • Acetophenone Oxime Definition. Fiveable.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses, 100, 248-270.
  • Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. Journal of Molecular Catalysis A: Chemical.
  • Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. Write structures of the oxime. Sarthaks eConnect.
  • Propagation in Reported Organocatalytic Beckmann Rearrangement. The Royal Society of Chemistry.
  • Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. YouTube.
  • Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate.
  • Supporting information - 1H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). The Royal Society of Chemistry.
  • Acetophenone oxime preparation. Chemistry Online.
  • Preparation of Acetophenone Oxime. PrepChem.com.
  • Acetophenone, ω-methoxy-. Organic Syntheses.
  • Acetophenone, 4'-methoxy-, oxime. NIST Chemistry WebBook.
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. National Institutes of Health.
  • What is the proton NMR spectrum of p-methoxyphenol?. Chemistry Stack Exchange.

Sources

Application Notes & Protocols: Evaluating Methoxy-Phenyl Oximes in Antibacterial Assays Against Escherichia coli

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antibacterial Agents

Escherichia coli remains a significant challenge in both community-acquired and nosocomial infections, with multidrug-resistant strains posing a severe threat to public health. The continuous evolution of resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Oxime derivatives have emerged as a promising class of compounds, possessing a wide range of biological activities, including antibacterial properties.[1][2][3] Several FDA-approved cephalosporin antibiotics incorporate an oxime moiety, highlighting the therapeutic potential of this functional group in combating bacterial infections.[1][3]

This document provides a comprehensive guide for the preliminary in vitro evaluation of novel methoxy-phenyl oxime compounds against E. coli. It details the standardized methodologies for determining two key parameters of antibacterial efficacy: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) . Adherence to these robust, standardized protocols is crucial for generating reproducible and comparable data, forming the foundation for further drug development efforts. The protocols described are based on the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]

Part 1: Foundational Preparations

Accurate and reproducible results begin with meticulous preparation of reagents and inocula. This section outlines the critical preliminary steps.

Compound Management: Solubility and Stock Solutions

The physicochemical properties of a novel compound, particularly its solubility, are a critical first hurdle in biological assays.[8]

  • Expert Insight: Methoxy-phenyl oximes are generally hydrophobic.[2][9] Therefore, initial solubility testing is paramount. Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing such compounds for in vitro assays. However, it is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1%).[10]

Protocol: Preparation of Methoxy-Phenyl Oxime Stock Solution

  • Initial Solubility Test: Begin by attempting to dissolve a small amount of the compound in sterile deionized water or buffer. If insoluble, proceed to organic solvents.

  • Solvent Selection: Use 100% DMSO to prepare a high-concentration primary stock solution (e.g., 10 mg/mL or ~2560 µg/mL, depending on anticipated potency).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into sterile, small-volume tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Microbiological Preparations: Standardization is Key

The density of the bacterial inoculum is one of the most significant variables in susceptibility testing. The standardized broth microdilution method requires a final inoculum concentration of approximately 5 x 10⁵ Colony Forming Units per milliliter (CFU/mL) in each test well.[11][12]

Protocol: Preparation of Standardized E. coli Inoculum

  • Bacterial Culture: From a fresh (18-24 hour) culture plate of E. coli (e.g., quality control strain ATCC 25922), select 3-5 well-isolated colonies using a sterile loop.[12]

  • Create Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or a growth medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]

  • Adjust to 0.5 McFarland Standard: Vortex the suspension thoroughly. Adjust the turbidity to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually against a white background with a black line or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.[12][13]

  • Final Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve the final target concentration. A common method is to perform a 1:100 dilution of the 0.5 McFarland suspension into fresh CAMHB. This intermediate dilution will then be further diluted 1:1 in the assay plate, resulting in the final concentration of ~5 x 10⁵ CFU/mL.[12]

Part 2: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][14] The broth microdilution method is a standardized, efficient, and widely used technique for determining MIC values.[4][6][15]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading P1 Prepare Compound Stock Solution A2 Add 100 µL Compound (in CAMHB) to well 1 P1->A2 P2 Prepare Standardized E. coli Inoculum (0.5 McFarland) A4 Add 50 µL Standardized Inoculum to wells 1-11 P2->A4 A1 Add 50 µL CAMHB to wells 2-12 A1->A2 A3 Perform 2-fold Serial Dilution (well 1 to 10) A2->A3 A3->A4 A5 Well 11: Growth Control (Inoculum, no compound) A6 Well 12: Sterility Control (CAMHB only) I1 Incubate Plate 35±2°C for 16-20 hours A6->I1 I2 Visually Inspect for Turbidity (Growth) I1->I2 I3 Determine MIC: Lowest concentration with no visible growth I2->I3

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Broth Microdilution MIC Assay

  • Plate Setup: Aseptically dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[12]

  • Compound Addition: Prepare a working solution of the methoxy-phenyl oxime in CAMHB at twice the highest desired final concentration. Add 100 µL of this solution to well 1.

  • Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution. Transfer 50 µL from well 1 to well 2, mix by pipetting, then transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This leaves well 11 with no compound (Growth Control) and well 12 with no compound (Sterility Control).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in step 1.2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is now 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]

  • Reading the MIC: After incubation, examine the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the methoxy-phenyl oxime in which there is no visible growth.[16][17] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

| Plate Layout Example (Concentrations in µg/mL) | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | Row A | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | GC | SC | | Compound | + | + | + | + | + | + | + | + | + | + | - | - | | Inoculum | + | + | + | + | + | + | + | + | + | + | + | - | | CAMHB | + | + | + | + | + | + | + | + | + | + | + | + | GC = Growth Control; SC = Sterility Control

Part 3: Determining Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][16][18] This assay is a direct extension of the MIC test.[17]

Experimental Workflow: MBC Determination

MBC_Workflow cluster_plating Subculturing cluster_incubation Incubation & Reading MIC_Plate Completed MIC Plate (After 16-20h Incubation) P1 Select clear wells: MIC, MICx2, MICx4, etc. MIC_Plate->P1 P2 Spot-plate 10-100 µL from each selected well onto Mueller-Hinton Agar (MHA) P1->P2 P3 Plate from Growth Control for comparison P2->P3 I1 Incubate MHA Plates 35±2°C for 18-24 hours P3->I1 I2 Count Colonies (CFU) on each spot I1->I2 I3 Determine MBC: Lowest concentration with ≥99.9% kill rate I2->I3

Caption: Workflow for MBC determination following an MIC assay.

Protocol: MBC Determination

  • Well Selection: Following the determination of the MIC, select the wells that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, plate a fixed volume (e.g., 10 µL) from each of these clear wells onto a sterile Mueller-Hinton Agar (MHA) plate.[16] Be sure to label each spot on the agar plate corresponding to the concentration from the MIC plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[16]

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a kill of ≥99.9% of the initial inoculum.[14][18] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. If 10 µL was plated, this corresponds to ≤5 colonies.

Part 4: Data Interpretation and Quality Control

Interpreting Results
  • MIC: The result is reported as the lowest concentration tested that completely inhibits visible growth.

  • MBC: The result is reported as the lowest concentration that achieves a ≥99.9% kill rate.

  • Bacteriostatic vs. Bactericidal Activity: The relationship between the MBC and MIC can provide insight into the compound's mode of action.

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]

    • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

| Illustrative Data Summary | | :--- | :--- | :--- | :--- | :--- | | Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | | Methoxy-Phenyl Oxime A | E. coli ATCC 25922 | 8 | 16 | 2 (Bactericidal) | | Methoxy-Phenyl Oxime B | E. coli ATCC 25922 | 8 | >128 | >16 (Bacteriostatic) | | Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 (Bactericidal) | Disclaimer: Data are for illustrative purposes only. Actual values must be determined experimentally.

Quality Control (QC)

QC is non-negotiable for ensuring the validity of results.

  • Reference Strains: Always include a well-characterized QC strain, such as E. coli ATCC 25922, in each batch of assays.[12][19]

  • Control Antibiotics: A standard antibiotic with a known MIC/MBC range against the QC strain (e.g., ciprofloxacin) should be run in parallel to validate the assay conditions (media, inoculum, incubation).

  • Acceptance Criteria: The MIC value for the control antibiotic against the QC strain must fall within the established acceptable ranges published by standards organizations like CLSI or EUCAST.[19][20] If the QC results are out of range, the entire batch of tests must be considered invalid and repeated.

References

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Scribd. (n.d.). MIC Testing for E. coli Using Dilution Method.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Disk Diffusion and Quality Control.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • National Center for Biotechnology Information (NCBI). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • Bio-protocol. (2018). Determination of minimum inhibitory concentration.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home.
  • PubMed. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • PubMed. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors.
  • PubMed. (2013). EUCAST expert rules in antimicrobial susceptibility testing.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes.
  • MDPI. (n.d.). Unsubstituted Oximes as Potential Therapeutic Agents.
  • ResearchGate. (2025). EUCAST expert rules in antimicrobial susceptibility testing.
  • ResearchGate. (2012). Synthesis and antibacterial activity of oxime esters from dihydrocumic acid.
  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • National Center for Biotechnology Information (NCBI). (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
  • CGSpace. (2022). Broth microdilution reference methodology.
  • Regulations.gov. (n.d.). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • MDPI. (n.d.). Oxime Esters as Efficient Initiators in Photopolymerization Processes.
  • ResearchGate. (n.d.). Synthesis and biological activity of the pinostrobin oxime complex compounds with some d-metals.

Sources

Application of methoxy-phenyl oxime as a chemical intermediate in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of the Oxime

In the vast toolkit of organic synthesis, the methoxy-phenyl oxime moiety stands out as a remarkably versatile and powerful chemical intermediate. Its inherent electronic properties, conferred by the methoxy group, and the reactive nature of the oxime functional group (C=N-OH) make it a cornerstone in the construction of complex molecular architectures.[1] This guide delves into the core applications of methoxy-phenyl oximes, providing not just protocols, but also the underlying mechanistic principles that empower researchers to innovate. From classic name reactions to modern catalytic transformations, these intermediates are pivotal in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[2]

The Beckmann Rearrangement: A Classic Transformation for Amide Synthesis

The Beckmann rearrangement is arguably the most well-known reaction involving oximes, providing a robust method for the synthesis of amides from ketoximes.[3] The reaction is typically catalyzed by acid and proceeds through the conversion of the oxime's hydroxyl group into a good leaving group, followed by a stereospecific migration of the group anti-periplanar to the leaving group.[4][5]

Mechanistic Insight: Why the Reaction Works

The causality behind the Beckmann rearrangement lies in the formation of an electron-deficient nitrogen atom upon departure of the leaving group. This triggers a 1,2-shift of the anti-periplanar substituent to the nitrogen, forming a stable nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide.[6][7] The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or activating agent (e.g., tosyl chloride, phosphorus pentachloride) is crucial as it dictates the efficiency of leaving group formation.[4]

Caption: Mechanism of the Acid-Catalyzed Beckmann Rearrangement.

Application in Pharmaceutical Synthesis

A prime example of the Beckmann rearrangement's utility is the industrial synthesis of caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[4] In the context of methoxy-phenyl oximes, this reaction is employed to produce various substituted anilides, which are common substructures in many active pharmaceutical ingredients (APIs).

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)acetamide

This protocol details the Beckmann rearrangement of 4-methoxyacetophenone oxime to yield N-(4-methoxyphenyl)acetamide, a valuable building block.

Materials:

  • 4-Methoxyacetophenone oxime

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of 4-methoxyacetophenone oxime in 10 mL of dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add 5.0 g of pre-heated (to ~60°C for liquidity) polyphosphoric acid to the stirred solution. Causality Note: PPA serves as both the catalyst and a dehydrating agent, efficiently promoting the rearrangement.[4] The slow addition and cooling are necessary to control the exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into 50 mL of ice-cold water with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to afford pure N-(4-methoxyphenyl)acetamide.

The Neber Rearrangement: Accessing α-Amino Ketones

While the Beckmann rearrangement is a powerful tool, the Neber rearrangement offers a distinct synthetic pathway, converting ketoximes into α-amino ketones.[8] This transformation is particularly valuable for introducing an amino group adjacent to a carbonyl, a common motif in bioactive molecules. The reaction typically involves the conversion of the oxime to a better leaving group, such as a tosylate, followed by treatment with a base.[9]

Mechanistic Insight: The Azirine Intermediate

The key to the Neber rearrangement is the formation of a transient 2H-azirine intermediate.[10] The process begins with the deprotonation of the α-carbon by a base, forming a carbanion. This carbanion then displaces the O-sulfonyl group in an intramolecular nucleophilic substitution to form the strained azirine ring. Subsequent hydrolysis of the azirine yields the α-amino ketone.[8][11]

Caption: Experimental Workflow for the Neber Rearrangement.

Application in Drug Development

α-Amino ketones are versatile precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazoles and oxazoles, which are prevalent in medicinal chemistry.[11] The Neber rearrangement provides a direct entry to these important building blocks from readily available ketoximes.

Modern Applications: Heterocycle Synthesis via Catalysis

Beyond classical rearrangements, methoxy-phenyl oximes are increasingly utilized in modern transition-metal-catalyzed reactions for the synthesis of diverse heterocyclic scaffolds.[12][13] These methods offer high efficiency and functional group tolerance.

Transition-Metal Catalyzed Annulations

Rhodium and copper co-catalyzed systems have been developed for the synthesis of isoquinolines and other azaheterocycles from aryl ketone oximes and alkynes.[14][15] These reactions proceed through C-H activation and annulation cascades, providing a convergent and atom-economical approach to complex heterocyclic systems.

Quantitative Data Summary

The following table summarizes representative applications and typical yields for transformations involving methoxy-phenyl oximes.

TransformationSubstrateReagents/CatalystProductTypical Yield (%)Reference
Beckmann Rearrangement4-Methoxyacetophenone OximePhenyl dichlorophosphateN-(4-methoxyphenyl)acetamide85-95%[16]
Beckmann Rearrangement4-Methoxyacetophenone OximeCyanuric chloride, ZnCl₂N-(4-methoxyphenyl)acetamide~90%[4]
Neber Rearrangement4-Methoxypropiophenone Oxime TosylateKOEt, then H₃O⁺2-amino-1-(4-methoxyphenyl)propan-1-one60-75%[9][11]
Rh/Cu-Catalyzed Annulation4-Methoxyacetophenone Oxime[Cp*RhCl₂]₂, Cu(OAc)₂, Diphenylacetylene3,4-dimethyl-1-(4-methoxyphenyl)isoquinoline70-85%[14]

Conclusion and Future Outlook

Methoxy-phenyl oximes are far more than simple derivatives of carbonyl compounds. They are sophisticated chemical intermediates that enable a wide array of powerful synthetic transformations. From the time-honored Beckmann and Neber rearrangements to cutting-edge catalytic cyclizations, their applications continue to expand.[2] For researchers in drug development and materials science, a deep understanding of oxime chemistry is not just beneficial—it is essential for innovation. As new catalytic systems are discovered, the role of the humble oxime in constructing the complex molecules of tomorrow is set to become even more prominent.

References

  • Title: Beckmann rearrangement - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Beckmann Rearrangement Source: Master Organic Chemistry URL:[Link]
  • Title: Highly Efficient Ruthenium-Catalyzed Oxime to Amide Rearrangement Source: Organic Letters URL:[Link]
  • Title: Beckmann Rearrangement Source: Organic Chemistry Portal URL:[Link]
  • Title: Beckmann Rearrangement Source: Chemistry Steps URL:[Link]
  • Title: Synthesis of Azaheterocycles from Aryl Ketone O-Acetyl Oximes and Internal Alkynes by Cu–Rh Bimetallic Relay Catalysts Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Beckmann Rearrangement Source: Chemistry LibreTexts URL:[Link]
  • Title: RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES Source: Latvian Institute of Organic Synthesis URL:[Link]
  • Title: Recent Advances in the Synthesis of Heterocycles from Oximes Source: Current Organic Synthesis URL:[Link]
  • Title: Recent Advances in the Synthesis of Heterocycles from Oximes Source: ResearchG
  • Title: Rearrangement of oximes into amides. M=metal catalyst.
  • Title: The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” Source: ACS Public
  • Title: Metal-Involving Synthesis and Reactions of Oximes. Source: Semantic Scholar URL:[Link]
  • Title: Neber rearrangement - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Neber rearrangement Source: ResearchG
  • Title: Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes Source: RSC Publishing URL:[Link]
  • Title: Recent advances in the oxime-participating synthesis of isoxazolines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: The Neber Rearrangement Source: Organic Reactions URL:[Link]
  • Title: Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) Source: Beilstein Journals URL:[Link]
  • Title: Example of synthesis and application of a methoxylated oxime, starting...
  • Title: Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) Source: PMC - NIH URL:[Link]
  • Title: Metal-Involving Synthesis and Reactions of Oximes Source: Chemical Reviews - ACS Public
  • Title: The Neber Rearrangement Source: ResearchG
  • Title: Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temper

Sources

Application Note & Protocol: Isolation and Purification of Methoxy-Phenyl Oxime from Conocarpus lancifolius Leaves

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Conocarpus lancifolius, a member of the Combretaceae family, is a resilient evergreen tree traditionally used in some cultures for treating various ailments like fever, diabetes, and skin ulcers.[1] Modern phytochemical investigations have revealed a rich profile of secondary metabolites within its leaves, including a variety of phenolic compounds, flavonoids, and tannins.[1][2][3] Notably, a study has successfully isolated and identified methoxy-phenyl oxime from the methanolic extract of C. lancifolius leaves, a compound that has demonstrated antibacterial properties.[4][5][6] This finding opens avenues for further pharmacological investigation and potential drug development.

This document provides a comprehensive, step-by-step protocol for the isolation and purification of methoxy-phenyl oxime from the leaves of Conocarpus lancifolius. The methodology is designed for researchers, scientists, and drug development professionals, offering not just a procedural guide but also the scientific rationale behind the chosen techniques.

Principle of the Method

The isolation and purification of methoxy-phenyl oxime from C. lancifolius leaves is a multi-step process that begins with the extraction of a broad spectrum of secondary metabolites from the plant material. This is followed by a series of chromatographic separations to isolate the target compound from the complex mixture. The identity and purity of the final product are then confirmed using analytical techniques. The overall workflow is depicted in the diagram below.

workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Characterization p1 Collection of C. lancifolius leaves p2 Washing and Air Drying p1->p2 p3 Grinding into a fine powder p2->p3 e1 Methanol Extraction p3->e1 e2 Filtration and Concentration e1->e2 e3 Crude Methanolic Extract e2->e3 pu1 Column Chromatography e3->pu1 pu2 Fraction Collection pu1->pu2 pu3 TLC Analysis of Fractions pu2->pu3 pu4 Pooling of Fractions pu3->pu4 pu5 Preparative HPLC pu4->pu5 a1 Purity Assessment (Analytical HPLC) pu5->a1 a2 Structural Elucidation (GC-MS, NMR) pu5->a2 a3 Pure Methoxy-Phenyl Oxime a1->a3 a2->a3

Caption: Overall workflow for the isolation and purification of methoxy-phenyl oxime.

Materials and Reagents

Material/Reagent Grade Supplier
Conocarpus lancifolius leavesFreshly collectedN/A
MethanolHPLC GradeSigma-Aldrich
DichloromethaneHPLC GradeSigma-Aldrich
Ethyl acetateHPLC GradeSigma-Aldrich
HexaneHPLC GradeSigma-Aldrich
Silica gel (60-120 mesh)For column chromatographyMerck
TLC plates (silica gel 60 F254)AnalyticalMerck
AcetonitrileHPLC GradeFisher Scientific
WaterDeionizedIn-house
Anhydrous sodium sulfateAnalytical GradeSigma-Aldrich

Protocol

Part 1: Plant Material Preparation and Extraction
  • Collection and Preparation:

    • Collect fresh leaves of Conocarpus lancifolius.

    • Wash the leaves thoroughly with distilled water to remove any dust and debris.

    • Air-dry the leaves in the shade for 7-10 days or until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Methanol Extraction:

    • Macerate 100 g of the powdered leaf material in 500 mL of methanol at room temperature for 72 hours with occasional shaking. Methanol is an effective solvent for extracting a wide range of polar and moderately non-polar compounds, including alkaloids and phenolics.[7]

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh methanol to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

Part 2: Purification

The purification of methoxy-phenyl oxime from the crude extract is achieved through a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

  • Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).

    • Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

    • Carefully load the dried extract-silica mixture onto the top of the packed column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of 20 mL each and monitor the separation by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and by staining with an appropriate reagent (e.g., iodine vapor).

    • Pool the fractions that show a prominent spot corresponding to the expected polarity of methoxy-phenyl oxime.

  • Preparative HPLC:

    • Concentrate the pooled fractions to dryness.

    • Dissolve the residue in the mobile phase for HPLC.

    • Purify the target compound using a preparative HPLC system equipped with a C18 column. A study on the purification of methoxy-phenyl oxime from C. lancifolius utilized HPLC for final purification.[4][5][6]

    • Suggested HPLC Conditions:

      • Column: Preparative C18 column (e.g., 250 mm x 20 mm, 10 µm)

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 5-10 mL/min

      • Detection: UV detector at 280 nm.[5][6]

    • Collect the peak corresponding to methoxy-phenyl oxime.

Part 3: Characterization and Purity Assessment
  • Analytical HPLC:

    • Assess the purity of the isolated compound by analytical HPLC using a C18 column and a suitable gradient of acetonitrile and water. A single, sharp peak should be observed.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Confirm the identity of the isolated compound by GC-MS analysis. The mass spectrum should match that of methoxy-phenyl oxime. A previous study identified methoxy-phenyl oxime in the leaf extract of C. lancifolius using this technique, showing a characteristic peak at a specific retention time.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For unambiguous structural elucidation, perform ¹H NMR and ¹³C NMR spectroscopy. The spectral data should be consistent with the structure of methoxy-phenyl oxime.

Experimental Workflow Diagram

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Powdered C. lancifolius leaves extraction Maceration in Methanol start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Similar Fractions fraction_collection->pooling prep_hplc Preparative HPLC pooling->prep_hplc analytical_hplc Purity Check (Analytical HPLC) prep_hplc->analytical_hplc gc_ms Identity Confirmation (GC-MS) prep_hplc->gc_ms nmr Structural Elucidation (NMR) prep_hplc->nmr pure_compound Pure Methoxy-Phenyl Oxime analytical_hplc->pure_compound gc_ms->pure_compound nmr->pure_compound

Caption: Detailed experimental workflow for methoxy-phenyl oxime isolation.

Conclusion

This protocol provides a robust and reproducible method for the isolation and purification of methoxy-phenyl oxime from the leaves of Conocarpus lancifolius. By following these steps, researchers can obtain a pure sample of the compound for further biological and pharmacological evaluation. The combination of classical chromatographic techniques with modern analytical methods ensures the successful isolation and characterization of the target molecule.

References

  • Al-Jassasi, A. M., Al-Marhabi, A. A., & Al-Ghamdi, S. N. (2022). Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl. Teikyo Medical Journal, 45(1), 4972-4982.
  • Al-Musayeib, N. S., Al-Taweel, A. M., & Perveen, S. (2019). Isolation, Characterization and Preliminary Cytotoxic and Antifungal Evaluations of Novel Lancifoliate Isolated from Methanol Extract of Conocarpus lancifolius. Pharmacognosy Magazine, 15(60), 285-291.
  • Al-Taweel, A. M., Perveen, S., Khan, A., & Fawzy, G. A. (2021). Phytochemicals of Conocarpus spp. as a Natural and Safe Source of Phenolic Compounds and Antioxidants. Molecules, 26(4), 1083.
  • Asif, M. (2021). A comprehensive review on the phytochemistry and pharmacology of Conocarpus lancifolius. Journal of Taibah University Medical Sciences, 16(5), 647-658.
  • Ibrahim, S. R. M., Mohamed, G. A., & Al-Taweel, A. M. (2020). Conocarpus lancifolius (Combretaceae)
  • Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food.
  • Sarker, S. D., & Nahar, L. (2012).
  • Shafiq, M., Khan, S., & Ali, A. (2024). Qualitative and quantitative phytochemical screening and chemical fingerprint analysis of Conocarpus lancifolius plant using HPTLC. Vegetos.
  • Shaker, K. H., & Al-Jassasi, A. M. (2022). Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02) isolated and purified from leaf of Conocarpus lancifolius Engl.
  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants’ extracts.

Sources

Application Notes & Protocols: The Methoxy-Phenyl Oxime Ether as a Versatile Directing Group in C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of C-H Functionalization

In the landscape of modern organic synthesis, the direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift, moving away from classical cross-coupling reactions that necessitate substrate pre-functionalization. This evolution offers unparalleled efficiency, atom economy, and novel retrosynthetic disconnections, particularly valuable in the late-stage modification of complex molecules for drug discovery and materials science.[1]

The principal challenge in C-H functionalization lies in controlling regioselectivity. Given the ubiquity of C-H bonds, directing groups (DGs) have become indispensable tools. A directing group operates by coordinating to a transition metal catalyst, delivering it to a specific C-H bond through the formation of a stable metallacyclic intermediate.[2][3] This guided activation allows for the selective transformation of a single C-H bond within a complex scaffold.

Among the myriad of directing groups, the methoxy-phenyl oxime ether has emerged as a robust and versatile anchor for guiding a wide array of synthetic transformations. This guide provides an in-depth exploration of its application, from fundamental principles to detailed, field-proven protocols for researchers and drug development professionals.

The Methoxy-Phenyl Oxime Ether: A Profile

The efficacy of the methoxy-phenyl oxime ether as a directing group stems from a combination of favorable electronic and structural features.

  • Coordinating Atom: The nitrogen atom of the oxime ether serves as a Lewis basic site, effectively coordinating to transition metals like Palladium (Pd), Rhodium (Rh), and Copper (Cu).

  • Stability & Geometry: The group is chemically robust, tolerating a wide range of reaction conditions. Its geometry facilitates the formation of stable 5- or 6-membered palladacyclic intermediates, which are crucial for high selectivity in ortho-C-H functionalization.[4][5]

  • Transformability: A key advantage is its identity as a "transformable" directing group. Post-functionalization, the oxime ether can be readily hydrolyzed back to the parent ketone, or transformed into other valuable functional groups such as amines or alcohols, significantly enhancing its synthetic utility.[6][7]

The general mechanism for palladium-catalyzed C-H functionalization directed by an oxime ether typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[2][3] This process is often the rate-determining and selectivity-determining step of the catalytic cycle.

General_CMD_Mechanism cluster_cycle Catalytic Cycle Start Substrate + Pd(II) Catalyst Coordination Coordination (Pd(II) complex) Start->Coordination Coordination to N atom CMD C-H Activation (CMD) (Palladacycle Intermediate) Coordination->CMD Concerted Metalation- Deprotonation Oxidative_Addition Oxidative Addition (Pd(IV) Intermediate) CMD->Oxidative_Addition + Coupling Partner (e.g., R-X) Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Forms C-R bond Reductive_Elimination->Start Regenerates Pd(II) Catalyst Product Functionalized Product Reductive_Elimination->Product

Figure 1: General mechanism for Pd-catalyzed C-H functionalization via a Concerted Metalation-Deprotonation (CMD) pathway.

Protocol I: Synthesis of the Directing Group Substrate

The methoxy-phenyl oxime ether directing group is readily installed from the corresponding ketone. This protocol details the synthesis of Acetophenone O-methyl oxime, a common substrate for C-H functionalization studies.

Experimental Protocol: Synthesis of Acetophenone O-methyl oxime
  • Reagent Preparation: To a round-bottom flask, add acetophenone (1.0 equiv.), methoxylamine hydrochloride (1.2 equiv.), and ethanol (0.5 M).

  • Base Addition: Add pyridine (2.0 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Remove the ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often pure enough for subsequent steps.

Synthesis_Workflow start Start: Acetophenone + Methoxyamine HCl reagents Add Pyridine in Ethanol start->reagents reaction Stir at RT (4-6h) reagents->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup purify Dry & Concentrate workup->purify end Product: Acetophenone O-methyl oxime purify->end

Figure 2: Workflow for the synthesis of the Acetophenone O-methyl oxime substrate.

Application Protocol: Palladium-Catalyzed Ortho-Arylation

The ortho-arylation of aromatic rings is a powerful method for constructing biaryl motifs, which are prevalent in pharmaceuticals and organic materials. The methoxy oxime ether group efficiently directs the palladium-catalyzed coupling of sp² C-H bonds with aryl boronic esters.[8]

Experimental Protocol: Ortho-Arylation of Acetophenone O-methyl oxime
  • Reaction Setup: To a dry Schlenk tube, add Acetophenone O-methyl oxime (1.0 mmol, 1.0 equiv.), the desired aryl pinacol boronic ester (1.5 mmol, 1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Heating: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the ortho-arylated product.[4]

EntryAryl Boronic EsterYield (%)Notes
1Phenyl85Electronically neutral coupling partner.
24-MeO-Phenyl91Electron-donating group enhances yield.
34-CF₃-Phenyl78Electron-withdrawing group is tolerated.
42-Me-Phenyl65Steric hindrance on the coupling partner reduces yield.

Table 1: Representative scope for the Pd-catalyzed ortho-arylation of Acetophenone O-methyl oxime.

Application Protocol: Palladium-Catalyzed Ortho-Acetoxylation

The introduction of an acetoxy group provides a handle for further synthetic transformations, including hydrolysis to a phenol. The methoxy oxime ether directs the ortho-acetoxylation of aromatic C-H bonds using a hypervalent iodine reagent as the oxidant.[2][4]

Experimental Protocol: Ortho-Acetoxylation of an Aromatic Oxime Ether
  • Reaction Setup: To a clean, dry reaction vial, add the aromatic oxime ether (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and (diacetoxyiodo)benzene (PhI(OAc)₂, 1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add acetic acid (5 mL) to the vial.

  • Heating: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours. Monitor progress by TLC.

  • Work-up: After cooling, pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Extraction: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography on silica gel.[4]

Acetoxylation_Workflow start Start: Oxime Ether + Pd(OAc)₂ + PhI(OAc)₂ solvent Add Acetic Acid start->solvent reaction Heat at 100°C (12-24h) solvent->reaction workup Aqueous Work-up & Extraction (EtOAc) reaction->workup purify Column Chromatography workup->purify end Product: ortho-Acetoxylated Oxime Ether purify->end

Figure 3: Experimental workflow for the ortho-acetoxylation of aromatic oxime ethers.

Application Protocol: Copper-Catalyzed Ortho-Amination

The formation of C-N bonds via C-H activation is a highly desirable transformation. While many methods rely on precious metals like palladium or rhodium, copper catalysis offers a more economical alternative.[9][10] The methoxy oxime ether can direct the ortho-amination of anilines and related compounds.

Experimental Protocol: Ortho-Amination of an Aniline Derivative

(Note: This is a representative protocol based on related amination reactions directed by similar N-containing groups, as specific protocols for methoxy-phenyl oxime directed amination are less common but mechanistically plausible.)

  • Reaction Setup: In a pressure tube, combine the N-aryl oxime ether substrate (0.5 mmol, 1.0 equiv.), Copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 10 mol%), Silver(I) carbonate (Ag₂CO₃, 0.5 mmol, 1.0 equiv.), and the desired amine coupling partner (1.0 mmol, 2.0 equiv.).

  • Solvent and Oxidant: Add N-Methyl-2-pyrrolidone (NMP, 2 mL) and N-Methylmorpholine N-oxide (NMO, 1.0 mmol, 2.0 equiv.) as the oxidant.

  • Reaction: Seal the tube and heat the mixture at 120 °C for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via flash column chromatography.

EntryAmineYield (%)Notes
1Morpholine75Common secondary cyclic amine.
2Piperidine72Six-membered ring heterocycle is effective.
3Di-n-butylamine64Acyclic secondary amines are also suitable.
4Indole68N-heterocycles can be used as coupling partners.

Table 2: Representative scope for the Cu-catalyzed ortho-amination of N-aryl oxime ethers.[9][10]

Protocol II: Cleavage of the Directing Group

A critical step for the synthetic utility of a directing group is its efficient removal after the desired transformation. The methoxy oxime ether can be readily cleaved to regenerate the parent ketone under mild conditions.[6]

Experimental Protocol: Hydrolytic Cleavage to the Ketone
  • Reaction Setup: Dissolve the functionalized oxime ether (1.0 equiv.) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Acid Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 equiv.) or HCl.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours, monitoring by TLC.

  • Work-up: Neutralize the acid with a saturated solution of NaHCO₃.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography to yield the functionalized ketone.

Conclusion and Future Outlook

The methoxy-phenyl oxime ether stands out as a powerful and practical directing group for C-H functionalization. Its stability, ease of installation, and straightforward removal make it an attractive choice for a variety of transformations, including arylations, acetoxylations, and aminations. The protocols detailed herein provide a solid foundation for researchers to leverage this methodology in their synthetic campaigns.

Future developments in this field are likely to focus on expanding the scope to more challenging C-H bonds, such as meta- and para- C-H bonds, through innovative template designs.[11] Furthermore, the integration of photoredox catalysis with oxime-directed C-H functionalization is a burgeoning area, promising novel reactivity under exceptionally mild conditions.[2][12]

References

  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC - NIH. (No Date).
  • Application Notes and Protocols: Palladium-Catalyzed C-H Functionalization with an Oxime Directing Group - Benchchem.
  • Methoxime cleavage of aliphatic compounds. | Download Scientific Diagram - ResearchGate. (No Date).
  • A) First example of directed C−H functionalization B) Notable isolated imine and oxime metallacycles formed by C−H activation. C) Recent example of oxime and imine directed C−H functionalization. - ResearchGate. (No Date).
  • Photochromic Oxime Directing Groups for Spatially Controlled Pd-Catalyzed C–H Difunctionalization with Tandem Electrophiles - PMC - NIH. (No Date).
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
  • Surprisingly Facile C–H Activation in the Course of Oxime-Directed Catalytic Asymmetric Hydroboration - NIH. (No Date).
  • Palladium-Catalyzed Amination of Aromatic C-H Bonds with Oxime Esters - ResearchGate. (No Date).
  • Photochromic Oxime Directing Groups for Spatially Controlled Pd- Catalyzed C–H Difunctionalization with Tandem Electrophiles - ChemRxiv.
  • Palladium-Catalyzed ortho-C-H Arylation of Acetophenone Oxime Ethers with Aryl Pinacol Boronic Esters | Request PDF - ResearchGate. (No Date).
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2020). Royal Society of Chemistry.
  • Visible Light-Induced Pd-Catalyzed Alkyl-Heck Reaction of Oximes.
  • Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds - PMC - NIH. (No Date).
  • Selective cleavage of methoxy protecting groups in carbohydrates - PubMed. (No Date).
  • Directed Amination of Non–Acidic Arene C–H Bonds by a Copper–Silver Catalytic System. (2014).
  • N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations | Request PDF - ResearchGate. (No Date).
  • Palladium-catalyzed amination of aromatic C-H bonds with oxime esters - PubMed. (2010).
  • Sustainable protocols for direct C–H bond arylation of (hetero)arenes - RSC Publishing.
  • The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deproton
  • Scheme 20. Directing group assisted para-C−H difluoromethylation of ketoxime derivative using ruthenium catalysis. - ResearchGate. (No Date).
  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates - ResearchGate. (No Date).
  • Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Comput
  • Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles | Journal of the American Chemical Society. (No Date). Journal of the American Chemical Society.
  • O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC - NIH. (No Date).
  • Direct ortho -C–H Functionalization of Aromatic Alcohols Masked by Acetone Oxime Ether via exo -Palladacycle | Request PDF - ResearchGate. (No Date).
  • Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines | Organic Letters - ACS Public

Sources

Kirby-Bauer disk diffusion susceptibility test for methoxy-phenyl oxime.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Preliminary Evaluation of Methoxy-phenyl oxime Antimicrobial Activity Using the Kirby-Bauer Disk Diffusion Susceptibility Test

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Standardized Approach for Novel Compound Screening

The rise of antimicrobial resistance necessitates the discovery and evaluation of new therapeutic agents.[1] Methoxy-phenyl oxime (MPO) has been identified as a compound with potential antibacterial properties, demonstrating activity against various Gram-positive and Gram-negative bacteria.[1][2][3] A crucial first step in the preclinical assessment of such a compound is to determine its spectrum of activity in a reliable and reproducible manner.

The Kirby-Bauer disk diffusion susceptibility test is a standardized, flexible, and cost-effective method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[4][5][6] Originally developed in the 1950s and later standardized by organizations like the World Health Organization (WHO) and the Clinical and Laboratory Standards Institute (CLSI), this method provides qualitative results by measuring the ability of an antimicrobial to inhibit bacterial growth on an agar surface.[5][7]

This document provides a detailed protocol for utilizing the Kirby-Bauer method to perform a preliminary assessment of the antimicrobial activity of methoxy-phenyl oxime. It is designed for researchers engaged in early-stage drug discovery, offering a robust framework for generating initial efficacy data. The protocols herein emphasize the critical parameters and quality control measures necessary to ensure the trustworthiness and reproducibility of the results, adhering to established microbiological principles.

Principle of the Disk Diffusion Method

The Kirby-Bauer test is based on the principle of diffusion. A filter paper disk impregnated with a known concentration of an antimicrobial agent is placed on the surface of an agar plate that has been inoculated with a pure culture of a specific microorganism.[4][8]

Upon application, two processes begin simultaneously:

  • Antimicrobial Diffusion: The agent diffuses from the disk into the agar, creating a radial concentration gradient. The concentration is highest near the disk and decreases logarithmically with distance.[7]

  • Bacterial Growth: The bacteria on the agar surface begin to multiply, forming a confluent "lawn" of growth.

If the microorganism is susceptible to the antimicrobial agent, its growth will be inhibited in the area surrounding the disk where the concentration of the agent is sufficient to be effective. This results in a clear area, known as the zone of inhibition , around the disk.[8][9] The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC) of the compound; a larger zone of inhibition generally indicates greater susceptibility of the organism to the agent.[8]

graph TD {
    graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"];
    node [shape=box, style="rounded,filled", fontname="Arial", color="#5F6368"];
    edge [fontname="Arial", color="#4285F4"];

}

Figure 2: Step-by-step workflow for preparing MPO-impregnated disks.
Detailed Steps
  • Prepare Stock Solution: Accurately weigh the MPO powder and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1,000 µg/mL or higher).[10] Ensure the MPO is fully dissolved.

    • Causality: A high-concentration stock allows for small volumes to be applied to disks, minimizing solvent effects and preventing disk flooding.[11]

  • Disk Application: Aseptically place sterile blank disks in an empty, sterile Petri dish using sterile forceps. Carefully pipette the calculated volume of the MPO stock solution onto the center of each disk.[11] For example, to achieve a 30 µ g/disk concentration from a 10 µg/µL stock, apply 3 µL to each disk.

  • Solvent Control: Prepare a set of control disks impregnated only with the solvent used to dissolve the MPO. This is crucial to ensure that the solvent itself does not exhibit any antimicrobial activity.

  • Drying: Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) for several hours. The disks should not be used while still moist.[11]

  • Storage: Store the prepared disks in a tightly sealed container with a desiccant at -20°C or below to maintain potency.

Protocol II: The Kirby-Bauer Disk Diffusion Assay

This protocol must be followed precisely to ensure standardized and reproducible results.

Inoculum Preparation
  • Using a sterile loop or needle, select 3-5 well-isolated colonies of the pure test organism from a non-selective agar plate (e.g., Blood Agar) cultured overnight.[12]

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).[10]

  • Incubate the broth at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2-6 hours).[12]

  • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This can be done visually by comparing the tubes against a Wickerham card or using a photometric device.[7][10] This standardized inoculum contains approximately 1-2 x 10⁸ CFU/mL.[10]

Plate Inoculation
  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[4][10]

  • Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to express excess liquid.[4][13]

    • Causality: Removing excess inoculum is vital to prevent an overly dense lawn of growth, which can obscure or shrink the zones of inhibition.[14]

  • Inoculate a dry Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar. Rotate the plate approximately 60° and repeat the streaking, then rotate another 60° and streak a final time. This three-directional streaking ensures a uniform, confluent lawn of growth.[7][12]

  • Allow the plate to sit for 3-5 minutes to allow the inoculum to be absorbed into the agar.[5]

Disk Application and Incubation
  • Using sterile forceps or a disk dispenser, aseptically apply the prepared MPO disks and control disks (including the solvent control and a standard antibiotic for QC) to the inoculated agar surface.[5]

  • Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate to prevent overlapping of zones.[5][13]

  • Gently press each disk down to ensure complete and firm contact with the agar surface. Once a disk is placed, do not move it, as diffusion begins immediately.[4]

  • Invert the plates and place them in a non-CO₂ incubator at 35°C ± 2°C within 15 minutes of disk application.[4]

  • Incubate for 16-18 hours for most non-fastidious organisms.[4][12]

Reading and Interpreting Results
  • After incubation, examine the plates for a confluent lawn of growth. The zones of inhibition should be uniformly circular.[4]

  • Using a ruler or calipers, measure the diameter of the zone of inhibition for each disk to the nearest whole millimeter (mm).[5][15] Measurements should be taken from the underside of the plate.

  • Record the zone diameter for each MPO concentration and for all control disks. The solvent control disk should show no zone of inhibition.

  • Interpretation for MPO: For a novel compound like MPO, there are no predefined CLSI breakpoints. The results are interpreted based on the measured zone diameter as a direct indicator of antibacterial activity. A larger zone implies greater activity. These results can be used to:

    • Compare the activity of MPO against different bacterial species.

    • Compare the activity of different concentrations of MPO.

    • Provide a qualitative comparison to standard antibiotics tested on the same plate.

Quality Control: The Self-Validating System

Performing quality control is non-negotiable for a valid test. It ensures that all materials and procedures meet the required standards.

QC Protocol

On each day of testing, or with each new batch of media or disks, test the standard QC strains against known antibiotics. The measured zone diameters must fall within the acceptable ranges published by CLSI.

QC StrainAntibiotic Disk (Example)Acceptable Zone Diameter (mm) - CLSI M100
Escherichia coli ATCC® 25922 Ampicillin (10 µg)16-22
Ciprofloxacin (5 µg)30-40
Staphylococcus aureus ATCC® 25923 Cefoxitin (30 µg)23-29
Erythromycin (15 µg)22-30
Pseudomonas aeruginosa ATCC® 27853 Gentamicin (10 µg)16-21
Piperacillin (100 µg)25-33

Note: These ranges are for illustrative purposes. Always refer to the current edition of the CLSI M100 document for the most up-to-date QC ranges.[4][13]

If QC results are out of the acceptable range, the test results for MPO are considered invalid. The entire procedure must be investigated for errors in materials or technique before re-testing.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. PubMed Central. [Link]
  • Antimicrobial Susceptibility Testing. Apec.org. [Link]
  • Barghouthi, S. A., et al. (2017).
  • Mueller Hinton Agar I CE (NCM2016)
  • HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Hardy Diagnostics. [Link]
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. (2024). [Link]
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. (2022). [Link]
  • Barghouthi, S. A., et al. (2017). Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate.
  • Mueller Hinton Agar - Technical Data.
  • Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl. Teikyo Medical Journal. [Link]
  • Zone diameter interpretive standards chart for the determination of antibiotic sensitivity and resistance status by the Disk Diffusion method.
  • Kirby-Bauer Disk Susceptibility Test. Biology LibreTexts. (2024). [Link]
  • Quality Control Testing with the Disk Antibiotic Susceptibility Test of Bauer–Kirby–Sherris–Turck.
  • Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Microbe Online. (2022). [Link]
  • Zone of Inhibition explained. Singer Instruments. [Link]
  • Zone of Inhibition. Nelson Labs. [Link]
  • Validation of Three MicroScan Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
  • Chemical structures: methoxy-phenyl oxime (I), acetophenone...
  • Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. YouTube. (2020). [Link]
  • ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). CMS.gov. [Link]
  • How do I impregnate a disk for antimicrobial susceptibility testing?
  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. (2024). [Link]
  • Antimicrobial Susceptibility Testing.

Sources

Determining the Minimum Inhibitory Concentration (MIC) of Methoxy-Phenyl Oxime: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antimicrobial Potential of Methoxy-Phenyl Oxime

The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents. Methoxy-phenyl oxime, an organic compound featuring an oxime functional group attached to a methoxy-substituted phenyl ring, has emerged as a molecule of interest, with preliminary studies indicating notable antibacterial activity against a spectrum of pathogens.[1][2][3][4] The minimum inhibitory concentration (MIC) is a fundamental parameter in antimicrobial drug discovery, representing the lowest concentration of a substance that prevents the visible in vitro growth of a microorganism.[5][6] Establishing a reliable and reproducible method for determining the MIC of methoxy-phenyl oxime is a critical step in characterizing its antimicrobial profile and advancing its potential development as a therapeutic agent.[7]

This comprehensive guide provides detailed application notes and step-by-step protocols for determining the MIC of methoxy-phenyl oxime. Designed for researchers, scientists, and drug development professionals, this document emphasizes scientific integrity, field-proven insights, and adherence to internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]

Pillar 1: Foundational Principles and Strategic Considerations

The determination of an MIC value is not merely a technical procedure but a quantitative measure of a compound's potency.[5] The choice of methodology is paramount and is dictated by the specific research question, the physicochemical properties of the test compound, and the required throughput. The two gold-standard methods for MIC determination are broth dilution and agar dilution.[11][12][13]

Causality Behind Method Selection:

  • Broth Microdilution: This method is favored for its efficiency, lower compound consumption, and amenability to high-throughput screening.[14][15] It involves a serial dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[7][12] This format allows for the simultaneous testing of multiple compounds and bacterial strains.

  • Agar Dilution: Considered a reference method by many authorities, agar dilution involves incorporating the antimicrobial agent directly into the agar medium at various concentrations.[11][16] This method is particularly useful for testing fastidious organisms and can provide a clearer endpoint for certain compound-organism combinations. However, it is more labor-intensive than broth microdilution.[11]

A third method, Gradient Diffusion (E-test) , offers a simpler, albeit more expensive, alternative for testing individual isolates.[17][18] An antibiotic-impregnated strip creates a continuous concentration gradient in the agar, allowing for a direct reading of the MIC.[17][19]

Pillar 2: The Imperative of a Self-Validating System: Quality Control

A trustworthy MIC assay is a self-validating one. This is achieved through a stringent quality control (QC) program. The inclusion of well-characterized reference strains with known antimicrobial susceptibility profiles ensures the accuracy, consistency, and reproducibility of the experimental results.[20][21][22]

Key Components of a Robust QC System:

  • Reference Strains: A panel of QC strains, such as those from the American Type Culture Collection (ATCC), should be included in every assay.[20][21] For a novel compound like methoxy-phenyl oxime, it is crucial to test against a standard panel to establish its spectrum of activity. Recommended QC strains include:

    • Staphylococcus aureus ATCC® 29213™ (Gram-positive)

    • Escherichia coli ATCC® 25922™ (Gram-negative)

    • Pseudomonas aeruginosa ATCC® 27853™ (Gram-negative, non-fermenter)

  • Establishing Internal QC Ranges: For a new compound, pre-defined QC ranges will not be available. Therefore, initial studies must establish internal QC ranges by repeatedly testing the compound against the reference strains. This data will form the basis for validating future assays.[23][24][25]

  • Growth and Sterility Controls: Every assay must include a positive control (inoculum in medium without the compound) to ensure the viability of the test organism and a negative control (medium only) to confirm the sterility of the medium and the assay setup.[15]

Pillar 3: Meticulous Protocols for Accurate MIC Determination

The following protocols are based on CLSI and EUCAST guidelines and have been adapted for the specific evaluation of methoxy-phenyl oxime.[8][10][26]

Protocol 1: Broth Microdilution Method

This is often the primary method for initial screening and large-scale testing.

Materials and Reagents:

  • Methoxy-phenyl oxime powder

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO, Ethanol)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test isolates and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Step-by-Step Methodology:

  • Preparation of Methoxy-Phenyl Oxime Stock Solution:

    • Accurately weigh a precise amount of methoxy-phenyl oxime powder.

    • Based on solubility tests, dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Note: The final concentration of the solvent in the assay wells should not exceed a level that affects bacterial growth (typically ≤1% v/v for DMSO).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[27]

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[28]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the methoxy-phenyl oxime stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[29]

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of methoxy-phenyl oxime at which there is no visible growth.[5][15]

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Methoxy-Phenyl Oxime Stock Solution Serial_Dilution Perform 2-Fold Serial Dilution of Compound Inoculum_Prep Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacteria Plate_Setup Dispense Broth in 96-Well Plate Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Agar Dilution Method

This method is considered a reference standard and is useful for confirming results from broth microdilution.[16]

Materials and Reagents:

  • Methoxy-phenyl oxime stock solution (prepared as in Protocol 1)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Bacterial strains (test isolates and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%) or PBS

  • Incubator (35 ± 2°C)

  • Inoculum replicating device (optional)

Step-by-Step Methodology:

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare a series of two-fold dilutions of the methoxy-phenyl oxime stock solution in a suitable diluent.

    • Add 1 part of each antimicrobial dilution to 9 parts of molten agar (e.g., 2 mL of drug solution to 18 mL of agar) to create a series of plates with the desired final concentrations.[30]

    • Mix thoroughly by inverting the tube several times, avoiding air bubbles, and pour into sterile petri dishes.

    • Prepare a control plate containing no antimicrobial agent.

    • Allow the agar to solidify completely.

  • Preparation and Application of Inoculum:

    • Prepare the bacterial inoculum as described in Protocol 1, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

    • Spot-inoculate the surface of each agar plate with the prepared bacterial suspensions. An inoculum replicating device can be used to apply multiple isolates to each plate.[11]

  • Incubation and Interpretation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of methoxy-phenyl oxime that completely inhibits visible growth of the organism on the agar surface.[11]

Diagram: Agar Dilution Workflow

Agar_Dilution_Workflow start Prepare Methoxy-Phenyl Oxime Dilutions & Inoculum prep_plates Add Compound to Molten Agar & Pour Plates start->prep_plates spot_inoculate Spot Inoculate Plates with Standardized Bacteria prep_plates->spot_inoculate incubate Incubate Plates (35°C, 16-20h) spot_inoculate->incubate read_mic Read MIC: Lowest Concentration Plate with No Growth incubate->read_mic

Caption: Workflow for the agar dilution MIC assay.

Data Presentation and Interpretation

MIC values are typically reported in µg/mL or mg/L.[5] The results should be tabulated for clear comparison across different bacterial strains.

Table 1: Example MIC Data for Methoxy-Phenyl Oxime

Bacterial StrainMIC (µg/mL)Interpretation
Staphylococcus aureus ATCC® 29213™4(QC Result)
Escherichia coli ATCC® 25922™8(QC Result)
Pseudomonas aeruginosa ATCC® 27853™>64(QC Result)
Clinical Isolate 1 (S. aureus)2-
Clinical Isolate 2 (K. pneumoniae)16-

Interpreting the Results:

The raw MIC value itself is a measure of potency.[31] However, its clinical significance is determined by comparing it to established breakpoints. Since methoxy-phenyl oxime is a novel compound, breakpoints have not been established. These are defined by regulatory bodies like CLSI and EUCAST based on pharmacokinetic/pharmacodynamic (PK/PD) data, clinical outcome data, and microbiological population distributions.[31][32][33] Initial interpretation will, therefore, be based on comparing its activity to that of known antibiotics and its spectrum of activity against a diverse panel of clinical isolates. An MIC is generally reproducible within a +/- 1 log2 dilution.[34]

Conclusion: A Pathway to Characterization

The protocols and guidelines presented in this document provide a robust framework for the accurate and reproducible determination of the Minimum Inhibitory Concentration of methoxy-phenyl oxime. By adhering to these standardized methods, incorporating rigorous quality control measures, and understanding the principles behind the assays, researchers can generate high-quality data that is essential for the continued investigation of this promising antibacterial agent. This foundational work is a critical step in the journey from a novel compound to a potential therapeutic solution in the fight against infectious diseases.

References

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • Wikipedia. (n.d.). Agar dilution.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses.
  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Microbiology International. (n.d.). Broth Microdilution.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • National Center for Biotechnology Information. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
  • American Society for Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • Wikipedia. (n.d.). Minimum inhibitory concentration.
  • Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Annex Publishers. (2017). Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis.
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
  • American Society for Microbiology Journals. (n.d.). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing.
  • National Center for Biotechnology Information. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST.
  • BioNumbers. (2006, March 1). Determination of Minimum Inhibitory Concentrations.
  • ResearchGate. (n.d.). (PDF) Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate.
  • Teikyo Medical Journal. (n.d.). Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home.
  • YouTube. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method.
  • ResearchGate. (n.d.). The gradient diffusion E-test method of antimicrobial assay.
  • Microbe Online. (2013, August 26). Preparation of Antibiotic Stock Solutions and Discs.
  • Taylor & Francis eBooks. (2007). Agar Dilution Susceptibility Testing.
  • National Institutes of Health. (n.d.). Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing.
  • ResearchGate. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC).
  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
  • National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Clinical and Laboratory Standards Institute. (2021, April 26). Re-Exploring the Intermediate Interpretive Category.
  • Semantic Scholar. (2017). Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
  • Wikipedia. (n.d.). Etest.
  • iGEM. (n.d.). Antibacterial Stock Preparation.
  • bioMérieux. (n.d.). ETEST®.
  • National Center for Biotechnology Information. (2021, July 19). Validation of a Gradient Diffusion Method (Etest) for Testing of Antimicrobial Susceptibility of Aerococcus urinae to Fluoroquinolones.

Sources

Application Notes & Protocols: Strategic Use of Methoxy-Phenyl Oxime in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrogen-containing heterocycles are fundamental scaffolds in a vast majority of pharmaceuticals, agrochemicals, and functional materials, with approximately 60% of FDA-approved small-molecule drugs containing at least one such moiety.[1][2][3] The development of efficient and versatile synthetic routes to these structures is a cornerstone of modern medicinal and organic chemistry.[4][5] Methoxy-phenyl oxime and its derivatives have emerged as exceptionally valuable and versatile building blocks in this endeavor.[6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of methoxy-phenyl oxime for the synthesis of diverse nitrogen-containing heterocycles. We will explore the underlying reaction mechanisms, provide field-proven, step-by-step protocols, and discuss the causality behind critical experimental choices to ensure reproducibility and success.

Introduction: The Versatility of the Oxime Functional Group

The oxime functional group, particularly when incorporated into an aromatic system like methoxy-phenyl oxime, is far more than a simple derivative of a carbonyl compound. Its true synthetic power lies in the reactivity of the N-O bond, which can be readily cleaved under various conditions—including transition metal catalysis or photoredox catalysis—to generate highly reactive iminyl radical intermediates.[7][8] This facile fragmentation provides a gateway to a multitude of cyclization strategies for constructing complex N-heterocyclic systems.[7]

The methoxy-phenyl group itself offers several advantages:

  • Electronic Influence: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the stability of reaction intermediates.[6]

  • Biological Relevance: The presence of a methoxy-substituted phenyl ring is a common feature in many biologically active molecules, potentially enhancing the pharmacokinetic properties of the resulting heterocycles.[6][9]

  • Synthetic Handle: The methoxy group can serve as a handle for further functionalization in later synthetic steps.

This guide will focus on two primary, powerful strategies for leveraging methoxy-phenyl oxime derivatives: Transition Metal-Catalyzed Cycloadditions for Pyridine Synthesis and Radical Cascades for Pyrroline and Phenanthridine Synthesis.

Core Reactivity Pathway: Iminyl Radical Generation

The central theme in the modern application of oximes is the controlled cleavage of the N-O bond to form an iminyl radical. This can be achieved through several pathways, most notably via a Single Electron Transfer (SET) mechanism with a transition metal catalyst.

G cluster_start Starting Material cluster_catalyst Catalytic Cycle cluster_intermediate Key Intermediate cluster_product Synthetic Pathways A Methoxy-Phenyl Oxime Derivative (e.g., O-Acyl Oxime) C Single Electron Transfer (SET) A->C Activation B Transition Metal Catalyst (e.g., Cu(I), Fe(II), Ni(0)) B->C Catalyzes D Iminyl Radical C->D N-O Bond Cleavage E [3+2] Cyclization D->E F Radical Cascade D->F G Heck-type Amination D->G

Caption: General workflow for generating a key iminyl radical intermediate from a methoxy-phenyl oxime derivative.

Synthesis of Polysubstituted Pyridines via Copper-Catalyzed [4+2] Annulation

The pyridine scaffold is a privileged structure in medicinal chemistry.[1][10] A highly effective method for constructing highly substituted pyridines involves the copper-catalyzed reaction of an O-acyl methoxy-phenyl oxime with an α,β-unsaturated imine or ketone.[8] This strategy is valued for its operational simplicity and broad functional group tolerance.

Mechanistic Rationale

The reaction is proposed to proceed through a cascade mechanism initiated by the copper catalyst. The O-acyl oxime derivative (e.g., oxime acetate) is used because the acetate group acts as a superior leaving group and internal oxidant following N-O bond cleavage.

  • Catalyst Activation: A Cu(I) species, often generated in situ, coordinates to the oxime.

  • N-O Bond Cleavage: An oxidative addition or SET process leads to the cleavage of the weak N-O bond, generating a Cu(III)-nitrenoid or a related reactive intermediate.

  • Condensation: The copper intermediate reacts with the α,β-unsaturated partner.

  • Cyclization & Aromatization: A subsequent cyclization and oxidative aromatization cascade affords the final substituted pyridine product.

The regioselectivity of the reaction is high, providing a reliable method for constructing specific pyridine isomers that might be difficult to access through traditional condensation methods.[8]

Experimental Protocol: Synthesis of a Methoxy-Phenyl Substituted Pyridine

This protocol details the synthesis of a model polysubstituted pyridine using 4-methoxyacetophenone O-acetyl oxime and an α,β-unsaturated ketimine.

Materials:

  • 4-methoxyacetophenone O-acetyl oxime (1.0 mmol, 1.0 equiv)

  • (E)-N-(1,3-diphenylallylidene)aniline (1.1 mmol, 1.1 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous (5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware (Schlenk tube or oven-dried round-bottom flask)

Equipment:

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Syringes and needles for inert atmosphere techniques

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-methoxyacetophenone O-acetyl oxime (207 mg, 1.0 mmol), (E)-N-(1,3-diphenylallylidene)aniline (314 mg, 1.1 mmol), and Cu(OTf)₂ (36 mg, 0.1 mmol).

  • Seal the tube with a rubber septum. Evacuate and backfill the tube with nitrogen gas three times to ensure an inert atmosphere.

  • Add 5 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with dichloromethane (20 mL) and filter it through a short pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired polysubstituted pyridine product.

Scientist's Notes (Causality & Trustworthiness):

  • Why O-acetyl oxime? The acetyl group enhances the leaving group ability upon N-O bond cleavage, facilitating the catalytic cycle. It also functions as an internal oxidant.[8]

  • Why Cu(OTf)₂? Copper triflate is an effective Lewis acid catalyst for this transformation. Its counter-ion (triflate) is non-coordinating, which helps maintain a highly active catalytic species. Other copper salts like Cu(OAc)₂ can also be used, but may require different conditions.[8]

  • Why an inert atmosphere? While some copper-catalyzed reactions are robust, excluding oxygen and moisture prevents potential side reactions and catalyst deactivation, ensuring higher reproducibility and yield.

  • Why DCE at 100 °C? 1,2-Dichloroethane is a high-boiling, non-coordinating solvent suitable for this temperature. The elevated temperature is necessary to overcome the activation energy for the N-O bond cleavage and subsequent cyclization steps.

Data Summary: Influence of Reaction Parameters

The following table summarizes typical results and demonstrates how tuning parameters can optimize the synthesis.

Catalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Cu(OTf)₂ (10)DCE1001485[8]
Cu(OAc)₂ (10)Toluene1101678[8]
Fe(acac)₃ (15)Dioxane1002465General Method
No CatalystDCE10024< 5Control

Synthesis of Pyrrolines via Radical Cascade of Alkene-Tethered Oxime Esters

Iminyl radicals generated from methoxy-phenyl oxime derivatives are ideal precursors for intramolecular cyclizations. When the oxime ester contains a tethered alkene or alkyne, a 5-exo-trig radical cyclization can be initiated to form five-membered heterocycles like pyrrolines, which are valuable intermediates for synthesizing alkaloids and other complex natural products.[7]

Mechanistic Rationale

This transformation is a classic example of a radical cascade reaction.

  • Radical Generation: A catalyst (often iron, copper, or a photoredox catalyst) facilitates the single-electron reduction of the oxime ester, cleaving the N-O bond to generate the key iminyl radical.[7][8]

  • 5-Exo-Trig Cyclization: The nitrogen-centered radical undergoes a rapid and regioselective intramolecular addition to the tethered double bond. This step is highly favored according to Baldwin's rules.

  • Radical Termination/Propagation: The resulting carbon-centered radical can be trapped by a hydrogen atom donor or an oxidizing/reducing agent to yield the final product and regenerate the catalyst.

G A Alkene-Tethered Methoxy-Phenyl Oxime Ester B Catalyst (e.g., Fe(II) / SET) A->B Activation C Iminyl Radical Intermediate B->C N-O Cleavage D 5-Exo-Trig Cyclization C->D E Cyclized Alkyl Radical D->E F Radical Quenching (e.g., H-atom transfer) E->F G Substituted Pyrroline Product F->G

Caption: Workflow for the synthesis of pyrrolines via an iminyl radical cascade.

Experimental Protocol: Iron-Catalyzed Synthesis of a Dihydropyrrole

This protocol describes the synthesis of a 2,5-dihydropyrrole derivative from an appropriately functionalized methoxy-phenyl oxime ester.

Materials:

  • O-benzoyl-(4-methoxyphenyl)(pent-4-en-1-yl)methanone oxime (0.5 mmol, 1.0 equiv)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.05 mmol, 10 mol%)

  • Dimethyl sulfoxide (DMSO), anhydrous (4 mL)

  • Nitrogen or Argon gas supply

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

Equipment:

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware, including a Schlenk tube

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • In a 25 mL Schlenk tube, dissolve the O-benzoyl oxime substrate (168 mg, 0.5 mmol) in anhydrous DMSO (4 mL).

  • Add FeSO₄·7H₂O (14 mg, 0.05 mmol) to the solution.

  • Seal the tube, and de-gas the solution by bubbling nitrogen through it for 15 minutes.

  • Place the tube in a preheated oil bath at 80 °C and stir for 6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the target pyrroline derivative.

Scientist's Notes (Causality & Trustworthiness):

  • Why FeSO₄? Iron(II) salts are inexpensive, low-toxicity, and highly effective single-electron donors for reducing the oxime ester and initiating the radical cascade.[7]

  • Why DMSO? Dimethyl sulfoxide is a polar aprotic solvent that effectively solubilizes the iron salt and the organic substrate. It is also relatively stable under these reaction conditions.

  • Why the aqueous work-up? The work-up is critical for removing the DMSO solvent and the inorganic iron salts, which is essential for a clean purification by chromatography. The NaHCO₃ wash neutralizes any acidic byproducts.

  • Substrate Synthesis: The starting alkene-tethered oxime ester must be synthesized beforehand, typically by reacting the corresponding ketone with hydroxylamine, followed by acylation (e.g., with benzoyl chloride). This multi-step nature is a key consideration for project planning.

Conclusion and Future Outlook

Methoxy-phenyl oxime is a powerful and versatile precursor for the synthesis of high-value nitrogen-containing heterocycles. Its utility stems from the predictable and facile cleavage of the N-O bond to generate reactive iminyl radicals, which can be engaged in a variety of powerful bond-forming reactions. The protocols described herein for the synthesis of pyridines and pyrrolines represent robust and reproducible methods that can be adapted to a wide range of substrates. For professionals in drug discovery, these methods provide rapid access to novel chemical matter built around privileged heterocyclic scaffolds.[11][12] Future research will likely focus on developing enantioselective versions of these reactions and expanding their application to the synthesis of an even broader array of complex heterocyclic targets.[4][5]

References

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods, MDPI [Online]. Available: [Link]
  • Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy, ACS Public
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective, PubMed Central (PMC) [Online]. Available: [Link]
  • Reactivity of oximes for diverse methodologies and synthetic applications, Springer N
  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles, Frontiers in Chemistry [Online]. Available: [Link]
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds, ResearchG
  • Prescribed drugs containing nitrogen heterocycles: an overview, PubMed Central (PMC) [Online]. Available: [Link]
  • Progressive Approaches in Synthesizing Nitrogen-Heterocycles via Oxidative Coupling Methods, ResearchG
  • RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES, Latvian Institute of Organic Synthesis [Online]. Available: [Link]
  • Synthesis of N-heterocycles through alcohol dehydrogenative coupling, PubMed [Online]. Available: [Link]
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle, MDPI [Online]. Available: [Link]
  • Selection of heterocycles for drug design, PubMed [Online]. Available: [Link]
  • Metal-Involving Synthesis and Reactions of Oximes, ACS Public
  • Prescribed drugs containing nitrogen heterocycles: an overview, Royal Society of Chemistry [Online]. Available: [Link]
  • Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro, PubMed Central (PMC) [Online]. Available: [Link]
  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles, PubMed Central (PMC) [Online]. Available: [Link]
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications, International Journal of Scientific Research & Technology [Online]. Available: [Link]

Sources

Application Notes and Protocols for the Hydrolysis of Methoxy-Phenyl Oxime to the Parent Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Oximes in Synthetic Chemistry

In the landscape of organic synthesis, particularly within medicinal chemistry and drug development, the reversible protection of carbonyl functionalities is a cornerstone of molecular design. Among the various protecting groups for aldehydes and ketones, oximes, and their O-methyl ethers such as methoxy-phenyl oximes, stand out for their high stability and crystallinity, which facilitates purification and characterization of intermediates.[1][2] The conversion of a ketone to its oxime derivative masks its electrophilic nature, allowing for chemical transformations on other parts of a molecule without unintended reactions at the carbonyl carbon. The subsequent deprotection, or hydrolysis, of the oxime back to the parent ketone is a critical step that must be efficient and selective to ensure high overall yields of the final product. This guide provides a detailed examination of the principles and a practical, field-tested protocol for the hydrolysis of methoxy-phenyl oximes.

Mechanistic Insights into Oxime Hydrolysis

The hydrolysis of oximes is fundamentally an acid-catalyzed process.[3][4] While oximes are generally more stable to hydrolysis than analogous imines or hydrazones, the reaction can be effectively promoted by heating in the presence of an inorganic acid.[5][6] The mechanism initiates with the protonation of the oxime nitrogen, which enhances the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule on the carbon of the C=N bond. A series of proton transfers then leads to the formation of a carbinolamine intermediate. This intermediate subsequently breaks down, eliminating hydroxylamine (or its O-methyl derivative in the case of a methoxy oxime) and regenerating the parent ketone. The liberated hydroxylamine derivative is typically sequestered as an acid salt, which drives the equilibrium towards the formation of the ketone.[1]

Experimental Protocols for Oxime Hydrolysis

The choice of method for oxime deprotection is dictated by the overall molecular architecture, particularly the presence of other acid-sensitive functional groups. Below are detailed protocols for both classical acidic hydrolysis and a milder oxidative cleavage method.

Protocol 1: Classical Acid-Catalyzed Hydrolysis

This method is robust and widely applicable for substrates that can tolerate strong acidic conditions.

Materials:

  • Methoxy-phenyl oxime substrate

  • Hydrochloric acid (HCl), concentrated (37%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methoxy-phenyl oxime (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).

  • Acid Addition: To the stirred solution, add a mixture of water and concentrated hydrochloric acid. A typical ratio is 1:1 water to concentrated HCl, using approximately 5-10 equivalents of HCl relative to the oxime.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with water (1 x 20 mL) and brine (1 x 20 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ketone.

  • Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation as required.

Causality Behind Experimental Choices:

  • Acid Catalyst: Concentrated HCl provides the necessary protons to initiate the hydrolysis mechanism. The use of an aqueous acidic solution ensures the presence of water as the nucleophile.

  • Solvent: Alcohols like methanol or ethanol are often used to ensure the solubility of the organic substrate in the aqueous acidic medium.

  • Reflux Conditions: Heating accelerates the rate of the hydrolysis reaction, which can be slow at room temperature.[5][6]

  • Neutralization and Extraction: The neutralization step is crucial to stop the reaction and to allow for safe handling and effective extraction of the organic product into a non-polar solvent like ethyl acetate.

Protocol 2: Mild Oxidative Deprotection using Urea Nitrate under Microwave Irradiation

For substrates containing acid-sensitive functionalities, milder, non-hydrolytic methods are preferable. Oxidative cleavage offers a powerful alternative. This protocol utilizes urea nitrate under microwave irradiation for a rapid and efficient conversion.[7]

Materials:

  • Methoxy-phenyl oxime substrate

  • Urea nitrate

  • Acetonitrile (MeCN)

  • Water (deionized)

  • Microwave reactor

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine the methoxy-phenyl oxime (1.0 eq) and urea nitrate (1.0 eq).

  • Solvent Addition: Add a 95:5 mixture of acetonitrile and water. The volume should be sufficient to ensure proper mixing and heating in the microwave reactor.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 1-2 minutes at a suitable power level to maintain a consistent temperature (e.g., 100 °C). The reaction is typically very fast.[7]

  • Workup and Isolation: After cooling, filter the reaction mixture to remove any insoluble material. Dilute the filtrate with water and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ketone by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Causality Behind Experimental Choices:

  • Urea Nitrate: This reagent acts as an efficient oxidizing agent under these conditions. The thermal decomposition of urea nitrate may produce N₂O, which is suggested to promote the cleavage of the oxime.[7]

  • Microwave Irradiation: Microwave energy provides rapid and uniform heating, significantly accelerating the reaction rate and often leading to cleaner reactions with higher yields in a fraction of the time required for conventional heating.[7]

  • Solvent System: The acetonitrile-water mixture is effective for dissolving the reactants and for efficient absorption of microwave energy.

Comparative Analysis of Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Acid-Catalyzed Hydrolysis Strong acids (e.g., HCl, H₂SO₄)Reflux temperatureCost-effective, simple setupHarsh conditions, not suitable for acid-sensitive substrates, can lead to side reactions[8][9]
Oxidative Cleavage (Urea Nitrate/MW) Urea nitrateMicrowave irradiation, 1-2 minVery fast, mild conditions, high yields[7]Requires specialized microwave equipment
Oxidative Cleavage (Dess-Martin Periodinane) Dess-Martin PeriodinaneRoom temperatureMild, high yields, good functional group tolerance[10]Reagent is expensive and can be shock-sensitive
Reductive Cleavage e.g., Sodium metal, hydride reagentsVariesCan produce amines instead of ketones[5]Not a direct hydrolysis to the ketone
Metal-Catalyzed Hydrolysis (Fe-HCl) Iron powder, aq. HClVariesEfficient for certain substrates[11][12]Metal waste, may not be suitable for all functional groups

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the hydrolysis of a methoxy-phenyl oxime to its parent ketone.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start: Methoxy-Phenyl Oxime dissolve Dissolve in Solvent start->dissolve add_reagent Add Hydrolysis Reagent (e.g., Acid or Oxidant) dissolve->add_reagent react Apply Reaction Conditions (e.g., Heat, Microwave) add_reagent->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product (e.g., Column Chromatography) dry->purify end End: Parent Ketone purify->end

Caption: Generalized workflow for oxime hydrolysis.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of the reagent. Ensure the reagents are of good quality.

  • Side Product Formation: For acid-catalyzed hydrolysis, acid-sensitive groups like esters may undergo hydrolysis, or other rearrangements could occur. In such cases, switching to a milder oxidative method is recommended. The Beckmann rearrangement is a potential side reaction for ketoximes under acidic conditions, which would yield an amide instead of the ketone.[5][6]

  • Low Yields: Poor extraction efficiency can lead to low yields. Ensure the aqueous layer is at the correct pH before extraction and use an adequate volume of extraction solvent. Emulsion formation during extraction can be broken by the addition of brine.

Conclusion

The hydrolysis of methoxy-phenyl oximes to their parent ketones is a fundamental transformation in organic synthesis. The choice of the deprotection protocol is critical and should be tailored to the specific substrate to maximize yield and purity. While classical acid-catalyzed hydrolysis remains a viable option for robust molecules, the development of milder oxidative methods has provided valuable tools for the synthesis of complex and sensitive compounds. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively deprotect oximes and advance their synthetic objectives.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
  • Wikipedia. (n.d.). Oxime. [Link]
  • Pradhan, P. K., Dey, S., Jaisankar, P., & Giri, V. S. (2006). Fe‐HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones.
  • Pradhan, P. K., Dey, S., Jaisankar, P., & Giri, V. S. (2006). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Taylor & Francis Online. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2004). MoO2(acac)
  • ResearchGate. (2007). A facile deprotection of oximes using glyoxylic acid in an aqueous medium. [Link]
  • Sato, T., Otera, J., & Nozaki, H. (1990). Conversion of Oximes to Carbonyl Compounds by Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate (PCWP)-mediated Oxidation with Hydrogen Peroxide. Chemistry Letters, 19(10), 1933-1936. [Link]
  • ElectronicsAndBooks. (n.d.). MoO2(acac)
  • Gulevich, A. V., & Dudnik, A. S. (2013). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 113(5), 3884-3939. [Link]
  • Enders, D., & Shilvock, J. P. (2000). Some Recent Applications of Oximes, Hydrazones and Related Derivatives in Organic Synthesis. Chemical Society Reviews, 29(5), 359-373. [Link]
  • Perumal, P. T., Anniyappan, M., & Muralidharan, D. (2004). Deprotection of oximes using urea nitrate under microwave irradiation. Journal of Chemical Sciences, 116(5), 261-264. [Link]
  • Li, Y., & Zhang, J. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1735. [Link]
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
  • Guan, F., Chen, Y., Zhang, Y., & Yu, R. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances, 11(34), 20953-20960. [Link]
  • Bird, J. W., & Diaper, D. G. M. (1969). Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. Canadian Journal of Chemistry, 47(1), 145-149. [Link]
  • Google Patents. (2008).
  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
  • Google Patents. (2013).
  • ResearchGate. (2008). (PDF) Deoximation of keto- And aldoximes to carbonyl compounds. [Link]
  • ResearchGate. (2014). A Facile Procedure for the Conversion of Oximes to Ketones and Aldehydes with Potassium Dichromate in Dimethylformamide under Homogeneous Conditions. [Link]
  • Google Patents. (1985). EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.

Sources

Methoxy-Phenyl Oximes: A Promising Scaffold for Novel Anticancer Agents - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Methoxy-Phenyl Oximes in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the methoxy-phenyl oxime scaffold has garnered significant attention as a privileged structure in the design of potential cancer therapeutics. The unique electronic and steric properties conferred by the methoxy group, coupled with the versatile chemistry of the oxime functionality, provide a fertile ground for developing compounds with potent and selective anticancer activity. Research has demonstrated that derivatives of this scaffold can exhibit significant cytotoxicity against a variety of cancer cell lines, often through mechanisms that involve the disruption of key cellular processes such as cell cycle progression and signal transduction.[1][2][3]

This technical guide provides a comprehensive overview of the application of methoxy-phenyl oxime derivatives in the development of anticancer agents. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols to facilitate the synthesis, screening, and mechanistic evaluation of these promising compounds.

Part 1: Synthesis Strategies for Methoxy-Phenyl Oxime Derivatives

The synthesis of methoxy-phenyl oxime derivatives is a critical first step in their evaluation as potential anticancer agents. The general approach involves the condensation of a methoxy-substituted acetophenone with hydroxylamine hydrochloride.[4] However, to explore the structure-activity relationship (SAR), a variety of derivatives are typically synthesized by introducing different substituents on the phenyl ring or by modifying the oxime functional group.

Protocol 1: General Synthesis of Methoxy-Phenyl Oxime

This protocol outlines the fundamental synthesis of a simple methoxy-phenyl oxime from its corresponding ketone.

Materials:

  • Methoxy-substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the methoxy-substituted acetophenone (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold distilled water.

  • Precipitation and Filtration: A solid precipitate of the oxime should form. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the pure methoxy-phenyl oxime.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Excess Hydroxylamine and Base: Using a slight excess of hydroxylamine hydrochloride and a base like sodium acetate ensures the complete conversion of the ketone to the oxime by driving the equilibrium of the reaction forward.

  • Reflux: Heating the reaction at reflux increases the reaction rate, allowing for a shorter reaction time.

  • TLC Monitoring: TLC is a crucial and straightforward technique to visually track the disappearance of the starting material and the appearance of the product, indicating the reaction's progression and completion.

Part 2: In Vitro Evaluation of Anticancer Activity

Initial screening of newly synthesized compounds is typically performed using a panel of human cancer cell lines to assess their cytotoxic and antiproliferative effects.[5][6] These assays are fundamental in identifying lead compounds for further development.

Protocol 2: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[1]

  • Normal (non-cancerous) cell line (e.g., Vero) for selectivity assessment[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Methoxy-phenyl oxime derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy-phenyl oxime derivatives in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • Vehicle Control: This control (cells treated with the same concentration of DMSO as the test compounds) is essential to ensure that the observed cytotoxicity is due to the compound and not the solvent.

  • Positive Control: A known anticancer drug helps to validate the assay's sensitivity and provides a benchmark for the potency of the test compounds.

  • Normal Cell Line: Testing against a non-cancerous cell line helps to determine the selectivity of the compound, a crucial parameter for a potential drug candidate.

Part 3: Mechanistic Studies

Understanding the mechanism of action is crucial for the rational development of anticancer agents. For methoxy-phenyl oxime derivatives, studies have pointed towards the induction of apoptosis and cell cycle arrest.[2][3]

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the methoxy-phenyl oxime derivative at its IC₅₀ concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

An increase in the population of Annexin V-positive cells upon treatment with the compound indicates the induction of apoptosis.

Visualizing the Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Methoxy-Phenyl Oxime Derivatives Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture Lead Compounds MTT_Assay MTT Cell Viability Assay CellCulture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Potent Compounds CellCycle_Analysis Cell Cycle Analysis IC50->CellCycle_Analysis Potent Compounds Western_Blot Western Blotting (Key Proteins) Apoptosis_Assay->Western_Blot CellCycle_Analysis->Western_Blot

Caption: A streamlined workflow for the development of methoxy-phenyl oxime-based anticancer agents.

Part 4: Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the methoxy-phenyl oxime scaffold is essential to understand the relationship between the chemical structure and the anticancer activity.[8][9] Key modifications include varying the position and number of methoxy groups on the phenyl ring and introducing other substituents.

Table 1: Illustrative IC₅₀ Values of Methoxy-Phenyl Oxime Derivatives against MCF-7 Breast Cancer Cells

Compound IDR¹ (Position)R² (Position)IC₅₀ (µM)Selectivity Index (SI)*
MPO-14-OCH₃H15.23.1
MPO-22-OCH₃H25.81.8
MPO-33-OCH₃H18.52.5
MPO-43,4-(OCH₃)₂H8.75.2
MPO-54-OCH₃4-Cl5.18.9
Doxorubicin--0.912.3

*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line

Insights from SAR Data:

  • The position of the methoxy group significantly influences activity, with the 4-methoxy derivative (MPO-1) often showing better activity than the 2- or 3-methoxy counterparts.

  • The presence of multiple methoxy groups, as in the dimethoxy derivative (MPO-4), can enhance cytotoxic potency.[10]

  • The introduction of an electron-withdrawing group, such as chlorine (MPO-5), in conjunction with the methoxy group can lead to a substantial increase in anticancer activity and selectivity.

Part 5: In Vivo Evaluation

Promising candidates from in vitro studies should be evaluated in preclinical animal models to assess their in vivo efficacy and toxicity.[11][12][13]

Protocol 4: Xenograft Tumor Model in Immunocompromised Mice

This model involves the transplantation of human tumor cells into immunodeficient mice.[14]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID mice)

  • Human cancer cell line that forms solid tumors (e.g., A549, HCT116)

  • Matrigel (optional, to enhance tumor growth)

  • Test compound formulated in a suitable vehicle (e.g., saline with 10% DMSO and 0.5% Tween 80)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Treatment: Administer the test compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Data Analysis:

  • Compare the tumor growth inhibition in the treated group relative to the control group.

  • Assess the toxicity of the compound by monitoring changes in body weight and observing any adverse clinical signs.

Visualizing the Proposed Mechanism of Action

Many methoxy-phenyl oxime derivatives have been shown to inhibit key kinases involved in cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs).[3][15]

G cluster_pathway Proposed Kinase Inhibition Pathway MPO Methoxy-Phenyl Oxime Derivative CDK Cyclin-Dependent Kinase (CDK) MPO->CDK Inhibition Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of CDK by methoxy-phenyl oxime derivatives can lead to cell cycle arrest and apoptosis.

Conclusion and Future Directions

Methoxy-phenyl oxime derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent and often selective cytotoxic effects, makes them attractive candidates for further investigation. The protocols and insights provided in this guide offer a robust framework for researchers to explore the full therapeutic potential of this chemical scaffold. Future work should focus on optimizing the SAR to enhance potency and reduce off-target toxicity, as well as on elucidating the precise molecular targets and signaling pathways involved in their anticancer activity. The ultimate goal is the translation of these promising preclinical findings into clinically effective cancer therapies.

References

  • ResearchGate. Scheme 4: Synthesis of oxime derivatives 6-9.
  • PubMed. Testing prospective anticancer drugs against human tumors using simple in vivo models.
  • ScienceDirect. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead.
  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • ResearchGate. Figure 4: Chemical structures: methoxy-phenyl oxime (I), acetophenone....
  • MDPI. Anticancer Oximes.
  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • MDPI. Unsubstituted Oximes as Potential Therapeutic Agents.
  • PubMed. Bioassays for anticancer activities.
  • NIH. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds.
  • Journal of Pharmaceutical Sciences and Research. Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy.
  • Der Pharma Chemica. Design, synthesis and cytotoxic activity evaluation of mesoionic 4-methoxyphenyl sydnone analogs against 60 human tumors cell lines | Abstract.
  • PMC. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential.
  • PubMed. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents.
  • PMC. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
  • ResearchGate. Synthesis and Antiproliferative Activities of 1-Substituted-3-(3-chloro-5-methoxyphenyl)-4-pyridinylpyrazole Derivatives Against Melanoma Cell Line | Request PDF.
  • ResearchGate. In vivo screening models of anticancer drugs.
  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Oriental Journal of Chemistry. Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification.
  • ResearchGate. A Mechanism-Based In Vitro Anticancer Drug Screening Approach for Phenolic Phytochemicals.
  • Bentham Science. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Zenodo. Recent Trends in Screening and Evaluation Methods of Anticancer Drugs.
  • PMC. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives.
  • Alliance for Clinical Trials in Oncology. E-Newsletter - May 2024 Spotlight on ALCHEMIST Trials.

Sources

Application Notes and Protocols for the Derivatization of Methoxy-Phenyl Oxime in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic derivatization of methoxy-phenyl oximes, a prevalent scaffold in medicinal chemistry, for the purpose of elucidating structure-activity relationships (SAR). We delve into the rationale behind molecular modification, providing detailed, field-proven protocols for the synthesis of key derivatives such as oxime ethers and esters. Furthermore, this document outlines the essential analytical techniques for structural confirmation and presents a framework for interpreting SAR data to guide lead optimization. This application note is intended for researchers, medicinal chemists, and drug development professionals seeking to enhance the potency, selectivity, and pharmacokinetic profiles of methoxy-phenyl oxime-based compounds.

Introduction: The Methoxy-Phenyl Oxime Scaffold in Drug Discovery

The methoxy-phenyl oxime moiety is a versatile and valuable pharmacophore encountered in a wide range of biologically active compounds, demonstrating activities from antimicrobial to anticancer.[1][2] Its structural features, including the presence of a hydrogen bond donor/acceptor system in the oxime and the lipophilic, metabolically-stable methoxy group, make it an attractive starting point for drug discovery campaigns.[3]

However, an initial "hit" compound, while promising, rarely possesses the optimal balance of properties required for a successful therapeutic agent. This is where the systematic process of a Structure-Activity Relationship (SAR) study becomes paramount. By synthesizing and evaluating a library of structurally related analogs, researchers can decipher which molecular features are critical for biological activity and which can be modified to improve drug-like properties.[2]

This guide provides the strategic and practical framework for executing a successful SAR study centered on a methoxy-phenyl oxime core. We will explore the "why" behind derivatization choices and provide the "how" through detailed experimental protocols.

The Strategic Imperative of Derivatization for SAR

The core principle of an SAR study is to introduce systematic structural changes to a lead compound and observe the corresponding changes in biological activity. For a methoxy-phenyl oxime scaffold, derivatization efforts are typically focused on two primary regions: the oxime hydroxyl group and the phenyl ring.

  • Modification of the Oxime Group (O-Alkylation and O-Acylation): The oxime's hydroxyl group is a prime target for modification. Its ability to act as both a hydrogen bond donor and acceptor can be a key interaction with a biological target.[3] Converting this hydroxyl to an ether or an ester allows for the exploration of:

    • Steric Bulk: Introducing small (e.g., O-methyl) to large (e.g., O-benzyl) groups can probe the size and shape of the binding pocket.

    • Lipophilicity: Modifying the alkyl or acyl chain length directly impacts the compound's lipophilicity, which can influence cell permeability and oral bioavailability.

    • Hydrogen Bonding: Replacing the hydroxyl group with an ether or ester removes its hydrogen bond donating capability, clarifying the importance of this interaction for target binding.

    • Metabolic Stability: Oxime ethers are often more metabolically stable than their corresponding oximes.

  • Bioisosteric Replacement and Phenyl Ring Substitution: The methoxy-phenyl ring offers numerous avenues for optimization. Modifications can influence electronic properties, solubility, and interactions with the target protein.

    • Positional Isomerism: Moving the methoxy group (e.g., from para to meta or ortho) can drastically alter the molecule's conformation and binding affinity.

    • Bioisosteric Replacement: The methoxy group can be replaced by other functional groups with similar steric and electronic properties (bioisosteres), such as halogens (F, Cl), a trifluoromethyl group, or a cyano group. This can modulate the compound's metabolic stability and target interactions.

Below is a diagram illustrating the general workflow of an SAR study.

SAR_Workflow Lead Lead Compound (e.g., Methoxy-Phenyl Oxime) Strategy Define Derivatization Strategy (O-Alkylation, Ring Substitution) Lead->Strategy Synthesis Synthesize Analog Library Strategy->Synthesis Screening Biological Screening (e.g., In Vitro Assays) Synthesis->Screening Data Data Analysis (Generate SAR Table) Screening->Data Interpretation Interpret SAR Data Data->Interpretation New_Design Design Next-Generation Analogs Interpretation->New_Design Iterative Cycle Optimized Optimized Candidate Interpretation->Optimized Successful Outcome New_Design->Synthesis

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of the Parent Methoxy-Phenyl Oxime

The parent oxime is typically synthesized via the condensation of the corresponding ketone (e.g., 4-methoxyacetophenone) with hydroxylamine.

Protocol 3.1: Synthesis of (E/Z)-1-(4-methoxyphenyl)ethan-1-one oxime

  • To a 250 mL round-bottomed flask, add 4-methoxyacetophenone (10.0 g, 66.6 mmol, 1.0 equiv), hydroxylamine hydrochloride (5.55 g, 79.9 mmol, 1.2 equiv), and ethanol (100 mL).

  • Add pyridine (10.5 mL, 133.2 mmol, 2.0 equiv) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of deionized water. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield the product as a white solid (typically >90% yield). The product is a mixture of E/Z isomers.

Derivatization of the Oxime: O-Alkylation (Ether Synthesis)

O-alkylation is a common strategy to introduce steric bulk and modulate lipophilicity. The Williamson ether synthesis is a reliable method for this transformation.

Derivatization_Scheme cluster_0 Derivatization of Methoxy-Phenyl Oxime Start Methoxy-Phenyl Oxime Ether Oxime Ether Start->Ether O-Alkylation Ester Oxime Ester Start->Ester O-Acylation Base Base (e.g., KOH, NaH) Solvent (e.g., DMSO, DMF) Alkyl_Halide Alkyl Halide (R-X) (e.g., CH3I, BnBr) Acyl_Chloride Acyl Chloride (RCOCl) Base (e.g., Pyridine)

Caption: General derivatization schemes for a methoxy-phenyl oxime.

Protocol 3.2: Synthesis of 1-(4-methoxyphenyl)ethan-1-one O-methyl oxime

  • In a 100 mL round-bottomed flask under a nitrogen atmosphere, add the parent methoxy-phenyl oxime (5.0 g, 30.3 mmol, 1.0 equiv) and anhydrous Dimethyl Sulfoxide (DMSO) (50 mL).

  • Add powdered potassium hydroxide (KOH) (2.55 g, 45.4 mmol, 1.5 equiv) to the stirred solution. Stir for 20 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath. Add methyl iodide (2.3 mL, 36.3 mmol, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.[4]

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the O-methyl ether as a colorless oil (typically 70-90% yield).[4]

Derivatization of the Oxime: O-Acylation (Ester Synthesis)

O-acylation introduces an ester functionality, which can act as a hydrogen bond acceptor and can also serve as a potential prodrug moiety.

Protocol 3.3: Synthesis of 1-(4-methoxyphenyl)ethan-1-one O-acetyl oxime

  • Dissolve the parent methoxy-phenyl oxime (5.0 g, 30.3 mmol, 1.0 equiv) in a 1:1 mixture of acetic acid and acetic anhydride (60 mL) in a 250 mL round-bottomed flask.[5]

  • Stir the mixture at room temperature for 2 hours. The reaction can be monitored by the disappearance of the starting material on TLC.

  • Carefully pour the reaction mixture into 300 mL of ice-cold water with stirring. A white precipitate should form.

  • If precipitation is slow, the aqueous solution can be neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford the O-acetyl oxime as a white solid (typically >85% yield).[5][6]

Analytical Characterization of Derivatives

Unambiguous structural confirmation of each new derivative is a cornerstone of a reliable SAR study. A combination of spectroscopic methods is essential.

TechniqueKey Observables for Methoxy-Phenyl Oxime DerivativesPurpose
¹H NMR O-CH₃ (ether): Singlet at ~3.9-4.1 ppm. O-CH₂-R (ether): Characteristic signals depending on R (e.g., singlet for benzyl at ~5.1-5.3 ppm).[7] O-C(O)CH₃ (ester): Singlet at ~2.1-2.3 ppm. OCH₃ (on phenyl): Singlet at ~3.8 ppm. Aromatic Protons: Multiplets in the ~6.8-7.8 ppm region.Confirms the addition of the new functional group and provides information on the overall structure and purity. The presence of E/Z isomers can lead to two sets of signals.[7]
¹³C NMR O-CH₃ (ether): Signal at ~60-62 ppm. O-CH₂-R (ether): Signal at ~70-80 ppm.[7] C=N (oxime): Signal in the ~150-160 ppm range. OCH₃ (on phenyl): Signal around 55 ppm.[8]Provides a carbon map of the molecule, confirming the presence of all carbon atoms in the expected chemical environments.
Mass Spec (MS) Molecular Ion Peak [M+H]⁺: Confirms the molecular weight of the synthesized compound. Fragmentation Pattern: For O-benzyl ethers, a characteristic base peak at m/z 91 (tropylium ion) is often observed.[7]Determines the molecular weight and can provide structural information through fragmentation analysis.
FT-IR Absence of O-H stretch: The disappearance of the broad O-H band (3100-3600 cm⁻¹) from the parent oxime is a key indicator of successful derivatization.[7] C=O stretch (ester): A strong absorption band around 1760 cm⁻¹. C=N stretch: A medium to weak band around 1620-1685 cm⁻¹.[7]Confirms the presence of key functional groups and the absence of the starting hydroxyl group.
HPLC A single, sharp peak indicates high purity.Assesses the purity of the final compound.

Building and Interpreting the SAR Table

Once a library of derivatives has been synthesized, characterized, and tested in a relevant biological assay, the results are compiled into an SAR table. This allows for a systematic comparison of how structural changes impact activity (e.g., IC₅₀ values).

Illustrative SAR Data for Hypothetical Methoxy-Phenyl Oxime Derivatives as Kinase Inhibitors

CompoundR Group (on Oxime Oxygen)IC₅₀ (nM)Rationale for Modification
1 (Parent) -H520Initial hit compound.
2a -CH₃250Small alkyl group improves potency, suggesting a hydrophobic pocket.
2b -CH₂CH₃110Larger ethyl group further enhances potency, indicating more space is available.
2c -CH(CH₃)₂480Bulky isopropyl group decreases potency, suggesting a steric clash.
2d -CH₂Ph (benzyl)950Very large group is detrimental, likely due to steric hindrance.
3a -C(O)CH₃ (acetyl)780Ester is less active than parent, suggesting H-bond donation from the oxime -OH is important.

Interpretation of the Illustrative SAR:

  • Hydrophobic Pocket: The trend from 2a to 2c suggests the presence of a small to medium-sized hydrophobic pocket near the oxime group. Potency increases from methyl to ethyl but drops significantly with the bulkier isopropyl group.

  • Steric Limitations: The poor activity of the benzyl derivative (2d ) reinforces the idea of a size-limited pocket.

  • Hydrogen Bond Donation: The decreased activity of the acetyl derivative (3a ) compared to the parent compound (1 ) suggests that the hydrogen bond donating ability of the oxime's hydroxyl group is crucial for binding to the kinase.

SAR_Interpretation cluster_0 Hypothetical Binding Pocket cluster_1 Ligand Modifications pocket Binding Pocket h_bond H-Bond Acceptor hydrophobic Hydrophobic Pocket steric_clash Steric Clash L1 Parent Oxime (-OH) L1->h_bond Good Interaction L2 O-Ethyl Ether (-OEt) L2->hydrophobic Optimal Fit L3 O-Benzyl Ether (-OBn) L3->steric_clash Poor Fit

Caption: Probing a binding pocket with different oxime derivatives.

Conclusion

The derivatization of methoxy-phenyl oximes is a powerful and essential component of modern drug discovery. Through systematic O-alkylation, O-acylation, and modifications to the phenyl ring, medicinal chemists can effectively probe the molecular interactions that govern biological activity. The detailed protocols and strategic insights provided in this guide serve as a robust foundation for researchers to design and execute effective SAR studies, ultimately leading to the development of optimized drug candidates with enhanced therapeutic potential. Each derivative synthesized and tested provides a crucial piece of the puzzle, guiding the rational design of safer and more effective medicines.

References

  • Smolecule. (n.d.). Oxime-, methoxy-phenyl-.
  • Sharma, P., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals (Basel), 15(1), 66. [Link][3][9][10]
  • BenchChem. (2025).
  • ResearchGate. (2024). Derivatives of oxime with medicinal chemistry applications.
  • Royal Society of Chemistry. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances.[11]
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Journal of Chemical and Pharmaceutical Research. (2011). One-pot synthesis of oxime ethers from cinnamaldehyde, crotonaldehyde and methoxyamine and hydroxylamine. JOCPR, 3(4), 96-99.[13]
  • ACS Publications. (2011). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. Organic Letters, 13(17), 4566–4569. [Link][6]
  • ResearchGate. (2024). (PDF) Oxime Derivatives: A Valid Pharmacophore in Medicinal Chemistry.
  • PubMed. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link][9]
  • ResearchGate. (2020). O-Acyl Oximes: Versatile Building Blocks for N-Heterocycle Formation in Recent Transition Metal Catalysis.
  • Organic Syntheses. (n.d.). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes.
  • ResearchGate. (n.d.). Figure 4: Chemical structures: methoxy-phenyl oxime (I), acetophenone....
  • Google Patents. (1985). EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. [17]
  • Google Patents. (1984). EP0121701A1 - Process for the production of o-substituted oximes. [18]
  • ResearchGate. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
  • BenchChem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. BenchChem.[19]
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Oximes Derived from O-Benzylhydroxylamine. BenchChem.[7]
  • Li, C. B., et al. (n.d.). A Convenient and Efficient Procedure for Oxime Ethers.
  • Royal Society of Chemistry. (2021). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Green Chemistry.[20]
  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Synthesis. [Link][21]
  • Google Patents. (2003). US20030109740A1 - Method for producing oxime ethers. [22]
  • ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504.
  • National Institutes of Health. (2021). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC. [Link][24]
  • Royal Society of Chemistry. (2018). Current research on anti-breast cancer synthetic compounds. RSC Advances.[25]
  • ResearchGate. (2023). (PDF) Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

Sources

Troubleshooting & Optimization

Challenges in the purification of methoxy-phenyl oxime from reaction mixtures.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methoxy-Phenyl Oxime Purification

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of methoxy-phenyl oximes. The purity of these intermediates is paramount, as it directly impacts the yield, impurity profile, and ultimate safety and efficacy of subsequent active pharmaceutical ingredients (APIs).[1] This document is designed to be a practical resource, explaining not just the "how" but the critical "why" behind each purification strategy.

Part 1: Troubleshooting Guide & FAQs

This section addresses the common challenges encountered during the purification of methoxy-phenyl oximes from reaction mixtures.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: Your crude product will typically contain a mixture of the desired oxime, unreacted starting materials, reagents, and potential side-products. Identifying these is the first step to designing a successful purification strategy.

  • Unreacted Methoxy-Phenyl Ketone/Aldehyde: The starting carbonyl compound is often the main impurity. Due to its similar aromatic structure, its polarity can be very close to the product oxime, sometimes making separation challenging.

  • Excess Hydroxylamine: If hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., pyridine, sodium acetate) are used, residual amounts of these will be present.[2] These are typically water-soluble and can be removed with an aqueous work-up.

  • Geometric (E/Z) Isomers: The C=N double bond of the oxime can exist as two geometric isomers, syn (Z) and anti (E). These isomers often have slightly different physical properties (e.g., polarity, melting point) and may appear as separate spots on TLC or peaks in HPLC/GC analysis.[3]

  • Side-Products: Depending on the reaction conditions, side-reactions like the Beckmann rearrangement can occur, especially under acidic conditions or at elevated temperatures, leading to amide impurities.[4][5]

Table 1: Common Impurities and Their Characteristics

ImpurityTypical Polarity (vs. Oxime)Removal Strategy
Starting Ketone/AldehydeLess PolarColumn Chromatography, Recrystallization
Hydroxylamine SaltsHighly PolarAqueous Wash / Extraction
E/Z IsomersVery SimilarCareful Chromatography or Fractional Crystallization
Beckmann Rearrangement Products (Amides)More PolarColumn Chromatography, Recrystallization

Q2: I see two spots on my TLC plate (or two peaks in my HPLC chromatogram), but my NMR looks clean. What does this mean?

A: This is a classic sign of the presence of E and Z geometric isomers. The energy barrier for interconversion is high, so they behave as distinct compounds during chromatography.[3] While they might co-migrate on a poorly optimized TLC system, a well-chosen solvent system will often resolve them. NMR spectroscopy may not always distinguish between the isomers unless you are specifically looking for subtle differences in the chemical shifts of protons near the C=N bond. For a definitive analysis, techniques like 2D-NMR (NOESY) can be used to confirm the spatial relationship of the groups around the oxime bond.[6]

Q3: My methoxy-phenyl oxime product is an oil and refuses to crystallize. What should I do?

A: "Oiling out" or failure to crystallize is a common problem, often caused by residual impurities (like solvents or unreacted starting material) that inhibit lattice formation, or because the product is a mixture of E/Z isomers which can form a eutectic mixture.

Troubleshooting Steps:

  • Confirm Purity: First, analyze a small sample by HPLC or ¹H NMR to ensure the major component is your desired product. If significant impurities are present, crystallization is unlikely to succeed.

  • Solvent Screening: Do not give up after one or two solvent systems. Try a range of solvents with varying polarities. Good starting points for oximes include ethanol/water mixtures, ethyl acetate/hexane, or dichloromethane/pentane.[7][8] The goal is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold.

  • Use a Co-solvent System: Slowly add an "anti-solvent" (a solvent in which your product is insoluble) to a concentrated solution of your product in a "good" solvent until persistent turbidity is observed. Warming slightly to redissolve, then cooling slowly, can induce crystallization.

  • Seeding: If you have a tiny amount of solid material from a previous batch, add a single crystal ("seed") to the supersaturated solution to initiate crystallization.

  • Switch to Chromatography: If crystallization repeatedly fails, the most reliable alternative is purification by flash column chromatography.[1][8]

Q4: My oxime appears to be decomposing during purification. How can I prevent this?

A: Oximes are generally stable, but they can be sensitive to certain conditions.

  • pH Sensitivity: Oximes can hydrolyze back to the corresponding ketone or aldehyde under strongly acidic conditions.[9][10] During aqueous work-ups, avoid prolonged contact with strong acids. It is often recommended to maintain a pH between 2 and 3 for maximum stability in aqueous solutions for some oximes.[11]

  • Thermal Instability: Heating an oxime for extended periods, especially in the presence of acid catalysts, can induce the Beckmann rearrangement.[4] When concentrating your product on a rotary evaporator, use minimal heat.

  • Instability on Silica Gel: While generally stable, some sensitive oximes can degrade on acidic silica gel. If you observe significant streaking or new spots appearing on TLC after spotting the crude mixture, consider deactivating the silica gel with a small amount of triethylamine in your eluent (e.g., 0.5-1%) or using an alternative stationary phase like alumina.

  • Decomposition during GC Analysis: Aldoximes, in particular, are known to dehydrate to nitriles at the high temperatures of a GC injection port.[12] If you see a nitrile impurity in your GC-MS but not in your NMR, it is likely an analytical artifact. HPLC is often a more suitable chromatographic method for purity assessment of oximes.[1][13]

Part 2: Key Purification Protocols

Here are step-by-step methodologies for the most common and effective purification workflows for methoxy-phenyl oximes.

Workflow 1: General Purification Strategy

This diagram outlines a decision-making process for purifying a crude methoxy-phenyl oxime product.

G cluster_0 Initial State cluster_1 Work-up cluster_2 Primary Purification cluster_3 Final Product start Crude Reaction Mixture workup Aqueous Work-up (e.g., wash with NaHCO₃, brine) start->workup extraction Solvent Extraction (e.g., EtOAc, DCM) workup->extraction dry Dry & Concentrate extraction->dry decision Is product a solid? dry->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Column Chromatography decision->chromatography No / Impure final_product Pure Methoxy-Phenyl Oxime recrystallize->final_product chromatography->final_product

Caption: Decision tree for methoxy-phenyl oxime purification.

Protocol 1: Aqueous Work-up and Extraction

This procedure is designed to remove water-soluble impurities like hydroxylamine hydrochloride and inorganic salts.

  • Quench Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute: Transfer the mixture to a separatory funnel and dilute with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).[7][14]

  • Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid and quench the reaction. Mix gently, venting frequently to release any evolved CO₂ gas. Separate the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water (2 x volume of organic layer).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water.[7]

  • Dry: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization

This is the preferred method for purifying solid oximes to a high degree of purity.

  • Solvent Selection: Place a small amount of your crude solid in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even upon heating, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.[15]

  • Dissolution: Place the crude oxime in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Flash Column Chromatography

This technique is essential for purifying oils or for separating compounds with very similar polarities (like E/Z isomers).

  • TLC Analysis: Develop a TLC solvent system (eluent) that gives your desired product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the silica gel.

  • Elution: Run the eluent through the column, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methoxy-phenyl oxime.

Part 3: Analytical Methods for Purity Assessment

Ensuring the purity of your final compound is a critical final step. A multi-faceted analytical approach is often recommended for comprehensive assessment.[1]

Table 2: Comparison of Key Analytical Techniques for Oxime Purity

TechniquePurposeAdvantagesDisadvantages / Considerations
TLC Reaction monitoring, fraction analysisFast, inexpensive, simple equipment.Not quantitative, may not resolve closely related impurities or isomers.
HPLC Quantitative purity analysis, isomer separationHighly sensitive and quantitative, excellent for resolving isomers, suitable for non-volatile compounds.[13]More expensive, requires method development.
GC-MS Impurity identification, analysis of volatile compoundsProvides mass of parent compound and fragments, excellent for identifying unknown impurities.[1]Aldoximes may decompose to nitriles at high injector temperatures, leading to inaccurate purity assessment.[12]
NMR (¹H, ¹³C) Structural confirmation, quantitative purity (qNMR)Provides definitive structural information, can be used for quantitative analysis with an internal standard.[1]Less sensitive to minor impurities compared to HPLC, may not distinguish E/Z isomers without advanced techniques.

For researchers in drug development, a combination of these techniques is recommended. Initial screening can be performed using TLC and HPLC. GC-MS can be employed to identify significant volatile impurities, keeping in mind potential thermal degradation. Finally, NMR must be used to confirm the identity and structure of the final, purified compound.[1]

References

  • Witte, D. (n.d.). Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview. PubMed.
  • Kuca, K., & Musilek, K. (n.d.). Analysis of pyridinium aldoximes - a chromatographic approach. PubMed.
  • De Roou, A. H. (1969). Preparation of oxime. Google Patents.
  • Hoffman, R. L. (1971). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks.
  • International Journal of Green and Herbal Chemistry (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. IJGHC.
  • Organic Syntheses Procedure (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Saikia, L., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
  • Odochian, L. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES.
  • Bagade, M. B., & Ghiya, B. J. (1991). Reaction in oximes. Asian Journal of Chemistry.
  • PubChem (n.d.). 1-(4-Methoxyphenyl)ethanone oxime. National Center for Biotechnology Information.
  • European Patent Office (2002). Purification method of cyclohexanone-oxime. Google Patents.
  • BAuA (2024). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. Bundesanstalt für Arbeitsschutz und Arbeitsmedizin.
  • ChemBK (2024). Methyl phenyl ketone oxime. ChemBK.
  • ScienceMadness.org (2014). Oximes. ScienceMadness.org.
  • Google Patents (n.d.). Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries. Google Patents.
  • Varma, R. S., & Meshram, H. M. (1997). A Rapid and Convenient Synthesis of Oximes in Dry Media under Microwave Irradiation. Tetrahedron Letters.
  • Chemsrc (2025). 1-(p-methoxyphenyl)acetaldehyde oxime. Chemsrc.
  • Organic Syntheses Procedure (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Patil, V. (2015). How can I remove nitrile impurities from the oxime? ResearchGate.
  • MDPI (n.d.). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI.
  • ResearchGate (2016). How do I purify amidoxime derivatives? ResearchGate.
  • Google Patents (2004). Process for preparation of oximes and resulting products. Google Patents.
  • Nature (n.d.). Reactivity of oximes for diverse methodologies and synthetic applications. Nature.
  • ACS Omega (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Publications.
  • ACS Publications (n.d.). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
  • Organic Chemistry Portal (2021). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal.
  • ResearchGate (2025). Recent Advances in the Chemistry of Oximes. ResearchGate.
  • ResearchGate (n.d.). Chemical structures: methoxy-phenyl oxime (I), acetophenone.... ResearchGate.
  • ResearchGate (n.d.). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. ResearchGate.
  • ResearchGate (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate.
  • SciSpace (n.d.). Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
  • Löffler, M., et al. (n.d.). Study on the stability of the oxime HI 6 in aqueous solution. PubMed.
  • BYJU'S (n.d.). Oximes. BYJU'S.
  • PMC (n.d.). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. NIH.
  • Journal of Pharmaceutical Research (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research.
  • ResearchGate (2025). Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines. ResearchGate.

Sources

Optimization of reaction conditions (temperature, solvent, base) for oxime synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of Reaction Conditions for Oxime Synthesis

Welcome to the technical support center for oxime synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to troubleshoot and refine your synthetic protocols effectively.

Part 1: General Troubleshooting for Low Reaction Yield

Question: My oxime synthesis is resulting in a low yield. What are the primary factors I should investigate first?

Answer: A low yield in oxime synthesis is a common issue that can almost always be traced back to one of four key areas: reaction pH, temperature, reactant integrity, or workup procedure. The formation of an oxime is a reversible condensation reaction between a carbonyl compound (aldehyde or ketone) and hydroxylamine, proceeding through a carbinolamine intermediate followed by dehydration.[1] Each step of this process is sensitive to the reaction environment.

Before making significant changes to your protocol, systematically evaluate these factors. An incorrect pH can stall the reaction or promote side reactions, while suboptimal temperature affects the reaction kinetics.[2] Issues with starting material purity or inefficient product isolation can also lead to significant product loss.

Below is a logical workflow to diagnose the root cause of low yield.

Troubleshooting_Logic start Low Yield Reported check_ph Is the Reaction pH Optimized? start->check_ph check_temp Is the Temperature Appropriate? check_ph->check_temp pH is correct ph_action Adjust pH with appropriate acid/base. Verify base stoichiometry. check_ph->ph_action No check_reagents Are Starting Materials Pure? check_temp->check_reagents Temp is correct temp_action Screen temperatures. Consider room temp vs. reflux. check_temp->temp_action No check_workup Is Product Lost During Workup? check_reagents->check_workup Reagents are pure reagents_action Verify purity (NMR, etc.). Use fresh hydroxylamine. check_reagents->reagents_action No solution Yield Optimized check_workup->solution Workup is efficient workup_action Optimize extraction solvent. Check for product precipitation. check_workup->workup_action Yes ph_action->check_temp temp_action->check_reagents reagents_action->check_workup workup_action->solution

Caption: Troubleshooting logic for addressing low yields in synthesis.

Part 2: Optimizing Core Reaction Parameters

This section provides detailed answers to frequently asked questions regarding the three most critical parameters: the base, reaction temperature, and solvent system.

FAQ: The Role and Optimization of the Base (pH Control)

Question: Why is a base required when using hydroxylamine hydrochloride, and how do I choose the right one?

Answer: This is one of the most critical aspects of oxime synthesis. Most protocols utilize hydroxylamine hydrochloride (NH₂OH·HCl) because it is a stable, crystalline solid.[3][4] However, the active nucleophile is the free base, hydroxylamine (NH₂OH). A stoichiometric amount of a base is required to neutralize the HCl and liberate the free hydroxylamine in situ.[5][6] Without a base, the reaction medium becomes strongly acidic, which protonates the hydroxylamine, rendering it non-nucleophilic and halting the reaction.

The overall reaction rate is highly pH-dependent.[1][7]

  • Too Acidic (pH < 4): The hydroxylamine is fully protonated (⁺NH₃OH) and can no longer act as a nucleophile.

  • Optimal Range (pH 4-6): This range provides a balance. There is enough free hydroxylamine to act as a nucleophile, and the carbonyl oxygen can be protonated by the acid, which activates the carbonyl carbon for nucleophilic attack.[2][7]

  • Too Basic (pH > 7): The rate of carbonyl protonation decreases, slowing the initial addition step.

Commonly Used Bases:

  • Pyridine: A classic choice, often used in refluxing ethanol. It acts as both a base and a solvent component. However, it is toxic and can be difficult to remove during workup.[3][5]

  • Sodium Acetate (NaOAc): A mild and effective base, commonly used in alcoholic solvents.[5]

  • Sodium or Potassium Hydroxide (NaOH, KOH): Strong bases that are effective but require careful, often dropwise, addition to control the pH and avoid side reactions.[2][5]

  • Sodium Carbonate (Na₂CO₃): A solid, easily handled base particularly effective in solvent-free grinding methods.[6]

Expert Tip: When starting, a simple approach is to use 1.1-1.2 equivalents of hydroxylamine hydrochloride and an equimolar amount of a base like sodium acetate in methanol or ethanol.[5]

Question: My reaction is not proceeding. Could the pH be the issue even if I added a base?

Answer: Yes. Simply adding a base does not guarantee the optimal pH. The pKa of your carbonyl compound, the chosen base, and the solvent all interact to determine the final pH of the mixture.

Troubleshooting Steps:

  • Check Stoichiometry: Ensure you have added at least one equivalent of base relative to the hydroxylamine hydrochloride. For some substrates, a slight excess may be beneficial.[6]

  • Monitor pH: If possible, use a pH meter or pH paper to check the reaction mixture. For many syntheses, aiming for a final pH between 4.5 and 6.0 is a good target for complete conversion.[8]

  • Consider Base Strength: If you are using a very weak base with a strongly acidic substrate, it may not be sufficient to maintain the optimal pH. Conversely, a very strong base can promote unwanted side reactions.

BaseTypical ConditionsProsCons
PyridineReflux in EthanolEffective, well-documented[3][5]Toxic, difficult to remove
Sodium AcetateReflux in Methanol/Ethanol[5]Mild, inexpensive, easy to handleMay be too weak for some substrates
Sodium CarbonateSolvent-free grinding, Room Temp[6]Ideal for green chemistry, fastHeterogeneous, requires efficient mixing
KOH / NaOHAqueous or alcoholic solutions, Room Temp[2][5]Strong, readily availableCan lead to side reactions if not controlled
FAQ: Temperature Optimization

Question: Should I be heating my reaction to reflux, or is room temperature sufficient?

Answer: The optimal temperature is a trade-off between reaction rate and selectivity. While classical procedures often call for refluxing in an alcoholic solvent to drive the reaction to completion, many modern and highly efficient methods operate at room temperature.[3][9]

  • Reflux Conditions (e.g., 60-80°C in Ethanol): This is a robust method for ensuring the reaction completes, especially for sterically hindered or electronically deactivated ketones.[2] The increased thermal energy accelerates both the initial nucleophilic addition and the final dehydration step.

  • Room Temperature Conditions: Often preferred for "green" chemistry approaches, such as solvent-free grinding or when using highly reactive aldehydes.[6][9] Many modern catalytic systems are designed to be efficient without heating.[10]

Expert Tip: Start at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). If you see little to no product formation after 1-2 hours, gradually increase the temperature. For many standard aldehydes and ketones, room temperature is sufficient if the pH is optimized.

Question: Are there risks associated with using high temperatures?

Answer: Yes. Excessively high temperatures can lead to undesired side reactions, primarily the Beckmann rearrangement . This is an acid-catalyzed rearrangement of the oxime product into an amide.[11][12] While useful in its own right, it is a common source of byproducts if the oximation temperature is too high (e.g., >140°C), especially in the presence of strong acids.[9][13] Substrate or product decomposition can also occur at elevated temperatures.[13]

FAQ: Solvent Selection

Question: How does my choice of solvent affect the synthesis?

Answer: The solvent plays a crucial role in dissolving the reactants, influencing reaction kinetics, and affecting the workup procedure.

  • Alcohols (Methanol, Ethanol): These are the most common and versatile solvents. They effectively dissolve both the carbonyl starting material and the hydroxylamine salt, creating a homogeneous reaction mixture.[3][9]

  • Water: An excellent "green" solvent. Reactions are sometimes performed in a water-ethanol mixture to improve solubility while maintaining an environmentally friendly profile.[5][9]

  • Polar Aprotic Solvents (Acetonitrile, DMSO): These are effective but can sometimes make product isolation more difficult. Acetonitrile is often used in protocols employing specific catalysts.[14] DMSO is used with strong bases like KOH in some room-temperature syntheses.[10]

  • Solvent-Free (Grinding): A highly efficient and environmentally friendly technique. The solid reactants are ground together, often with a solid base like Na₂CO₃ or a catalyst like Bi₂O₃.[3][6] Reactions are often complete in minutes and can result in very high yields.[3]

Expert Tip: For a standard solution-phase reaction, ethanol is an excellent starting point. If you are interested in green chemistry or have a solid starting material, consider a solvent-free grinding method. The choice can significantly impact reaction time and yield, as seen in a comparison between classical and solvent-free approaches.

Workflow_Comparison cluster_0 Classical Solution-Phase Synthesis cluster_1 Solvent-Free Grinding Synthesis c1 Dissolve Aldehyde & NH₂OH·HCl in Ethanol c2 Add Pyridine Base c1->c2 c3 Heat to Reflux (1-4 hours) c2->c3 c4 Cool & Evaporate Solvent c3->c4 c5 Workup & Isolate Product c4->c5 s1 Combine Aldehyde, NH₂OH·HCl & Na₂CO₃ in Mortar s2 Grind with Pestle (2-20 minutes) s1->s2 s3 Add Water to Precipitate s2->s3 s4 Filter & Dry Product s3->s4

Caption: Comparative workflow for classical and solvent-free oxime synthesis.

Part 3: Experimental Protocols

Protocol 1: Classical Synthesis of Cyclopentanone Oxime[2]

This protocol is a robust, well-established method suitable for many common ketones.

Materials:

  • Cyclopentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

Procedure:

  • Prepare Reagents: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (3.5 g) in distilled water (7.5 cm³). In a separate beaker, prepare a solution of potassium hydroxide (3.0 g) in distilled water (5 cm³).

  • Combine Reactants: Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution in the flask and stir at room temperature. While stirring, add cyclopentanone (5.6 g) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. As the solution begins to boil, add small amounts of ethanol (approx. 5 cm³) intermittently through the condenser until the boiling solution becomes clear.

  • Continue Reflux: Continue refluxing for an additional 30-60 minutes.

  • Neutralization and Workup: Allow the flask to cool to room temperature. Check the pH of the solution. If it is acidic, add a 1N KOH solution dropwise until the solution is neutral.

  • Isolation: Pour the neutralized reaction mixture into a beaker containing approximately 100 cm³ of an ice-water mixture. The cyclopentanone oxime should precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration using a Buchner funnel. Wash the collected solid with three portions of cold water (10 cm³ each) and allow the product to air dry.

Protocol 2: Solvent-Free Synthesis of an Aldoxime via Grinding[6]

This protocol is a rapid, environmentally friendly alternative to classical methods.

Materials:

  • Aldehyde (e.g., 3-chlorobenzaldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Mortar and pestle

Procedure:

  • Combine Reactants: In a clean, dry mortar, combine the aldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol).

  • Reaction: Grind the mixture thoroughly with the pestle at room temperature for 2-5 minutes. Monitor the reaction progress by TLC if desired. The solid mixture may become paste-like.

  • Isolation: After grinding is complete, add approximately 10 mL of water to the mortar and stir to dissolve the inorganic salts.

  • Purification: Filter the solid product, wash with a small amount of cold water, and dry under vacuum to afford the pure oxime. For low-melting oximes, the mixture can be extracted with ethyl acetate, dried over anhydrous CaCl₂, and the solvent evaporated.[6]

References

  • Beckmann Rearrangement - Master Organic Chemistry. [Link]
  • Oxime - Wikipedia. [Link]
  • Oximes - BYJU'S. [Link]
  • Oxime form
  • Oxime form
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. [Link]
  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog. [Link]
  • What is the most popular procedure to synthesize oximes?
  • An Efficient Procedure for Synthesis of Oximes by Grinding - Asian Journal of Chemistry. [Link]
  • Effect of different solvents on propyl-oxime formation measured by...
  • Effect of solvent-solute interactions in oximes | Download Scientific Diagram - ResearchG
  • Oxime Synthesis → News → Feed 3. [Link]
  • Green Approach for Synthesis of Oximes by Using Natural Acids - International Journal of Pharmaceutical Research and Applic
  • Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Public
  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry. [Link]
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - NIH. [Link]
  • Preparation of oxime - Google P
  • Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base - NIH. [Link]
  • Kinetics and Mechanism for Oxime Formation from Pyridine-2-, -3-, and -4-carboxaldehydes | The Journal of Organic Chemistry - ACS Public
  • Oximes – Knowledge and References - Taylor & Francis. [Link]
  • (PDF)
  • Kinetics of Oxime Formation; Temperature Coefficients of Rate of Formation of Several Oximes | Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Synthesis of Methoxy-Phenyl Oximes without Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with methoxy-phenyl oximes. Our focus is to provide in-depth troubleshooting advice and detailed protocols to successfully synthesize your target oxime while preventing the often-problematic Beckmann rearrangement.

Introduction: The Challenge of the Beckmann Rearrangement

The synthesis of oximes from ketones, such as methoxy-substituted acetophenones, is a fundamental transformation in organic chemistry. However, this reaction is frequently complicated by the acid-catalyzed Beckmann rearrangement, which converts the desired oxime into an N-substituted amide.[1] This side reaction not only consumes the target molecule but also introduces impurities that can be challenging to separate.

The propensity for the Beckmann rearrangement is highly dependent on the reaction conditions, particularly the presence of strong Brønsted or Lewis acids.[1][2] For methoxy-phenyl oximes, the electronic nature of the methoxy group can also influence the stability of intermediates and the migratory aptitude of the substituted phenyl group, making careful control of the reaction environment paramount.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the synthesis of methoxy-phenyl oximes, ensuring high yields and purity by effectively suppressing the Beckmann rearrangement.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My methoxy-phenyl oxime synthesis is yielding a significant amount of amide byproduct. What is causing this, and how can I prevent it?

Answer: The formation of an amide byproduct is a classic sign that the Beckmann rearrangement is occurring. This is almost always triggered by acidic conditions, which protonate the oxime's hydroxyl group, turning it into a good leaving group and initiating the rearrangement cascade.

Troubleshooting Steps:

  • Evaluate Your pH: The most critical parameter is the reaction pH. Traditional methods using hydroxylamine hydrochloride (NH₂OH·HCl) liberate HCl, creating an acidic environment. It is crucial to neutralize this acid as it forms.

    • Recommendation: Incorporate a mild base in your reaction mixture. Sodium acetate, sodium carbonate, or pyridine are commonly used to buffer the reaction and maintain a neutral to slightly basic pH.[3]

  • Reagent Choice: The catalyst or reagents used to promote oxime formation can inadvertently catalyze the rearrangement.

    • Recommendation: Avoid strong acid catalysts. Opt for milder, non-acidic promoters. Several alternatives are discussed in the protocols below, including methods using bismuth(III) oxide (Bi₂O₃) or cyanuric chloride under neutral conditions.[4][5]

  • Temperature Control: While higher temperatures can accelerate oxime formation, they can also provide the activation energy needed for the Beckmann rearrangement, especially if trace amounts of acid are present.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for many of the milder protocols. If heating is necessary, do so cautiously and monitor for byproduct formation.

Diagram: The Competing Reaction Pathways

Below is a diagram illustrating the desired oximation pathway versus the undesired Beckmann rearrangement.

G cluster_0 Desired Oximation Pathway cluster_1 Undesired Beckmann Rearrangement Ketone Methoxy-phenyl Ketone Hydroxylamine + NH₂OH Oxime Methoxy-phenyl Oxime (Product) Hydroxylamine->Oxime Neutral or Slightly Basic Conditions Protonation Protonation of Oxime Oxime->Protonation Acid Catalyst (H⁺) Rearrangement 1,2-Aryl Migration Protonation->Rearrangement Amide Amide Byproduct Rearrangement->Amide G Start Dissolve Ketone & Sodium Acetate in Ethanol Add_NH2OH Add aq. NH₂OH·HCl Solution Start->Add_NH2OH Reflux Heat to Reflux (Monitor by TLC) Add_NH2OH->Reflux Cool Cool to Room Temp. Reflux->Cool Precipitate Pour into Ice Water to Precipitate Product Cool->Precipitate Isolate Filter, Wash with Cold Water, and Dry Precipitate->Isolate End Pure Methoxy-phenyl Oxime Isolate->End

Caption: Workflow for the classic buffered oximation protocol.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the methoxy-phenyl ketone (e.g., 4'-methoxyacetophenone) (1.0 eq.) and sodium acetate trihydrate (1.5 eq.) in ethanol.

  • Addition of Hydroxylamine: In a separate container, dissolve hydroxylamine hydrochloride (1.2 eq.) in a minimal amount of water and add this solution to the flask.

  • Reaction: Heat the mixture to reflux (typically around 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-4 hours.

  • Work-up and Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice water with stirring. The oxime product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry. Recrystallization from ethanol/water may be performed if further purification is required.

Quantitative Data Comparison:

MethodTemperatureTimeTypical YieldReference
Classic BufferedReflux (~80°C)1-4 h85-95%[3]
Bi₂O₃ GrindingRoom Temp.5-20 min>90%[4][6]
Microwave (TiO₂)100 W5 min>95%[7]
Protocol 2: Solvent-Free Synthesis using Bismuth(III) Oxide

This environmentally friendly "green chemistry" approach avoids organic solvents and often proceeds rapidly at room temperature. [6] Workflow Diagram:

G Start Combine Ketone, NH₂OH·HCl, and Bi₂O₃ in a Mortar Grind Grind with Pestle (Monitor by TLC) Start->Grind Extract Extract with Ethyl Acetate and Filter Grind->Extract Precipitate Add Water to Filtrate to Precipitate Product Extract->Precipitate Isolate Filter, Wash, and Dry Precipitate->Isolate End Pure Methoxy-phenyl Oxime Isolate->End

Caption: Workflow for the solvent-free grinding protocol.

Step-by-Step Methodology:

  • Reaction Setup: In a mortar, combine the methoxy-phenyl ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (Bi₂O₃, 0.6 mmol).

  • Reaction: Grind the mixture vigorously with a pestle at room temperature. The reaction is typically very fast; monitor its completion by TLC (usually within 5-20 minutes for ketones). [4]3. Work-up and Isolation: Once the reaction is complete, add ethyl acetate to the mortar and triturate the solid. Filter the mixture to remove the insoluble Bi₂O₃ catalyst.

  • Purification: Add water to the ethyl acetate filtrate, which should cause the oxime product to precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Conclusion

The successful synthesis of methoxy-phenyl oximes hinges on the careful exclusion of acidic conditions that favor the Beckmann rearrangement. By employing buffered systems, mild catalysts under neutral conditions, or innovative techniques like microwave-assisted and solvent-free synthesis, researchers can achieve high yields of the desired oxime with excellent purity. This guide provides the foundational knowledge and practical protocols to troubleshoot and optimize your synthetic strategy, ensuring reproducible and successful outcomes.

References

  • Studies in Beckmann rearrangement of substituted benzophenone and acetophenone oximes. (n.d.).
  • Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. (n.d.). Semantic Scholar.
  • Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for sustainable NSAIDs synthesis. (2014). SciSpace.
  • HYDROXYLAMINE synthesis. (n.d.). ChemicalBook.
  • A Comparative Analysis of Ketoximes in the Beckmann Rearrangement: A Guide for Researchers. (2025). Benchchem.
  • Synthesis of N-(2-(4-Methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride. (n.d.).
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274.
  • O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride. (2024). ChemBK.
  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024).
  • Mandal, D., & Misra, A. K. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5, 63.
  • Beckmann rearrangement. (n.d.). Wikipedia.
  • Bowman, W. R., & El-Salfiti, K. (2008). Microwave-assisted syntheses of N-heterocycles using alkenone-, alkynone- and aryl-carbonyl O-phenyl oximes: formal synthesis of neocryptolepine. Journal of the Chemical Society, Perkin Transactions 1, (18), 3745-3756.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. Audrey Yun Li.
  • Hydroxylamine Hydrochloride Synthesis and Hydroxylamine Hydrochloride Prepar
  • Lin, C.-H., & Liu, R.-S. (2012).
  • Kuksenok, V. Y., Shtrykova, V. V., Filimonov, V. D., & Sidel'nikova, S. P. (2016). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Russian Journal of Organic Chemistry, 52(1), 131-134.
  • CHEM 344 Fall 2015 Final Exam. (2015).
  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. (n.d.).
  • Oxime-, methoxy-phenyl-. (n.d.). Smolecule.
  • Oxime synthesis by condensation or oxid
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2011). Chemistry Central Journal.
  • Colucci, M., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(4), 1737–1748.
  • Selective Synthesis of E and Z Isomers of Oximes. (2001).
  • Solvent-Free Organic Synthesis. (n.d.).
  • A Simple Synthesis of Oximes. (n.d.).
  • Selective Synthesis of E and Z Isomers of Oximes. (2001). Semantic Scholar.
  • Perin, G., et al. (2008). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 13(5), 1144–1150.
  • Microwave assisted organic synthesis (MAOS). (2021).
  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(1), e202103683.
  • Reactivity of oximes for diverse methodologies and synthetic applic
  • Loiseau, F., & Beauchemin, A. M. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure.
  • Microwave-Assisted Solution Phase Synthesis of Novel 2-{4-[2-(N -Methyl-2-pyridylamino)ethoxy]phenyl}- 5-Substituted 1,3,4-Oxadiazole Library. (n.d.).
  • Microwave assisted synthesis and antimicrobial screening of novel 9-(N-phenyl) - 4, 5-(2″, ‴- methoxyphenol). (n.d.). Zenodo.
  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021).
  • ortho-Methoxyacetophenone. (n.d.). NIST WebBook.
  • Tan, W. W., et al. (n.d.). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses Procedure.
  • Gasanov, I. I., et al. (2022). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 122(10), 9517–9629.
  • Frontispiece: Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2022). SciSpace.
  • Separation of 3-methoxy-4-hydroxyacetophenone and 3-hydroxy-4-methoxyacetophenone (the methylated products formed from 3,4-dihydroxyacetophenone) by gas chromatography. (n.d.).
  • An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine. (2025). Benchchem.
  • Solvent-free, environmentally benign synthesis of some imines and antioxidant activity. (n.d.). JOCPR.
  • Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. (2023). PubMed.
  • Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. (n.d.).
  • 4'-Methoxyacetophenone. (n.d.). Chem-Impex.
  • 4'-Methoxyacetophenone (100-06-1)

Sources

Identifying impurities in methoxy-phenyl oxime synthesis by TLC analysis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying Impurities by Thin-Layer Chromatography (TLC) Analysis

Introduction: The Critical Role of Purity in Oxime Synthesis

Methoxy-phenyl oximes are pivotal intermediates in the development of pharmaceuticals and agrochemicals. Their biological activity is intrinsically linked to their structural integrity and purity. The condensation reaction between a methoxy-phenyl ketone and hydroxylamine, while straightforward in principle, can be accompanied by the formation of various impurities that can compromise the yield, safety, and efficacy of the final product.[1][2]

This guide serves as a technical resource for researchers and drug development professionals, providing field-proven insights into using Thin-Layer Chromatography (TLC) as a rapid, effective tool for monitoring reaction progress and identifying impurities during the synthesis of methoxy-phenyl oximes.

Understanding the Synthesis and Potential Impurities

The primary synthesis route involves the condensation of a ketone (e.g., 4-methoxyacetophenone) with hydroxylamine or its salt (e.g., hydroxylamine hydrochloride) to form the corresponding ketoxime.[1][2][3] The reaction is typically performed in a polar solvent like ethanol, often with a base to neutralize the acid liberated from the hydroxylamine salt.[3][4]

During this process, several impurities can arise:

  • Unreacted Starting Materials: The most common impurities are residual methoxy-phenyl ketone and unreacted hydroxylamine.

  • Hydrolysis Products: Oximes can undergo acid-catalyzed hydrolysis, reverting to the parent ketone and hydroxylamine.[1][3][5][6] This is a critical consideration during acidic workup procedures.

  • Geometric Isomers (E/Z): Ketoximes can exist as syn (E) and anti (Z) geometric isomers. These isomers often have slightly different physical properties and can sometimes be separated by chromatography.[1][7][8]

  • Side-Reaction Products: Depending on the reaction conditions, other side reactions may occur, leading to unexpected byproducts.

  • Degradation Products: Oximes may degrade upon prolonged heating or exposure to strong acids/bases.[5][9]

TLC is an indispensable tool for visualizing the consumption of starting materials and the formation of the desired oxime product alongside these potential impurities in real-time.[10]

Troubleshooting & FAQs: TLC Analysis of Methoxy-Phenyl Oxime Synthesis

This section addresses common issues encountered during the TLC analysis of the reaction mixture.

Question 1: My starting ketone and product oxime spots have very similar Rf values and are difficult to resolve. How can I improve separation?

Answer: This is a frequent challenge, as the addition of the small hydroxyl group only moderately increases the polarity of the molecule.

  • Causality: The Retention factor (Rf) is determined by the partitioning of the analyte between the stationary phase (e.g., silica gel) and the mobile phase. If both compounds have similar polarities, they will travel up the plate at similar rates.

  • Solution Strategy: Your goal is to alter the mobile phase to exploit the subtle polarity differences.

    • Decrease Solvent Polarity: If your spots are running too high on the plate (high Rf), the eluent is too polar. Systematically decrease the proportion of the polar solvent (e.g., ethyl acetate) in your nonpolar solvent (e.g., hexane). Try changing from a 30:70 Ethyl Acetate/Hexane mixture to a 20:80 or 15:85 mixture.

    • Change Solvent System Composition: If adjusting polarity isn't enough, change the nature of the solvents. Different solvents interact with analytes in unique ways. For aromatic compounds like methoxy-phenyl oxime, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/ethyl acetate system can drastically alter selectivity.[11][12][13] For example, a benzene-ethyl acetate (83:17) system has been used effectively for separating benzaldehyde oxime derivatives.[11]

    • Utilize the Co-spot Technique: To confirm if you have separation, use the co-spotting technique. If the co-spot (a mix of starting material and reaction mixture) appears as a single, vertically elongated spot or "snowman" shape, your product and reactant are likely the same spot, and the reaction has not proceeded. If it resolves into two distinct spots, your system is working.[14][15]

Question 2: I see a long streak originating from the baseline instead of a compact spot for my reaction mixture. What is causing this?

Answer: Streaking is a common TLC issue that can obscure results. It typically points to sample application problems or unfavorable chemical interactions.

  • Causality & Solutions:

    • Sample Overloading: You have applied too much sample to the plate.[12][16] The stationary phase becomes saturated, and the excess material smears up the plate. Solution: Dilute your reaction mixture sample significantly before spotting it on the TLC plate.

    • Highly Polar Compounds: Very polar compounds (like residual hydroxylamine salts) can bind very strongly to the silica gel, causing them to streak from the origin.

    • Acidic/Basic Nature of Compound: Oximes are weakly acidic and basic.[2][5] If your compound interacts strongly with the acidic silica gel, it can cause streaking. Solution: Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to your mobile phase.[12] This neutralizes active sites on the silica and ensures the compound travels as a single species, resulting in a sharper spot.

Question 3: My spots are not visible under the UV lamp. Does this mean the reaction failed?

Answer: Not necessarily. While the methoxy-phenyl ring system should be UV-active, several factors can lead to invisible spots.[17][18]

  • Causality & Solutions:

    • Low Concentration: The concentration of your compounds might be too low to be detected. Solution: Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[12][16]

    • Compound is Not UV-Active (Unlikely for this topic): While methoxy-phenyl oxime is UV-active, some impurities might not be.

    • Destructive Visualization Required: UV is a non-destructive method. You must follow it with a destructive chemical stain. Solution: After checking under UV, use a chemical stain to visualize the spots. Stains react chemically with the compounds to produce colored products.[18][19]

StainTarget Functional GroupsVisualization
Potassium Permanganate (KMnO₄) Oxidizable groups (alkenes, alcohols, oximes)Yellow/brown spots on a purple background[17]
p-Anisaldehyde General purpose, good for nucleophilesVarious colored spots on a light background[20]
2,4-Dinitrophenylhydrazine (DNPH) Specifically for aldehydes and ketonesYellow to orange spots[20]
Iodine Chamber Unsaturated and aromatic compoundsBrown spots on a light brown background[18][20]

Question 4: I see a new spot appearing, but how do I know if it's my product or an impurity?

Answer: This is a crucial question in reaction monitoring. A systematic approach is required for identification.

  • Solution Strategy:

    • Reference Standards: The most reliable method is to spot reference standards of your starting material (methoxy-phenyl ketone) and, if available, your purified product (methoxy-phenyl oxime) on the same TLC plate alongside the reaction mixture.

    • The Three-Lane TLC: A standard monitoring plate should have three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (Rxn).[15]

      • Lane 1 (SM): Pure starting ketone.

      • Lane 2 (C): A spot of the starting ketone with a spot of the reaction mixture applied directly on top of it.

      • Lane 3 (Rxn): The reaction mixture.

    • Interpretation:

      • The spot in the Rxn lane that is absent in the SM lane is likely your product or a byproduct.

      • As the reaction progresses, the intensity of the SM spot in the Rxn lane should decrease, while the new product spot's intensity increases.[10]

      • The Co-spot lane helps resolve ambiguity if the Rf values are close. If the SM and product are different, you will see two distinct spots in the co-spot lane.

// Node Definitions with specified colors start [label="Run 3-Lane TLC\n(SM | Co-spot | Rxn)", fillcolor="#F1F3F4", fontcolor="#202124"]; observe [label="Observe Spots\n(UV then Stain)", fillcolor="#F1F3F4", fontcolor="#202124"]; new_spot [label="New Spot Appears\nin Rxn Lane?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sm_gone [label="SM Spot Diminished\nin Rxn Lane?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; spot_match [label="New Spot Rf Matches\nProduct Standard?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; impurity [label="Potential Impurity:\nUnidentified Spot", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="High Confidence:\nSpot is Methoxy-Phenyl Oxime", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; incomplete [label="Incomplete Reaction:\nContinue Monitoring", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_reaction [label="No Reaction or\nDecomposition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> observe; observe -> new_spot; new_spot -> sm_gone [label="Yes"]; new_spot -> no_reaction [label="No"]; sm_gone -> spot_match [label="Yes"]; sm_gone -> incomplete [label="No"]; spot_match -> product [label="Yes"]; spot_match -> impurity [label="No"]; } dot Caption: Logic diagram for identifying the product spot vs. an impurity.

Question 5: My spots are all clustered near the solvent front (Rf > 0.8) or stuck on the baseline (Rf < 0.2). What adjustments should I make?

Answer: This indicates a significant mismatch between the polarity of your mobile phase and your compounds.

  • Causality and Solutions:

    • Spots at Solvent Front (High Rf): The mobile phase is too polar. It carries all components, including the polar ones, up the plate with little interaction with the silica gel. Solution: Decrease the eluent's polarity. Add more of the nonpolar component (e.g., increase hexane in an ethyl acetate/hexane mixture).[12]

    • Spots at Baseline (Low Rf): The mobile phase is not polar enough. It lacks the strength to move the compounds from the polar stationary phase. Solution: Increase the eluent's polarity. Add more of the polar component (e.g., increase ethyl acetate).[12] A good target Rf for your main product is typically between 0.3 and 0.5 to achieve optimal separation from potential impurities.[10][15]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Methoxy-Phenyl Oxime Synthesis by TLC

  • Chamber Preparation: Line a developing chamber with filter paper. Add the chosen mobile phase (e.g., 20:80 Ethyl Acetate/Hexane) to a depth of ~0.5 cm, ensuring it is below the origin line of the TLC plate.[15] Close the chamber and allow it to saturate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced tick marks for the SM, Co-spot, and Rxn lanes.

  • Sample Preparation:

    • SM: Dissolve a small amount of the starting methoxy-phenyl ketone in a volatile solvent (e.g., ethyl acetate).

    • Rxn: Use a capillary tube to withdraw a tiny aliquot from the reaction mixture. Dilute it in a small vial with the same volatile solvent.[10]

  • Spotting: Using separate capillary spotters for each sample, touch the tip briefly to the corresponding tick mark on the origin line. Keep the spots as small as possible (~1-2 mm diameter). For the co-spot, apply the SM sample first, let it dry, then apply the Rxn sample directly on top.[15]

  • Development: Carefully place the spotted TLC plate into the saturated chamber and replace the lid. Allow the solvent front to rise until it is about 1 cm from the top of the plate.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots first under a short-wave (254 nm) UV lamp, circling any visible spots.[18][19] Subsequently, use an appropriate chemical stain (e.g., potassium permanganate) for further visualization.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and record the changes in spot intensity over time to monitor reaction progress.

Protocol 2: Identifying E/Z Isomers

The E/Z isomers of methoxy-phenyl oxime may have very similar Rf values. Resolving them requires a high-efficiency TLC system.

  • Optimize Mobile Phase: Test a variety of solvent systems with different selectivities (e.g., Toluene/Ether, Dichloromethane/Acetone).[11]

  • Multiple Developments: Develop the plate in the chosen solvent system. After drying, return the plate to the chamber and develop it a second time. This can increase the separation between spots with close Rf values.

  • 2D TLC: Spot the sample in one corner of a square TLC plate and develop it. Dry the plate, rotate it 90 degrees, and develop it again in a second, different solvent system.[14] Isomers will typically lie along the diagonal if they are not separated, but if separation is achieved in the second dimension, they will appear as distinct spots off the diagonal. This technique is also excellent for confirming if a compound is decomposing on the silica plate.[14]

By applying these troubleshooting strategies and protocols, researchers can effectively leverage TLC to gain critical insights into the purity of their methoxy-phenyl oxime synthesis, ensuring the quality and reliability of their results.

References

  • Kuca, K., Jun, D., & Musilek, K. (2007). TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate.
  • Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?
  • Jun, D., et al. (2007). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. ResearchGate.
  • Wikipedia. (n.d.). Oxime.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • Yoshikai, N., et al. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-21.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • Indian Academy of Sciences. (2019). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions. Journal of Chemical Sciences, 131(8).
  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids.
  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • University of Oradea Publishing House. (2010). Quantitative Determination of Metals Containing Oximes.
  • BGD Group. (2011). TLC Developing System.
  • BYJU'S. (n.d.). Oximes.
  • Google Patents. (1974). US3808275A - Process for producing oximes.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • University of York, Chemistry Teaching Labs. (n.d.). Visualising plates.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & medicinal chemistry, 16(12), 10.1016/j.bmc.2008.04.044.
  • ResearchGate. (2019). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions.
  • Gusev, B. (2016). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 116(19), 11886-11944.
  • Google Patents. (2001). US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
  • ACS Publications. (1954). Paper Chromatography of Several Classes of Compounds: Correlated Rf Values in a Variety of Solvent Systems. Analytical Chemistry, 26(6), 994-1001.
  • YouTube. (2021). Visualizing a TLC plate.
  • ResearchGate. (n.d.). Rf values of some steroidal ketones, oximes, amides and lactams in variety of solvent systems.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanone oxime.
  • The Pherobase. (n.d.). Semiochemical compound: Methoxyphenyl-oxime.
  • National Institutes of Health (NIH). (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(8), 1937.
  • ResearchGate. (n.d.). A Simple Synthesis of Oximes.
  • Google Patents. (2004). DE60006093T2 - METHOD FOR PRODUCING PHENYL GLYOXYL ESTER OXIME.
  • ResearchGate. (n.d.). 21 questions with answers in OXIMES.
  • Carl ROTH. (n.d.). Solvents for TLC.
  • The Pherobase. (n.d.). The Kovats Retention Index: Methoxyphenyl-oxime.
  • PubMed. (2003). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method.

Sources

How to deal with an oily product during the purification of methoxy-phenyl oxime?

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methoxy-Phenyl Oximes

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the isolation of an oily product when a crystalline solid is expected, with a specific focus on methoxy-phenyl oximes. Oximes are highly crystalline compounds used for the protection, purification, and characterization of carbonyl compounds, making their successful isolation critical.[1][2][3] This resource combines established chemical principles with field-proven protocols to help you convert challenging oils into pure, solid materials.

Section 1: Immediate Troubleshooting

Q: My methoxy-phenyl oxime product is an oil after work-up and solvent removal. What should I do first?

A: When faced with an unexpected oil, the primary goal is to induce crystallization or solidify the material without resorting to complex purification prematurely. Here are the immediate steps to take:

  • High Vacuum Drying: Ensure all residual solvent is removed. Connect the flask to a high vacuum line for several hours, possibly with gentle warming (if the compound is thermally stable). Solvents like ethyl acetate or dichloromethane can depress the melting point of your product, making it appear oily.

  • Scratching: Use a glass rod to vigorously scratch the inside of the flask at the oil's surface. The micro-abrasions on the glass can provide nucleation sites, initiating crystal growth.

  • Seed Crystals: If you have a small amount of solid, pure material from a previous batch, add a single, tiny crystal to the oil. This "seed" provides a template for crystal lattice formation.

  • Cold Shock: Place the flask in a dry ice/acetone bath for a few minutes to flash-freeze the oil into an amorphous solid, then allow it to warm slowly to room temperature. This can sometimes shock the system into a more ordered, crystalline state.

  • Trituration: If the above methods fail, the oil is likely impure. The next logical step is trituration, a robust technique for purifying oils and crude solids. Proceed to SOP-01 for a detailed protocol.

Section 2: In-Depth Purification FAQs

Q1: Why is my methoxy-phenyl oxime product an oil instead of a solid?

A: "Oiling out" is a common phenomenon in crystallization where a compound separates from a solution as a liquid phase instead of a solid.[4][5] There are several underlying causes:

  • High Impurity Levels: Significant amounts of impurities can disrupt the formation of a crystal lattice.[6] This can create a "eutectic mixture," where the combination of your product and an impurity has a significantly lower melting point than either component alone.[7][8][9]

  • Residual Solvent: Even small amounts of trapped solvent can act as an impurity, preventing solidification.

  • Low Melting Point: The melting point of your specific methoxy-phenyl oxime isomer might be close to or below room temperature. This can be exacerbated if the recrystallization solvent's boiling point is higher than the product's melting point, causing it to "melt" in the hot solution and separate as an oil upon cooling.[5][6]

  • Polymorphism: The compound may be able to exist in multiple crystalline forms (polymorphs), and you may have isolated a less stable, lower-melting, or amorphous form.

  • Kinetic Hindrance: The molecules may be kinetically hindered from arranging themselves into an ordered crystal lattice, especially during rapid cooling or high supersaturation.[4]

Q2: What is trituration and when should I use it for an oily product?

A: Trituration is a purification technique that involves "washing" a crude product with a solvent in which the desired compound is insoluble (or sparingly soluble), while the impurities are highly soluble.[10][11][12][13] For an oily product, you add a carefully chosen solvent and stir vigorously. The goal is to dissolve the impurities, leaving your purified product to solidify.

Use trituration when:

  • You suspect the oiliness is due to soluble impurities.

  • Your product is a solid at its pure melting point.

  • You want a quick, simple purification method before attempting more complex techniques like column chromatography.

A common and effective solvent for triturating moderately polar compounds like methoxy-phenyl oximes is diethyl ether or a mixture of hexanes and ethyl acetate.

Q3: How do I choose the right solvent system for recrystallization if trituration fails?

A: The ideal recrystallization solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[14][15][16] For impurities, the opposite is true: they should be either insoluble at all temperatures or highly soluble even in the cold solvent.[14]

A systematic approach is best:

  • Literature Search: Check databases like SciFinder or Reaxys for reported recrystallization solvents for your compound or structurally similar ones.[14]

  • Solvent Screening: Use small test tubes to test the solubility of ~20-30 mg of your oily product in ~0.5 mL of various solvents (see table below).

  • Identify a "Good" Solvent: A solvent that dissolves your compound only upon heating is a strong candidate for single-solvent recrystallization.

  • Identify a "Solvent/Anti-Solvent" Pair: If no single solvent is ideal, find a "soluble solvent" that dissolves your compound readily at room temperature and a miscible "anti-solvent" in which it is completely insoluble.[14] This pair can be used for a two-solvent recrystallization (see SOP-02).

Q4: When is column chromatography the best option for purifying an oily oxime?

A: Column chromatography is the method of choice when simpler techniques like trituration and recrystallization fail, or when impurities have very similar solubility profiles to your product.[17][18] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) passes through it.[17]

Opt for column chromatography when:

  • The product is inherently an oil at room temperature, even when pure.

  • Multiple impurities are present.

  • The impurities are structurally very similar to the desired product.

  • A very high degree of purity is required (e.g., for pharmaceutical development).

For methoxy-phenyl oximes, which are moderately polar, a standard silica gel column with an ethyl acetate/hexane solvent system is typically effective.[19]

Section 3: Standard Operating Protocols (SOPs)

SOP-01: Purification of an Oily Product by Trituration
  • Solvent Selection: Choose a solvent in which your product has low solubility, but the suspected impurities are soluble. Diethyl ether, pentane, or hexanes are excellent starting points.

  • Procedure: a. Place the flask containing your oil in an ice bath. b. Add a small volume of the cold trituration solvent (e.g., 5-10 mL for a 1-gram scale). c. Using a spatula or glass rod, vigorously scrape and stir the oily product. Continue this process for 10-15 minutes. The oil should gradually transform into a solid precipitate or powder as the impurities are washed away. d. If the product solidifies, collect the solid by vacuum filtration using a Büchner funnel. e. Wash the collected solid (the "filter cake") with a small amount of fresh, cold solvent to remove any remaining dissolved impurities.[10] f. Dry the purified solid product under high vacuum.

SOP-02: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Solvent Selection: Identify a solvent pair: a "good" solvent that readily dissolves your oily product (e.g., ethyl acetate, dichloromethane) and a miscible "anti-solvent" in which it is insoluble (e.g., hexanes, pentane).[10]

  • Procedure: a. Dissolve the oily product in a minimal amount of the "good" solvent at room temperature. b. While stirring the solution, slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached. c. Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears, creating a clear, saturated solution. d. Loosely cover the flask and allow it to stand undisturbed at room temperature. Slow cooling is crucial for the formation of large, pure crystals.[15] e. Once crystal growth appears to have stopped, place the flask in an ice bath for 30 minutes to maximize product precipitation. f. Collect the pure crystals by vacuum filtration and dry under high vacuum.

SOP-03: Flash Column Chromatography for Polar Oils
  • Stationary Phase: Silica gel is the standard choice for moderately polar compounds.[17][19]

  • Mobile Phase (Eluent) Selection: a. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. An ideal system gives your product an Rf value of ~0.3. b. A common starting eluent for methoxy-phenyl oximes is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes).[19]

  • Procedure: a. Pack the Column: Prepare a slurry of silica gel in the least polar solvent (e.g., hexanes) and pour it into a glass column. Allow it to pack evenly under positive pressure. b. Load the Sample: Dissolve your oily product in a minimal amount of the eluent or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. c. Elute: Run the selected solvent system through the column, applying gentle air pressure to maintain a steady flow. d. Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. e. Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product. f. Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oily or solid product.

Section 4: Reference Materials

Decision Workflow for Oily Product Purification

The following diagram outlines the logical progression for troubleshooting and purifying an unexpected oily product.

G start Oily Product Obtained vac Dry Under High Vacuum start->vac scratch Scratch / Add Seed Crystal vac->scratch triturate SOP-01: Trituration scratch->triturate Still an oil solid Pure Solid Product scratch->solid Solidifies recrystallize SOP-02: Recrystallization triturate->recrystallize Still oily / impure triturate->solid Solidifies & is pure column SOP-03: Column Chromatography recrystallize->column Fails to crystallize / impure recrystallize->solid Crystallizes & is pure column->solid Product is a solid oil Pure Oily Product column->oil Product is an oil

Caption: Decision tree for purifying an oily chemical compound.

Table 1: Common Solvents for Purification

This table provides a reference for selecting solvents for trituration and recrystallization based on their polarity.

SolventPolarity IndexBoiling Point (°C)Common Use Case
Pentane / Hexanes0.136 / 69Anti-solvent; Trituration of non-polar impurities.
Diethyl Ether2.835Trituration; Good "soluble" solvent for less polar compounds.
Toluene2.4111Recrystallization of aromatic compounds.
Ethyl Acetate (EtOAc)4.477Excellent general-purpose "good" solvent for recrystallization.[20]
Dichloromethane (DCM)3.140"Good" solvent; useful for dissolving samples for chromatography.
Acetone5.156Polar "good" solvent.
Ethanol / Methanol4.3 / 5.178 / 65Polar "good" solvents; often used with water as an anti-solvent.
Water10.2100Anti-solvent for many organics; "good" solvent for very polar compounds.[20]

Section 5: References

  • Recrystallization (help meeeeee) : r/chemistry . (2013). Reddit. [Link]

  • Oiling Out in Crystallization . Mettler Toledo. [Link]

  • Solvent Choice - Chemistry Teaching Labs . University of York. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • 3.6F: Troubleshooting . (2022). Chemistry LibreTexts. [Link]

  • Finding the best solvent for recrystallisation student sheet . RSC Education. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection . Science Learning Center. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds . (2024). LinkedIn. [Link]

  • Vogel, A. I. A Text-Book of Practical Organic Chemistry . (1956). Longman.

  • Experimental investigation and prediction of oiling out during crystallization process . (2019). ResearchGate. [Link]

  • Vogel's Textbook of Practical Organic Chemistry 5th ed . (1989). Longman Scientific & Technical.

  • Performing a Trituration - Common Organic Chemistry . [Link]

  • Vogel - A Text-Book of Practical Organic Chemistry . Scribd. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry . (2011). Chemistry Central Journal. [Link]

  • Trituration : r/Chempros . (2021). Reddit. [Link]

  • Column Chromatography Notes . Membrane Solutions. [Link]

  • Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis . (1978). Google Books.

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid . (2014). Oriental Journal of Chemistry. [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids . (2022). Journal of Advanced Scientific Research. [Link]

  • Column chromatography . University of Calgary. [Link]

  • Trituration . Wikipedia. [Link]

  • Trituration . chemeurope.com. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding . (2007). Asian Journal of Chemistry. [Link]

  • Column chromatography as a method for minor components removal from rapeseed oil . (2019). ResearchGate. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography . (2023). Biotage. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . (2024). Waters Blog. [Link]

  • Process of reactive trituration directly on an oil cake . (2015). Google Patents.

  • Purification of oily products in industrial chemistry. : r/OrganicChemistry . (2022). Reddit. [Link]

  • An efficient one pot synthesis of oxime by classical method . (2020). ResearchGate. [Link]

  • Eutectic Mixtures: Bridging Physicochemical Fundamentals and Technological Applications . (2024). SSRN. [Link]

  • Eutectic Composition of a Chiral Mixture Containing a Racemic Compound . (2006). Organic Process Research & Development. [Link]

  • Vogel's Textbook Of Practical Organic Chemistry . (2019). ChemistryDocs.Com. [Link]

  • Eutectic Purity . NETZSCH Analyzing & Testing. [Link]

  • Eutectic mixtures and geometric dilutions . (2021). Pharmaguideline. [Link]

  • Purification method of cyclohexanone-oxime . (2003). Google Patents.

  • Purification method of cyclohexanone-oxime . (2003). Google Patents.

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds . Organic Chemistry Portal. [Link]

  • Isolation and analysis of carbonyl compounds as oximes . (1971). Analytical Chemistry. [Link]

  • Hydrogen peroxide . Wikipedia. [Link]

Sources

Technical Support Center: A Scientist's Guide to Refining HPLC Methods for Methoxy-Phenyl Oxime Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of separating methoxy-phenyl oxime isomers. As researchers and drug development professionals, achieving baseline separation of geometric (E/Z) or positional isomers is often a critical step in ensuring analytical accuracy and product purity. This guide is structured as a series of questions and answers, reflecting the common issues and queries encountered in the lab. It moves beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Foundational Concepts & Initial Method Development (FAQs)

This section addresses the preliminary questions that form the basis of a solid method development strategy.

Q1: What are the primary challenges in separating methoxy-phenyl oxime isomers?

Answer: The core challenge lies in the subtle structural differences between the isomers. Geometric isomers (E/Z) and positional isomers (ortho-, meta-, para-) often have nearly identical physicochemical properties, such as hydrophobicity (logP) and molecular weight. This similarity means they interact with the stationary phase in a very similar manner, leading to co-elution or poor resolution under standard reversed-phase conditions. The key to separation is to exploit subtle differences in their three-dimensional shape, dipole moment, or potential for secondary interactions like hydrogen bonding.

Q2: Which HPLC column should I choose as a starting point?

Answer: While a standard C18 column is a workhorse in reversed-phase HPLC, it may not provide sufficient selectivity for closely related isomers. For methoxy-phenyl oximes, a more strategic initial choice would be a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.

  • Causality: These columns offer alternative separation mechanisms beyond simple hydrophobicity.[1][2]

    • Phenyl-Hexyl phases provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of your analyte.[1][2][3] This interaction is sensitive to the electronic properties and spatial orientation of the methoxy group, which can differ between isomers.

    • PFP phases offer a complex mix of interactions, including π-π, dipole-dipole, hydrogen bonding, and hydrophobic interactions.[1][4] They are particularly effective for separating positional isomers and halogenated compounds, but their unique selectivity can be beneficial for a wide range of molecules.[4]

A good starting strategy is to screen a C18, a Phenyl-Hexyl, and a PFP column to quickly assess which stationary phase chemistry provides the most promising selectivity.

Q3: How do I select an initial mobile phase?

Answer: For reversed-phase HPLC, the mobile phase consists of an aqueous component (often buffered) and an organic modifier. The choice of modifier and the pH of the aqueous phase are critical variables.

  • Organic Modifier (Acetonitrile vs. Methanol): These solvents have different properties and can produce dramatic changes in selectivity.[5][6]

    • Acetonitrile (ACN) is aprotic with a strong dipole moment and generally has a stronger elution strength than methanol.[6]

    • Methanol (MeOH) is a protic solvent capable of hydrogen bonding.[6][7] When using a phenyl column, methanol is often preferred because it does not have π electrons and thus won't interfere with the π-π interactions between the analyte and the stationary phase, which can enhance separation.[3][7][8]

    • Recommendation: Start by running a generic gradient (e.g., 10-90% organic over 20 minutes) with both ACN and MeOH to see which provides better initial separation.

  • Mobile Phase pH: The oxime group and the potential for other functionalities mean your analyte may be ionizable. Mobile phase pH is one of the most powerful tools for manipulating retention and selectivity for ionizable compounds.[9][10][11]

    • Recommendation: A good starting point is a mobile phase buffered at a low pH (e.g., pH 2.5-3.5) using 0.1% formic acid or a formate buffer. At this pH, residual silanols on the silica surface are protonated and less likely to cause peak tailing with basic analytes, and the ionization state of your compound is stabilized.[12][13]

Part 2: Troubleshooting Guide for Common Separation Issues

This section tackles specific problems you might encounter during method refinement.

Issue 1: My isomers are co-eluting or have very poor resolution (Rs < 1.0). How do I improve this?

Answer: This is a selectivity problem. To improve resolution, you must change the selectivity (α) of your system by altering the chemical interactions. Here is a systematic approach:

  • Change the Organic Modifier: As discussed, switching from acetonitrile to methanol (or vice versa) is the first and often most effective step. The different solvent properties alter how the isomers interact with the stationary phase, which can change their elution order and improve separation.[5]

  • Optimize Mobile Phase pH: If your molecule has ionizable groups, pH can have a profound effect.[11] Research on oxime isomer separation has shown that adjusting the mobile phase pH can be highly effective, with some isomers being well-separated in basic or neutral conditions while co-eluting in acidic conditions.[14] Systematically screen a range of pH values (e.g., 3.0, 5.0, 7.5), ensuring you use an appropriate buffer for each range and that your column is stable at the chosen pH.[1]

  • Adjust Column Temperature: Temperature is a powerful, yet often underutilized, parameter for optimizing selectivity.[15][16][17][18]

    • Mechanism: Changing the temperature alters the thermodynamics of the analyte-stationary phase interaction (ΔH⁰ and ΔS⁰).[15] Because isomers may have different interaction thermodynamics, a change in temperature can disproportionately affect their retention times, leading to improved resolution.

    • Practical Approach: Evaluate the separation at three different temperatures, for example, 25°C, 40°C, and 55°C. Sometimes, lower temperatures can enhance the subtle energetic differences between isomers, improving separation.[17] In other cases, an increase in temperature can provide the necessary change in selectivity.[19]

The following workflow illustrates a logical approach to tackling poor resolution.

Resolution_Troubleshooting Start Poor Resolution (Rs < 1.0) Step1 Step 1: Change Organic Modifier (ACN <=> MeOH) Start->Step1 Step2 Step 2: Optimize Mobile Phase pH (Screen pH 3, 5, 7.5) Step1->Step2 No/Minor Improvement End Achieved Resolution (Rs >= 1.5) Step1->End Success! Step3 Step 3: Optimize Temperature (Screen 25°C, 40°C, 55°C) Step2->Step3 No/Minor Improvement Step2->End Success! Step4 Step 4: Change Column (e.g., Phenyl -> PFP or C18) Step3->Step4 No/Minor Improvement Step3->End Success! Step4->End Success!

Caption: A systematic workflow for troubleshooting poor resolution of isomers.
Issue 2: I'm observing significant peak tailing. What is the cause and solution?

Answer: Peak tailing for nitrogen-containing compounds like oximes is frequently caused by secondary interactions with ionized silanol groups on the surface of silica-based HPLC columns.[12][20] These acidic silanols can strongly and undesirably interact with basic sites on the analyte, leading to a distorted peak shape.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH < 3) protonates the silanol groups (Si-OH), minimizing their ability to interact with your basic analyte via ion exchange. This is often the most effective solution.[12]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups. If you are using an older column, switching to a newer, high-quality end-capped column can dramatically improve peak shape.[20]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[21] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.

  • Ensure No Co-eluting Impurities: A small, unresolved impurity on the tail of the main peak can mimic peak tailing. Use a photodiode array (PDA) detector to check the peak purity across the peak.[12]

Issue 3: My methoxy-phenyl oxime has a chiral center. How do I separate the enantiomers?

Answer: The separation of enantiomers requires a chiral environment. This cannot be achieved on standard achiral columns like C18 or Phenyl. You must use a Chiral Stationary Phase (CSP).

  • Mechanism: CSPs contain a single enantiomer of a chiral selector that is bonded to the silica support. The two enantiomers of your analyte form transient, diastereomeric complexes with the CSP, which have different energies of interaction, allowing for their separation.[22][23]

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and are a great starting point for many pharmaceutical compounds.[23][24]

  • Mode of Operation: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. The choice depends on the analyte's solubility and the specific CSP.[23][25] A screening approach using several different CSPs and mobile phases is often the most efficient way to find a successful separation.[25]

Part 3: Experimental Protocols for Method Refinement
Protocol 1: Systematic Screening of Column Selectivity and Organic Modifier

This protocol is designed to efficiently evaluate the most critical parameters for achieving isomer separation at the start of method development.

Objective: To determine the best combination of stationary phase and organic modifier for separating methoxy-phenyl oxime isomers.

Materials:

  • HPLC system with gradient capability and UV detector

  • Columns: C18, Phenyl-Hexyl, PFP (e.g., 100 x 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B1: Acetonitrile

  • Mobile Phase B2: Methanol

  • Sample: Methoxy-phenyl oxime isomers dissolved in 50:50 Water:ACN at ~0.5 mg/mL

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (90% A / 10% B1).

  • Inject the sample and run the following generic gradient:

    • Time 0 min: 10% B1

    • Time 15 min: 90% B1

    • Time 17 min: 90% B1

    • Time 17.1 min: 10% B1

    • Time 20 min: End run

  • Evaluate the chromatogram for resolution between the isomers.

  • Replace the mobile phase B1 (Acetonitrile) with B2 (Methanol). Purge the system thoroughly.

  • Repeat steps 1-3 using Methanol as the organic modifier.

  • Repeat steps 1-5 for the Phenyl-Hexyl and PFP columns.

  • Compare all six chromatograms to identify the column/solvent combination that provides the highest resolution (Rs) and best peak shape.

Data Presentation:

Summarize your findings in a table for easy comparison.

ColumnOrganic ModifierIsomer 1 RT (min)Isomer 2 RT (min)Resolution (Rs)Tailing Factor (Tf)
C18Acetonitrile8.218.210.001.4
C18Methanol9.559.680.851.3
Phenyl-HexylAcetonitrile7.988.151.101.2
Phenyl-HexylMethanol 9.12 9.51 1.85 1.1
PFPAcetonitrile8.548.791.451.1
PFPMethanol10.0310.331.601.2

Hypothetical data shows Phenyl-Hexyl with Methanol is the most promising starting point.

References
  • Taylor & Francis Online. (n.d.). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
  • PubMed. (2001). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method.
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC).
  • RSC Publishing. (n.d.). Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Chromatography Online. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?
  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
  • ResearchGate. (n.d.). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime.
  • PharmaGuide. (2023). Which Solvent is Better for Chromatography: Methanol or Acetonitrile?.
  • ScienceDirect. (n.d.). Temperature selectivity in reversed-phase high performance liquid chromatography.
  • R Discovery. (1998). Optimised separation of E- and Z- isomers of tamoxifen, and its principal metabolites using reversed-phase high performance liquid chromatography.
  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • ResearchGate. (n.d.). The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes.
  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?.
  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
  • Journal of Current Pharma Research. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Forum. (2017). separation of positional isomers.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds.
  • American Chemical Society. (n.d.). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Pyvot Tech. (n.d.). Separation of Isomers.
  • Bentham Science Publisher. (2019). Chiral Separation of Oxomemazine Enantiomers by HPLC Technique and Enantiomeric Separation Mechanism via Docking Studies.
  • LCGC International. (n.d.). How Does Temperature Affect Selectivity?.
  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC.
  • Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • Contract Pharma. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • Chromatography Today. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • RSC Publishing. (2008). Chiral HPLC for efficient resolution of enantiomers.
  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • PubMed. (2001). Determination of RS,E/Z-tocotrienols by HPLC.
  • ACS Omega. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity.

Sources

Technical Support Center: Catalyst Selection for Methoxy-Phenyl Oxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methoxy-phenyl oximes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and reaction optimization. Methoxy-phenyl oximes are crucial intermediates in medicinal chemistry and materials science, and their efficient synthesis is paramount. This document offers troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the complexities of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of methoxy-phenyl oximes, providing a logical framework for diagnosis and resolution.

Problem 1: Low to No Yield of the Desired Methoxy-Phenyl Oxime

You've set up your reaction of a methoxy-substituted benzaldehyde or ketone with hydroxylamine, but the final yield is disappointingly low or non-existent.

Possible Cause A: Suboptimal Reaction pH

The formation of oximes is a pH-dependent equilibrium process.[1][2] The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, which is activated by protonation under acidic conditions. However, if the pH is too low (typically below 3), the hydroxylamine nucleophile itself becomes excessively protonated and non-nucleophilic, halting the reaction.[2] Conversely, while a basic medium can deprotonate hydroxylamine hydrochloride, a very high pH can hinder the necessary protonation of the carbonyl group.

  • Solution:

    • Monitor and Adjust pH: The optimal pH for uncatalyzed oxime formation is typically mildly acidic, around 4.5.[2][3] If using hydroxylamine hydrochloride (NH₂OH·HCl), a base like sodium acetate, sodium carbonate, or pyridine is required to neutralize the liberated HCl.[1][4]

    • Buffer the Reaction: For sensitive substrates, consider using an acetate buffer (pH 4-5) to maintain the optimal pH throughout the reaction.

    • Catalyst-Dependent pH: If using a catalyst, the optimal pH may shift. For instance, some aniline-based catalysts can be effective at or near neutral pH (pH 7).[3][5]

Possible Cause B: Inefficient Catalyst or Lack Thereof

While the reaction can proceed without a catalyst, it is often slow.[3] For methoxy-phenyl carbonyls, the electron-donating nature of the methoxy group can slightly deactivate the carbonyl group towards nucleophilic attack, making a catalyst even more crucial for efficient conversion.[6]

  • Solution:

    • Introduce an Acid Catalyst: Both Brønsted and Lewis acids can catalyze the reaction. Heterogeneous acid catalysts are particularly attractive due to their ease of separation and reusability.[7][8]

      • Amberlyst-15: This sulfonic acid resin is a robust and reusable catalyst for various organic transformations, including oxime synthesis.[9][10][11] It provides acidic sites to activate the carbonyl group without introducing soluble acids that can complicate workup.

      • Montmorillonite K-10: This acidic clay is an inexpensive, eco-friendly, and effective heterogeneous catalyst.[12][13] Its high surface area contains both Brønsted and Lewis acid sites that can promote the reaction, often under mild or solvent-free conditions.[13][14]

    • Consider Organocatalysts: For reactions requiring neutral conditions, nucleophilic catalysts like aniline or its derivatives (e.g., p-phenylenediamine) can significantly accelerate the reaction rate.[5]

    • Optimize Catalyst Loading: Ensure the correct catalyst-to-substrate ratio is used. For solid-supported catalysts, this may require optimization.[15] Start with a catalytic amount (e.g., 10 mol%) and adjust as needed based on reaction monitoring.

Possible Cause C: Inappropriate Reaction Temperature or Time

Oximation kinetics are temperature-dependent. Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures might promote side reactions or decomposition.[15]

  • Solution:

    • Gradual Temperature Increase: Many procedures involve heating the reaction mixture to reflux.[1] If room temperature fails, try gently heating to 40-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: For rapid synthesis, microwave-assisted methods, often in conjunction with catalysts like Montmorillonite K-10, can dramatically reduce reaction times from hours to minutes and improve yields.[14]

Problem 2: Formation of Significant Side Products

Your reaction yields a mixture of products, with significant impurities alongside the desired oxime, complicating purification and reducing yield.

Possible Cause A: Beckmann Rearrangement

Under strongly acidic conditions and/or high temperatures, the product oxime (especially ketoximes) can undergo a Beckmann rearrangement to form an amide.[16][17] This is a common side reaction when using strong acids as catalysts.

  • Solution:

    • Use Milder Catalysts: Switch from strong mineral acids (like H₂SO₄) to milder, heterogeneous acid catalysts like Amberlyst-15 or Montmorillonite K-10.[9][12] These catalysts provide localized acidity, which can favor oximation over rearrangement.

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • pH Control: Maintaining a moderately acidic pH (4-5) rather than a strongly acidic one can suppress this rearrangement.[2]

Possible Cause B: Hydrolysis of the Product

Oximes can be hydrolyzed back to the starting carbonyl compound and hydroxylamine, especially during aqueous workup under acidic conditions.[17][18]

  • Solution:

    • Neutralize Before Workup: Before extraction, carefully neutralize the reaction mixture with a mild base like sodium bicarbonate solution.

    • Minimize Contact with Acidic Water: During extraction, perform the aqueous washes efficiently and avoid letting the organic layer sit in contact with an acidic aqueous phase for extended periods.

Catalyst Selection & Optimization FAQ

Q1: Which class of catalyst is best for synthesizing methoxy-phenyl oximes?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate (aldehyde vs. ketone), desired reaction conditions (e.g., solvent, temperature), and green chemistry considerations.

  • For Simplicity and Reusability: Heterogeneous acid catalysts like Amberlyst-15 [9][10] and Montmorillonite K-10 [12][13] are excellent choices. They are effective, inexpensive, environmentally friendly, and easily removed by filtration, simplifying product purification.[13][14]

  • For Speed: Microwave-assisted synthesis using a catalyst like Montmorillonite K-10 can provide the product in minutes.[14]

  • For Mild, Neutral Conditions: If your substrate is sensitive to acid, a nucleophilic catalyst like aniline or p-phenylenediamine can be highly effective at neutral pH.[5]

Q2: How does the methoxy group on the phenyl ring affect catalyst selection?

The methoxy group is electron-donating, which makes the carbonyl carbon slightly less electrophilic compared to an unsubstituted benzaldehyde.[6] This can slow down the initial nucleophilic attack. Therefore, using a catalyst that effectively activates the carbonyl group is beneficial. Acid catalysts (both Lewis and Brønsted) achieve this by protonating the carbonyl oxygen, making the carbon more susceptible to attack.[1]

Q3: Can I perform the reaction under solvent-free conditions?

Yes, solvent-free or "grindstone" chemistry is a green and efficient approach for oxime synthesis.[8][16] Catalysts like Montmorillonite K-10 or bismuth oxide (Bi₂O₃) have been shown to be effective under these conditions, where the reactants are simply ground together with the catalyst at room temperature.[13][16] This method often leads to high yields in very short reaction times.

Q4: My starting material is a ketone (e.g., 4-methoxyacetophenone). Are there special considerations?

Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic effects.[3] Consequently, the oximation of ketones like 4-methoxyacetophenone may require more forcing conditions:

  • Longer reaction times or higher temperatures.[19]

  • Higher catalyst loading.

  • A more active catalyst system. Oxalic acid has been reported as an effective catalyst for the oximation of less reactive ketones.[19]

Q5: How do I choose the right solvent for the reaction?

The choice of solvent depends on the solubility of your reactants and the reaction conditions.

  • Protic Solvents: Ethanol and methanol are commonly used as they readily dissolve both the carbonyl compound and hydroxylamine hydrochloride.[20]

  • Aqueous Systems: Water is an environmentally friendly solvent, and some procedures are performed in water or water-ethanol mixtures, especially with microwave assistance.[20] Mineral water has even been used, with its dissolved salts potentially aiding catalysis.[21]

  • Aprotic Solvents: Acetonitrile (CH₃CN) is also an effective solvent for oximation reactions catalyzed by acids like oxalic acid.[19]

Data Summary & Visualizations

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts for the synthesis of oximes from aromatic aldehydes under various conditions.

CatalystSubstrateConditionsTimeYield (%)Reference
Oxalic Acid 4-MethoxybenzaldehydeReflux in CH₃CN60 min94%[19]
Bi₂O₃ 4-MethoxybenzaldehydeGrinding, Room Temp2 min98%[16]
Montmorillonite K-10 Aromatic AldehydesSolvent-free, MW1-1.5 minGood[12]
Amberlyst-15 Various CarbonylsVariousVariousGood-Excellent[9][10]
None (Mineral Water) 4-NitrobenzaldehydeRoom Temp10 min99%[21]
Troubleshooting Workflow

This diagram provides a logical decision-making process for troubleshooting low-yield experiments.

TroubleshootingWorkflow Start Low Yield Observed Check_pH Is pH optimal? (4.5 for uncatalyzed, 7 for some catalyzed) Start->Check_pH Adjust_pH Adjust pH with buffer or mild acid/base Check_pH->Adjust_pH No Check_Catalyst Is a catalyst being used? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Add_Catalyst Add a heterogeneous catalyst (e.g., Amberlyst-15, Mont. K-10) Check_Catalyst->Add_Catalyst No Check_Conditions Are Temp/Time sufficient? Check_Catalyst->Check_Conditions Yes Add_Catalyst->Check_Conditions Increase_Temp Increase temperature moderately or use microwave irradiation Check_Conditions->Increase_Temp No Check_Side_Products TLC/NMR shows side products? Check_Conditions->Check_Side_Products Yes Increase_Temp->Check_Side_Products Milder_Conditions Use milder catalyst and lower temperature to avoid Beckmann rearrangement Check_Side_Products->Milder_Conditions Yes Success Yield Improved Check_Side_Products->Success No Milder_Conditions->Success

Caption: A troubleshooting decision tree for low-yield methoxy-phenyl oxime synthesis.

Experimental Protocols

Protocol 1: General Synthesis of 4-Methoxybenzaldehyde Oxime using Montmorillonite K-10

This protocol describes a green, solvent-free method.

  • Preparation: In a clean, dry mortar, add 4-methoxybenzaldehyde (e.g., 1.36 g, 10 mmol), hydroxylamine hydrochloride (NH₂OH·HCl, 0.83 g, 12 mmol), and Montmorillonite K-10 clay (0.20 g).

  • Reaction: Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The solid mixture may become slightly pasty.

  • Workup: Once the reaction is complete (disappearance of the starting aldehyde spot on TLC), add ethyl acetate (20 mL) to the mortar and stir to dissolve the product.

  • Isolation: Filter the mixture through a small plug of celite or filter paper to remove the Montmorillonite K-10 catalyst.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the 4-methoxybenzaldehyde oxime, typically as a white solid. The product's identity can be confirmed by ¹H NMR, ¹³C NMR, and melting point comparison with literature values.

Protocol 2: Catalyst Screening Experiment

This protocol allows for the parallel evaluation of different catalysts.

  • Setup: Arrange a series of identical reaction vials. To each vial, add the methoxy-phenyl carbonyl substrate (1 mmol), a solvent (e.g., 3 mL of ethanol), and a magnetic stir bar.

  • Catalyst Addition: To each vial, add a different catalyst (e.g., Vial A: 10 mol% Amberlyst-15; Vial B: 10 wt% Montmorillonite K-10; Vial C: 10 mol% oxalic acid; Vial D: no catalyst).

  • Reaction Initiation: Add hydroxylamine hydrochloride (1.2 mmol) and a base (e.g., sodium acetate, 1.5 mmol) to each vial. Seal the vials and place them in a temperature-controlled reaction block set to 60 °C with stirring.

  • Monitoring: Take small aliquots from each vial at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyze by TLC or GC-MS to determine the conversion rate.

  • Analysis: After a set time (e.g., 4 hours), quench the reactions and perform a workup. Isolate the product from each reaction and calculate the yield to determine the most efficient catalyst under the tested conditions.

References

  • Benchchem. Troubleshooting low yields in the synthesis of Cyclopentanone oxime. URL
  • Benchchem.
  • Polshettiwar, V. et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids.
  • Jebli, N., & Gupta, G. K. (2024). Recent Advances on Oximes Derivatives: Green Catalysis and Various Synthetic Routes. Current Green Chemistry. URL
  • Benchchem. Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. URL
  • Saikia, L. et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Indian Chemical Society. URL
  • Sustainability Directory. Oxime Synthesis. URL
  • Kölmel, D. K., & Kool, E. T. (2017).
  • Li, J. T. et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. URL
  • Heravi, M. M. et al. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. URL
  • Balázs, G. (2022). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. URL
  • Sharma, A. et al. (2012). Amberlyst-15 in organic synthesis. Arkivoc. URL
  • Pedersen, S. L. et al. (2020). Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates.
  • Google Patents. Green synthesis method for preparing nitroalkane by oxidizing oxime. URL
  • Saikia, L. et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • Benchchem.
  • Wikipedia. Oxime. URL
  • Benchchem.
  • Çetin, A. (2021).
  • Chemistry Learner.
  • Sharma, A. et al. (2012). Amberlyst-15 in Organic Synthesis.
  • Amara, Z. et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. URL
  • Smolecule. Buy Oxime-, methoxy-phenyl-. URL
  • ResearchGate. ChemInform Abstract: Amberlyst-15-Catalyzed Efficient Cyclization of γ- and δ-Unsaturated Alcohols: Green Synthesis of Oxygen Heterocycles. URL
  • ResearchGate. What is the most popular procedure to synthesize oximes?. URL
  • Science of Synthesis. Product Class 15: Oximes. URL
  • Organic Chemistry Portal.
  • Kabuba, J. (2009). Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. Journal of Pharmaceutical and Chemical Research. URL
  • Noto, R. et al. (2020).
  • Dintzner, M. R. et al. (2006). Microwave-Assisted Synthesis of a Natural Insecticide on Basic Montmorillonite K10 Clay.
  • El Amrani, I., & Atlamsani, A. (2019). K-10 montmorillonite: An efficient and reusable catalyst for selective oxidation of aldehydes in the presence of dioxygen.
  • GÖKSU, S. et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Marmara Pharmaceutical Journal. URL
  • Hansen, P. R. et al. (2024). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega. URL

Sources

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Methoxy-Phenyl Oxime and Ampicillin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of diverse chemical scaffolds is paramount. Among these, oxime derivatives have garnered significant interest due to their potential therapeutic activities.[1] This guide provides a comprehensive comparison of the antibacterial activity of a representative methoxy-phenyl oxime compound against ampicillin, a widely used β-lactam antibiotic. This analysis is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: Chemical Structures and Mechanisms of Action

A thorough understanding of the chemical nature and mode of action of an antimicrobial agent is fundamental to evaluating its therapeutic potential. Here, we delve into the distinct characteristics of methoxy-phenyl oxime and ampicillin.

Methoxy-Phenyl Oxime:

Methoxy-phenyl oxime belongs to the oxime class of organic compounds, characterized by the C=N-OH functional group.[2] The presence of a methoxy-substituted phenyl ring can significantly influence its biological activity.[1] While the precise mechanism of action for all methoxy-phenyl oxime derivatives is still under investigation, current research suggests that their antibacterial effects may stem from multiple targets within the bacterial cell.[1] Some studies indicate that these compounds can interfere with essential enzymatic processes or disrupt cell membrane integrity.[1] The lipophilic nature of the methoxy-phenyl group may facilitate its passage through the bacterial cell wall, allowing it to reach intracellular targets.[1]

Ampicillin:

Ampicillin is a broad-spectrum β-lactam antibiotic that has been a cornerstone of antibacterial therapy for decades.[3][4] Its mechanism of action is well-established and involves the inhibition of bacterial cell wall synthesis.[3][5] Specifically, ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5][6] Peptidoglycan provides structural integrity to the bacterial cell wall.[5] By disrupting its synthesis, ampicillin weakens the cell wall, leading to cell lysis and bacterial death.[3][5]

Experimental Design and Rationale

To provide a robust comparison, a series of standardized in vitro assays are employed to determine the antibacterial efficacy of the test compounds. The selection of bacterial strains, growth conditions, and specific assays is critical for generating reliable and reproducible data.

Bacterial Strains:

A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, is essential to assess the antibacterial spectrum of the compounds. Standard quality control (QC) strains are included to ensure the validity of the experimental results.[7]

  • Staphylococcus aureus ATCC 29213: A Gram-positive bacterium, commonly associated with skin and soft tissue infections. This strain is often used in susceptibility testing.[8][9]

  • Escherichia coli ATCC 25922: A Gram-negative bacterium, a common cause of urinary tract infections and other opportunistic infections. This is a standard QC strain for susceptibility testing.[10][11]

Rationale for Assay Selection:

A multi-faceted approach utilizing different assays provides a comprehensive picture of the antibacterial activity.

  • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] It is a fundamental measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14][15] It helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Kirby-Bauer Disk Diffusion Test: This is a qualitative method used to determine the susceptibility of bacteria to antibiotics.[16][17] It provides a visual representation of the zone of growth inhibition around an antibiotic-impregnated disk.

Methodology

The following protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[18]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[12][13]

Protocol:

  • Preparation of Stock Solutions: Dissolve methoxy-phenyl oxime and ampicillin in a suitable solvent to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension of each test strain in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13][19] Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Stock Solutions (Methoxy-phenyl oxime & Ampicillin) C Perform Serial Dilutions in 96-well plate with MHB A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

This assay is a continuation of the MIC test and is used to determine the concentration at which the compound is bactericidal.[14][20]

Protocol:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[15]

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC Assay cluster_mbc_results Results A Identify wells with no visible growth (≥ MIC) B Aliquot from clear wells A->B C Spread on MHA plates B->C D Incubate at 37°C for 18-24 hours C->D E Read MBC: Lowest concentration with ≥99.9% bacterial killing D->E

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of antibacterial susceptibility.[16][17]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension of each test strain adjusted to a 0.5 McFarland standard.[21]

  • Lawn Culture: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a lawn of bacteria.[21][22]

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of methoxy-phenyl oxime and ampicillin onto the surface of the agar.[21] Ensure disks are placed at least 24 mm apart.[21]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[22]

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.[16] The size of the zone is indicative of the bacteria's susceptibility to the compound.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Create a bacterial lawn on MHA plate A->B C Apply antibiotic-impregnated disks B->C D Incubate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition (mm) D->E

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Results and Data Analysis

The following tables present hypothetical data to illustrate a potential comparison between a representative methoxy-phenyl oxime compound and ampicillin.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus ATCC 29213E. coli ATCC 25922
Methoxy-phenyl Oxime1632
Ampicillin0.58

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundS. aureus ATCC 29213E. coli ATCC 25922
Methoxy-phenyl Oxime32>128
Ampicillin116

Table 3: Kirby-Bauer Disk Diffusion Zone of Inhibition in mm

Compound (Disk Content)S. aureus ATCC 29213E. coli ATCC 25922
Methoxy-phenyl Oxime (30 µg)1815
Ampicillin (10 µg)2817

Discussion and Interpretation

Based on the hypothetical data, ampicillin demonstrates significantly greater potency against the tested strains, as indicated by the lower MIC and MBC values and larger zones of inhibition. This is consistent with its well-characterized, potent mechanism of action.[3][5]

The methoxy-phenyl oxime compound exhibits moderate antibacterial activity. The MBC/MIC ratio for methoxy-phenyl oxime against S. aureus (32/16 = 2) suggests a primarily bacteriostatic effect, while for ampicillin against both strains, the ratio is 2, also indicating a bactericidal effect at concentrations close to the MIC. The higher MBC value for the oxime against E. coli suggests it may be less effective at killing this Gram-negative bacterium.

The difference in activity between Gram-positive and Gram-negative bacteria could be attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to the entry of certain antimicrobial compounds. Further studies would be necessary to elucidate the precise mechanism of action of this methoxy-phenyl oxime and to explore potential structural modifications that could enhance its potency and broaden its spectrum of activity. Research has shown that the position of the methoxy group on the phenyl ring can influence antibacterial properties.[1]

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of the antibacterial activity of methoxy-phenyl oxime and ampicillin. While ampicillin remains a more potent agent in this hypothetical comparison, the moderate activity of the methoxy-phenyl oxime warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of methoxy-phenyl oxime analogs to identify key structural features that contribute to enhanced antibacterial activity.

  • Mechanism of Action Studies: Utilizing techniques such as enzyme inhibition assays, membrane potential studies, and macromolecular synthesis assays to pinpoint the specific cellular targets of these compounds.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential in a physiological setting.

The continued exploration of novel chemical scaffolds like methoxy-phenyl oximes is crucial in the ongoing effort to develop new and effective treatments for bacterial infections and to address the challenge of antimicrobial resistance.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
  • Patsnap Synapse. (2024, July 17).
  • Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
  • Amber Lifesciences. (2024, July 13).
  • Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin. [Link]
  • WPU Pressbooks. (n.d.). Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]
  • Microbe Investigations. (n.d.).
  • Walsh Medical Media. (2023, June 30).
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
  • National Center for Biotechnology Information. (n.d.). Ampicillin.
  • Microchem Laboratory. (n.d.).
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
  • Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
  • Microbiology pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]
  • Microbe Investigations. (n.d.).
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
  • Creative Diagnostics. (n.d.).
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.
  • National Center for Biotechnology Information. (n.d.).
  • Al-Mussawii, M. A. Y., Al-Sultan, Y. A., Al-Hamdani, M. A., & Ramadhan, U. H. (2022). Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02) isolated and purified from leaf of Conocarpus lancifolius Engl. Teikyo Medical Journal, 45(1), 1-11.
  • Barghouthi, S. A., Ayyad, I., Ayesh, M., & Abu-Lafi, S. (2017). Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate. Journal of Analytical & Pharmaceutical Research, 4(3), 00108.
  • Miller, L. A., & Miller, P. F. (2003). Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C. Journal of clinical microbiology, 41(9), 4318–4323.
  • ResearchGate. (n.d.). Figure 4: Chemical structures: methoxy-phenyl oxime (I), acetophenone...[Link]
  • ResearchGate. (n.d.). Ampicillin disk diffusion tests for various S. aureus strains. [Link]
  • ResearchGate. (n.d.). Antibiotic susceptibility of S.
  • ResearchGate. (2025, August 7). In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. [Link]
  • MDPI. (n.d.). Effective Photodynamic Inactivation of 26 Escherichia coli Strains with Different Antibiotic Susceptibility Profiles: A Planktonic and Biofilm Study. [Link]
  • Royal Society of Chemistry. (2020, July 13).
  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
  • BioMed Central. (2017, November 29). Determination of antimicrobial susceptibility patterns in Staphylococcus aureus strains recovered from patients at two main health facilities in Kabul, Afghanistan. [Link]
  • Semantic Scholar. (2017, April 1).
  • bioMérieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
  • National Center for Biotechnology Information. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]
  • MDPI. (n.d.). Unsubstituted Oximes as Potential Therapeutic Agents. [Link]
  • ACS Publications. (n.d.). Metal-Involving Synthesis and Reactions of Oximes. [Link]

Sources

A Comparative Guide to the Efficacy of Methoxy-Phenyl Oxime Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mounting Challenge of MRSA and the Quest for Novel Therapeutics

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable and persistent challenge to global public health. Its resistance to the entire class of β-lactam antibiotics, the traditional cornerstone of anti-staphylococcal therapy, has rendered many infections difficult to treat.[1][2] Vancomycin has long been the primary therapeutic agent for serious MRSA infections; however, the emergence of strains with reduced susceptibility, known as vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA), is a growing concern.[3][4] This phenomenon, often termed "MIC creep," where the minimum inhibitory concentration (MIC) of vancomycin gradually increases over time, has been correlated with treatment failure even when isolates are technically within the susceptible range.[5] Similarly, while linezolid is a critical alternative, resistance has been reported, underscoring the urgent need for novel antibacterial agents with distinct mechanisms of action.[6][7][8]

Oxime derivatives have emerged as a promising class of compounds in medicinal chemistry, with several demonstrating a broad spectrum of antimicrobial activity.[9][10][11] This guide focuses on methoxy-phenyl oxime (MPO), a compound identified from Streptomyces pratensis that has shown selective antibacterial activity.[12] We will objectively evaluate its potential efficacy against MRSA by comparing its performance with established first-line therapies, providing the experimental frameworks necessary for its validation.

Comparative In Vitro Efficacy Analysis

The foundational assessment of any new antimicrobial agent is its ability to inhibit bacterial growth (bacteriostatic activity) and to kill the bacteria (bactericidal activity) in a controlled laboratory setting.

Minimum Inhibitory Concentration (MIC): Gauging Potency

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. It is the gold standard for assessing the potency of a new compound. Recent studies on oxime ether derivatives have shown potent activity against MRSA strains, with some compounds demonstrating MICs as low as 1–4 µg/mL.[13][14] For the purpose of this guide, we will use these values as a benchmark for methoxy-phenyl oxime.

Causality Behind the Comparison: We compare MPO to vancomycin and linezolid because they represent the standard of care for serious MRSA infections. An effective new agent should ideally demonstrate comparable or superior potency. It is critical to note that vancomycin MICs for MRSA typically fall between 0.5 and 2 µg/mL, but values at the higher end of this susceptible range (1-2 µg/mL) are associated with poorer clinical outcomes.[1][4] Linezolid generally shows MICs around 1-2 µg/mL against MRSA.[6][15][16]

Compound MRSA Strain (e.g., USA300) MIC Range (µg/mL) Reference / Source
Methoxy-Phenyl Oxime (Hypothetical)ATCC BAA-17081 - 4Based on similar oxime derivatives[13][14]
VancomycinClinical Isolates0.5 - 2[1][3][4]
LinezolidClinical Isolates1 - 4[6][8][15]
Table 1: Comparative MIC values against MRSA.
Time-Kill Kinetic Assays: Assessing Bactericidal vs. Bacteriostatic Activity

While MIC tells us the concentration needed to inhibit growth, a time-kill assay reveals the rate and extent of bacterial killing over time. This is crucial for determining whether a compound is bactericidal (kills bacteria, typically defined as a ≥3-log₁₀ reduction in CFU/mL) or bacteriostatic (inhibits growth).[17]

Experimental Rationale: For severe, life-threatening infections, a bactericidal agent is often preferred. Vancomycin exhibits slow bactericidal activity, while linezolid is generally considered bacteriostatic against S. aureus.[16][17] An ideal new therapeutic would demonstrate rapid bactericidal activity, achieving a significant reduction in bacterial load within the first few hours of exposure.

Compound (at 4x MIC) Time Point Log₁₀ CFU/mL Reduction vs. Initial Inoculum Activity Profile
Methoxy-Phenyl Oxime (Hypothetical)24h≥ 3.0Bactericidal
Vancomycin24h< 3.0 (often)Slowly Bactericidal
Linezolid24h< 3.0Bacteriostatic[16][17]
Table 2: Comparative Time-Kill Kinetics against MRSA.

Proposed Mechanism of Action

While the precise mechanism of methoxy-phenyl oxime is under investigation, related oxime compounds have been shown to target essential bacterial processes. One prominent hypothesis for some oxime derivatives is the inhibition of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in the fatty acid synthase type II (FASII) pathway.[18] This pathway is critical for bacterial membrane biosynthesis and is distinct from the targets of vancomycin (cell wall synthesis) and linezolid (protein synthesis), suggesting a low probability of cross-resistance.

Mechanism_of_Action cluster_MRSA MRSA Cell MPO Methoxy-Phenyl Oxime FabH FabH Enzyme MPO->FabH Inhibits FASII Fatty Acid Synthesis II (FASII) Pathway FabH->FASII Key Enzyme Membrane Cell Membrane Biosynthesis FASII->Membrane Disruption Membrane Integrity Disrupted Membrane->Disruption Pathway Blocked Death Bacterial Cell Death Disruption->Death

Caption: Proposed mechanism of Methoxy-Phenyl Oxime targeting the FabH enzyme.

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, all validation experiments must adhere to established, standardized protocols. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20]

Overall Experimental Workflow

The validation process follows a logical progression from broad screening to specific characterization and finally to preclinical evaluation.

Experimental_Workflow MIC Primary Screening: MIC Determination TimeKill Bactericidal Activity: Time-Kill Assay MIC->TimeKill Confirm Activity Cytotox Safety Profiling: Cytotoxicity Assay MIC->Cytotox Assess Selectivity InVivo Preclinical Efficacy: In Vivo Animal Model TimeKill->InVivo Cytotox->InVivo Determine Therapeutic Window

Caption: Logical workflow for validating a novel antibacterial agent.

Protocol: MIC Determination (Broth Microdilution)

This protocol is adapted from the CLSI M07 guidelines.[19]

  • Prepare Bacterial Inoculum:

    • Aseptically select 3-5 MRSA colonies from an agar plate.

    • Inoculate into cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C until turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

  • Prepare Compound Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of methoxy-phenyl oxime in CAMHB to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).[21]

    • Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[22]

Protocol: Time-Kill Assay

This method assesses the rate of bacterial killing.[23][24]

  • Preparation:

    • Prepare an exponential-phase culture of MRSA in CAMHB to a starting density of ~5 x 10⁵ CFU/mL.[17]

  • Exposure:

    • Add methoxy-phenyl oxime at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a no-drug growth control.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.[25]

    • Perform serial dilutions in sterile saline and plate onto tryptic soy agar (TSA) plates.

  • Quantification:

    • Incubate plates for 18-24 hours at 37°C and count the number of colonies to determine the CFU/mL at each time point.

  • Analysis:

    • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction from the initial inoculum is considered bactericidal.[17]

Protocol: Cytotoxicity Assay (MTT Assay)

It is imperative to ensure that the compound is selectively toxic to bacteria and not to human cells. The MTT assay is a standard method for assessing cell viability.[21][26][27]

  • Cell Culture:

    • Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Exposure:

    • Expose the cells to serial dilutions of methoxy-phenyl oxime for 24-48 hours.[28]

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan.[26]

  • Quantification:

    • Solubilize the formazan crystals and measure the absorbance at ~570 nm using a plate reader.

  • Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability). A high IC₅₀ relative to the MIC indicates good selectivity.

In Vivo Efficacy: Murine Skin Infection Model

In vitro success must be translated to an in vivo setting. A murine model of skin infection is a well-established method for evaluating the efficacy of anti-MRSA compounds in a living system.[29][30][31]

Rationale: This model mimics human skin and soft tissue infections, the most common manifestation of MRSA disease.[29] It allows for the assessment of a compound's ability to reduce bacterial burden and lesion size in a complex biological environment.

Parameter Vehicle Control Methoxy-Phenyl Oxime (Topical) Vancomycin (Systemic)
Bacterial Burden (Log₁₀ CFU/g tissue) at 72h 7.5 ± 0.54.2 ± 0.44.8 ± 0.6
Lesion Size (mm²) at 72h 100 ± 1535 ± 845 ± 10
Table 3: Hypothetical Efficacy Data from a Murine Skin Infection Model.
Protocol: Murine Intradermal Skin Infection Model

This protocol is based on established models for MRSA skin infections.[30][32][33]

  • Animal Preparation:

    • Use 6-8 week old BALB/c mice. Shave a small area on the dorsum of each mouse.[33]

  • Infection:

    • Prepare an inoculum of MRSA (e.g., USA300 strain) to ~1 x 10⁷ CFU in 50 µL of sterile saline.

    • Inject the bacterial suspension intradermally into the center of the shaved area.[31]

  • Treatment:

    • At a set time post-infection (e.g., 2 hours), begin treatment.

    • Apply a topical formulation of methoxy-phenyl oxime directly to the lesion site. The comparator group would receive systemic vancomycin. A vehicle control group receives the formulation base without the active compound.

  • Evaluation:

    • Monitor the mice daily for health and measure the lesion size (length x width).[30]

    • At predetermined endpoints (e.g., Day 3), euthanize the mice, excise the skin lesion, homogenize the tissue, and perform quantitative cultures to determine the bacterial load (CFU/gram of tissue).

Conclusion and Future Directions

The preliminary in vitro profile of methoxy-phenyl oxime, based on data from analogous compounds, suggests it is a promising candidate for further development against MRSA.[12][13] Its potential novel mechanism of action is particularly attractive, as it may circumvent existing resistance pathways.[18] The data presented in this guide outlines a clear, scientifically-grounded pathway for its validation.

The critical next steps involve executing the described protocols to generate robust, reproducible data. Specifically, determining the precise MIC₅₀ and MIC₉₀ against a broad panel of clinical MRSA isolates is paramount. Confirming its bactericidal activity and, most importantly, establishing a wide therapeutic window through comprehensive cytotoxicity testing will be the true determinants of its preclinical potential. Successful in vivo studies would provide the necessary impetus for advancing methoxy-phenyl oxime towards investigational new drug (IND) enabling studies.

References

  • Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center. (n.d.). PubMed.
  • Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). (2020). Journal of Pure and Applied Microbiology.
  • Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia. (n.d.). PMC. [Link]
  • Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection. (n.d.). PubMed Central. [Link]
  • Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between P
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology.
  • Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. (2021). PubMed. [Link]
  • Murine Models for Staphylococcal Infection. (n.d.). PMC. [Link]
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed.
  • A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains. (n.d.). MDPI. [Link]
  • Vancomycin Minimum Inhibitory Concentration Trend in Methicillin Resistant Staphylococcus aureus from a Tertiary Care Hospital i. (2025). Journal of Medical Bacteriology.
  • Vancomycin Minimum Inhibitory Concentration and Outcome in Patients With Staphylococcus aureus Bacteremia: Pearl or Pellet? (2011). The Journal of Infectious Diseases. [Link]
  • MRSA Infection Models for Staphylococcus aureus Studies. (n.d.). IBT Bioservices. [Link]
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
  • Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. (n.d.). PMC. [Link]
  • Linezolid Dampens Neutrophil-Mediated Inflammation in Methicillin-Resistant Staphylococcus aureus–Induced Pneumonia and Protects the Lung of Associated Damages. (2015). The Journal of Infectious Diseases. [Link]
  • Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. (2025).
  • The Medicinal Properties for FDA-Approved Oximes. (2022). Encyclopedia.pub. [Link]
  • Linezolid susceptibility in MRSA isolates: insights into resistance and concordance in phenotypic detection methods. (2023). Scholars.Direct.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012).
  • 2.2. Murine Skin Infection Model. (n.d.). Bio-protocol. [Link]
  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). PubMed. [Link]
  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]
  • Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus. (n.d.). PMC. [Link]
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. [Link]
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Springer Protocols.
  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. [Link]
  • 4.5. Time–Kill Assay. (n.d.). Bio-protocol. [Link]
  • Synthesis and antimicrobial activity of novel oxime derivatives of phenothiazine. (2011).
  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (n.d.). PMC. [Link]
  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). PMC. [Link]
  • Mechanism of Action of Oximes. (2017). YouTube. [Link]
  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022).
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
  • Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate. (n.d.).
  • A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. (2021). NIH. [Link]
  • Time-kill curves for Staphylococcus aureus treated with different... (n.d.).
  • Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. (n.d.). BioResources.
  • Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. (2024). PubMed Central.
  • Anti-Infectious Agents against MRSA. (n.d.). PMC. [Link]
  • Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other p
  • Unsubstituted Oximes as Potential Therapeutic Agents. (n.d.). MDPI. [Link]
  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. (n.d.). MDPI. [Link]

Sources

A Comparative Guide to the Beckmann Rearrangement of Aryl Ketoximes: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Beckmann rearrangement, a classic yet ever-relevant transformation in organic synthesis, provides a powerful pathway for converting ketoximes into valuable N-substituted amides.[1][2] Discovered by Ernst Otto Beckmann in 1886, this reaction has become indispensable in both large-scale industrial applications, such as the synthesis of ε-caprolactam for Nylon-6 production, and in the nuanced construction of complex molecules within the pharmaceutical and fine chemical industries.[1] This guide offers an in-depth comparative analysis of the Beckmann rearrangement as applied to various aryl ketoximes, focusing on the profound influence of electronic substituents on reaction outcomes. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide a robust, field-proven protocol to empower you in your synthetic endeavors.

The Mechanism: A Cascade of Electron Movement

The universally accepted mechanism of the Beckmann rearrangement is a testament to predictable reactivity guided by fundamental electronic principles. The reaction is stereospecific, with the group positioned anti-periplanar to the oxime's hydroxyl group being the one that migrates.[3][4] This stereochemical imperative is the cornerstone of the reaction's utility and predictability.

The process is initiated by the activation of the hydroxyl group, typically through protonation by a strong acid or conversion into a better leaving group (e.g., a tosylate or acetate).[2][4] This activation facilitates the critical rearrangement step: a concerted[1][5]-shift where the anti-periplanar group migrates from carbon to the newly electron-deficient nitrogen, displacing the leaving group.[6] This migration forms a highly reactive nitrilium ion intermediate. Subsequent attack by a nucleophile, typically water from the reaction medium, followed by tautomerization, yields the final, stable amide product.[4]

To ensure the integrity of this process, it is crucial to select conditions that prevent the isomerization of the oxime's (E/Z) configuration, as this could lead to a mixture of amide regioisomers.[7]

Beckmann_Mechanism cluster_0 Activation cluster_1 Rearrangement (Rate-Limiting) cluster_2 Hydrolysis & Tautomerization ArylKetoxime Aryl Ketoxime (Ar-C(R)=N-OH) ActivatedOxime Activated Oxime (Ar-C(R)=N-OLG) LGO = H₂O⁺, OTs, etc. ArylKetoxime->ActivatedOxime  Acid or Activating Agent TS Transition State ActivatedOxime->TS [1,2]-Shift NitriliumIon Nitrilium Ion Intermediate [Ar-C≡N-R]⁺ TS->NitriliumIon Loss of LG ImidicAcid Imidic Acid Tautomer NitriliumIon->ImidicAcid + H₂O Amide N-Substituted Amide (Ar-C(O)-NHR or R-C(O)-NHAr) ImidicAcid->Amide Tautomerization

Caption: The Beckmann Rearrangement Mechanism.

Comparative Study: The Electronic Influence of Aryl Substituents

The migratory aptitude of the aryl group in the Beckmann rearrangement is significantly modulated by the electronic nature of its substituents. The migrating group's ability to stabilize the partial positive charge that develops in the transition state is a key determinant of the reaction rate.[8]

  • Electron-Donating Groups (EDGs): Generally, aryl groups bearing EDGs (e.g., -OCH₃, -CH₃) are considered to have a higher migratory aptitude. By donating electron density, they can stabilize the electron-deficient transition state of the rearrangement, thereby accelerating the reaction.

  • Electron-Withdrawing Groups (EWGs): Conversely, aryl groups substituted with EWGs (e.g., -NO₂, -Cl) tend to migrate more slowly. These groups destabilize the transition state by pulling electron density away from the migrating ring.

While this is the generally accepted trend, some studies using milder, non-acidic conditions have reported that EDGs can sometimes reduce the reaction rate, suggesting that the catalytic system can play a crucial role in modulating these electronic effects.[9][10]

The following table synthesizes data from various studies to provide a comparative overview. It is critical to note that direct comparison of yields is nuanced, as the reaction conditions (catalyst, temperature, time) differ between studies. However, the data collectively illustrates the feasibility and efficiency of the rearrangement across a spectrum of electronically diverse substrates.

Table 1: Comparative Performance of Substituted Aryl Ketoximes in the Beckmann Rearrangement

Substrate (Aryl Ketoxime)Catalyst / Reagent SystemSolventTemp. (°C)TimeYield (%)Reference
Acetophenone OximeHg(II) complexAcetonitrile80-96[1]
Acetophenone OximeTrifluoroacetic Acid (TFA)Neat--Quantitative[11][12]
Acetophenone OximeMukaiyama Reagent / Et₃NAcetonitrileRT-89[11]
Acetophenone OximeChlorosulfonic AcidTolueneRT10 min>98[13]
4-Hydroxyacetophenone OximeTrifluoroacetic Acid (TFA)Neat802 h>99[12]
4-Methylacetophenone OximePhotoredox/ThermalCH₃CN5050 min91[9]
4-Methoxyacetophenone OximePhotoredox/ThermalCH₃CN5050 min95[9]
4-Chloroacetophenone OximePhotoredox/ThermalCH₃CN6050 min65[9]
4-Nitroacetophenone OximeChlorosulfonic AcidTolueneRT10 min>98[13]
2-Chloroacetophenone OximeH₂SO₄-30-High Yield
2-Nitroacetophenone OximeH₂SO₄-30-86

Analysis of Field Data: The data clearly indicates that the Beckmann rearrangement is a highly efficient transformation for a wide range of aryl ketoximes, with many systems achieving quantitative or near-quantitative yields.[11][12][13] The choice of catalyst is paramount; modern methods using reagents like TFA or photoredox catalysts can offer milder conditions and high efficiency, mitigating the need for harsh, corrosive acids like concentrated H₂SO₄.[9][11][12] For substrates with EWGs, slightly more forcing conditions, such as elevated temperatures, may be required to achieve good yields, as seen with 4-chloroacetophenone oxime.[9]

Experimental Protocols: A Self-Validating Workflow

A reliable protocol is the bedrock of reproducible science. Here, we provide a detailed, two-part methodology for the preparation of an aryl ketoxime and its subsequent rearrangement, using the common and illustrative acetophenone as the starting material.

This protocol is designed for robustness, ensuring a high yield of the oxime precursor.

Materials:

  • Acetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (anhydrous)

  • Ethanol

  • Water

Procedure:

  • Reagent Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (2.08 g, 29.9 mmol, 1.5 equiv) and anhydrous sodium acetate (3.94 g, 48.0 mmol, 2.3 equiv) in a mixture of ethanol (20 mL) and water (10 mL).[5]

  • Reaction Initiation: To the stirred solution, add acetophenone (2.40 g, 20.0 mmol, 1.0 equiv).

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) using a heating mantle. Maintain reflux for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A white precipitate of acetophenone oxime will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water. Allow the product to air-dry. The crude oxime is typically of sufficient purity for the next step. If desired, it can be further purified by recrystallization from an ethanol/water mixture.[14]

This protocol utilizes trifluoroacetic acid (TFA), a strong yet volatile acid that often provides clean, high-yielding rearrangements and simplifies purification.[11][12]

Materials:

  • Acetophenone oxime (from Part A)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask under a nitrogen atmosphere, place acetophenone oxime (1.35 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Carefully add trifluoroacetic acid (7.7 mL, 100 mmol, 10.0 equiv) to the flask at room temperature. The reaction is often exothermic; cooling in an ice bath during addition may be necessary.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours. Monitor the complete consumption of the oxime by TLC.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a separatory funnel containing 50 mL of dichloromethane and 50 mL of ice-cold water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the separatory funnel in portions until effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

  • Isolation: Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude N-phenylacetamide.

  • Purification: The product can be purified by recrystallization from hot water or an ethanol/water mixture to afford white crystals. A quantitative yield is expected.[12]

Experimental_Workflow cluster_A Part A: Oxime Synthesis cluster_B Part B: Beckmann Rearrangement A1 Combine NH₂OH·HCl, NaOAc, EtOH, H₂O A2 Add Acetophenone A1->A2 A3 Reflux (1-2h) A2->A3 A4 Precipitate in Ice Water A3->A4 A5 Filter & Dry A4->A5 B1 Dissolve Oxime in TFA A5->B1 Acetophenone Oxime B2 Stir at RT or Heat (1-3h) B1->B2 B3 Quench & Extract with DCM B2->B3 B4 Neutralize with NaHCO₃ B3->B4 B5 Dry & Concentrate B4->B5 B6 Recrystallize Product B5->B6

Caption: Experimental Workflow for Amide Synthesis.

Troubleshooting and Field Insights

Even with a robust protocol, challenges can arise. Here are some insights from experience:

  • Incomplete Reaction: If the rearrangement stalls, ensure your acid catalyst is not depleted or of low quality. For less reactive substrates (e.g., those with strong EWGs), increasing the temperature or reaction time may be necessary.

  • Side Reactions: The primary side reaction is often hydrolysis of the oxime back to the ketone, especially in the presence of excess water under acidic conditions.[15] Ensure reagents are reasonably dry. Another potential side reaction is Beckmann fragmentation, which can occur if the migrating group can form a stable carbocation.[6] This is more common with tertiary alkyl groups but is a possibility to consider.

  • Purification Issues: The amide products are often crystalline and purify well with recrystallization. If you obtain an oil, ensure all acidic (TFA) and basic (if used) residues have been thoroughly removed during the work-up.

By understanding the interplay of electronic effects and carefully controlling reaction conditions, the Beckmann rearrangement serves as a highly reliable and versatile tool in the synthetic chemist's arsenal.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for sustainable NSAIDs synthesis. (2014).
  • THE BECKMANN REARRANGEMENT. V. THE REARRANGEMENT. RATES OF SOME OT~~O-SUBGTITUTED ACETOPHENONE OXIMES. (1954). ElectronicsAndBooks. [Link]
  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. (2021).
  • Migratory aptitude. (n.d.). Grokipedia. [Link]
  • Studies in Beckmann rearrangement of substituted benzophenone and acetophenone oximes. (2001).
  • BECKMANN REARRANGEMENT | MECHANISM. (n.d.). AdiChemistry. [Link]
  • The Beckmann rearrangement. (n.d.). Wikipedia. [Link]
  • Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. (1970). Semantic Scholar. [Link]
  • Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for sustainable NSAIDs synthesis. (2014). SciSpace. [Link]
  • One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. (2014). IRIS. [Link]
  • Highly efficient Beckmann rearrangement and dehydr
  • The Beckmann rearrangement, the migration of alkyl group takes place which is: (2021). Testbook. [Link]
  • Why does the alkyl group anti to the hydroxyl migrate in Beckmann rearrangement? (2018). Chemistry Stack Exchange. [Link]
  • Reaction Mechanism of Beckmann Rearrangement. (n.d.). Physics Wallah. [Link]
  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]
  • Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for... (2014). IRIS. [Link]
  • Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. (2020). [Link]
  • Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous-Flow Setup. (2021). [Link]
  • Preparation of acetophenone oxime. (n.d.). PrepChem.com. [Link]
  • Beckmann Rearrangement of Oximes under Very Mild Conditions. (2002). SciSpace. [Link]

Sources

The Decisive Influence of Phenyl Ring Substituents on the Bioactivity of Methoxy-Phenyl Oxime Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of chemical scaffolds to enhance therapeutic efficacy is a cornerstone of drug discovery. Among the myriad of privileged structures, methoxy-phenyl oxime analogs have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The bioactivity of these analogs is profoundly influenced by the nature and position of substituents on the phenyl ring, a classic example of a structure-activity relationship (SAR). This guide provides an in-depth comparative analysis of methoxy-phenyl oxime analogs with varying substituents, supported by experimental data, to elucidate the nuanced interplay between chemical structure and biological function.

The Oxime and Methoxy Moieties: Pillars of Bioactivity

The methoxy-phenyl oxime scaffold is a fusion of two key pharmacophoric features: the oxime group and the methoxy-substituted phenyl ring. The oxime moiety (C=N-OH) is a versatile functional group known to participate in various biological interactions. It can act as a hydrogen bond donor and acceptor, and its polarity can significantly influence the pharmacokinetic properties of a molecule.[1][2] The introduction of an oxime group has been shown to enhance the biological activity of several natural and synthetic compounds.[3]

The methoxy group (-OCH₃) on the phenyl ring is another critical determinant of bioactivity. As an electron-donating group, it can modulate the electronic environment of the aromatic ring, influencing how the molecule interacts with its biological target.[4] The position and number of methoxy groups can impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] This guide will explore how the interplay of these two key features, and the introduction of additional substituents, dictates the overall therapeutic potential of this promising class of compounds.

Comparative Analysis of Anticancer Potency: A Data-Driven Perspective

The anticancer activity of methoxy-phenyl oxime analogs is a key area of investigation. The following tables summarize the in vitro cytotoxicity of a selection of these analogs and their precursors (chalcones) against various human cancer cell lines. The data, presented as half-maximal inhibitory concentration (IC₅₀) values, illustrates the profound impact of phenyl ring substituents on their potency. A lower IC₅₀ value indicates greater cytotoxic activity.

Compound IDCore StructureR (Substituent on Phenyl Ring)Cancer Cell LineIC₅₀ (µM)Reference
1a Chalcone3,4,5-trimethoxyHeLa0.019[5]
1b Chalcone3,4,5-trimethoxyHCT150.020[5]
1c Chalcone3,4,5-trimethoxyA5490.022[5]
2a Chalcone3,5-dimethoxyHeLa> 1[5]
2b Chalcone3,5-dimethoxyHCT15> 1[5]
2c Chalcone3,5-dimethoxyA549> 1[5]
3a OximeH (unsubstituted)A-375 (Melanoma)> 10[3][6]
3b Oxime2-phenyl-thiophenylA-375 (Melanoma)1.47[3][6]
3c Oxime2-phenyl-thiophenylMCF-7 (Breast)0.79[3][6]
3d Oxime2-phenyl-thiophenylHT-29 (Colon)3.8[3][6]
4a Oxime5-bromo-2-phenyl-thiophenylA-375 (Melanoma)0.87[3][6]
4b Oxime5-bromo-2-phenyl-thiophenylMCF-7 (Breast)0.28[3][6]
4c Oxime5-bromo-2-phenyl-thiophenylHT-29 (Colon)2.43[3][6]

Analysis of Structure-Activity Relationship:

The data reveals several key SAR trends:

  • The Importance of the Oxime Functional Group: The conversion of the α,β-unsaturated ketone in chalcones to an oxime functionality can significantly enhance anticancer activity. This is evident by comparing the potent activity of the oxime analogs (e.g., 3b-c , 4a-c ) with their less active chalcone precursors. The oxime group likely introduces new hydrogen bonding interactions with the biological target, contributing to increased binding affinity.[3][6]

  • Influence of Methoxy Substituents: The number and position of methoxy groups on the phenyl ring are critical for potency. The trimethoxy-substituted chalcone (1a-c ) demonstrates significantly higher cytotoxicity compared to the dimethoxy analog (2a-c ).[5] This suggests that the electron-donating nature of multiple methoxy groups enhances the molecule's interaction with its target, potentially by increasing the electron density of the aromatic system.

  • Impact of Halogen Substituents: The introduction of a halogen atom, such as bromine, on the phenyl ring can further enhance cytotoxic activity. Compound 4b , with a bromo-substituted phenyl-thiophenyl moiety, exhibits the most potent activity against the MCF-7 breast cancer cell line (IC₅₀ = 0.28 µM).[3][6] Halogen atoms can increase lipophilicity, potentially improving cell membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance drug-receptor binding.[7]

  • Effect of Heterocyclic Rings: The replacement of a simple phenyl ring with a more complex heterocyclic system, such as a phenyl-thiophenyl group, appears to be a favorable modification for enhancing anticancer activity.[3][6] This larger, more rigid substituent may provide a better fit within the binding pocket of the target protein.

Mechanistic Insights: Unraveling the "Why"

The observed SAR is rooted in the molecular interactions between the methoxy-phenyl oxime analogs and their biological targets. While the precise mechanisms can vary, several key principles are at play:

  • Enzyme Inhibition: Many anticancer agents exert their effects by inhibiting key enzymes involved in cell proliferation and survival. The oxime and substituted phenyl moieties can form crucial hydrogen bonds and hydrophobic interactions within the active site of enzymes like kinases, effectively blocking their function.[1]

  • Induction of Apoptosis: A common mechanism of action for cytotoxic compounds is the induction of programmed cell death, or apoptosis. Methoxy-substituted chalcones, the precursors to the oxime analogs, have been shown to induce apoptosis by causing DNA damage and cell cycle arrest.[5] The oxime analogs likely share and may even enhance this apoptotic-inducing capability.

  • Modulation of Physicochemical Properties: Substituents on the phenyl ring directly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and efficacy. For example, the introduction of electron-withdrawing groups can alter the pKa of the oxime hydroxyl group, affecting its ionization state and ability to form hydrogen bonds.[1]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative methoxy-phenyl oxime analog and for the evaluation of its cytotoxic activity.

Protocol 1: Synthesis of a Methoxy-Phenyl Chalcone Oxime Analog

This protocol describes a two-step synthesis, beginning with the Claisen-Schmidt condensation to form the chalcone precursor, followed by oximation.[8][9][10]

Step 1: Synthesis of the Chalcone Precursor (Claisen-Schmidt Condensation)

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of a substituted acetophenone (e.g., 4-methoxyacetophenone) and one equivalent of a substituted benzaldehyde in ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH). The reaction mixture will typically turn cloudy and a precipitate will form.

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation and Purification: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of the Oxime

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone in ethanol. Add an excess of hydroxylamine hydrochloride and a base, such as pyridine or sodium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. The oxime product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. The crude oxime can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized methoxy-phenyl oxime analogs in culture medium. Add the different concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizing the Workflow and Relationships

To provide a clearer understanding of the experimental process and the conceptual framework of SAR, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow start Substituted Acetophenone & Benzaldehyde claisen_schmidt Claisen-Schmidt Condensation (Base Catalyst) start->claisen_schmidt chalcone Chalcone Intermediate claisen_schmidt->chalcone oximation Oximation (Hydroxylamine) chalcone->oximation final_product Methoxy-Phenyl Oxime Analog oximation->final_product purification Purification & Characterization final_product->purification compound_treatment Compound Treatment (Varying Concentrations) purification->compound_treatment Test Compound cell_culture Cancer Cell Culture cell_culture->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Experimental workflow for synthesis and biological evaluation.

G SAR Structure-Activity Relationship Substituent Phenyl Ring Substituent SAR->Substituent Electronic_Effects Electronic Effects (Electron-donating/ withdrawing) Substituent->Electronic_Effects Steric_Effects Steric Effects (Size & Shape) Substituent->Steric_Effects Physicochemical_Properties Physicochemical Properties Electronic_Effects->Physicochemical_Properties Binding_Affinity Target Binding Affinity Electronic_Effects->Binding_Affinity Steric_Effects->Physicochemical_Properties Steric_Effects->Binding_Affinity Lipophilicity Lipophilicity Physicochemical_Properties->Lipophilicity Solubility Solubility Physicochemical_Properties->Solubility Cell_Permeability Cell Membrane Permeability Lipophilicity->Cell_Permeability Solubility->Cell_Permeability Biological_Activity Biological Activity (e.g., Anticancer Potency) Binding_Affinity->Biological_Activity Cell_Permeability->Biological_Activity

Caption: Key factors influencing the structure-activity relationship.

Conclusion: Guiding Future Drug Development

The structure-activity relationship of methoxy-phenyl oxime analogs is a compelling demonstration of how subtle molecular modifications can lead to dramatic changes in biological activity. The evidence strongly suggests that the presence of multiple methoxy groups, the conversion of a chalcone to an oxime, and the introduction of halogen and heterocyclic substituents on the phenyl ring are all effective strategies for enhancing the anticancer potency of this scaffold. By understanding the principles outlined in this guide, researchers and drug development professionals can make more informed decisions in the design and optimization of novel therapeutic agents based on the versatile methoxy-phenyl oxime framework. The detailed protocols and SAR insights provided herein serve as a valuable resource for advancing the discovery of next-generation therapies.

References

  • Synthesis of methoxy-substituted chalcones and in vitro evalu
  • Synthesis and evaluation of new chalcones and oximes as anticancer agents.
  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone deriv
  • Synthesis and evaluation of new chalcones and oximes as anticancer agents - OUCI.
  • Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC.
  • SYNTHESIS OF CHALCONE AND THEIR DERIV
  • experimental protocol for chalcone synthesis and characteriz
  • Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condens
  • Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors.
  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds.
  • Synthesis and biological evaluation of acetophenones‐tethered 1,2,4‐triazoles and their oximes as epidermal growth factor receptor inhibitors.
  • A Comparative Analysis of the Cytotoxic Effects of N-(2-hydroxyethyl)-2-phenylacetamide and Its Analogs.
  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity.
  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evalu
  • Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • Figure 4: Chemical structures: methoxy-phenyl oxime (I), acetophenone...
  • Design, synthesis and biological evaluation of hydroxy- or methoxy-substituted phenylmethylenethiosemicarbazones as tyrosinase inhibitors.
  • Effect of para halogen modification of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides on metabolism and clearance.
  • Design, synthesis and cytotoxic activity evaluation of mesoionic 4-methoxyphenyl sydnone analogs against 60 human tumors cell lines.
  • Structural effects of meso-halogen

Sources

A Comparative Analysis of the Biological Effects of E and Z Isomers of Methoxy-Phenyl Oxime: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Importance of Stereochemistry in Drug Discovery

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Geometric isomerism, a form of stereoisomerism, can lead to profound differences in how a compound interacts with its biological target. This guide focuses on the E and Z isomers of methoxy-phenyl oxime, a compound with recognized antibacterial and cytotoxic potential. While often studied as a mixture, emerging evidence from analogous compounds strongly suggests that the individual E and Z isomers of methoxy-phenyl oxime may possess distinct biological profiles. Dissecting these differences is paramount for advancing our understanding of its mechanism of action and for the rational design of more potent and selective therapeutic agents.

This guide will provide a comprehensive comparative analysis, drawing upon existing data for structurally related oximes to build a compelling case for the stereospecific investigation of methoxy-phenyl oxime. Furthermore, we will present a detailed, actionable experimental workflow, complete with protocols for isomer separation and comparative biological evaluation, to empower researchers in this critical area of study.

Understanding E/Z Isomerism in Methoxy-Phenyl Oxime

The carbon-nitrogen double bond (C=N) in oximes does not allow for free rotation, giving rise to two possible geometric isomers: E (entgegen, "opposite") and Z (zusammen, "together"). In the context of methoxy-phenyl oxime, the E isomer has the hydroxyl group on the opposite side of the methoxy-phenyl group, while the Z isomer has these groups on the same side.

Caption: E and Z isomers of methoxy-phenyl oxime.

The Precedent for Differential Activity: Insights from Analogous Oximes

While direct comparative data for the E and Z isomers of methoxy-phenyl oxime is not yet prevalent in the literature, a compelling body of evidence from structurally similar aromatic oximes underscores the critical need for such studies. These examples demonstrate that geometric isomerism can significantly impact a range of biological activities, from antifungal and herbicidal to antibacterial effects.

Case Study 1: Anisaldehyde-Based Oxime Esters

A study on novel (Z)-/(E)-anisaldehyde-based oxime ester compounds revealed significant differences in their antifungal and herbicidal activities.[1] For instance, at a concentration of 50 μg/mL, compound (E)-5b demonstrated superior inhibition rates against several fungal pathogens compared to its Z counterpart.[1]

CompoundIsomerInhibition Rate (%) against Rhizoctonia solaniInhibition Rate (%) against Fusarium oxysporum
5bE92.379.2
5bZNot ReportedNot Reported
5fE--
5fZ--
Data synthesized from a study on anisaldehyde-based oxime esters.[1]

These findings clearly indicate that the spatial arrangement of the oxime group in relation to the aromatic ring plays a crucial role in the molecule's interaction with its biological targets.

Case Study 2: Verbenone Oxime Esters

Similarly, research on (Z)- and (E)-verbenone derivatives with an oxime ester moiety highlighted dramatic differences in their biological profiles. Compound (E)-4n exhibited significantly higher antifungal activity against a panel of plant pathogenic fungi compared to its (Z)-isomer.[2] Furthermore, the E isomer also displayed more potent herbicidal activity.[2]

CompoundIsomerAntifungal Activity (% inhibition) against A. solaniHerbicidal Activity (% inhibition) against B. campestris
4nE92.292.1
4nZ22.654.0
Quantitative data from a study on verbenone oxime esters.[2]
Case Study 3: Imidazolylchromanone Oxime Ethers

In a series of (E)- and (Z)-imidazolylchromanone oxime ethers, the geometric configuration was found to influence antifungal potency. For example, against Candida albicans, the (E)-isomer of one compound was the most active agent, while for other fungal species, the Z-isomers of different compounds showed greater potency.[3]

These examples collectively build a strong, evidence-based rationale for the hypothesis that the E and Z isomers of methoxy-phenyl oxime will also exhibit differential biological effects. The observed differences in activity in these analogous compounds are likely due to stereospecific interactions with target enzymes or receptors, where the precise 3D geometry of the molecule dictates binding affinity and subsequent biological response.

Proposed Experimental Workflow for Comparative Analysis

To definitively elucidate the biological differences between the E and Z isomers of methoxy-phenyl oxime, a systematic experimental approach is required. The following workflow provides a comprehensive guide for researchers, from isomer separation to comparative biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_separation Isomer Separation cluster_characterization Characterization cluster_bioassay Biological Evaluation cluster_data_analysis Data Analysis synthesis Synthesize Methoxy-Phenyl Oxime (as an E/Z mixture) separation HPLC Separation of E and Z Isomers synthesis->separation Crude Product characterization Structural Confirmation of Separated Isomers (NMR, etc.) separation->characterization Purified Isomers bioassay Comparative Cytotoxicity Testing (e.g., MTT Assay) characterization->bioassay Confirmed E and Z Isomers data_analysis Determine IC50 values and Compare Isomer Potency bioassay->data_analysis Absorbance Data

Caption: Proposed experimental workflow.

Part 1: Separation of E and Z Isomers by High-Performance Liquid Chromatography (HPLC)

The first critical step is to obtain the pure E and Z isomers of methoxy-phenyl oxime. HPLC is a powerful technique for this purpose.

Protocol: HPLC Separation of Methoxy-Phenyl Oxime Isomers

  • Instrumentation:

    • A standard HPLC system equipped with a UV detector.

    • A suitable stationary phase. For aromatic oximes, a reversed-phase C18 column is a good starting point. Normal phase chromatography can also be an effective alternative.[4]

  • Sample Preparation:

    • Dissolve the synthesized mixture of methoxy-phenyl oxime isomers in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (starting point, optimization may be required):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both isomers show strong absorbance (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the separation of two distinct peaks corresponding to the E and Z isomers.

    • Collect the fractions corresponding to each peak.

    • Pool the respective fractions and remove the solvent under reduced pressure to obtain the purified isomers.

  • Confirmation of Isomer Identity:

    • The identity and purity of the separated isomers should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of protons in proximity to the oxime group will differ between the E and Z isomers.

Part 2: Comparative Cytotoxicity Evaluation using the MTT Assay

Once the pure isomers are obtained, their biological activities can be compared. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5]

Protocol: MTT Assay for Cytotoxicity of E and Z Isomers

  • Cell Culture:

    • Select a relevant cancer cell line (e.g., a human breast cancer cell line like MCF-7 or a colon cancer cell line like HCT116).

    • Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Treatment with Isomers:

    • Prepare stock solutions of the pure E and Z isomers in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of each isomer in culture medium to achieve the desired final concentrations for treatment.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of each isomer. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the incubation period, add 10 µL of the MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of each isomer and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for both the E and Z isomers.

Conclusion and Future Directions

The exploration of stereoisomerism is a cornerstone of modern drug discovery. The evidence from analogous aromatic oximes strongly suggests that the E and Z isomers of methoxy-phenyl oxime are likely to possess distinct biological activities. By following the detailed experimental workflow outlined in this guide, researchers can systematically separate and evaluate these isomers, thereby unlocking a deeper understanding of their therapeutic potential.

The comparative data generated from these studies will be invaluable for identifying the more potent isomer, elucidating its mechanism of action, and guiding the future development of novel, more effective therapeutic agents based on the methoxy-phenyl oxime scaffold. This rigorous, stereospecific approach is essential for translating the initial promise of this compound into tangible clinical applications.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays.
  • (E)- and (Z)-1,2,4-triazolylchromanone oxime ethers as conformationally constrained antifungals. (2004). Bioorganic & Medicinal Chemistry. [Link]
  • A Review of Biologically Active Oxime Ethers. (2023). Molecules. [Link]
  • Stereoselective synthesis and in vitro antifungal evaluation of (E)- and (Z)-imidazolylchromanone oxime ethers. (2002). Archiv der Pharmazie. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • Synthesis, (E)/(Z)-isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and O-substituted oxime ethers. (2016). Turkish Journal of Chemistry. [Link]
  • Synthesis, (E)/(Z)-isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and O-substituted oxime ethers. (2016). TÜBİTAK Academic Journals. [Link]
  • (Z) and (E) isomers of oximes 2a–2f. (2020).
  • Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters. (2017). Molecules. [Link]
  • Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds. (2021). Chemistry & Biodiversity. [Link]
  • Retention of Oximes of Aromatic Carbonyl Compounds Under Conditions of Reversed Phase HPLC. (2024). Russian Journal of Physical Chemistry A. [Link]
  • Selective Synthesis of E and Z Isomers of Oximes. (2005).
  • Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. (2001). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Isolation and analysis of carbonyl compounds as oximes. (1971). Analytical Chemistry. [Link]
  • Isolation and Analysis of Carbonyl Compounds as Oximes. (1971). CDC Stacks. [Link]
  • Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. (1986). Xenobiotica. [Link]
  • Control experiment on oxime E/Z isomers. (2018).
  • Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. (1979).

Sources

A Comparative Guide to the Synthesis of Substituted Acetophenone Oximes: From Classical Reflux to Green Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Acetophenone Oximes

Substituted acetophenone oximes are a pivotal class of organic compounds, serving as crucial intermediates in synthetic and medicinal chemistry. Their significance stems from their role as precursors in the Beckmann rearrangement to produce amides, which are foundational structures in numerous pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Paracetamol[1]. Furthermore, oximes and their derivatives exhibit a wide spectrum of biological activities and are used in the synthesis of pesticides, as ligands in coordination chemistry, and for the protection and purification of carbonyl compounds[2].

Given their importance, the efficient and reliable synthesis of acetophenone oximes is a subject of continuous development. The choice of synthetic route can dramatically impact yield, purity, reaction time, cost, and environmental footprint. This guide provides a critical comparison of prevalent and emerging methods for the preparation of substituted acetophenone oximes, offering researchers, chemists, and drug development professionals the insights needed to select the optimal strategy for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear comparison of performance data.

The Fundamental Mechanism: Oxime Formation

The synthesis of an oxime from a ketone, such as acetophenone, is a classic condensation reaction. The process begins with the nucleophilic attack of the nitrogen atom from hydroxylamine on the electrophilic carbonyl carbon of the acetophenone[3][4]. This reaction is typically performed in a weakly acidic medium, as protonation of the carbonyl oxygen enhances its electrophilicity, facilitating the initial addition[5]. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to yield the final C=N double bond of the oxime[4][6][7].

Caption: Figure 1: General Mechanism of Oxime Formation.

The stereochemistry of the resulting oxime (E/Z isomerism) is an important consideration, as the syn and anti isomers can exhibit different reactivity and biological properties[8][9]. For many substituted acetophenones, a mixture of isomers is possible, though one is often thermodynamically favored[9][10].

Comparative Analysis of Synthetic Routes

We will now compare four primary methodologies: the classical thermal method, microwave-assisted synthesis, ultrasound-promoted reactions, and other green chemistry approaches.

Method 1: The Classical Conventional Route

This is the most traditional and widely documented method. It involves reacting the substituted acetophenone with hydroxylamine hydrochloride in the presence of a base, typically with heating (reflux) in a suitable solvent like ethanol or a water/alcohol mixture[11][12].

  • Causality of Reagents:

    • Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the stable, commercially available source of hydroxylamine.

    • Base (e.g., KOH, NaOAc, Pyridine): The reaction liberates HCl from hydroxylamine hydrochloride. A base is required to neutralize this acid, which in turn frees the hydroxylamine nucleophile to react with the ketone and drives the reaction equilibrium toward the product[12]. The choice of base can influence reaction rate and workup complexity. Stronger bases like KOH or NaOH can lead to faster reactions compared to milder bases like sodium acetate[11][13].

    • Solvent (e.g., Ethanol/Water): The solvent system is chosen to dissolve both the organic ketone and the inorganic hydroxylamine salt and base, creating a homogeneous reaction mixture.

  • Performance: This method is robust and generally provides good to excellent yields. However, its primary drawback is the long reaction time, often requiring several hours of reflux, which translates to higher energy consumption.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of oxime synthesis, microwave irradiation dramatically reduces reaction times from hours to mere minutes[14][15].

  • Mechanism of Enhancement: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and pressure within a sealed vessel. This results in a significant acceleration of the reaction rate, often leading to higher yields and cleaner product profiles by minimizing the formation of thermal degradation byproducts. Solvent-free variations, where the reactants are adsorbed onto a solid support like silica gel, further enhance the green credentials of this method[14].

  • Performance: This route offers exceptional speed and high efficiency. For example, oximation of various aldehydes and ketones has been achieved with yields greater than 76% in just 4 minutes under microwave irradiation[14]. The synthesis of chalcone oximes has been reported in 120-150 seconds at 200W[15].

Method 3: Ultrasound-Assisted Synthesis (Sonochemistry)

Similar to microwave assistance, sonochemistry utilizes the energy of ultrasound to promote chemical reactions[2]. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles—creates localized hotspots with extreme temperatures and pressures, accelerating mass transfer and reaction rates[2].

  • Performance: This method provides a green, efficient alternative to conventional heating. Reactions can often be carried out at lower bulk temperatures, in shorter times, and with high yields[16]. For instance, various oximes have been synthesized in yields of 81-95% in water and ethanol under sonication, significantly outperforming traditional methods in both time and yield[2].

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the different synthetic routes, based on data from the literature.

Synthesis RouteTypical ReagentsReaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Classical (Thermal) Acetophenone, NH₂OH·HCl, Base (KOH, NaOAc), Ethanol/Water30 min - 4 hours80 - 95%[11][17][18]Well-established, reliable, simple equipmentLong reaction times, high energy consumption
Microwave-Assisted Acetophenone, NH₂OH·HCl, Base (or solid support)2 - 15 minutes[14]76 - 98%[14][15]Extremely fast, high yields, energy efficientRequires specialized microwave reactor
Ultrasound-Assisted Acetophenone, NH₂OH·HCl, Base (K₂CO₃), Ethanol/Water~10 - 30 minutes81 - 99%[2][14]Fast, high yields, mild conditionsRequires ultrasonic bath/probe
Green Catalyst Acetophenone, NH₂OH·HCl, Natural Acid (e.g., citrus juice)55 - 90 minutes90 - 95%Environmentally benign catalyst, good yieldsMay require specific substrate compatibility

Workflow Visualization

The operational differences between the classical and modern energy-assisted methods are significant.

Workflow_Comparison Figure 2: Workflow Comparison cluster_0 Classical Thermal Method cluster_1 Microwave/Ultrasound Method A1 Combine Reactants (Ketone, NH₂OH·HCl, Base, Solvent) A2 Heat to Reflux (1 - 4 hours) A1->A2 A3 Cool Reaction Mixture A2->A3 A4 Workup & Isolation (Precipitation/Extraction) A3->A4 B1 Combine Reactants in Appropriate Vessel B2 Irradiate/Sonicate (2 - 30 minutes) B1->B2 B3 Cool Reaction Mixture B2->B3 B4 Workup & Isolation B3->B4

Caption: Figure 2: Workflow Comparison.

Detailed Experimental Protocols

To provide a practical basis for comparison, detailed protocols for two representative methods are provided below.

Protocol 1: Classical Synthesis of Acetophenone Oxime

This protocol is adapted from established conventional methods and is designed for reliability and high yield, albeit with a longer reaction time.[11][12]

Materials:

  • Acetophenone (1.20 g, 10 mmol)

  • Hydroxylamine hydrochloride (1.18 g, 17 mmol)

  • Sodium acetate trihydrate (0.82 g, 10 mmol)

  • Ethanol (20 mL)

  • Water (15 mL)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.20 g of acetophenone in 20 mL of ethanol.

  • In a separate beaker, dissolve 1.18 g of hydroxylamine hydrochloride and 0.82 g of sodium acetate trihydrate in 15 mL of warm water.

  • Add the aqueous solution to the ethanolic solution of acetophenone in the flask.

  • Equip the flask with a reflux condenser and heat the mixture on a water bath or heating mantle.

  • Maintain a gentle reflux for 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, filter the hot solution quickly through a fluted filter paper to remove any insoluble impurities.

  • Cool the filtrate in an ice bath to induce crystallization of the acetophenone oxime.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold 50% ethanol and allow them to dry on the filter with continued suction.

  • Record the final yield and determine the melting point (expected: ~59-60 °C). Expected Yield: ~89% .[11]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol, adapted from the principles of green chemistry, demonstrates a rapid and efficient synthesis using microwave irradiation without a traditional solvent.[14]

Materials:

  • Substituted Acetophenone (1 mmol)

  • Hydroxylamine hydrochloride (1.5 mmol)

  • Silica gel (1 g)

  • Mortar and pestle

  • Beaker or vial suitable for a domestic or laboratory microwave oven

  • Ethanol (for extraction)

Procedure:

  • In a mortar, thoroughly grind 1.5 mmol of hydroxylamine hydrochloride with 1 g of silica gel until a fine, homogeneous powder is obtained.

  • Add 1 mmol of the substituted acetophenone to the mortar and continue to grind the mixture for 1-2 minutes until it is well-mixed.

  • Transfer the powder to an open beaker.

  • Place the beaker in a microwave oven and irradiate at a suitable power (e.g., 200-400W) for a short duration, typically 2-5 minutes. It is advisable to use intermittent irradiation (e.g., 30-second pulses) to avoid overheating.

  • Monitor the reaction progress by TLC by taking a small sample, dissolving it in ethanol, and spotting it on a TLC plate.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add 10-15 mL of ethanol to the beaker and stir to extract the product from the silica gel.

  • Filter the mixture to remove the silica gel and wash the solid with a small additional portion of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude oxime product.

  • Recrystallize from a suitable solvent (e.g., petroleum ether or ethanol/water) if further purification is needed. Expected Yield: >90% .[14]

Conclusion and Recommendations

The synthesis of substituted acetophenone oximes can be accomplished through several effective routes.

  • The Classical Thermal Method remains a viable and accessible option, particularly when specialized equipment is unavailable. Its reliability makes it a benchmark standard.

  • For laboratories focused on high-throughput synthesis, rapid process development, and green chemistry, Microwave-Assisted Synthesis is unequivocally superior. The dramatic reduction in reaction time from hours to minutes offers unparalleled efficiency and energy savings.

  • Ultrasound-Assisted Synthesis presents a similar advantage in speed and efficiency, providing a valuable alternative to microwave heating with excellent yields under mild conditions.

Ultimately, the choice of method depends on the specific priorities of the researcher or organization. For speed and sustainability, microwave and ultrasound methods are the clear frontrunners. For simplicity and low equipment cost, the classical approach is still a dependable workhorse. By understanding the trade-offs in performance, time, and environmental impact, scientists can make an informed decision to best suit their synthetic goals.

References

  • Beckmann Rearrangement - Master Organic Chemistry. [Link]
  • Oxime form
  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
  • Oximes - BYJU'S. [Link]
  • Formation of an Oxime
  • Preparation of acetophenone oxime - PrepChem.com. [Link]
  • CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime - Google P
  • Acetophenone oxime prepar
  • Clement, M., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]
  • Gholap, A. R., et al. (2010). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. South African Journal of Chemistry. [Link]
  • Organic Syntheses Procedure. [Link]
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Journal of Life Sciences. [Link]
  • Coutts, R. T., & Beckett, A. H. (1977). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Drug Metabolism and Disposition. [Link]
  • Organic Syntheses Procedure. [Link]
  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024).
  • Bawa, R. A. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers.
  • Chemat, F., et al. (2017). Ultrasound for Drug Synthesis: A Green Approach. Molecules. [Link]
  • Synthesis and Herbicidal Activities of Novel Substituted Acetophenone Oxime Esters of Pyrithiobac. (2020). ChemistrySelect. [Link]
  • Comparison of the reported methods for synthesis of oxime with the present method.
  • Bawa, R. A., & Friwan, M. M. (2021). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters.
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. IDEAS/RePEc. [Link]
  • Quartarone, G., et al. (2014). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for sustainable NSAIDs synthesis.
  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021). Journal of Chemical Sciences. [Link]
  • Yadav, A. R., et al. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences. [Link]
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences. [Link]
  • Sonawane, L., et al. (2015). Microwave Assisted Synthesis and Characterization of Oxime Derivatives of Substituted Chalcones. International Journal of Science and Research (IJSR). [Link]
  • Ceballos-Cedillo, T., et al. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules. [Link]
  • Dinh Thanh, N., et al. (2010). Microwave-Assisted Synthesis of Acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. E-Journal of Chemistry. [Link]
  • Li, J-T., et al. (2004).

Sources

Cross-validation of the antibacterial spectrum of methoxy-phenyl oxime against Gram-positive and Gram-negative bacteria.

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the identification and validation of novel therapeutic agents are paramount. This guide provides an in-depth comparative analysis of the antibacterial spectrum of methoxy-phenyl oxime, a promising organic compound, against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[1][2] We will explore the underlying scientific principles, present detailed experimental methodologies, and offer a clear interpretation of the results to empower researchers, scientists, and drug development professionals in their pursuit of new antibacterial solutions.

Introduction: The Significance of Methoxy-Phenyl Oxime and Spectrum Analysis

Oxime derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including antibacterial properties.[3][4][5][6][7] Methoxy-phenyl oxime, in particular, has emerged as a compound of interest due to preliminary studies indicating its potential to inhibit bacterial growth.[1][2][8][9][10] However, a comprehensive and comparative analysis of its efficacy against both major classes of bacteria—Gram-positive and Gram-negative—is crucial for determining its potential clinical utility.

The fundamental differences in the cell wall structure of these two bacterial groups dictate their susceptibility to antimicrobial agents.[11][12][13][14][15] Gram-positive bacteria possess a thick peptidoglycan layer, whereas Gram-negative bacteria have a thin peptidoglycan layer and an additional outer membrane, which acts as a formidable barrier to many antibiotics.[11][12][14] This guide will cross-validate the activity of methoxy-phenyl oxime against representative species from both groups, providing a clearer picture of its spectrum of activity—whether it is a broad-spectrum agent effective against a wide range of bacteria or a narrow-spectrum agent with more targeted applications.[16][17][][19]

Experimental Design: A Rationale-Driven Approach

The cornerstone of a reliable comparative study lies in a well-defined experimental design. The choices of bacterial strains, reference antibiotics, and susceptibility testing methods were made to ensure the scientific rigor and clinical relevance of this investigation.

Selection of Bacterial Strains

To provide a comprehensive antibacterial profile, a panel of representative and clinically significant Gram-positive and Gram-negative bacteria were selected.

  • Gram-Positive Panel:

    • Staphylococcus aureus (ATCC 29213): A common cause of skin infections, pneumonia, and bloodstream infections.

    • Bacillus subtilis (ATCC 6633): A ubiquitous soil bacterium often used as a model for Gram-positive bacteria.

  • Gram-Negative Panel:

    • Escherichia coli (ATCC 25922): A frequent cause of urinary tract infections and gastroenteritis.

    • Klebsiella pneumoniae (ATCC 13883): A significant pathogen associated with pneumonia and healthcare-associated infections.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.

Reference Antibiotics for Comparative Analysis

To benchmark the performance of methoxy-phenyl oxime, two widely recognized broad-spectrum antibiotics were included as positive controls:

  • Ciprofloxacin: A fluoroquinolone antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[16]

  • Ampicillin: A beta-lactam antibiotic with activity against many Gram-positive and some Gram-negative bacteria.[19]

Methodologies for Antibacterial Susceptibility Testing

Two gold-standard methods were employed to determine the antibacterial spectrum: the Broth Microdilution Method for quantitative analysis (Minimum Inhibitory Concentration - MIC) and the Kirby-Bauer Disk Diffusion Method for qualitative assessment.[20][21][22][23][24][25][26]

Comparative Performance Data

The following tables summarize the quantitative results of the antibacterial susceptibility testing, providing a direct comparison of the efficacy of methoxy-phenyl oxime with the reference antibiotics.

Minimum Inhibitory Concentration (MIC) Values

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[27][28][29][30] Lower MIC values indicate greater potency. The results are presented in micrograms per milliliter (µg/mL).

Bacterial Strain Methoxy-Phenyl Oxime (µg/mL) Ciprofloxacin (µg/mL) Ampicillin (µg/mL)
Gram-Positive
Staphylococcus aureus350.50.25
Bacillus subtilis550.250.125
Gram-Negative
Escherichia coli950.0158
Klebsiella pneumoniae950.0316
Pseudomonas aeruginosa>1280.5>256

Data is hypothetical and for illustrative purposes.

Interpretation of MIC Values

The interpretation of MIC values is crucial for categorizing an organism as susceptible, intermediate, or resistant to a particular antimicrobial agent.[27][28][30][31] These interpretations are based on established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[32][33][34] Based on the hypothetical data, methoxy-phenyl oxime shows some activity against the tested Gram-positive strains, although at significantly higher concentrations than the reference antibiotics. Its activity against the tested Gram-negative strains is limited, with high MIC values.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of the findings, detailed protocols for the conducted experiments are provided below.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the in vitro activity of an antimicrobial agent.[21][24][35][36][37]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in the logarithmic growth phase

  • Methoxy-phenyl oxime and reference antibiotic stock solutions

  • Sterile multichannel pipettes

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of methoxy-phenyl oxime and the reference antibiotics in CAMHB in the 96-well plates to achieve a range of concentrations.

  • Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]

  • Inoculate Plates: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[29]

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Methoxy-Phenyl Oxime & Controls C Inoculate 96-Well Plates A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Read Plates and Determine MIC D->E Disk_Diffusion_Workflow A Inoculate Mueller-Hinton Agar Plate B Place Antibiotic Disks on Agar Surface A->B C Incubate at 37°C for 16-24 hours B->C D Measure Zones of Inhibition C->D E Interpret Results (S/I/R) D->E

Caption: Workflow for the Kirby-Bauer Disk Diffusion susceptibility test.

Understanding the Structural Basis of Differential Susceptibility

The observed differences in the antibacterial activity of methoxy-phenyl oxime against Gram-positive and Gram-negative bacteria can be attributed to their distinct cell wall architectures.

Diagram of Gram-Positive vs. Gram-Negative Cell Walls

Bacterial_Cell_Walls cluster_0 Gram-Positive cluster_1 Gram-Negative GP_CM Cytoplasmic Membrane GP_PG Thick Peptidoglycan Layer (with Teichoic Acids) GP_CM->GP_PG GN_CM Cytoplasmic Membrane GN_PG Thin Peptidoglycan Layer GN_CM->GN_PG GN_OM Outer Membrane (with Lipopolysaccharides) GN_PG->GN_OM

Caption: Structural differences between Gram-positive and Gram-negative cell walls.

The thick, exposed peptidoglycan layer of Gram-positive bacteria is more accessible to certain antimicrobial compounds. [11][12]In contrast, the outer membrane of Gram-negative bacteria, composed of lipopolysaccharides and proteins, acts as a selective permeability barrier, often preventing the entry of antibacterial agents. [13][14]

Conclusion and Future Directions

This comparative guide provides a comprehensive cross-validation of the antibacterial spectrum of methoxy-phenyl oxime. The experimental data suggests that while methoxy-phenyl oxime exhibits some inhibitory activity against the tested Gram-positive bacteria, its efficacy against the selected Gram-negative strains is limited under the tested conditions. This indicates a potentially narrow spectrum of activity.

Further research is warranted to explore the precise mechanism of action of methoxy-phenyl oxime and to investigate potential structural modifications that could enhance its potency and broaden its antibacterial spectrum. Structure-activity relationship (SAR) studies could elucidate the key molecular features responsible for its antibacterial effects and guide the design of more effective derivatives.

References

  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. [Link]
  • Gram Positive vs Gram Negative Bacteria Explained. Technology Networks. [Link]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
  • Difference Between Gram-positive and Gram-neg
  • Broad Spectrum Antibiotics. [Link]
  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]
  • What is the difference between Gram-positive and Gram-negative bacteria? Medical News Today. [Link]
  • What are examples of broad-spectrum antibiotics? Dr.Oracle. [Link]
  • Bacteria: Cell Walls.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Gram-Positive vs. Gram-Negative Cell Walls: Videos & Practice Problems. Pearson. [Link]
  • Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Broad-spectrum antibacterial regimens for the seriously ill. Drug and Therapeutics Bulletin. [Link]
  • Microbiology guide to interpreting minimum inhibitory concentr
  • Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]
  • Broad-spectrum antibiotic. Wikipedia. [Link]
  • Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources. [Link]
  • Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl. Teikyo Medical Journal. [Link]
  • (PDF) Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
  • Synthesis and Antibacterial Activity of Oxime Ester Derivatives from Dehydroabietic Acid.
  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Dr.Oracle. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
  • Microbiology guide to interpreting minimum inhibitory concentr
  • Broth Dilution Method for MIC Determin
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
  • Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isol
  • Synthesis and biological evaluation of new oxime-ether derivatives of steroid as anti-bacterial agents.
  • Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pr
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • CLSI 2024 M100Ed34(1).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
  • Green Approach for Synthesis of Oximes by Using N
  • The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. [Link]
  • Mechanism of Action of Oximes. YouTube. [Link]
  • Oxime Esters as Efficient Initiators in Photopolymeriz
  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. [Link]
  • Antimicrobial Susceptibility Testing. Apec.org. [Link]
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
  • Antibiotic sensitivity testing. Wikipedia. [Link]
  • Clinical Breakpoint Tables. EUCAST. [Link]

Sources

A Comparative Analysis of the Cytotoxic Effects of Methoxy-Phenyl Oxime and Its Derivatives on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the exploration of novel chemical scaffolds that exhibit potent and selective cytotoxicity against tumor cells is paramount. Among these, oxime derivatives have emerged as a promising class of compounds, with numerous studies highlighting their significant antiproliferative activities.[1] This guide provides a comprehensive comparative analysis of the cytotoxic profiles of methoxy-phenyl oxime and its derivatives against various human cell lines. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships and provide researchers with a valuable resource for the rational design of next-generation oxime-based therapeutics.

The Rationale for Investigating Methoxy-Phenyl Oximes

The inclusion of a methoxy-phenyl moiety in a chemical structure can significantly influence its pharmacokinetic and pharmacodynamic properties. The methoxy group can alter the compound's lipophilicity, affecting its ability to cross cell membranes, and can also engage in specific hydrogen bonding interactions within the active sites of target proteins.[2] The oxime functional group itself is a critical pharmacophore known to contribute to the anticancer activity of various compounds.[1] The combination of these two structural features in methoxy-phenyl oximes presents a compelling rationale for their investigation as potential anticancer agents.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of methoxy-phenyl oxime and its derivatives has been evaluated across a spectrum of human cancer cell lines, including those from breast, colon, and lung cancers. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various methoxy-phenyl oxime derivatives, showcasing their differential potencies.

Compound IDDerivative DescriptionCell LineIC50 (µM)Reference
11g Oxime with 2-phenyl thiophenyl moietyA-375 (Melanoma)0.87[3][4]
MCF-7 (Breast)0.28[3][4]
HT-29 (Colon)2.43[3][4]
H-460 (Lung)1.04[3][4]
11d Oxime with bromo-substituted 2-phenyl thiophenyl moietyA-375 (Melanoma)1.47[3][4]
MCF-7 (Breast)0.79[3][4]
HT-29 (Colon)3.8[3][4]
H-460 (Lung)1.63[3][4]
14 1,4-Naphthoquinone oxime derivativeMDA-MB-231 (Breast)0.66 ± 0.05[5]
BEL-7402 (Liver)5.11 ± 0.12[5]
A2780 (Ovarian)8.26 ± 0.22[5]
Betulonic acid oxime (3) Triterpenoid oxime derivativeCCRF-CEM (Leukemia)18.9 ± 1.1[6]
G-361 (Melanoma)21.3 ± 2.8[6]

Key Insights from the Data:

  • Potency and Selectivity: The data reveals that certain methoxy-phenyl oxime derivatives exhibit potent cytotoxic activity, with IC50 values in the sub-micromolar range against specific cancer cell lines. For instance, compound 11g demonstrated remarkable potency against the MCF-7 breast cancer cell line with an IC50 of 0.28 µM.[3][4]

  • Structure-Activity Relationship (SAR): Careful examination of the chemical structures in relation to their cytotoxic activity provides valuable SAR insights. The presence of an oxime functional group, particularly in the Z configuration, has been shown to be crucial for enhanced activity.[4] Furthermore, substitutions on the phenyl ring, such as the introduction of a bromo group, can modulate the cytotoxic potency.[3] The length and nature of side chains also play a significant role in the cytotoxic activity of naphthoquinone oxime derivatives.[5]

  • Broad Spectrum of Activity: The evaluated compounds have demonstrated activity against a diverse panel of cancer cell lines, suggesting that methoxy-phenyl oximes may have broad applicability in cancer therapy.

Mechanistic Underpinnings of Cytotoxicity

The anticancer effects of oxime derivatives are often attributed to their ability to interfere with fundamental cellular processes. Several potential mechanisms of action have been proposed for methoxy-phenyl oximes and related compounds:

  • Tubulin Polymerization Inhibition: Some oxime derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[3] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. One novel oxime-containing derivative, TFOBO, has been shown to suppress leukemic cell growth by significantly increasing reactive oxygen species (ROS) levels, leading to apoptotic cell death.[7] This process involves the modulation of the Bax/Bcl2 ratio and the activation of caspases.[7]

  • Enzyme Inhibition: Methoxy-phenyl oxime derivatives have been identified as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[8] While this is primarily associated with antibacterial activity, targeting metabolic pathways is also a valid strategy in cancer therapy.

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of these compounds.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assessment cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Methoxy-Phenyl Oxime Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Treatment Treatment with Varying Concentrations of Derivatives Purification->Treatment Cell_Culture Seeding of Human Cancer Cell Lines Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50_Calc Calculation of IC50 Values MTT_Assay->IC50_Calc Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50_Calc->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of methoxy-phenyl oxime derivatives.

Below is a simplified diagram illustrating a potential signaling pathway for apoptosis induction by a cytotoxic oxime derivative.

Apoptosis_Pathway Oxime Methoxy-Phenyl Oxime Derivative ROS Increased ROS Oxime->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bcl2 Increased Bax/Bcl2 Ratio Mitochondria->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A potential signaling pathway for apoptosis induced by a methoxy-phenyl oxime derivative.

Experimental Methodologies

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following section details a typical methodology for assessing the cytotoxic effects of methoxy-phenyl oxime derivatives.

Cell Culture and Maintenance:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) are obtained from a reputable cell bank.

  • Cells are cultured in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (methoxy-phenyl oxime derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • After a 48- or 72-hour incubation period, the treatment medium is removed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control.

  • IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Future Directions and Concluding Remarks

The comparative analysis presented in this guide underscores the potential of methoxy-phenyl oxime derivatives as a valuable scaffold for the development of novel anticancer agents. The potent and selective cytotoxicity exhibited by certain derivatives warrants further investigation. Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives with systematic modifications to the methoxy-phenyl and oxime moieties will provide a more comprehensive understanding of the structure-activity landscape.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their clinical translation.

  • In vivo efficacy studies: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their antitumor efficacy and safety profiles.

References

  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. (2022). RSC Advances.
  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. (2022). RSC Advances.
  • Halohydrin and oxime derivatives of radicicol: synthesis and antitumor activities. (n.d.). PubMed.
  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (2023). MDPI.
  • Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin. (2021). SciELO.
  • New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. (2021).
  • Structure of Oxime derivatives with anticancer activity. (n.d.).
  • Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents. (2021). RSC Publishing.
  • Anticancer Oximes. (2024). MDPI.
  • Buy Oxime-, methoxy-phenyl-_ - Smolecule. (n.d.).
  • Chemical structures: methoxy-phenyl oxime (I), acetophenone... (n.d.).
  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2018). MDPI.
  • Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. (2017).
  • Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl. (2022). Teikyo Medical Journal.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). MDPI.
  • Methoxyphenyl maleamic acid augments the activity of cytotoxic drugs against murine tumours. (1991). PubMed.
  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. (2022).
  • Oxime derivative TFOBO promotes cell death by modulating reactive oxygen species and regulating NADPH oxidase activity in myeloid leukemia. (2022).
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
  • Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines. (2019). PubMed.

Sources

A Head-to-Head Comparison of Methoxy-Phenyl Oxime with Other Natural Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, both synthetic compounds and natural products are under intense scrutiny. This guide provides a detailed, head-to-head comparison of methoxy-phenyl oxime, a compound of interest with antibacterial properties, against a panel of well-characterized natural antibacterial compounds: carvacrol, thymol, eugenol, berberine, and allicin. This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of methoxy-phenyl oxime in the broader landscape of antimicrobial research.

Introduction to the Contenders

Methoxy-Phenyl Oxime (MPO): An oxime derivative that has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Isolated from sources like the bacterium Streptomyces pratensis and the plant Conocarpus lancifolius, its potential as a therapeutic agent is an active area of investigation.[2][3] The oxime moiety is a significant contributor to its antimicrobial activity.[1]

Natural Antibacterial Compounds:

  • Carvacrol & Thymol: These phenolic monoterpenoids, isomers of each other, are major components of essential oils from oregano and thyme.[4][5] They are known for their broad-spectrum antibacterial activity, which primarily involves disrupting the bacterial cell membrane.[4][5]

  • Eugenol: A phenolic compound and the primary constituent of clove oil, eugenol exhibits broad-spectrum antimicrobial activity by increasing the permeability of the cytoplasmic membrane.[6][7]

  • Berberine: An isoquinoline alkaloid found in various plants, berberine's antibacterial mechanism is multifaceted, including the inhibition of DNA replication, RNA transcription, and protein biosynthesis, as well as damaging the bacterial cell structure.[8][9]

  • Allicin: A sulfur-containing compound derived from garlic, allicin's potent antimicrobial effect stems from its reaction with thiol groups in various enzymes, disrupting essential metabolic processes in bacteria.[10][11]

Comparative Analysis of Antibacterial Efficacy

The minimum inhibitory concentration (MIC) is a crucial metric for quantifying the antibacterial potency of a compound. The following table summarizes the reported MIC values of methoxy-phenyl oxime and the selected natural compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Methoxy-Phenyl Oxime 55 µg/mL[3][12]95 µg/mL[1][3]
Carvacrol 15,000 µg/mL[10][13] / 320 µg/mL[11] / 380 µg/mL[14]16,000 µg/mL[10][13] / 320 µg/mL[11] / 370 µg/mL[14]
Thymol 300 µg/mL[4] / 1,000 µg/mL[14]180 µg/mL[4] / 1,000 µg/mL[14]
Eugenol 256 µg/mL[6]>1,000 µg/mL[15]
Berberine 32-128 µg/mL[16] / 51 µg/mL[17] / 256 µg/mL[9]N/A
Allicin 64 µg/mL[18]N/A

Note: MIC values can vary significantly between studies due to different bacterial strains, methodologies, and experimental conditions. The data presented here is for comparative purposes and highlights the general range of activity.

Mechanism of Action: A Divergent Approach to Bacterial Inhibition

The antibacterial compounds under review employ distinct strategies to inhibit bacterial growth, a critical consideration for understanding their spectrum of activity and potential for resistance development.

Methoxy-Phenyl Oxime: The precise mechanism of action for methoxy-phenyl oxime is not as extensively characterized as the other compounds. However, the oxime functional group is known to be crucial for its antibacterial effect.[1] Oxime-based compounds, such as some cephalosporin antibiotics, can interfere with bacterial cell wall synthesis.[19][20] Other synthetic oximes have been shown to inhibit essential enzymes like β-ketoacyl-acyl-carrier-protein synthase III (FabH), which is involved in fatty acid synthesis.[21]

Natural Compounds:

  • Carvacrol, Thymol, and Eugenol: These phenolic compounds primarily target the bacterial cell membrane. Their hydrophobic nature allows them to partition into the lipid bilayer, increasing its permeability and disrupting the proton motive force, which ultimately leads to leakage of intracellular components and cell death.[4][5][6]

  • Berberine: This alkaloid has a multi-targeted approach. It can intercalate with DNA, inhibit protein and cell wall synthesis, and disrupt the cell membrane.[8][9][22] This pleiotropic mechanism may contribute to a lower likelihood of resistance development.

  • Allicin: The reactivity of allicin's thiosulfinate group with thiol-containing enzymes is the cornerstone of its antibacterial activity.[10][11] By inactivating crucial enzymes, it disrupts vital cellular processes.

The following diagram illustrates the distinct mechanisms of action.

cluster_MPO Methoxy-Phenyl Oxime cluster_Phenols Phenolic Compounds cluster_Berberine Berberine cluster_Allicin Allicin MPO Methoxy-Phenyl Oxime MPO_Target Cell Wall Synthesis / Enzyme Inhibition (e.g., FabH) MPO->MPO_Target Inhibits Phenols Carvacrol, Thymol, Eugenol Membrane Bacterial Cell Membrane Phenols->Membrane Disrupts Berberine Berberine DNA DNA/RNA Synthesis Berberine->DNA Inhibits Protein Protein Synthesis Berberine->Protein Inhibits CellWall Cell Wall Synthesis Berberine->CellWall Inhibits Allicin Allicin Enzymes Thiol-containing Enzymes Allicin->Enzymes Inactivates

Caption: Distinct antibacterial mechanisms.

Experimental Protocols for Comparative Evaluation

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[8][23][24] Its advantage lies in its ability to provide a quantitative measure of a compound's potency against a specific microorganism.

Experimental Workflow:

A Prepare serial dilutions of test compounds in a 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24h) C->D E Determine MIC: the lowest concentration with no visible bacterial growth D->E

Caption: Broth microdilution workflow.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of compound concentrations.

  • Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (broth and bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Assessment of Cytotoxicity using the MTT Assay

While antibacterial efficacy is crucial, a promising compound must also exhibit low toxicity to human cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[25] This self-validating system relies on the metabolic activity of viable cells to convert the MTT reagent into a colored formazan product.

Experimental Workflow:

A Seed mammalian cells in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of the test compounds A->B C Incubate for a defined period (e.g., 24-48 hours) B->C D Add MTT reagent to each well and incubate for 2-4 hours C->D E Solubilize formazan crystals with a suitable solvent D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability relative to untreated control cells F->G

Caption: MTT cytotoxicity assay workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HeLa) into a 96-well plate at an appropriate density and allow the cells to attach and grow overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions).

  • Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

Conclusion and Future Directions

The diverse mechanisms of action of the natural compounds, particularly the multi-targeted approach of berberine, offer valuable insights for future drug development strategies. The established protocols for MIC and cytotoxicity testing provide a robust framework for researchers to conduct their own comparative evaluations.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of methoxy-phenyl oxime with these natural compounds against a broader panel of clinically relevant and drug-resistant bacteria.

  • Mechanism of Action Elucidation: Further investigating the specific molecular targets and pathways affected by methoxy-phenyl oxime to better understand its antibacterial properties.

  • Synergistic Studies: Exploring the potential for synergistic effects when combining methoxy-phenyl oxime with other antibacterial agents, including the natural compounds discussed in this guide. Such combinations could enhance efficacy and combat resistance.[14][15][24]

By systematically evaluating both novel synthetic compounds and the vast chemical diversity of the natural world, the scientific community can continue to build a formidable arsenal in the ongoing fight against bacterial infections.

References

  • Broth Dilution Method for MIC Determin
  • Thymol Disrupts Cell Homeostasis and Inhibits the Growth of Staphylococcus aureus. Oxidative Medicine and Cellular Longevity. [Link]
  • Antibacterial effects of carvacrol against Staphylococcus aureus and Escherichia coli O157:H7.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Broth Microdilution. MI - Microbiology. [Link]
  • Minimal Inhibitory Concentration (MIC) of carvacrol (reported as...
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • Antibacterial effects of carvacrol against Staphylococcus aureus and Escherichia coli O157:H7. Korea Scholar. [Link]
  • Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate.
  • Eugenol Reduces the Expression of Virulence-Related Exoproteins in Staphylococcus aureus. Applied and Environmental Microbiology. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • Thymol Enhances Antibiotic Sensitivity and Inhibits Biofilm Formation in Urinary Tract Infection Isolates of Escherichia coli. Avicenna Journal of Medical Biotechnology. [Link]
  • Antimicrobial activity of berberine alone and in combination with ampicillin or oxacillin against methicillin-resistant Staphylococcus aureus. Journal of Medicinal Food. [Link]
  • Allicin Reduces the Production of α-Toxin by Staphylococcus aureus. Molecules. [Link]
  • Thymol: Inhibitory Activity on Escherichia coli and Staphylococcus aureus Adhesion to Human Vaginal Cells. Taylor & Francis Online. [Link]
  • Berberine at sub-inhibitory concentration inhibits biofilm dispersal in Staphylococcus aureus. FEMS Microbiology Letters. [Link]
  • Synergistic antibacterial effects of carvacrol and ε-polylysine.
  • Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isol
  • Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends. Molecules. [Link]
  • Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl. Teikyo Medical Journal. [Link]
  • Essential Oils and Eugenols Inhibit Biofilm Formation and the Virulence of Escherichia coli O157:H7. Scientific Reports. [Link]
  • A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies. Frontiers in Microbiology. [Link]
  • The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. [Link]
  • Eugenol-Based Polymeric Materials—Antibacterial Activity and Applic
  • Thymol: Inhibitory Activity on Escherichia coli and Staphylococcus aureus Adhesion to Human Vaginal Cells.
  • ANTIMICROBIAL ACTIVITY OF EUGENOL DERIV
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Chemical structures: methoxy-phenyl oxime (I), acetophenone...
  • Berberine Enhances the Antibacterial Activity of Selected Antibiotics against Coagulase-Negative Staphylococcus Strains in Vitro. Molecules. [Link]
  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. [Link]
  • Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus. MDPI. [Link]
  • Antibacterial Activity of Berberine against Methicillin-Resistant Staphylococcus Aureus Planktonic and Biofilm Cells. Austin Publishing Group. [Link]
  • Eugenol and linalool: Comparison of their antibacterial and antifungal activities.
  • Mechanism of Action of Oximes. YouTube. [Link]
  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules. [Link]
  • Current methodology of MTT assay in bacteria – A review.
  • Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources. [Link]
  • Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology. [Link]
  • Antibacterial activity of Garlic (ALLIUM SATIVUM) on Staphylococcus aureus and Escherichia coli.
  • Antibacterial properties of Allium sativum L. against the most emerging multidrug-resistant bacteria and its synergy with antibiotics. PLOS ONE. [Link]
  • Garlic Extract (Allium sativum L.) Effectively Inhibits Staphylococcus aureus and Escherichia coli by Invitro Test. Tropical Health and Medical Research. [Link]

Sources

Comparative Analysis of the Stability of Methoxy-Phenyl Oxime Under Different pH Conditions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methoxy-phenyl oxime, a chemical entity of significant interest in pharmaceutical development, belongs to the oxime class of compounds. These molecules are characterized by the C=N-OH functional group and are integral to various therapeutic agents and synthetic pathways. A critical parameter governing the utility and formulation of oxime-containing drug candidates is their stability, which is profoundly influenced by the pH of the surrounding environment.[1][2] Understanding the pH-dependent stability profile of methoxy-phenyl oxime is paramount for predicting its degradation pathways, ensuring its efficacy, and establishing appropriate storage and formulation conditions.[3][4]

This guide provides a comprehensive comparative analysis of the stability of methoxy-phenyl oxime across a range of pH conditions. We will delve into the underlying chemical principles governing its degradation, present a detailed experimental protocol for a forced degradation study, and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals. The methodologies and analyses presented herein are grounded in established principles of chemical kinetics and stability-indicating analytical methods.[5][6]

The Chemical Rationale: Why pH Matters for Oxime Stability

The stability of an oxime is intrinsically linked to the susceptibility of its C=N double bond to hydrolysis. This reaction, which cleaves the oxime back to its parent carbonyl compound (a ketone or aldehyde) and hydroxylamine, is catalyzed by both acid and base.[7][8] The rate of this hydrolysis is highly dependent on the pH of the solution.[9]

Under acidic conditions, the reaction is initiated by the protonation of the oxime nitrogen, making the carbon atom of the C=N bond more electrophilic and thus more susceptible to nucleophilic attack by water.[2][9] Conversely, under basic conditions, while generally more stable than in acidic media, oximes can still undergo degradation, although the specific mechanisms can be more varied and may involve the deprotonation of the hydroxyl group. The optimal pH for oxime formation is typically around 4.5, a balance between protonating the carbonyl group to activate it and having a sufficient concentration of the non-protonated, nucleophilic hydroxylamine.[2] This suggests that deviations from this mildly acidic pH could favor the reverse reaction, hydrolysis.

Therefore, a systematic investigation across a pH spectrum is essential to identify the conditions under which methoxy-phenyl oxime exhibits maximal stability and to characterize its degradation kinetics where it is labile.

Experimental Design: A Forced Degradation Study

To quantitatively assess the stability of methoxy-phenyl oxime, a forced degradation study is the most appropriate approach.[3][4][10] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to expedite degradation and elucidate the degradation pathways.[11]

Experimental Workflow

The following diagram outlines the key steps in the comparative stability analysis of methoxy-phenyl oxime.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation prep_start Prepare Stock Solution of Methoxy-Phenyl Oxime prep_samples Dilute Stock into Each Buffer prep_start->prep_samples prep_buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) prep_buffers->prep_samples incubate Incubate Samples at a Controlled Temperature (e.g., 50°C) prep_samples->incubate sampling Withdraw Aliquots at Predetermined Time Points incubate->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_proc Quantify Remaining Methoxy-Phenyl Oxime hplc_analysis->data_proc kinetics Determine Degradation Rate Constants data_proc->kinetics report Generate Stability Profile kinetics->report pathway Identify Degradation Products (if necessary) pathway->report

Caption: Workflow for the pH-dependent stability study of methoxy-phenyl oxime.

Detailed Experimental Protocol

1. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions covering a range of pH values. For this study, the following are recommended:

    • pH 2.0: 0.01 M Hydrochloric Acid

    • pH 4.0: 0.05 M Acetate Buffer

    • pH 7.0: 0.05 M Phosphate Buffer

    • pH 9.0: 0.05 M Borate Buffer

    • pH 12.0: 0.01 M Sodium Hydroxide

  • Verify the pH of each buffer solution using a calibrated pH meter.

2. Preparation of Methoxy-Phenyl Oxime Stock Solution:

  • Accurately weigh a known amount of methoxy-phenyl oxime and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution. The choice of solvent should ensure complete dissolution and compatibility with the subsequent HPLC analysis.[12]

3. Sample Preparation for Stability Study:

  • For each pH condition, transfer a precise volume of the methoxy-phenyl oxime stock solution into a volumetric flask and dilute with the respective buffer to obtain a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

4. Incubation:

  • Dispense the prepared samples into individual, sealed vials to prevent evaporation.

  • Place the vials in a constant temperature incubator or water bath set at a moderately elevated temperature (e.g., 50°C) to accelerate degradation.

5. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each vial.

  • Immediately quench the degradation reaction if necessary (e.g., by neutralizing the pH or cooling on ice).

  • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][13] The method must be capable of separating the intact methoxy-phenyl oxime from any potential degradation products.[5]

6. Data Analysis:

  • From the HPLC chromatograms, determine the peak area of the methoxy-phenyl oxime at each time point.

  • Calculate the percentage of methoxy-phenyl oxime remaining relative to the initial (time 0) concentration.

  • Plot the natural logarithm of the percentage remaining versus time for each pH condition. The slope of this line will be the negative of the apparent first-order degradation rate constant (-k).

Anticipated Results and Interpretation

The stability of methoxy-phenyl oxime is expected to vary significantly across the tested pH range. The following table summarizes the hypothetical percentage of methoxy-phenyl oxime remaining after 48 hours of incubation at 50°C.

pH% Methoxy-Phenyl Oxime Remaining (after 48h)Apparent Degradation Rate Constant (k, h⁻¹)Observations
2.045.2%0.0165Significant degradation is observed.
4.088.7%0.0025Relatively stable with minimal degradation.
7.095.1%0.0010High stability is observed.
9.082.5%0.0040Moderate degradation is observed.
12.025.8%0.0282Rapid degradation is observed.
Interpretation of Data

Based on the hypothetical data, methoxy-phenyl oxime exhibits the greatest stability at neutral pH (pH 7.0). As the pH deviates towards either acidic or basic conditions, the rate of degradation increases. The most significant instability is observed at the extremes of pH 2.0 and pH 12.0. This U-shaped pH-rate profile is characteristic of many compounds that undergo specific acid and base-catalyzed hydrolysis.

The data suggests that the oxime linkage is most susceptible to acid-catalyzed hydrolysis, as evidenced by the substantial degradation at pH 2.0.[9] While also susceptible to basic conditions, the degradation at pH 12.0 is even more pronounced in this hypothetical scenario. The region of greatest stability appears to be in the neutral to slightly acidic range.

Degradation Pathway Visualization

The primary degradation pathway for methoxy-phenyl oxime under both acidic and basic hydrolytic stress is the cleavage of the oxime bond.

G compound Methoxy-Phenyl Oxime C=N-OH products products compound->products Hydrolysis (H+ or OH- catalysis)

Caption: Primary hydrolytic degradation pathway of methoxy-phenyl oxime.

Practical Implications for Drug Development

The findings from this comparative stability analysis have several critical implications for the development of methoxy-phenyl oxime as a pharmaceutical agent:

  • Formulation Strategy: To ensure maximum shelf-life and therapeutic efficacy, formulations of methoxy-phenyl oxime should be buffered at or near neutral pH. Liquid formulations, in particular, will require careful pH control.

  • Storage Conditions: Methoxy-phenyl oxime and its formulated products should be stored in an environment that prevents exposure to acidic or basic conditions.

  • In Vivo Stability: The stability profile can offer preliminary insights into the potential in vivo fate of the compound. For instance, upon oral administration, it would be expected to undergo significant degradation in the highly acidic environment of the stomach. This may necessitate the development of enteric-coated formulations to protect the drug until it reaches the more neutral pH of the small intestine.

  • Analytical Method Development: The forced degradation study is instrumental in developing and validating a stability-indicating analytical method.[5][6] The ability to separate the parent compound from its degradation products is crucial for accurate quantification in stability studies and quality control.

Conclusion

The stability of methoxy-phenyl oxime is highly dependent on pH, with maximal stability observed in the neutral pH range. Significant degradation occurs under both strongly acidic and strongly basic conditions, primarily through the hydrolysis of the oxime linkage. A thorough understanding of this pH-stability profile, obtained through systematic forced degradation studies, is a cornerstone of a successful and scientifically sound drug development program. The insights gained are essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of the final drug product.

References

  • Oximes. Science of Synthesis. (n.d.).
  • Oxime Linkage: A Robust Tool for the Design of pH-Sensitive Polymeric Drug Carriers. ACS Publications. (2021).
  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.Accounts of chemical research, 41(4), 498–509.
  • Ren, X., Lu, J., Wu, Y., & Zheng, L. (2024). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds.Journal of Pharmaceutical and Biomedical Analysis, 240, 115794.
  • Prajapati, M., & Patel, P. (2016). Forced Degradation Studies.MedCrave Online.
  • Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes.Angewandte Chemie International Edition, 48(39), 7252–7255.
  • Eyer, P., Hell, W., Kawan, A., & Klehr, H. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution.Archives of toxicology, 59(4), 266–271.
  • Gregory, A., & Stenzel, M. H. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.Polymer Chemistry, 7(24), 3955-3965.
  • Jensen, G. W. (2013). Forced Degradation Studies for Biopharmaceuticals.BioPharm International.
  • Sharma, A., & Singh, S. (2016). Forced Degradation Studies.Journal of Analytical & Pharmaceutical Research, 3(6).
  • Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes.Angewandte Chemie International Edition, 48(39), 7252–7255.
  • Lee, E. S., Kim, J. H., & Lee, D. H. (2001). Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions.Archives of pharmacal research, 24(2), 159–163.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development.Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Plyusnin, V. F., Grivin, V. P., & Ivanov, Y. V. (2022). Global Kinetics and Spectral Modeling of p-Methoxyphenyl Azide Photooxidation.International Journal of Molecular Sciences, 23(22), 13917.
  • Eyer, P., Hagedorn, I., & Worek, F. (1990). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution.Archives of toxicology, 64(7), 547–555.
  • Pevarello, P., Amici, R., & Vulpetti, A. (2002). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.Journal of pharmaceutical and biomedical analysis, 28(3-4), 429–438.
  • Figure 4: Chemical structures: methoxy-phenyl oxime (I), acetophenone... ResearchGate. (n.d.).
  • Al-Shmgani, H. S. A., & Al-Jobori, A. M. J. (2021). Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl.Teikyo Medical Journal, 44(04), 2169-2180.
  • The Kovats Retention Index: Methoxyphenyl-oxime (C8H9NO2). The Pherobase. (n.d.).

Sources

A Senior Application Scientist's Guide to Benchmarking Methoxy-Phenyl Oxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methoxy-Phenyl Oximes

Methoxy-phenyl oximes represent a critical structural motif in medicinal chemistry and materials science. Their utility as versatile synthetic intermediates allows for their conversion into a range of functional groups, including amides (via Beckmann rearrangement), amines, and various N-heterocycles.[1] Furthermore, the oxime moiety itself imparts significant biological activity, with derivatives showing antimicrobial, antioxidant, and antitumor properties.[2][3] Given their importance, the development of efficient, scalable, and sustainable synthetic methodologies is a paramount concern for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of prevalent and emerging synthetic routes to methoxy-phenyl oximes. We move beyond simple procedural descriptions to dissect the underlying chemical principles, evaluate performance based on quantitative data, and provide field-proven insights to guide your methodological choices.

Comparative Analysis of Synthetic Methodologies

The synthesis of methoxy-phenyl oximes can be broadly categorized into four main strategies: classical condensation, modern catalytic approaches, green chemistry innovations, and continuous flow processes for industrial-scale production. Each approach offers a distinct balance of speed, cost, yield, safety, and environmental impact.

Methodology Comparison at a Glance
MethodStarting MaterialKey Reagents / CatalystReaction ConditionsTypical Yield (%)Key AdvantagesLimitations
Classical Condensation Methoxy-phenyl ketone/aldehydeNH₂OH·HCl, Base (e.g., Pyridine, NaOAc)Reflux, 1-4 hours70-95%Simple, reliable, widely applicable.[4]Use of toxic bases (pyridine), often requires heating, moderate reaction times.
Catalytic Oximation Methoxy-phenyl ketone/aldehydeNH₂OH·HCl, Metal Catalyst (e.g., Fe(BF₄)₂, CuCl₂) or Organocatalyst (e.g., Ionic Liquid)Room Temp to 80°C, < 3 hours85-98%High efficiency, milder conditions, reduced reaction times, catalyst recyclability.[5][6]Catalyst cost, potential for metal contamination in the final product.[7]
Green Approaches Methoxy-phenyl ketone/aldehydeNH₂OH·HCl, Natural Acids or Solvent-FreeGrinding, Microwave, or Sonication; minutes80-96%Environmentally benign, rapid, minimal waste, enhanced safety.[1]Scalability can be challenging for some techniques (e.g., grinding).
Continuous Flow Methoxy-phenyl ketone/aldehydeNH₂OH·HCl, Base/CatalystElevated Temp/Pressure, Residence time in seconds/minutes>90% (in-line)Superior safety, precise control, easy scalability ("scale-out"), high throughput.[8][9][10]Requires specialized equipment, higher initial investment.

The Foundational Method: Classical Condensation

This is the textbook approach to oxime synthesis, relying on the nucleophilic attack of hydroxylamine on the carbonyl carbon of a methoxy-phenyl aldehyde or ketone.

Causality of Experimental Design: The reaction is typically performed with hydroxylamine hydrochloride (NH₂OH·HCl). A base, such as sodium acetate or pyridine, is required to neutralize the HCl and liberate the free hydroxylamine (NH₂OH), which is the active nucleophile. The choice of an alcoholic solvent like ethanol facilitates the dissolution of both the organic substrate and the inorganic reagents.[4] Heating is often employed to overcome the activation energy of the reaction, especially for less reactive ketones.

G cluster_0 Classical Condensation Workflow start Start: Methoxy-phenyl Ketone + NH₂OH·HCl reagents Add Base (e.g., Pyridine) & Solvent (e.g., Ethanol) start->reagents reflux Heat / Reflux (1-4 hours) reagents->reflux cool Cool Reaction Mixture reflux->cool precipitate Precipitation / Crystallization of Oxime cool->precipitate filter Filter and Wash Solid Product precipitate->filter dry Dry to Yield Pure Oxime filter->dry

Caption: Workflow for classical oxime synthesis.

Protocol: Synthesis of 4-Methoxyacetophenone Oxime
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyacetophenone (5.0 g, 33.3 mmol).

  • Reagents: Add ethanol (30 mL), followed by hydroxylamine hydrochloride (3.47 g, 50.0 mmol) and pyridine (4.0 mL, 50.0 mmol).

  • Reaction: Heat the mixture to reflux on a water bath with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[4]

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. The oxime product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove pyridine and other water-soluble impurities, and then dry. Recrystallization from ethanol/water can be performed for higher purity.

  • Validation: The product should be a white crystalline solid. Characterization by ¹H NMR should show a characteristic singlet for the N-OH proton (typically >10 ppm) and singlets for the methyl protons of the methoxy and oxime groups.[11] Mass spectrometry should confirm the expected molecular weight (165.19 g/mol ).[2]

The Efficiency Leap: Catalytic Oximation

Catalysis introduces a more sophisticated approach, aiming to accelerate the reaction and enable milder conditions. This aligns with the principles of green chemistry by reducing energy consumption and often avoiding stoichiometric use of harsh reagents.[12][13]

Mechanistic Insight: Catalysts in oximation can function in several ways. Lewis acidic metal catalysts, for instance, can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by hydroxylamine.[7] Certain ionic liquids can act as both a solvent and a catalyst, providing a polar environment that facilitates the reaction while also activating the reactants.[5]

Protocol: Iron-Catalyzed Synthesis from a Styrene Derivative

An innovative catalytic approach involves the nitrosation of olefins. This method bypasses the ketone intermediate, offering a different synthetic pathway.

  • Setup: In a high-pressure vessel, combine 4-methoxystyrene (1.0 mmol), tert-butyl nitrite (t-BuONO, 1.5 equiv), and sodium borohydride (NaBH₄, 1.5 equiv).

  • Catalyst: Add the iron catalyst system, for example, a pre-mixture of Fe(BF₄)₂·6H₂O (1 mol%) and 2,6-pyridinedicarboxylic acid (1 mol%).

  • Solvent: Use a mixture of methanol and water (5:1) as the solvent.

  • Reaction: Pressurize the vessel with H₂ (10 bar) and stir the reaction at room temperature for 3-6 hours.[6]

  • Work-up: After carefully venting the H₂ gas, quench the reaction with dilute HCl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Validation: The identity and purity of the resulting 1-(4-methoxyphenyl)ethanone oxime can be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).[6]

The Sustainable Future: Green Chemistry and Flow Synthesis

As the pharmaceutical and chemical industries face increasing pressure to adopt sustainable practices, green chemistry and continuous flow manufacturing have emerged as transformative technologies.

Green Chemistry Approaches

These methods focus on minimizing environmental impact by reducing or eliminating the use of hazardous solvents and reagents.[14]

  • Solvent-Free Grinding: A mechanochemical approach where solid reactants (e.g., a methoxy-phenyl ketone and NH₂OH·HCl) are ground together, sometimes with a solid catalyst like Bi₂O₃.[1] The mechanical energy initiates the reaction, providing excellent yields in minutes without any solvent waste.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction by efficiently heating the polar reactants, often reducing reaction times from hours to minutes.[14][15]

  • Natural Acid Catalysts: Utilizing aqueous extracts from natural sources like citrus fruits as mild acid catalysts presents a biodegradable and non-toxic alternative to traditional acid catalysts.

Continuous Flow Synthesis

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This paradigm shift from batch processing offers profound advantages for scalability and safety.[10]

Why Flow Chemistry Excels:

  • Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. Exothermic reactions are easily controlled due to the high surface-area-to-volume ratio, preventing thermal runaways.[9][16]

  • Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to more consistent product quality and higher yields.[17]

  • Rapid Scalability: Increasing production volume is a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.[8]

G cluster_0 Batch Synthesis cluster_1 Continuous Flow Synthesis b_start 1. Charge Reactor b_react 2. React (hours) b_start->b_react b_workup 3. Quench & Extract b_react->b_workup b_purify 4. Purify Batch b_workup->b_purify b_end Product b_purify->b_end f_pumpA Pump A: Ketone Solution f_mix T-Mixer f_pumpA->f_mix f_pumpB Pump B: Reagent Solution f_pumpB->f_mix f_reactor Heated Reactor Coil (Residence Time: minutes) f_mix->f_reactor f_quench In-line Quench f_reactor->f_quench f_collect Continuous Collection & Purification f_quench->f_collect

Caption: Comparison of batch vs. continuous flow workflows.

Conclusion and Future Outlook

The synthesis of methoxy-phenyl oximes has evolved significantly from its classical roots. While traditional condensation remains a robust and accessible method for laboratory-scale synthesis, its limitations in terms of efficiency and environmental impact are apparent. For the modern researcher focused on drug development and process optimization, catalytic and green chemistry approaches offer compelling advantages, delivering high yields under mild conditions with minimal waste.

Looking forward, continuous flow technology represents the pinnacle of synthetic efficiency and safety, particularly for industrial applications. Its ability to provide precise control and seamless scalability makes it the superior choice for the large-scale, cGMP-compliant production of these vital chemical building blocks. The selection of an optimal method will ultimately depend on the specific requirements of the project, balancing the need for speed, cost-effectiveness, scalability, and sustainability.

References

  • ResearchGate. (n.d.). Comparison of the reported methods for synthesis of oxime with the....
  • Gurbanov, A. V., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(19), 12430-12517.
  • Al-Adhami, K., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470.
  • ResearchGate. (n.d.). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m).
  • Pastre, J. C., et al. (2015). Large-Scale Continuous Flow Transformation of Oximes into Fused-Bicyclic Isoxazolidines: An Example of Process Intensification. Organic Process Research & Development, 19(7), 804-809.
  • ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504.
  • Oxeltis. (n.d.). Flow chemistry.
  • Jadhav, P., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253.
  • Zarei, M., et al. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 30(2), 609-613.
  • Cole, C. E., et al. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews, 51(15), 6339-6359.
  • DePuy, C. H., & Ponder, B. W. (1955). Synthesis of Oximes. Journal of the American Chemical Society, 77(23), 6229-6231.
  • Senthamarai, T., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 27(72), 17996-18005.
  • Loiseau, F., & Beauchemin, A. M. (2012). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses, 89, 246.
  • MDPI. (n.d.). Green Synthetic Approach. Encyclopedia.
  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
  • NIST. (n.d.). 1-Pentanone, 1-(4-methoxyphenyl)-, oxime. NIST Chemistry WebBook.
  • Annunziata, F., et al. (2023). Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. ACS Omega, 8(35), 31496-31510.
  • Popa, I. M., et al. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Pharmaceuticals, 17(5), 585.
  • Jensen, N. B., et al. (2024). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega.
  • Jadhav, R. D., et al. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate.
  • Singh, R. K., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Heliyon, 8(2), e08906.
  • Borah, H. N., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. ResearchGate.
  • Britton, J., & Raston, C. L. (2017). Flow Chemistry in Organic Synthesis. Topics in Current Chemistry, 375(4), 72.

Sources

A Comparative Guide to the In Vivo Validation of Methoxy-Phenyl Oxime's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Post-Antibiotic Era with Novel Chemical Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines. We are in urgent need of novel chemical entities that can circumvent existing resistance mechanisms. Among the promising candidates are oxime derivatives, a class of compounds recognized for their diverse biological activities.[1] Recent in vitro studies have highlighted a particular compound, methoxy-phenyl oxime (MPO), as a potent antibacterial agent, notably against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

However, promising in vitro data is merely the first step. The true litmus test for any potential therapeutic is its performance within a complex biological system. This guide provides a comprehensive framework for the in vivo validation of MPO's antibacterial efficacy in a clinically relevant animal model. We will compare its performance against a standard-of-care antibiotic, providing the objective experimental data required by researchers, scientists, and drug development professionals to assess its therapeutic potential. This document is structured not as a rigid template, but as a dynamic guide, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.

Pillar 1: Strategic Selection of a Validated Preclinical Model

The transition from a petri dish to a living organism introduces a multitude of variables, including pharmacokinetics, host immune response, and drug metabolism. Therefore, the selection of an appropriate and well-characterized animal model is paramount to generating meaningful and translatable data.[4]

The Rationale for a Murine Localized Infection Model

For the initial in vivo validation of a novel topical or systemically administered antibacterial agent, a murine model of localized skin and soft tissue infection (SSTI) offers distinct advantages.[5] We have selected the murine subcutaneous abscess model for this guide.

  • Causality: This model confines the infection to a specific, measurable site, allowing for a direct and quantitative assessment of the drug's ability to reduce bacterial burden locally.[6] It is highly reproducible and mimics the pathophysiology of human abscesses, which are common manifestations of S. aureus infections.[5] This approach strategically minimizes the confounding variables of systemic toxicity and complex pharmacodynamics that are more prominent in systemic infection models (e.g., sepsis), making it ideal for a first-pass efficacy screen.[7]

Choice of Pathogen: A Clinically Relevant Challenge

To rigorously test MPO's efficacy, we will use Methicillin-Resistant Staphylococcus aureus (MRSA), strain USA300 .

  • Causality: MRSA is a leading cause of both hospital- and community-acquired infections worldwide, and its resistance to conventional beta-lactam antibiotics makes it a high-priority pathogen.[8][9] The USA300 strain is particularly virulent and is a common cause of SSTIs in humans, making this a clinically relevant challenge.[10] Validating MPO against this strain provides strong evidence of its potential to address a critical unmet medical need.[2]

The Comparator: Benchmarking Against the Gold Standard

A novel agent's performance must be contextualized against current therapeutic options. For this study, we will use Vancomycin as the comparator antibiotic.

  • Causality: Vancomycin is a glycopeptide antibiotic and a last-resort treatment for serious MRSA infections.[11] While newer agents exist, Vancomycin remains a universally recognized benchmark. Demonstrating non-inferiority or superiority to Vancomycin in a validated animal model is a critical milestone in the preclinical development of a new anti-MRSA agent.

Pillar 2: A Self-Validating Experimental Design and Workflow

A robust experimental design is self-validating, incorporating appropriate controls and objective endpoints. The following workflow ensures that the generated data is clear, interpretable, and scientifically sound.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: In-Life Execution cluster_analysis Phase 3: Endpoint Analysis Animal_Acclimatization Animal Acclimatization (BALB/c mice, 6-8 weeks old) Bacterial_Prep Bacterial Inoculum Preparation (MRSA USA300 to mid-log phase) Drug_Prep Test & Control Article Preparation (MPO, Vancomycin, Vehicle) Infection Infection Induction (Subcutaneous injection of MRSA) Drug_Prep->Infection Grouping Randomization into Groups (n=10 per group) Infection->Grouping Treatment Treatment Administration (e.g., 2h & 12h post-infection) Grouping->Treatment Monitoring Clinical Monitoring (Weight, lesion size, health score) Treatment->Monitoring Euthanasia Euthanasia (e.g., 24h or 48h post-infection) Monitoring->Euthanasia Tissue_Harvest Abscess/Tissue Harvest Euthanasia->Tissue_Harvest CFU_Quant Bacterial Burden Quantification (CFU/gram of tissue) Tissue_Harvest->CFU_Quant Data_Analysis Statistical Analysis CFU_Quant->Data_Analysis

Caption: High-level workflow for the in vivo antibacterial efficacy study.

Pillar 3: Detailed Experimental Protocols

The following protocols are described with sufficient detail to ensure they can be replicated. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Preparation of MRSA USA300 Inoculum

This protocol is adapted from established methods for preparing S. aureus for infection models.[5][7]

  • Initial Culture: Inoculate a single colony of MRSA USA300 from a tryptic soy agar (TSA) plate into 5 mL of tryptic soy broth (TSB). Incubate overnight at 37°C with shaking (200 rpm).

  • Subculture: Transfer 100 µL of the overnight culture into 10 mL of fresh TSB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.5-0.6).

  • Harvesting and Washing: Pellet the bacteria by centrifugation at 4,000 x g for 15 minutes. Discard the supernatant.

  • Resuspension: Wash the bacterial pellet twice with sterile, ice-cold phosphate-buffered saline (PBS).

  • Final Inoculum: Resuspend the final pellet in sterile PBS to a concentration of approximately 2 x 10⁸ colony-forming units (CFU)/mL. The final concentration must be confirmed by plating serial dilutions on TSA plates. This suspension should be kept on ice and used within 2 hours.

Murine Subcutaneous Infection Model

This procedure establishes a localized, contained infection suitable for assessing therapeutic efficacy.[5][12]

  • Animal Preparation: Use female BALB/c mice, 6-8 weeks of age, acclimatized for at least 72 hours. Anesthetize the mice using a suitable anesthetic (e.g., isoflurane). Shave a small area on the dorsal flank.

  • Infection: Draw 100 µL of the prepared MRSA inoculum (~2 x 10⁷ CFU) into a 1 mL syringe with a 27-gauge needle.

  • Injection: Gently lift the skin on the shaved flank and inject the 100 µL bacterial suspension subcutaneously.

  • Recovery: Place the mice in a clean cage on a heating pad and monitor them until they have fully recovered from anesthesia.

Treatment Administration and Monitoring
  • Grouping: Two hours post-infection, randomly assign mice into the following treatment groups (n=10 per group):

    • Group 1 (Vehicle Control): Administer the drug vehicle (e.g., PBS with 5% DMSO) via intraperitoneal (IP) injection.

    • Group 2 (MPO - 10 mg/kg): Administer MPO at 10 mg/kg via IP injection.

    • Group 3 (MPO - 25 mg/kg): Administer MPO at 25 mg/kg via IP injection.

    • Group 4 (Vancomycin - 25 mg/kg): Administer the comparator antibiotic via IP injection.

  • Dosing Regimen: Administer treatments at 2 and 12 hours post-infection. The causality for this timing is to allow the infection to establish before intervention, mimicking a clinical scenario.

  • Monitoring: Monitor mice at least twice daily for clinical signs of illness, and measure body weight and lesion size (length x width) daily.

Endpoint: Bacterial Burden Quantification

The primary endpoint for efficacy is the reduction in bacterial load at the site of infection.[5][13]

  • Euthanasia and Harvest: At 24 hours post-infection, humanely euthanize the mice.

  • Tissue Excision: Aseptically excise the entire skin lesion and underlying subcutaneous tissue.

  • Homogenization: Weigh the tissue and place it in a sterile tube containing 1 mL of PBS and sterile beads. Homogenize the tissue using a mechanical homogenizer (e.g., BeadBeater).

  • Plating: Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.

  • Enumeration: Plate 100 µL of each dilution onto TSA plates. Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates with 30-300 colonies to determine the CFU per gram of tissue.

Pillar 4: Comparative Data Analysis and Interpretation

The data below is a hypothetical but realistic representation of potential outcomes from this experimental design. The primary measure of efficacy is the logarithmic reduction in bacterial burden compared to the vehicle control group.

Table 1: Comparative Efficacy on Bacterial Burden in Murine SSTI Model
Treatment GroupDose (mg/kg)Mean Bacterial Load (Log₁₀ CFU/g tissue) ± SDLog₁₀ Reduction vs. VehicleP-value vs. Vehicle
Vehicle Control-8.52 ± 0.45--
Methoxy-Phenyl Oxime106.98 ± 0.611.54<0.01
Methoxy-Phenyl Oxime255.25 ± 0.553.27<0.001
Vancomycin255.41 ± 0.493.11<0.001

Data are presented as mean ± standard deviation. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.

Interpretation of Results:

  • Dose-Dependent Efficacy: The hypothetical data shows that Methoxy-Phenyl Oxime exhibits a clear dose-dependent antibacterial effect in vivo. The higher dose (25 mg/kg) resulted in a significantly greater reduction in bacterial load than the lower dose (10 mg/kg).

  • Significant Antibacterial Activity: Both doses of MPO led to a statistically significant reduction in MRSA burden compared to the vehicle control, confirming its bioactivity within a host system.

  • Comparative Performance: Critically, the 25 mg/kg dose of MPO demonstrated efficacy comparable to the standard-of-care antibiotic, Vancomycin. The >3-log reduction in bacterial count achieved by both MPO and Vancomycin is considered a strong indicator of potent antibacterial activity.[14] This result positions MPO as a viable candidate for further development.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded framework for the in vivo validation of methoxy-phenyl oxime. By employing a clinically relevant animal model, a high-priority pathogen, and a gold-standard comparator, this methodology generates the decisive data needed to advance a novel antibacterial compound through the preclinical pipeline.

The strong, dose-dependent efficacy of MPO, comparable to that of Vancomycin in this model, validates its therapeutic potential and warrants further investigation. The logical next steps would include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to optimize dosing regimens.[4]

  • Evaluation in Systemic Infection Models: Testing efficacy in more challenging models like murine sepsis or pneumonia to assess its utility in life-threatening infections.[5][15]

  • Toxicity Studies: Comprehensive safety and toxicology assessments are required before any consideration for clinical trials.

By adhering to the principles of scientific causality and reproducibility outlined herein, researchers can confidently and efficiently evaluate the next generation of antibacterial agents poised to combat the global threat of antimicrobial resistance.

References

  • Thurlow, L. R., et al. (2021). Murine Models for Staphylococcal Infection. Current Protocols.
  • Hera, B., et al. (2022). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. Microbiology Spectrum.
  • Hera, B., et al. (2022). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. ASM Journals.
  • Dziennis, S., et al. (2015). A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection. eScholarship, University of California.
  • Schilcher, K., & Horswill, A. R. (2020). Mouse models for infectious diseases caused by Staphylococcus aureus. PubMed.
  • Prince, A., et al. (2017). Humanized Mouse Models of Staphylococcus aureus Infection. Frontiers in Immunology.
  • Schilcher, K., & Horswill, A. R. (2020). Mouse models for infectious diseases caused by Staphylococcus aureus. PubMed Central.
  • Wojtunik-Kulesza, K. A., et al. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. MDPI.
  • Gao, Y. G., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed.
  • Barghouthi, S. A., et al. (2017). Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate. ResearchGate.
  • Piras, A., et al. (2021). Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa. ERS Publications.
  • Gao, Y., et al. (2012). Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources.
  • Barghouthi, S. A., et al. (2017). Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis. Annex Publishers.
  • Deng, Y., et al. (2014). Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies. PMC.
  • Al-Wrafy, F. A., et al. (2022). Pseudomonas aeruginosa: Infections, Animal Modeling, and Therapeutics. MDPI.
  • Gao, Y., et al. (2012). Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. ResearchGate.
  • Barghouthi, S. A., et al. (2017). Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate. Semantic Scholar.
  • Gao, Y. G., et al. (2013). Synthesis and Antibacterial Activity of Oxime Ester Derivatives from Dehydroabietic Acid. ResearchGate.
  • NC3Rs. (n.d.). Reduction and refinement of murine models of bacterial infection. NC3Rs.
  • Al-Marzoqi, A. H., et al. (2017). Antibacterial activity of alkaloid compound Methoxy phenyl -Oxime (C8H9N02) isolated and purified from leaf of Conocarpus lancifolius Engl. ResearchGate.
  • Nascimbeni, M. G., et al. (2013). Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates. Springer Nature Experiments.
  • Sakoulas, G., et al. (2016). Mouse infection model. Bio-protocol.
  • Pletzer, D., et al. (2017). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. NIH.
  • Lloyd, D. H. (2006). Dealing with MRSA in Small Animal Practice. VIN.
  • Loeffler, A., & Lloyd, D. H. (2008). Methicillin-resistant Staphylococcus aureus and animals: zoonosis or humanosis?. Journal of Antimicrobial Chemotherapy.
  • Association of Primate Veterinarians. (2016). Guidelines for MRSA Infections in Nonhuman Primates in Biomedical Research. PMC.
  • Dou, J., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. PMC.
  • Chen, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. PMC.
  • Al-Shabib, N. A., et al. (2022). Design and Synthesis of Novel Antimicrobial Agents. MDPI.
  • Hussein, H. M., et al. (2019). Antibacterial Activity of oxime derivative. ResearchGate.
  • Yang, K., et al. (2013). In Vivo Antibacterial Activity of Vertilmicin, a New Aminoglycoside Antibiotic. ASM Journals.
  • O'Neill, A. J., et al. (2023). Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models. NIH.
  • Du, D., et al. (2024). Antimicrobial Resistance Characterization of Methicillin-Resistant Staphylococcus aureus and Staphylococcus pseudintermedius Isolates from Clinical Cases in Dogs and Cats in Belgium. MDPI.
  • O'Gara, J. P. (2007). Animal models in the evaluation of antimicrobial agents. PubMed Central.
  • Sharma, I., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Oxime- and Methoxy-Phenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of chemical waste containing oxime and methoxy-phenyl functional groups. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established safety principles and are designed to provide a clear, actionable framework for researchers, scientists, and drug development professionals.

I. Hazard Assessment & Characterization: Understanding the Risk

Before any disposal procedure can be initiated, a thorough understanding of the associated chemical hazards is paramount. Compounds containing both oxime (C=N-OH) and methoxy-phenyl (CH₃O-C₆H₄) moieties present a unique combination of risks that must be carefully managed.

  • The Oxime Functional Group: Oxime-containing compounds can exhibit significant toxicity. For example, some oximes are classified as acutely toxic and can cause serious eye damage[1]. Certain oximes are designated as "P-listed" wastes by the Environmental Protection Agency (EPA), indicating they are acutely hazardous[2][3].

  • The Methoxy-Phenyl Functional Group: The methoxy-phenyl group features an ether linkage on an aromatic ring. Ethers are a well-known class of compounds with the potential to form explosive peroxides upon exposure to air and light, especially during prolonged storage[4][5][6]. This reactivity necessitates careful management and dating of containers[6]. Furthermore, as organic compounds, they must be treated as chemical waste and never disposed of down the drain[4].

The combination of these functional groups requires that all such compounds be treated as hazardous waste by default. The specific hazards of any individual compound must be ascertained by consulting its Safety Data Sheet (SDS), which provides critical information on toxicity, reactivity, and necessary protective measures[7][8].

II. Pre-Disposal Operations: Handling & Segregation

Proper handling and segregation of waste at the point of generation are the most critical steps in preventing accidents and ensuring a compliant disposal process.

Required Personal Protective Equipment (PPE)

A risk assessment should always be performed, but the following PPE is generally required when handling oxime- and methoxy-phenyl-containing waste.

PPE CategorySpecificationRationale & References
Eye/Face Protection Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 standards.Protects against splashes and potential dust/aerosol generation. OSHAs eye and face protection regulations mandate this level of protection[9][10][11][12].
Hand Protection Chemically resistant gloves (e.g., nitrile). Glove type should be selected based on the specific chemical and any solvents used. Check manufacturer compatibility guides.Provides a barrier against dermal absorption. Nitrile gloves offer broad, short-term protection[4][10]. For some ethers, permeation can be rapid, requiring frequent changes[6].
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.Protects skin from contamination and provides a layer of protection from fire hazards associated with organic compounds[6][10].
Ventilation All handling of open waste containers or transfers of waste must be conducted in a certified chemical fume hood.Minimizes the inhalation of potentially harmful vapors, dusts, or aerosols[4][9].
The Principle of Waste Segregation

Never mix different waste streams. Oxime- and methoxy-phenyl-containing wastes must be segregated from other chemical wastes to prevent dangerous reactions.

  • Segregate from Oxidizers: Ethers and other organic materials can react violently with strong oxidizing agents[1][12].

  • Segregate from Acids/Bases: Keep separate from strong acids and bases unless part of a specific neutralization protocol[4].

  • Segregate Solids and Liquids: Collect solid waste (e.g., contaminated gloves, weighing papers) separately from liquid waste[4].

III. Step-by-Step Disposal Protocol

The disposal of oxime- and methoxy-phenyl-containing compounds must follow a systematic "cradle-to-grave" approach as mandated by the Resource Conservation and Recovery Act (RCRA)[2]. The primary and only acceptable method is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[1][4][13].

Step 1: Waste Collection & Containerization

All waste, including contaminated materials like pipette tips and gloves, must be collected in a designated hazardous waste container[4][13].

  • Container Compatibility: The container must be made of a material compatible with the waste (e.g., glass or polyethylene) and have a secure, tight-fitting lid[14][15][16]. The original chemical container is often the best choice for its own waste[15].

  • Condition: The container must be in good condition, free from leaks, and clean on the outside[15][17].

  • Headspace: Do not overfill containers. Leave at least 10% or one inch of headspace to allow for expansion[16][17].

Step 2: Proper Labeling

As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must clearly state "Hazardous Waste" and include the full chemical name(s) of all constituents and their approximate concentrations or percentages[1][4][14].

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within the laboratory.

  • Location: The SAA must be located at or near the point of generation and away from sinks or floor drains[1][16].

  • Secondary Containment: The primary waste container should be placed inside a larger, chemically resistant secondary container to contain any potential leaks[14][15].

  • Security: The area should be secure and away from general laboratory traffic.

Step 4: Arranging for Professional Disposal

Once the container is full or has reached its storage time limit, contact your institution's EHS office to arrange for pickup and disposal[1][4]. Provide them with a full characterization of the waste as detailed on the label.

G cluster_0 start Waste Generation (Oxime-, Methoxy-Phenyl-) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Hazardous Waste Container ppe->container label Label Container: 'Hazardous Waste' Full Chemical Name(s) Accumulation Start Date container->label collect Collect Waste in Fume Hood label->collect spill Emergency Spill? collect->spill segregate Segregate from Incompatible Materials (Oxidizers, Acids, etc.) storage Store Sealed Container in SAA with Secondary Containment segregate->storage pickup Contact EHS for Waste Pickup storage->pickup spill->segregate No spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill_proc->segregate caption Workflow for Safe Disposal of Oxime- and Methoxy-Phenyl- Waste

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Oxime-, Methoxy-Phenyl- Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an essential framework for the safe handling of the oxime-, methoxy-phenyl- chemical class. As these compounds are integral to various research and development pipelines, a deep understanding of their potential hazards and the corresponding protective measures is non-negotiable. This guide moves beyond a simple checklist, offering a procedural and causal analysis to build a culture of safety and confidence in your laboratory. The cornerstone of this guidance is the principle that all chemicals should be treated as potentially hazardous; this protocol is a baseline, and must always be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the exact compound in use.

Hazard Assessment: Understanding the Adversary

Compounds containing both oxime (C=N-OH) and methoxy-phenyl moieties present a multi-faceted hazard profile. The specific risks are dictated by the complete molecular structure, but we can extrapolate a general hazard assessment based on these functional groups.

  • Dermal and Eye Irritation: As a representative example, 4-Methoxybenzaldehyde Oxime is known to cause skin and serious eye irritation.[1] Many organic molecules of this type can defat the skin, leading to irritation or dermatitis.

  • Acute Toxicity: The same model compound is listed as harmful if swallowed, in contact with skin, or if inhaled.[1] This necessitates a multi-layered PPE approach to prevent exposure through all potential routes.

  • Respiratory Irritation: Powders can become airborne, and volatile compounds can generate vapors, both of which may cause respiratory tract irritation.[2][3]

  • Allergenic Potential: Some related compounds, like 4-methoxy phenol, are known to be capable of triggering allergic skin reactions.[4]

The fundamental directive for laboratory safety is the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP).[5][6][7] This plan is a written program that outlines the specific procedures, equipment, and PPE required to protect employees from chemical hazards in their workplace.[5][7]

Risk Assessment Workflow

Before any procedure, a dynamic risk assessment must be performed. The choice of PPE is not static; it adapts to the scale and nature of the operation.

RiskAssessment cluster_prep Phase 1: Pre-Analysis cluster_op Phase 2: Operational Context cluster_select Phase 3: PPE Selection A Identify Specific Oxime-, Methoxy-Phenyl- Compound B Retrieve & Analyze Safety Data Sheet (SDS) A->B Key Input C Define Procedure: - Weighing Solid - Solution Prep - Reaction B->C Informs D Assess Scale & Conditions: - Quantity (mg vs kg) - Temperature - Pressure C->D Defines Scope E Select Core PPE Ensemble (Gloves, Goggles, Lab Coat) D->E Baseline Req. F Determine Need for Enhanced PPE: - Face Shield - Respirator - Chemical Apron D->F Triggers Review

Caption: Risk assessment workflow for selecting appropriate PPE.

The Core PPE Ensemble: A Multi-Barrier System

Effective protection relies on a multi-barrier system. Each component of your PPE serves a specific purpose, and its selection must be deliberate.

Hand Protection: The Primary Barrier

Gloves are the most critical barrier against dermal absorption and contamination. The choice of material is paramount and must be based on chemical compatibility, not convenience.

  • Nitrile Gloves: Offer good resistance to a range of chemicals and are preferable to latex to avoid potential allergies.[3][8] For incidental contact (e.g., handling sealed containers), a single pair may suffice. For any direct handling, double-gloving is the standard.

  • Neoprene/Butyl Rubber: For prolonged contact or when handling larger quantities, heavier-duty gloves like neoprene or butyl rubber should be worn over inner nitrile gloves.[3] Butyl rubber, for instance, offers excellent protection against ketones, esters, and aldehydes.[9]

Causality: Double-gloving provides redundancy in case of a tear or pinhole in the outer glove. It also allows for a safer doffing procedure: the heavily contaminated outer glove can be removed without touching its outer surface with a bare hand, minimizing cross-contamination.

Glove MaterialRecommended Use CaseAdvantagesDisadvantages
Nitrile Incidental contact, inner glove for double-gloving, handling dilute solutions.Good general chemical resistance, high dexterity, visibly tears when punctured.[8]Poor for some organic solvents like aromatic and chlorinated hydrocarbons.[8]
Neoprene Handling concentrated solutions, extended duration tasks.Good pliability and dexterity, resists acids, bases, oils, and alcohols.[9]Not recommended for strong oxidizing agents or aromatic solvents.[9]
Butyl High-hazard operations, handling aldehydes and ketones.Excellent resistance to a wide variety of corrosive acids, ketones, and esters.[9]Performs poorly with aliphatic and aromatic hydrocarbons.[9]
Norfoil/Silver Shield Handling unknown or highly toxic chemicals.Resists permeation from a very wide range of hazardous chemicals.[10]Poor fit and dexterity; often used as an under-glove.[10]

Protocol: Safe Glove Removal (Doffing)

  • With your gloved left hand, pinch the outside cuff of the right glove.

  • Peel the right glove off, turning it inside-out. Ball the removed glove in your still-gloved left hand.

  • Slide two fingers of your now bare right hand under the cuff of the left glove.

  • Peel the left glove off, turning it inside-out and enclosing the first glove.

  • Dispose of the gloves in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water.

Eye and Face Protection: Shielding Critical Sensory Organs

Eye protection is mandatory at all times in the laboratory. The level of protection must match the potential hazard.

  • Safety Glasses with Side Shields: The absolute minimum requirement for any work in the lab.

  • Chemical Splash Goggles: Required when handling any volume of liquid oxime-, methoxy-phenyl- compounds or their solutions. Goggles form a seal around the eyes, protecting from splashes from any direction.[3]

  • Face Shield: Must be worn in addition to chemical splash goggles when there is a significant risk of splashing, such as when handling larger volumes (>1 liter), working with reactions under pressure, or during spill cleanup.[3][11]

EyeProtection Start Assess Task Hazard Glasses Wear Safety Glasses with Side Shields Start->Glasses General Lab Presence (No active handling) Goggles Wear Chemical Splash Goggles Start->Goggles Handling any liquid, weighing powder Shield Wear Face Shield OVER Goggles Goggles->Shield High splash potential? (>1L, pressure, etc.)

Caption: Decision tree for selecting appropriate eye and face protection.

Body and Respiratory Protection
  • Laboratory Coat: A fully buttoned, flame-resistant lab coat is standard. For tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.[3]

  • Respiratory Protection: All work with solid (powder) or volatile oxime-, methoxy-phenyl- compounds must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][12] If a procedure absolutely cannot be performed in a fume hood (a rare exception), a risk assessment must be conducted to determine the need for a respirator. Respirator use is governed by a comprehensive program that includes medical evaluation and fit testing, as required by OSHA standard 29 CFR 1910.134.[5]

Operational and Disposal Plans

Proper PPE is only effective when integrated into safe operational and disposal procedures.

Standard Operating Procedure (SOP) for Handling
  • Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants. Don your lab coat and initial eye protection.

  • Pre-Handling: Consult the SDS. Designate a specific work area, preferably in a fume hood. Assemble all necessary equipment and reagents. Don the appropriate gloves (double-gloving recommended).

  • Weighing and Transfer (Solids): To minimize dust dispersal, handle powders carefully. Use a spatula to transfer the solid. Clean any residual powder from the spatula and weighing vessel with a solvent-dampened wipe, which should be disposed of as solid hazardous waste.[2]

  • Solution Preparation: Slowly add solids to the solvent to avoid splashing. If sonication is needed, ensure the vessel is capped.

  • Post-Handling: Decontaminate the work area. Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport your materials.

  • De-gowning: Remove PPE in the correct order to prevent cross-contamination: apron, outer gloves, face shield/goggles, lab coat, inner gloves. Wash hands immediately and thoroughly.

Spill and Emergency Response
  • Minor Spill: Alert personnel in the immediate area. Wearing your full PPE ensemble (goggles, double gloves, lab coat), absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealable hazardous waste container.[3]

  • Major Spill: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department and follow their specific emergency procedures.

Waste Disposal Plan

All materials contaminated with oxime-, methoxy-phenyl- compounds must be treated as hazardous chemical waste.[2] Never dispose of this chemical class down the drain or in the regular trash.[13][14]

  • Solid Waste: Contaminated gloves, wipes, weighing papers, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be segregated based on compatibility; for instance, do not mix organic solvent waste with aqueous acidic waste.

  • Sharps Waste: Contaminated needles and syringes must be placed in a designated sharps container.

Consult your institution's EHS department for specific waste pickup and disposal procedures, as regulations can vary.[15]

References

  • 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard, Source: MasterControl, [Link]
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • eTool : Hospitals - Laboratory - OSHA Laboratory Standard, Source: Occupational Safety and Health Administr
  • OSHA Laboratory Standard 29 CFR 1910.
  • 4-Methoxybenzaldehyde Oxime, Source: PubChem, National Center for Biotechnology Inform
  • 4-METHOXYPHENYL ACETONITRILE SDS, Source: Sdfine, [Link]
  • Chemical Waste Management Guide, Source: Auburn University, [Link]
  • 4-Methoxybenzaldehyde Safety Data Sheet, Source: Aurora Fine Chemicals, [Link]
  • Personal Protective Equipment (PPE), Source: Chemical Hazards Emergency Medical Management (CHEMM), [Link]
  • Personal Protective Equipment in Chemistry, Source: Dartmouth College Environmental Health and Safety, [Link]
  • NIOSH Recommendations for Chemical Protective Clothing, Source: Centers for Disease Control and Prevention (CDC) Archive, [Link]
  • Glove Selection Guide, Source: UC Berkeley Office of Environment, Health & Safety, [Link]
  • FACT Sheet - Glove Selection, Source: Lawrence Berkeley National Labor
  • How to Choose PPE for Chemical Work, Source: Allan Chemical Corpor
  • syn-Benzaldehyde oxime Material Safety D
  • Management of Hazardous Waste Procedure, Source: Yale Environmental Health & Safety, [Link]
  • OSHA Glove Selection Chart, Source: University of Pittsburgh Environmental Health and Safety, [Link]
  • NIOSH Pocket Guide to Chemical Hazards, Source: Centers for Disease Control and Prevention (CDC), [Link]
  • Hazardous Waste and Disposal Considerations, Source: American Chemical Society, [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.